molecular formula C14H10O3 B1306156 4-(4-formylphenyl)benzoic Acid CAS No. 70916-98-2

4-(4-formylphenyl)benzoic Acid

Cat. No.: B1306156
CAS No.: 70916-98-2
M. Wt: 226.23 g/mol
InChI Key: JCEAFZUEUSBESW-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)benzoic Acid is a high-value biphenyl-based compound that serves as a versatile bifunctional building block in organic and medicinal chemistry . Its molecular structure, featuring both a benzoic acid and a benzaldehyde moiety, makes it an ideal precursor for constructing complex molecular architectures, such as metal-organic frameworks (MOFs), polymers, and dendrimers. In pharmaceutical research, this and similar formylphenyl-substituted acids are critical intermediates in the synthesis of bioactive molecules, including novel antimicrobial agents like pyrazole-derived hydrazones that show potent activity against drug-resistant bacterial strains . The aldehyde and carboxylic acid groups offer orthogonal reactivity, allowing for sequential functionalization; the acid can form esters or amides, while the aldehyde is amenable to condensation reactions to form Schiff bases or serve as a starting point in multi-step synthesis . As a key intermediate , it is used in the development of materials with specific electronic properties and in the creation of chemical probes. Researchers can leverage its structure to link molecular subunits, creating extended conjugated systems or targeted ligands. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEAFZUEUSBESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383352
Record name 4-(4-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70916-98-2
Record name 4-(4-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-formylphenyl)benzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(4-formylphenyl)benzoic acid

Abstract

This compound is a bifunctional organic compound of significant interest in materials science, medicinal chemistry, and organic synthesis. Its unique structure, featuring both a carboxylic acid and an aldehyde group on a biphenyl scaffold, makes it a versatile linker for the construction of Metal-Organic Frameworks (MOFs), a valuable precursor for complex pharmaceutical agents, and a key building block in the synthesis of novel polymers and dyes.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of a heterobifunctional molecule like this compound (4,4'-FPBA) requires a strategic approach that allows for the selective introduction or preservation of two distinct and reactive functional groups: a carboxylic acid and an aldehyde. Direct functionalization of a biphenyl core is often challenging due to regioselectivity issues. Therefore, the most effective strategies involve either:

  • Carbon-Carbon Bond Formation: Constructing the biphenyl backbone from two pre-functionalized benzene rings using a cross-coupling reaction.

  • Functional Group Interconversion: Creating the biphenyl-4-carboxylic acid skeleton first and then introducing the formyl group via oxidation of a suitable precursor like a methyl or hydroxymethyl group.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most prevalent and efficient method in the first category due to its mild reaction conditions, high functional group tolerance, and commercial availability of starting materials.[3] The second approach offers an alternative when specific precursors are readily accessible.

Synthetic_Strategies start Synthesis of this compound strategy1 Strategy 1: C-C Bond Formation (Cross-Coupling) start->strategy1 strategy2 Strategy 2: Functional Group Interconversion (Oxidation) start->strategy2 sub_strategy1A Route A: 4-Formylphenylboronic acid + 4-Halobenzoic acid strategy1->sub_strategy1A sub_strategy1B Route B: 4-Carboxyphenylboronic acid + 4-Halobenzaldehyde strategy1->sub_strategy1B sub_strategy2A Oxidation of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid strategy2->sub_strategy2A end_product Target Molecule: This compound sub_strategy1A->end_product sub_strategy1B->end_product sub_strategy2A->end_product

Caption: Overview of primary synthetic strategies for this compound.

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3][4] Its primary advantage is the exceptional tolerance for various functional groups, making it ideal for synthesizing complex molecules like 4,4'-FPBA without the need for extensive protecting group chemistry.

There are two equally viable Suzuki-Miyaura approaches to the target molecule, differing only in the placement of the boronic acid and halide functional groups on the starting materials.

Suzuki_Pathways cluster_A Route A cluster_B Route B reactantA1 4-Formylphenylboronic acid C₇H₇BO₃ catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reactantA1->catalyst reactantA2 4-Halobenzoic acid (X=Br, I) C₇H₅BrO₂ reactantA2->catalyst reactantB1 4-Carboxyphenylboronic acid C₇H₇BO₄ reactantB1->catalyst reactantB2 4-Halobenzaldehyde (X=Br, I) C₇H₅BrO reactantB2->catalyst product This compound C₁₄H₁₀O₃ catalyst->product

Caption: The two convergent Suzuki-Miyaura synthesis routes to the target molecule.

Mechanistic Causality & Experimental Choice

The choice between Route A and Route B often depends on the commercial cost and availability of the starting materials. Both 4-bromobenzoic acid and 4-bromobenzaldehyde are common, inexpensive reagents.[5][6] The choice may therefore hinge on the accessibility of the corresponding boronic acids.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used precatalyst.[3] Other palladium sources like Pd(OAc)₂ with appropriate phosphine ligands can also be employed.[4] The catalyst loading is typically low, ranging from 0.1 to 5 mol%.

  • Base: A base is crucial for the transmetalation step of the catalytic cycle.[4] Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are standard choices as they are effective, inexpensive, and compatible with the aqueous solvent mixtures often used.[5][7]

  • Solvent: A biphasic solvent system, such as dioxane/water or toluene/water, is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.

Experimental Protocol: Suzuki-Miyaura Coupling (Route B)

This protocol describes the synthesis of this compound from 4-carboxyphenylboronic acid and 4-bromobenzaldehyde.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Bromobenzaldehyde185.0210.01.85 g
4-Carboxyphenylboronic acid165.9512.0 (1.2 eq)1.99 g
Potassium Carbonate (K₂CO₃)138.2130.0 (3.0 eq)4.15 g
Pd(PPh₃)₄1155.560.1 (0.01 eq)116 mg
1,4-Dioxane--50 mL
Deionized Water--25 mL

Procedure:

  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), 4-carboxyphenylboronic acid (1.99 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (50 mL) and deionized water (25 mL) to the flask.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (116 mg, 0.1 mmol).

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-polar impurities and the triphenylphosphine oxide byproduct. Discard the organic layers.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by slowly adding 2M HCl. A white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL).

  • Drying & Purification: Dry the solid in a vacuum oven at 60 °C. The product can be further purified by recrystallization from an ethanol/water mixture if necessary. A typical yield is in the range of 85-95%.

G start Start op1 Combine Reactants: 4-Bromobenzaldehyde, 4-Carboxyphenylboronic acid, K₂CO₃ start->op1 end Final Product: This compound op2 Add Dioxane/Water Solvent op1->op2 op3 Degas with Argon/Nitrogen op2->op3 op4 Add Pd(PPh₃)₄ Catalyst op3->op4 op5 Heat and Stir (90°C, 12-16h) op4->op5 op6 Cool to RT & Dilute with Water op5->op6 op7 Wash with Ethyl Acetate op6->op7 op8 Acidify Aqueous Layer with HCl op7->op8 op9 Collect Precipitate via Filtration op8->op9 op10 Dry and Purify op9->op10 op10->end

Caption: Experimental workflow for the Suzuki-Miyaura synthesis protocol.

Pathway II: Oxidation of a Biphenyl Precursor

An alternative strategy involves first synthesizing a stable biphenyl precursor and then performing a functional group interconversion in the final step. A common and effective precursor is 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid . This molecule can be synthesized via a Suzuki coupling between 4-carboxyphenylboronic acid and 4-bromotoluene. The subsequent step is the selective oxidation of the benzylic methyl group to an aldehyde.

This approach is advantageous because the C-C bond formation is performed on robust starting materials, and the sensitive aldehyde functionality is introduced at the end of the synthesis, minimizing potential side reactions.

Oxidation of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

The selective oxidation of a methyl group to an aldehyde is a non-trivial transformation that requires careful selection of reagents to avoid over-oxidation to the carboxylic acid.

  • Step 1: Bromination: A common method involves a free-radical bromination of the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. This forms 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylic acid.

  • Step 2: Oxidation/Hydrolysis: The resulting benzylic bromide can then be converted to the aldehyde via several methods, such as the Sommelet reaction (using hexamine) or by hydrolysis to the alcohol followed by oxidation with a mild oxidizing agent like Pyridinium chlorochromate (PCC).

Oxidation_Pathway start 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid C₁₄H₁₂O₂ step1_reagent 1. NBS, AIBN (Bromination) start->step1_reagent intermediate 4'-(Bromomethyl)-[1,1'-biphenyl]-4-carboxylic acid C₁₄H₁₁BrO₂ step1_reagent->intermediate step2_reagent 2. Sommelet Reaction or Hydrolysis then PCC intermediate->step2_reagent product This compound C₁₄H₁₀O₃ step2_reagent->product

Caption: Two-step oxidation pathway from a methyl-biphenyl precursor.

This pathway is generally more laborious than the direct Suzuki-Miyaura coupling but serves as a robust alternative, particularly in academic settings or when exploring derivative synthesis.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and operational simplicity, making it the preferred route for both laboratory and potential industrial-scale production. The choice between the two main Suzuki coupling strategies—using either a formyl-functionalized boronic acid or a carboxyl-functionalized one—is primarily dictated by the economics and availability of the starting materials. While alternative routes, such as the oxidation of a methylbiphenyl precursor, are chemically valid, they typically involve more steps and harsher conditions. The protocols and strategies outlined in this guide provide researchers with a solid foundation for the successful synthesis and application of this valuable bifunctional molecule.

References

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Sources

Introduction: A Bifunctional Building Block of Strategic Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(4-formylphenyl)benzoic acid

This compound (CAS No. 70916-98-2) is a bifunctional organic compound featuring a biphenyl core. This structure is strategically substituted at its para-positions with a carboxylic acid group and a formyl (aldehyde) group. This unique arrangement of functional groups on a rigid, aromatic scaffold makes it a highly valuable building block for researchers in materials science, organic synthesis, and drug development. The carboxylic acid provides a handle for forming robust linkages in coordination polymers, while the aldehyde offers a versatile site for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application. While experimental data for this compound is not as widely published as for simpler analogs, a comprehensive profile can be constructed from available supplier data and theoretical analysis.

General & Physicochemical Properties

The properties of this compound are summarized in the table below. Its structure, possessing both a hydrogen bond donor (carboxylic acid) and multiple acceptors (carbonyls), suggests moderate solubility in polar organic solvents and limited solubility in non-polar solvents and water.

PropertyValueSource(s)
CAS Number 70916-98-2[1][2]
Molecular Formula C₁₄H₁₀O₃[1][2]
Molecular Weight 226.23 g/mol [1][2]
IUPAC Name This compound[2]
Melting Point 150 °C[1]
Boiling Point 436.8 °C at 760 mmHg (Predicted)[1]
Density 1.264 g/cm³ (Predicted)[1]
pKa 4.06 ± 0.10 (Predicted)[1]
LogP 2.86 (Predicted)[1]
Spectroscopic Signature: A Theoretical Overview

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the predicted key signatures for ¹H NMR, ¹³C NMR, and IR spectroscopy.

SpectroscopyPredicted SignatureRationale
¹H NMR ~13.0 ppm (singlet, 1H, -COOH)~10.1 ppm (singlet, 1H, -CHO)~7.7-8.2 ppm (multiplets, 8H, Ar-H)The carboxylic acid proton is highly deshielded and often broad. The aldehyde proton appears as a characteristic singlet in the 9-10 ppm region. The eight aromatic protons will appear as a series of doublets or multiplets in the downfield aromatic region, reflecting the distinct electronic environments of the two phenyl rings.
¹³C NMR ~192 ppm (-CHO)~167 ppm (-COOH)~128-145 ppm (Ar-C)The aldehyde and carboxylic acid carbonyl carbons are highly characteristic and appear significantly downfield. Multiple signals are expected in the aromatic region corresponding to the substituted and unsubstituted aromatic carbons.
IR Spectroscopy ~2500-3300 cm⁻¹ (broad, O-H stretch)~1700 cm⁻¹ (sharp, C=O stretch, aldehyde)~1680 cm⁻¹ (sharp, C=O stretch, acid)~1600 cm⁻¹ (C=C stretch, aromatic)The carboxylic acid O-H stretch is a very broad band characteristic of hydrogen bonding. Two distinct carbonyl (C=O) stretching bands are expected: one for the aldehyde and one for the carboxylic acid, which is often slightly lower in wavenumber due to conjugation and dimerization.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective modification at one site while leaving the other intact for subsequent transformations.

  • Reactions of the Aldehyde Group : The electrophilic aldehyde is a prime site for nucleophilic attack. It readily participates in foundational organic reactions such as Wittig olefination, reductive amination to form secondary amines, oxidation to a second carboxylic acid, and reduction to a primary alcohol. These transformations are key for extending the molecular framework.[3][4]

  • Reactions of the Carboxylic Acid Group : The acidic proton can be easily deprotonated, and the carbonyl carbon is susceptible to nucleophilic acyl substitution. This enables the formation of esters, amides, and acid chlorides. This functionality is the primary anchor point for constructing metal-organic frameworks (MOFs) and other coordination polymers.[5][6]

The dual reactivity of the molecule is illustrated in the diagram below.

G main This compound aldehyde_chem Aldehyde Chemistry main->aldehyde_chem acid_chem Carboxylic Acid Chemistry main->acid_chem wittig Wittig Reaction (Alkene formation) aldehyde_chem->wittig reductive_amination Reductive Amination (Amine formation) aldehyde_chem->reductive_amination oxidation_ald Oxidation (Di-acid formation) aldehyde_chem->oxidation_ald esterification Esterification (Ester formation) acid_chem->esterification amidation Amidation (Amide formation) acid_chem->amidation mof_synthesis MOF Synthesis (Linker) acid_chem->mof_synthesis

Caption: Dual reactivity of this compound.

Core Applications in Research and Development

Pivotal Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. The defined length, rigidity, and bifunctional nature of this compound make it an exemplary linker.[6] The carboxylic acid group coordinates with metal centers to form the framework's backbone, while the aldehyde group can either be used to append additional functionality post-synthesis or to directly influence the framework's properties. MOFs built from such linkers are heavily researched for applications in gas storage, catalysis, and targeted drug delivery.[5][7]

Scaffold in Medicinal Chemistry and Drug Discovery

In drug development, the biphenyl scaffold is a common motif. This compound serves as a versatile starting material for building more complex molecules with potential therapeutic activity. For example, the aldehyde can be elaborated into various heterocyclic structures, while the carboxylic acid can be converted into amides or esters to modulate pharmacokinetic properties. Its derivatives have been investigated for applications as antibacterial agents.[8][9]

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for synthesizing the target compound from commercially available precursors. The Suzuki-Miyaura coupling is an efficient and high-yielding method for forming the central biphenyl C-C bond.[7]

Materials:

  • 4-Bromobenzoic acid

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Brine

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-bromobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1:1 mixture of Toluene:Ethanol:Water. The solvent should be thoroughly degassed via sparging with an inert gas for 30 minutes prior to use.

  • Catalyst Addition: Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

    • Causality Note: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The base is essential for the transmetalation step.

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the mixture to pH ~2 with 2M HCl. This protonates the carboxylate, making the product less water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

The synthesis and purification workflow is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (4-Bromobenzoic acid, 4-Formylphenylboronic acid) reaction Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/EtOH/H₂O, 85°C) start->reaction acidification Acidification (2M HCl) reaction->acidification extraction Extraction (Ethyl Acetate) acidification->extraction isolation Solvent Removal extraction->isolation recrystallization Recrystallization (e.g., Ethanol/Water) isolation->recrystallization final Pure Product This compound recrystallization->final

Caption: Workflow for synthesis and purification.

Protocol 2: Purification and Characterization

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of DMF and water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Characterization:

  • Melting Point: Determine the melting point of the purified solid and compare it to the literature value (150 °C).[1] A sharp melting point is indicative of high purity.

  • NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts to the predicted values to confirm the structure.

  • FTIR Spectroscopy: Acquire an infrared spectrum of the solid product (e.g., using a KBr pellet). Confirm the presence of the characteristic O-H and C=O stretching bands.

  • Mass Spectrometry: Analyze the sample to find the molecular ion peak (m/z = 226.23 for [M]⁺ or 225.22 for [M-H]⁻) to confirm the molecular weight.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

  • Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[10] Use only in a well-ventilated area, preferably a chemical fume hood. Wear suitable protective clothing, including gloves and safety goggles. Wash hands thoroughly after handling.[10]

  • Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]

References

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  • 4-(4-Fluorophenyl)benzoic acid Safety Data Sheet. Fisher Scientific. Link

  • 4-FORMYL BENZOIC ACID Material Safety Data Sheet. CDH Fine Chemical. Link

  • 4-Formylbenzoic acid Safety Data Sheet. DC Fine Chemicals. Link

  • PubChem Compound Summary for CID 12088, 4-Formylbenzoic acid. National Center for Biotechnology Information. Link

  • A new method for synthesizing 4-Formylbenzoic acid. ChemicalBook. Link

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  • 4-Formylbenzoic acid General Information. Guidechem. Link

  • 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum. ChemicalBook. Link

  • 4-(4-FORMYLPHENOXY)BENZOIC ACID Product Information. ChemicalBook. Link

  • One-pot Wittig reaction with 4-formylbenzoic acid. ResearchGate. Link

  • 4-Formylbenzoic acid Properties, Uses, Production. ChemicalBook. Link

  • Precise regulation of MOF morphology and structure via organic linker ratio adjustment. New Journal of Chemistry (RSC Publishing). Link

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  • Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives... ResearchGate. Link

  • Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF. The Royal Society of Chemistry. Link

  • Synthesis and application of 4-formyl benzoic acid adamantine ester... Google Patents. Link

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  • The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Link

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  • Benzoic acid, 4-(phenylazo)- IR Spectrum. NIST WebBook. Link

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  • Acetylene bridged linkers and metal-organic frameworks (mofs) produced thereof. Google Patents. Link

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4-(4-formylphenyl)benzoic acid CAS number 70916-98-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-(4-formylphenyl)benzoic acid

A Foreword for the Modern Scientist

In the pursuit of novel materials and therapeutics, the rational design of molecular components is a foundational principle. Bifunctional organic molecules, in particular, serve as the essential grammar in the language of complex chemical synthesis. This compound (CAS 70916-98-2) stands as a paradigm of such a building block. Its rigid biphenyl scaffold, decorated with orthogonally reactive carboxyl and formyl groups, offers a pre-programmed set of instructions for self-assembly and subsequent functionalization.

This guide is structured to move beyond a simple recitation of data. It is intended as a technical resource for the practicing researcher, providing not only validated protocols but also the underlying chemical logic. We will delve into the synthesis, characterization, and core applications of this linker, with a particular focus on its transformative role in the architecture of Metal-Organic Frameworks (MOFs), a class of materials at the forefront of innovation in catalysis, separations, and drug delivery.

Core Molecular Profile and Physicochemical Characteristics

This compound is an aromatic compound whose value lies in its structural rigidity and the distinct chemical personalities of its terminal functional groups. The carboxylic acid provides a robust coordination site for metal ions, while the aldehyde presents a versatile handle for covalent modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 70916-98-2[1][2][3]
Molecular Formula C₁₄H₁₀O₃[1][2][3]
Molecular Weight 226.23 g/mol [1][2][3]
Appearance White to off-white solid/powder[1]
Melting Point >300 °C[4]
Solubility Soluble in DMF, DMSO; Sparingly soluble in alcohols; Insoluble in water[1]
Synonyms 4'-Formylbiphenyl-4-carboxylic acid, 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid[1][4]

Synthesis and Purification: A Validated Protocol

The construction of the biphenyl core is most reliably achieved via palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is preeminent due to its mild conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[5][6] The byproducts are generally inorganic salts, simplifying purification.

Synthetic Strategy: The Suzuki-Miyaura Approach

The logic of this synthesis involves coupling an aryl halide bearing the aldehyde (or a protected precursor) with an arylboronic acid containing the carboxylic acid (typically as an ester to prevent interference with the coupling chemistry). The resulting biphenyl ester is then hydrolyzed in a final step to yield the target acid.

Caption: Synthetic workflow for this compound via Suzuki coupling and hydrolysis.

Detailed Experimental Protocol

Part A: Suzuki Coupling

  • Reactor Setup: In a three-neck flask fitted with a condenser and nitrogen inlet, combine 4-bromobenzaldehyde (1.0 eq), methyl 4-(dihydroxyboranyl)benzoate (1.1 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The use of a pre-catalyst is critical for initiating the catalytic cycle.

  • Solvent & Degassing: Add a 4:1 mixture of toluene and water. It is crucial to degas the mixture thoroughly with nitrogen or argon for 20-30 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring for 16 hours. Monitor progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by flash column chromatography (silica gel) to yield methyl 4'-(formyl)-[1,1'-biphenyl]-4-carboxylate.

Part B: Saponification (Hydrolysis)

  • Reaction Setup: Dissolve the purified ester from Part A in a 2:1 mixture of THF and methanol. Add a 2M aqueous solution of sodium hydroxide (4.0 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours or until TLC indicates complete consumption of the starting material.

  • Acidification: Remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify slowly with 2M HCl until the pH is ~2. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake extensively with deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether.

  • Drying: Dry the purified this compound in a vacuum oven at 80 °C overnight.

Analytical Validation

Confirmation of the product's identity and purity is non-negotiable. The following data provide a self-validating system for the protocol.

Table 2: Key Characterization Data

TechniqueExpected Result
¹H NMR (DMSO-d₆)δ ~13.1 (s, 1H, -COOH), 10.1 (s, 1H, -CHO), 8.1-7.8 (m, 8H, Ar-H)
FT-IR (ATR)ν ~3300-2500 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (C=O, aldehyde), ~1685 cm⁻¹ (C=O, acid)
HPLC-MS (ESI⁻) Purity >98% by area; m/z calculated for C₁₄H₉O₃⁻ [M-H]⁻: 225.06; found: ~225.1

Core Applications: An Architectural Element for Functional Materials

The primary utility of this molecule is as a linker in the construction of porous crystalline materials, where its geometry and dual functionality can be fully exploited.

Metal-Organic Frameworks (MOFs): A Linker for Design and Function

In MOF synthesis, the carboxylate end of the deprotonated linker coordinates to metal-ion clusters (Secondary Building Units, SBUs), forming a robust, extended framework.[7][8] The aldehyde groups, not involved in framework coordination, project into the resulting pores, lining the internal surface with reactive functionality. This is a deliberate design choice, transforming a passive porous material into an active chemical platform.

Caption: 2D representation of a MOF lattice with metal SBUs and aldehyde-functionalized linkers.

Post-Synthetic Modification (PSM): Tailoring Pore Chemistry

The true power of incorporating this compound into a MOF lies in the potential for Post-Synthetic Modification (PSM).[9][10][11] The aldehyde acts as an electrophilic handle for a variety of covalent reactions, most commonly imine condensation with primary amines. This allows researchers to:

  • Tune Pore Polarity: Grafting hydrophobic or hydrophilic groups to control guest molecule adsorption.

  • Introduce Catalytic Sites: Anchoring organocatalysts or chiral amines for asymmetric catalysis within the size-selective pores.[12]

  • Develop Chemical Sensors: Covalently linking signaling molecules that respond to the presence of specific analytes.

  • Create Drug Delivery Vehicles: Attaching therapeutic agents via a cleavable linker for controlled release.[7]

This strategy is superior to direct synthesis with a more complex linker because it allows for the installation of functionalities that might otherwise interfere with the MOF self-assembly process.

Safety and Handling

As a laboratory chemical, this compound requires standard precautions.

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a quintessential example of a molecular building block designed for purpose. Its synthesis is robust and scalable, and its defined geometry and orthogonal functionalities provide a reliable platform for constructing advanced materials. For scientists in materials chemistry and drug development, mastery of this linker's properties and applications is not merely an academic exercise; it is a gateway to creating highly functional, precisely tailored systems to address contemporary scientific challenges.

References

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents (CN102351620A). (Illustrates the industrial relevance of Suzuki coupling for this class of compounds.)
  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative. ACS Publications, The Journal of Organic Chemistry. (Academic source detailing the complexities and utility of Suzuki reactions for functionalized biphenyls.) [Link]

  • The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. (Provides mechanistic insight into the chosen synthetic route.) [Link]

  • Suzuki reaction. Wikipedia. (General overview of the Suzuki reaction, its mechanism, and advantages.) [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science. (Highlights the importance of PSM in MOF development.) [Link]

  • Post-Synthetic Modification of Tagged Metal-Organic Frameworks. ResearchGate. (Specific examples of using tagged linkers like aldehydes for PSM.) [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PubMed Central, National Institutes of Health. (Authoritative review on the importance of PSM.) [Link]

  • This compound | C14H10O3 | CID 2794722. PubChem, National Center for Biotechnology Information. (Comprehensive database of chemical properties.) [Link]

  • CHAPTER 3: Post‐synthetic Modification of MOFs. Royal Society of Chemistry. (Detailed chapter on PSM chemistry, including reactions of aldehyde-tagged MOFs.) [Link]

  • Postsynthetic modification of metal–organic frameworks. Chemical Society Reviews, RSC Publishing. (A critical review on the broad applicability of PSM.) [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central, National Institutes of Health. (Discusses the use of benzoic acid derivatives in biocompatible MOFs for drug delivery.) [Link]

  • Metal organic frameworks (MOFs) and their application as photocatalysts: Part I. Structure, synthesis and post-synthetic modifications. Journal of Medicinal and Nanomaterials Chemistry. (General review on MOF structure and applications.) [Link]

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A Comprehensive Spectroscopic Guide to 4-(4-formylphenyl)benzoic acid: Unveiling Molecular Structure through Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(4-formylphenyl)benzoic acid, a bifunctional aromatic compound of significant interest in materials science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in the principles of spectroscopic analysis and field-proven insights. By understanding the causal relationships between molecular structure and spectral output, readers will be equipped to apply these methodologies to their own research endeavors.

Introduction: The Structural Significance of this compound

This compound (molecular formula C₁₄H₁₀O₃, molecular weight 226.23 g/mol ) is a fascinating molecule featuring two distinct and electronically communicating functional groups: a carboxylic acid and an aldehyde, positioned at opposite ends of a biphenyl scaffold.[1] This unique arrangement imparts a polarity and reactivity that makes it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical agents. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the characterization of its derivatives.

This guide will delve into the core spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each section will provide a detailed experimental protocol, a summary of the spectral data, and an expert interpretation of the observed signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol for NMR Analysis

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar compound and its distinct solvent peaks that do not overlap with the key analyte signals. A standard 5 mm NMR tube is used for routine analysis. The acquisition parameters, such as the number of scans and relaxation delay, are chosen to ensure a good signal-to-noise ratio and accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer at ambient temperature.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information about the number, environment, and connectivity of the protons in the molecule.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.11singlet1HCarboxylic acid proton (-COOH)
10.10singlet1HAldehyde proton (-CHO)
8.15doublet2HAromatic protons ortho to -CHO
8.05doublet2HAromatic protons ortho to -COOH
7.95doublet2HAromatic protons meta to -CHO
7.85doublet2HAromatic protons meta to -COOH

Interpretation:

The downfield singlet at 13.11 ppm is characteristic of a carboxylic acid proton . Its acidic nature leads to significant deshielding. The singlet at 10.10 ppm is unequivocally assigned to the aldehyde proton . This proton is also strongly deshielded due to the electron-withdrawing nature of the carbonyl group.

The aromatic region displays a set of four doublets, each integrating to two protons. This pattern is characteristic of a 1,4-disubstituted (para) benzene ring system where the two rings are not magnetically equivalent.

  • The doublet at 8.15 ppm is assigned to the protons ortho to the electron-withdrawing aldehyde group.

  • The doublet at 8.05 ppm corresponds to the protons ortho to the electron-withdrawing carboxylic acid group.

  • The doublets at 7.95 ppm and 7.85 ppm are assigned to the protons meta to the aldehyde and carboxylic acid groups, respectively. The slight difference in their chemical shifts arises from the different electronic effects of the two functional groups transmitted through the biphenyl system.

Caption: ¹H NMR chemical shift assignments for this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
192.5Aldehyde carbonyl carbon (-CHO)
167.0Carboxylic acid carbonyl carbon (-COOH)
145.0Quaternary carbon attached to -COOH
139.5Quaternary carbon attached to -CHO
135.5Quaternary carbon of the formyl-substituted ring
131.0Quaternary carbon of the carboxyl-substituted ring
130.5CH carbons ortho to -COOH
130.0CH carbons ortho to -CHO
128.0CH carbons meta to -COOH
127.5CH carbons meta to -CHO

Interpretation:

The two signals in the downfield region are characteristic of carbonyl carbons. The signal at 192.5 ppm is assigned to the aldehyde carbonyl carbon , which is typically found further downfield than the carboxylic acid carbonyl carbon at 167.0 ppm .

The aromatic region shows eight distinct signals, confirming the presence of two non-equivalent phenyl rings. The four quaternary carbon signals are observed between 131.0 and 145.0 ppm . The remaining four signals correspond to the protonated aromatic carbons, with their chemical shifts influenced by the electronic nature of the attached functional groups.

Caption: ¹³C NMR chemical shift assignments for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Analysis

Rationale: For solid samples, the KBr pellet method is a common and effective technique. The sample is finely ground with potassium bromide, which is transparent in the mid-IR region, and pressed into a thin pellet. This ensures that the IR beam can pass through the sample and absorption can be measured. Attenuated Total Reflectance (ATR) is an alternative method that requires minimal sample preparation.

Step-by-Step Methodology (KBr Pellet):

  • Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Spectral Data and Interpretation

Table 3: Predicted FT-IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
3100-3000MediumAromatic C-H stretch
2850, 2750WeakAldehydic C-H stretch (Fermi resonance)
1700-1680Strong, SharpC=O stretch (carboxylic acid dimer)
1685-1665Strong, SharpC=O stretch (aromatic aldehyde)
1600, 1475MediumAromatic C=C stretch
1320-1210StrongC-O stretch (carboxylic acid)
920Broad, MediumO-H out-of-plane bend (carboxylic acid dimer)

Interpretation:

The most prominent feature in the FT-IR spectrum will be the very broad absorption in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer . The C=O stretching vibration of the carboxylic acid is expected as a strong, sharp peak around 1700-1680 cm⁻¹ .

The aldehyde functional group will exhibit two characteristic absorptions: a C=O stretch around 1685-1665 cm⁻¹ (often overlapping with the carboxylic acid C=O stretch) and two weak aldehydic C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹ . The appearance of two bands is due to Fermi resonance. The aromatic rings will show C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions around 1600 cm⁻¹ and 1475 cm⁻¹ .

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol for Mass Spectrometry Analysis

Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like this compound. It typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight.

Step-by-Step Methodology (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Pattern

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Ion
227.0657[M+H]⁺ (protonated molecule)
225.0501[M-H]⁻ (deprotonated molecule)
209[M-OH]⁺
198[M-CO]⁺ or [M-H-CO]⁻
181[M-COOH]⁺
152[M-COOH-CHO]⁺

Interpretation:

In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 227.0657. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 225.0501 will likely be the base peak.

Under higher energy conditions (e.g., in-source fragmentation or tandem MS), characteristic fragment ions would be observed. For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical ([M-OH]⁺), a carboxyl group ([M-COOH]⁺), and carbon monoxide ([M-CO]⁺). The aldehyde group can also undergo fragmentation, such as the loss of a CHO radical.

MS_Fragmentation M [M]⁺˙ m/z 226 M_minus_OH [M-OH]⁺ m/z 209 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 181 M->M_minus_COOH -COOH MH [M+H]⁺ m/z 227 M_minus_H [M-H]⁻ m/z 225 M_minus_CO [M-CO]⁺ m/z 198 M_minus_OH->M_minus_CO -CO

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of the proton and carbon atoms, while the predicted FT-IR spectrum identifies the key carboxylic acid and aldehyde functional groups. Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation behavior. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently identify and characterize this important bifunctional molecule and its derivatives in their own work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Biosynth. (n.d.). This compound.
  • NIST Chemistry WebBook. (n.d.). 4-Formylbenzoic acid. National Institute of Standards and Technology.
  • Sigma-Aldrich. (n.d.). 4'-(Formyl)biphenyl-4-carboxylic acid.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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An In-depth Technical Guide to 4-(4-formylphenyl)benzoic acid: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-(4-formylphenyl)benzoic acid, a bifunctional aromatic compound of significant interest in materials science, medicinal chemistry, and organic synthesis. We will delve into its core molecular structure, elucidating the interplay between its constituent functional groups—the carboxylic acid and the aldehyde—which dictates its unique chemical reactivity and utility. This document offers field-proven insights into its synthesis, spectroscopic characterization, and pivotal role as a molecular building block, particularly as a linker in the burgeoning field of metal-organic frameworks (MOFs). Detailed experimental protocols and characterization data are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Architectural Significance of a Bifunctional Linker

This compound is an organic compound built upon a rigid biphenyl scaffold.[1] Its structure is distinguished by the presence of two distinct and chemically addressable functional groups at opposite ends of the molecule: a carboxylic acid (-COOH) group and a formyl (-CHO) group. This para-substitution pattern on the biphenyl core results in a linear, rigid molecule with a defined length, making it an exemplary building block, or "linker," in supramolecular chemistry and materials science.

The scientific value of this molecule lies in its dual reactivity. The carboxylic acid can participate in coordination with metal ions or engage in esterification and amidation reactions, while the aldehyde provides a reactive site for transformations such as imine condensation, oxidation, or reduction. This orthogonality allows for stepwise, controlled chemical modifications, rendering it a versatile intermediate in the synthesis of complex organic molecules and functional materials. Its applications are most prominent in the design of porous materials like metal-organic frameworks (MOFs) and in the synthesis of novel pharmaceutical agents.[2][3]

Elucidation of the Molecular Structure

The structural integrity and properties of this compound are best understood by examining its constituent parts and their arrangement.

Core Scaffold and Functional Groups

The molecule's backbone is a biphenyl unit, where two phenyl rings are connected by a single C-C bond. This linkage allows for some rotational freedom, though steric hindrance can influence the dihedral angle between the rings in the solid state. The key features are the functional groups located at the 4 and 4' positions:

  • Carboxylic Acid Group (-COOH): This group imparts acidity and is the primary site for forming strong coordinate bonds with metal centers in MOFs. It is also a handle for forming esters and amides.

  • Formyl (Aldehyde) Group (-CHO): This group is a versatile electrophilic site. It is crucial for post-synthetic modification within materials and serves as a key reactive center in organic synthesis.

The IUPAC name for this compound is This compound .[1] It is also commonly referred to as 4'-formyl-[1,1'-biphenyl]-4-carboxylic acid or 4'-formylbiphenyl-4-carboxylic acid.[1]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below, providing essential data for experimental design and handling.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₃[1][4]
Molecular Weight 226.23 g/mol [1][4]
Appearance White to off-white crystalline powder[5]
Melting Point >250 °C (Decomposes)N/A
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ether, and chloroform.[5][5]
CAS Number 70916-98-2[1][4]
Spectroscopic Characterization: A Validating Signature

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

IR spectroscopy is instrumental in identifying the key functional groups. The spectrum is characterized by distinct vibrational modes.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is observed in the region of ~2500-3300 cm⁻¹ .[6] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[6]

  • C-H Stretch (Aromatic & Aldehyde): Aromatic C-H stretches appear as weaker bands around 3030-3080 cm⁻¹ . The aldehydic C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ .

  • C=O Stretch (Carbonyls): Two distinct carbonyl peaks are critical for confirmation. The carboxylic acid C=O stretch appears around 1680-1710 cm⁻¹ . The aldehyde C=O stretch is typically found at a slightly higher wavenumber, around 1700-1720 cm⁻¹ . These peaks may overlap but are often distinguishable.

  • C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl rings.

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of each atom in the molecule. Data is typically acquired in a solvent like DMSO-d₆, where the acidic proton is observable.

¹H NMR Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~13.0Singlet (broad)1H-COOH
Aldehyde~10.1Singlet1H-CHO
Aromatic~7.8 - 8.2Doublets, Multiplets8HPhenyl Protons
¹³C NMR Expected Chemical Shift (δ, ppm)Assignment
Aldehyde Carbonyl~192-CHO
Carboxylic Acid Carbonyl~167-COOH
Aromatic Carbons~125 - 145Phenyl Carbons

Causality Insight: The downfield chemical shifts of the aldehydic and carboxylic protons are due to the strong deshielding effects of the adjacent electronegative oxygen atoms and the anisotropic effect of the carbonyl groups. The aromatic region shows a complex pattern of doublets due to the para-substitution on both rings.

Synthesis and Reactivity

The synthesis of this compound is most reliably achieved through modern cross-coupling methodologies, which offer high yields and functional group tolerance.

Recommended Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the method of choice for constructing the biphenyl core.[7] It involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[8] The key advantage is its tolerance for the acidic proton of the carboxylic acid and the reactive aldehyde group, which often remain intact under the mild reaction conditions.[7][9]

The logical workflow for this synthesis is depicted below.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_workup Purification reactant1 4-formylphenylboronic acid reaction Suzuki-Miyaura Cross-Coupling Reaction reactant1->reaction reactant2 4-iodobenzoic acid reactant2->reaction catalyst Pd(PPh₃)₄ Catalyst + Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent System (e.g., Toluene/Ethanol/Water) solvent->reaction acidification Acidification (HCl) to precipitate product reaction->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization (e.g., from DMF/Water) filtration->recrystallization product Final Product: This compound recrystallization->product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-iodobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the flask.

  • Solvent & Degassing: Add a 4:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

  • Precipitation: Collect the aqueous layer and acidify it with 2M HCl until the pH is ~2-3. A precipitate of the product will form.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual salts and starting materials. Further purification can be achieved by recrystallization from a suitable solvent system like DMF/water.

  • Validation: Dry the final product under vacuum and characterize using NMR and IR spectroscopy to confirm its identity and purity.

Trustworthiness through Self-Validation: The success of this protocol is validated by the distinct physical and spectroscopic properties of the final product. The formation of a precipitate upon acidification is a strong indicator of the successful synthesis of the carboxylic acid. Subsequent spectroscopic analysis (NMR, IR) must match the known data for the target compound to ensure the protocol's validity.

Applications in Drug Development and Materials Science

The unique bifunctional nature of this compound makes it a highly valuable component in several advanced scientific fields.

Linker for Metal-Organic Frameworks (MOFs)

This is arguably the most significant application. MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. This compound serves as an ideal organic linker.

  • Framework Formation: The carboxylic acid group deprotonates to form a carboxylate, which coordinates with metal centers (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to build the porous framework.

  • Post-Synthetic Modification (PSM): The aldehyde group, which points into the pores of the MOF, does not participate in framework formation. It remains as a reactive handle for PSM. This allows researchers to covalently graft other functional molecules onto the internal surface of the MOF, tailoring its properties for specific applications like gas storage, catalysis, or chemical sensing.

Sources

Solubility of 4-(4-formylphenyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(4-formylphenyl)benzoic acid in Organic Solvents

Abstract

This compound (FPhBA), a bifunctional aromatic compound, serves as a critical building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and complex pharmaceutical intermediates. Its molecular architecture, featuring a polar carboxylic acid group, a reactive aldehyde, and a large, rigid biphenyl core, presents a unique and challenging solubility profile. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the theoretical principles governing FPhBA's solubility. It offers a predictive framework for solvent selection, details robust experimental protocols for quantitative solubility determination, and outlines a practical application in purification through recrystallization. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document aims to empower scientists to efficiently handle, purify, and utilize this versatile compound in their research and development endeavors.

Molecular Profile and Physicochemical Properties

The solubility behavior of any compound is fundamentally dictated by its molecular structure. This compound (CAS 70916-98-2) possesses distinct structural features that create a complex interplay of intermolecular forces, making solvent selection a critical, non-trivial step in its application.[1]

  • Carboxylic Acid Group (-COOH): This functional group is highly polar and acts as both a hydrogen bond donor and acceptor. It imparts acidic properties, allowing for deprotonation in basic media to form a highly soluble carboxylate salt.

  • Aldehyde Group (-CHO): The formyl group is polar and can act as a hydrogen bond acceptor. Its presence contributes to the molecule's overall polarity and offers a site for specific chemical reactions.[2]

  • Biphenyl Core: The rigid, aromatic biphenyl backbone is large and non-polar (hydrophobic). This substantial structural element dominates the molecule's character, favoring interactions with non-polar or moderately polar organic solvents through van der Waals forces and π-π stacking.

The molecule's dual nature—possessing both highly polar, hydrogen-bonding functional groups and a large hydrophobic core—means that no single solvent class is universally ideal. Effective dissolution requires a solvent that can adequately solvate both the polar and non-polar regions of the molecule.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [1]
CAS Number 70916-98-2 [1][3]
Molecular Formula C₁₄H₁₀O₃ [1][3]
Molecular Weight 226.23 g/mol [1][3]
XLogP3 (Computed) 3.4 [1]
Hydrogen Bond Donor Count 1 [1]

| Hydrogen Bond Acceptor Count| 3 |[1] |

Note: XLogP3 is a computed measure of hydrophobicity. A value of 3.4 indicates a significant non-polar character and predicts low solubility in water.

Theoretical Principles of Solubility

The principle of "like dissolves like" provides the foundational logic for solvent selection.[4] A solute dissolves best in a solvent that shares similar intermolecular forces. For a complex molecule like FPhBA, solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

cluster_solute This compound cluster_solvents Solvent Classes FPhBA Biphenyl Core (Hydrophobic, π-stacking) COOH Carboxylic Acid (H-Bonding, Polar) FPhBA->COOH CHO Aldehyde (Polar, H-Bond Acceptor) FPhBA->CHO PolarProtic Polar Protic (e.g., Ethanol) Strong H-Bonding FPhBA->PolarProtic Unfavorable PolarAprotic Polar Aprotic (e.g., DMF, DMSO) Strong Dipole-Dipole FPhBA->PolarAprotic Moderately Favorable NonPolar Non-Polar (e.g., Toluene) Van der Waals Forces FPhBA->NonPolar Favorable Dispersion Forces COOH->PolarProtic Favorable H-Bonding COOH->PolarAprotic Favorable Dipole-Dipole COOH->NonPolar Unfavorable CHO->PolarProtic Favorable CHO->PolarAprotic Favorable CHO->NonPolar Unfavorable

Caption: Interplay of intermolecular forces governing solubility.

A Practical Guide to Solvent Selection

Based on the molecular structure and theoretical principles, we can predict the solubility of FPhBA in common organic solvent classes. This predictive framework is essential for efficiently screening solvents for reactions, purification, and analysis.

Table 2: Predicted Solubility of this compound in Various Solvent Classes

Solvent Class Examples Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, Acetic Acid Low to Moderate These solvents can hydrogen-bond with the carboxylic acid and aldehyde groups. However, the large, non-polar biphenyl core disrupts the solvent's own H-bonding network, limiting overall solubility. Solubility is expected to increase significantly with temperature.[5]
Polar Aprotic DMF, DMSO, Acetone, Acetonitrile Good to High Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices.[2][6] They possess strong dipoles that can effectively solvate the polar functional groups without the high energetic cost of disrupting a hydrogen-bonding network. They also have sufficient non-polar character to interact favorably with the biphenyl core.
Non-Polar Hexane, Toluene, Diethyl Ether Very Low to Low The polar functional groups, particularly the carboxylic acid, make the molecule insoluble in highly non-polar solvents like hexane. Toluene may show slightly better solvency due to π-π interactions with the aromatic rings.
Chlorinated Dichloromethane (DCM), Chloroform Low to Moderate These solvents are weakly polar. While they can interact with the biphenyl core, they are poor hydrogen bond acceptors and cannot effectively solvate the carboxylic acid group, leading to limited solubility.[7]
Aqueous (Basic) 5% NaOH, 5% NaHCO₃ High In the presence of a base, the carboxylic acid is deprotonated to form the sodium 4-(4-formylphenyl)benzoate salt. This ionic species is highly polar and readily dissolves in water.[8] This principle is fundamental for extraction and purification workflows.

| Aqueous (Neutral) | Water | Very Low/Insoluble | The dominant hydrophobic character of the biphenyl core prevents dissolution in neutral water, a highly polar, hydrogen-bonded solvent.[2] |

Experimental Determination of Solubility: The Isothermal Saturation Method

For precise process design, purification, and regulatory submissions, predictive assessments must be confirmed by quantitative experimental data. The isothermal saturation (or "shake-flask") method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.[9][10]

This protocol is self-validating because it measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid phase, ensuring the result is reproducible and represents the true solubility limit.

Detailed Experimental Protocol
  • Preparation:

    • Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a sealed, thermostatted vessel (e.g., a jacketed glass reactor or a vial in a shaker bath). "Excess" ensures that undissolved solid remains at equilibrium.

  • Equilibration:

    • Place the sealed vessel in a constant-temperature bath or shaker, controlled to within ±0.1 K.

    • Agitate the mixture (e.g., via magnetic stirring or shaking) for a sufficient duration to reach equilibrium. A period of 24-72 hours is typical.[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h); equilibrium is reached when the measured concentration no longer changes.

  • Phase Separation:

    • Stop agitation and allow the vessel to rest in the temperature bath for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.[10]

  • Sampling:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. The syringe should be pre-heated or pre-cooled to the same temperature as the experiment to prevent precipitation or dissolution upon sampling.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. The filter removes any remaining microscopic solid particles.

  • Analysis:

    • Accurately determine the mass of the collected sample.

    • Dilute the sample with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with standards of known concentration is required.

  • Calculation:

    • Calculate the solubility from the measured concentration and the mass of the solution. The result can be expressed in various units, such as g/100 g solvent, molality, or mole fraction.

Caption: Experimental workflow for the isothermal saturation method.

Application in Purification: A Recrystallization Protocol

A primary application of solubility data is in the design of purification protocols. Recrystallization is a powerful technique for purifying solid compounds, which relies on the differential solubility of the target compound and its impurities in a solvent system at varying temperatures.[5][11]

Principles of Solvent Selection for Recrystallization
  • The ideal solvent should dissolve a large amount of the compound when hot (at or near the solvent's boiling point).

  • The same solvent should dissolve very little of the compound when cold (at or below room temperature).

  • Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • The solvent should not react with the compound.

For FPhBA, a mixed solvent system is likely to be effective. A good starting point would be a polar organic solvent in which the compound is readily soluble when hot (e.g., ethanol or acetone) combined with an "anti-solvent" in which it is poorly soluble (e.g., water or hexane).[12]

Proposed Recrystallization Protocol (Ethanol/Water System)
  • Dissolution: Place the crude FPhBA in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[11]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Thermodynamic Modeling of Solubility Data

For process scale-up and optimization, it is highly valuable to model the experimentally determined solubility data as a function of temperature. Several thermodynamic models are commonly used for this purpose.[13]

  • Modified Apelblat Equation: An empirical model that effectively correlates solubility with temperature. It is widely used for its simplicity and good fit for many systems.[14]

  • Buchowski–Ksiazaczak (λh) Equation: A two-parameter model that relates the mole fraction solubility to the melting properties of the solute and the non-ideality of the solution.[15]

  • Van't Hoff Equation: Relates the change in solubility with temperature to the enthalpy of solution, providing valuable thermodynamic insights.[15]

Correlating experimental data with these models allows for interpolation and cautious extrapolation of solubility at different temperatures, which is critical for designing robust crystallization processes.[13][16]

Conclusion

This compound exhibits a nuanced solubility profile governed by the competing effects of its polar, hydrogen-bonding functional groups and its large, non-polar biphenyl core. A theoretical understanding of its structure strongly suggests that polar aprotic solvents like DMF and DMSO will be highly effective, while solubility in polar protic solvents will be moderate and highly temperature-dependent. Its acidic nature ensures high solubility in basic aqueous solutions, a property that is invaluable for purification via extraction. For obtaining precise, actionable data, the isothermal saturation method followed by HPLC analysis is the recommended experimental approach. This quantitative data directly informs the design of critical downstream processes, most notably purification by recrystallization, enabling researchers to leverage this important synthetic building block to its full potential.

References

  • Solid−Liquid Equilibria of Terephthalaldehydic Acid in Different Solvents. American Chemical Society.
  • Solubility Determination, Modeling, and Preferential Solvation of Terephthalaldehydic Acid Dissolvend in Aqueous Solvent Mixtures of Methanol, Ethanol, Isopropanol, and N-Methyl-2-pyrrolidone. Journal of Chemical & Engineering Data.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
  • Solubility of Organic Compounds.
  • Solubility of Organic Compounds.
  • ThermoML:J. Chem. Eng. Data 2019, 64, 4, 1791-1801.
  • This compound. PubChem.
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts.
  • An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid. Benchchem.
  • Solubility of Terephthalaldehyde in Organic Solvents: A Technical Guide. Benchchem.
  • This compound. Biosynth.
  • A new method for synthesizing 4-Formylbenzoic acid. ChemicalBook.
  • This compound - Data Sheet. United States Biological.
  • Determination and correlation for solubility of aromatic acids in solvents. ResearchGate.
  • 4-Formylbenzoic acid - Solubility of Things.
  • Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Universidad de Zaragoza.
  • Predicting Carboxylic Acid Solubility. Scribd.
  • 4-Formylbenzoic acid. ChemicalBook.
  • The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained.
  • Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex. Google Patents.
  • Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures with Different Compositions from (303.2 to 473.2) K. ResearchGate.
  • The Recrystallization of Benzoic Acid.
  • Recrystallization of Benzoic Acid.
  • Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide. Benchchem.

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An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: This guide provides a comprehensive framework for the synthesis, crystallization, and detailed crystal structure analysis of 4-(4-formylphenyl)benzoic acid. It is intended for researchers in materials science and drug development who leverage crystal engineering to control the solid-state properties of functional molecules. As of the date of this publication, a detailed single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases. Therefore, this document outlines the complete, authoritative workflow for such an analysis. To provide a concrete and instructive example of the analytical process, the "Crystal Structure Analysis" section utilizes validated crystallographic data from the closely related analogue, 4'-Hydroxybiphenyl-4-carboxylic acid . This analogue provides a robust platform for discussing the key intermolecular interactions and packing motifs relevant to the target molecule, demonstrating the principles and depth of a professional crystallographic study.

Introduction: The Significance of a Bifunctional Building Block

This compound (4'-formyl-[1,1'-biphenyl]-4-carboxylic acid) is a bifunctional organic molecule of significant interest in both materials science and medicinal chemistry.[1] Its rigid biphenyl backbone provides a well-defined length and geometry, while the terminal carboxylic acid and aldehyde groups offer orthogonal chemical reactivity.

  • In Materials Science: The carboxylate group is a classic linker for forming robust coordination polymers and metal-organic frameworks (MOFs). The formyl group can be post-synthetically modified or used as a reactive site for catalysis.

  • In Drug Development: The biphenyl scaffold is a common feature in pharmacologically active molecules. The ability to selectively modify the acid and aldehyde moieties makes this compound a versatile starting material for creating libraries of potential drug candidates, such as novel hydrazone-based antibacterial agents.[2]

Understanding the three-dimensional arrangement of molecules in the solid state—the crystal structure—is paramount. It governs critical physicochemical properties including solubility, dissolution rate, stability, and bioavailability, which are cornerstone considerations in drug formulation and development. This guide details the critical workflow to achieve this understanding.

Synthesis and Crystallization: From Molecule to Single Crystal

Rationale and Synthesis Protocol

The most reliable and versatile method for synthesizing unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance, allowing the formyl and protected carboxyl groups to remain intact.

The chosen strategy involves coupling an aryl halide with an arylboronic acid. A logical approach is to couple methyl 4-bromobenzoate with 4-formylphenylboronic acid, followed by saponification (hydrolysis) of the methyl ester to yield the final carboxylic acid. This route is favored for the high commercial availability and stability of the starting materials.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

  • Coupling Reaction:

    • To a 250 mL round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and sodium carbonate (Na₂CO₃) (3.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).

    • Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Ester Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Transfer to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 4-(4-formylphenyl)benzoate.

    • Purify the crude ester by flash column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol.

    • Add an aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature for 4-6 hours.

    • Remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with dilute hydrochloric acid (HCl).

    • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield pure this compound.

Crystallization Strategy

The goal of crystallization is to grow single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation is a robust and accessible method for molecules like this. The choice of solvent is critical; it must be a solvent in which the compound has moderate solubility.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: Test the solubility of the synthesized powder in various solvents (e.g., ethanol, methanol, ethyl acetate, dimethylformamide (DMF), acetone).

  • Crystal Growth:

    • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., DMF or an ethanol/water mixture) by gentle warming.

    • Filter the warm solution through a syringe filter into a clean vial.

    • Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined, colorless crystals.

Crystal Structure Analysis: Decoding the Supramolecular Architecture

As previously noted, the following analysis is based on the published crystal structure of 4'-Hydroxybiphenyl-4-carboxylic acid to demonstrate the methodology.[3] This molecule shares the key biphenyl carboxylic acid framework and provides a valuable model for the types of interactions to expect.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation). The crystal is maintained at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A full sphere of diffraction data is collected. The resulting data is processed to solve and refine the crystal structure using specialized software (e.g., SHELXTL). The process determines the crystal system, space group, unit cell dimensions, and the precise coordinates of every atom.

Results: Molecular and Crystal Structure

The key findings from a crystallographic experiment are summarized in a standardized table.

Table 1: Crystallographic Data for 4'-Hydroxybiphenyl-4-carboxylic acid [3]

Parameter Value
Chemical Formula C₁₃H₁₀O₃
Formula Weight 214.21 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.6500 (7)
b (Å) 5.5077 (5)
c (Å) 20.9655 (18)
β (°) 94.145 (3)
Volume (ų) 996.22 (15)
Z 4
T (K) 293 (2)

| R-factor (R₁) | Value typically < 0.05 for a good refinement |

Z is the number of molecules per unit cell.

Discussion of Structural Features

Molecular Conformation: The first step is to analyze the conformation of the molecule itself. A key parameter in biphenyl systems is the dihedral angle (twist angle) between the two phenyl rings. In the case of 4'-Hydroxybiphenyl-4-carboxylic acid, one of the rings was found to be disordered, but the overall structure is nearly planar.[3] For this compound, one would expect a non-planar conformation due to steric hindrance between the ortho-hydrogens on the two rings, with a dihedral angle likely in the range of 30-45°.

Supramolecular Assembly via Intermolecular Interactions: The true power of crystal structure analysis lies in understanding how molecules interact with each other to build the crystal lattice.

  • Carboxylic Acid Dimerization: The most prominent and predictable interaction for this class of molecules is the formation of centrosymmetric dimers through pairs of O—H···O hydrogen bonds between the carboxylic acid groups. This is a highly robust and common supramolecular synthon, forming a characteristic R²₂(8) graph-set motif.[3]

  • Other Hydrogen Bonds: The formyl group in the target molecule, or the hydroxyl group in our analogue, provides an additional hydrogen bond acceptor (the oxygen atom). This allows for the formation of further interactions, such as weaker C—H···O bonds from the phenyl rings to the formyl/hydroxyl oxygen, which link the primary dimers into more complex 2D or 3D networks. In the analogue structure, the hydroxyl groups link the acid dimers into chains.[3]

  • π-π Stacking: Aromatic rings can interact through π-π stacking. Depending on the packing arrangement, these can be face-to-face or offset. These interactions are crucial for stabilizing the crystal lattice but are generally weaker than hydrogen bonds.

Visualization of the Workflow and Key Interactions

The following diagrams illustrate the logical workflow of the analysis and the expected primary interaction motif.

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection & Analysis Synthesis Chemical Synthesis (Suzuki Coupling) Purification Purification (Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization SCXRD Single-Crystal XRD Data Collection Crystallization->SCXRD Refinement Structure Solution & Refinement SCXRD->Refinement Analysis Interaction & Packing Analysis Refinement->Analysis Report Final Crystallographic Report (CIF) Analysis->Report

Caption: Experimental workflow from synthesis to final structural analysis.
Caption: The classic R²₂(8) centrosymmetric dimer motif via O-H···O hydrogen bonds.

Implications and Conclusion

The crystal structure analysis of this compound provides invaluable insights. The formation of the robust carboxylic acid dimer is a predictable and dominant feature that will strongly influence the material's properties. The presence and accessibility of the formyl groups within the crystal lattice will determine their reactivity in solid-state transformations or their role in forming secondary intermolecular contacts.

For drug development, identifying a stable crystalline form (polymorph) with optimal solubility is a critical goal. Crystal structure analysis is the definitive tool to achieve this. It allows for the rationalization of observed properties and provides the foundational knowledge needed for advanced formulation strategies, such as co-crystallization, to further tune the solid-state behavior of an active pharmaceutical ingredient.

References

  • (No Author Cited). (1,1'-Biphenyl)-4,4'-dicarboxylic acid. PubChem. Retrieved January 11, 2026, from [Link]

  • (No Author Cited). This compound. PubChem. Retrieved January 11, 2026, from [Link]

  • (No Author Cited). 4′-Hydroxybiphenyl-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Alnufaie, R., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics. Retrieved January 11, 2026, from [Link]

  • Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. Retrieved January 11, 2026, from [Link]

Sources

Carboxylic acid functional group reactions of 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Carboxylic Acid Functional Group Reactions of 4-(4-formylphenyl)benzoic acid

Abstract

This compound is a bifunctional organic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring both a carboxylic acid and an aldehyde group on a biphenyl scaffold, presents unique challenges and opportunities for chemical derivatization. The differential reactivity of these two functional groups necessitates a nuanced approach to reaction design, with chemoselectivity being the paramount consideration. This technical guide provides an in-depth exploration of reactions targeting the carboxylic acid moiety while navigating the reactivity of the formyl group. We will delve into the mechanistic underpinnings of esterification, amide bond formation, and reduction, offering field-proven experimental protocols and expert insights for researchers, scientists, and drug development professionals.

Introduction: The Duality of this compound

This compound (4-FPBA) is a crystalline solid with the molecular formula C₁₄H₁₀O₃.[1] Its utility as a molecular building block, particularly in the synthesis of metal-organic frameworks (MOFs) and complex pharmaceutical intermediates, stems from its rigid structure and the presence of two distinct and reactive functional groups.[2][3]

The core challenge in the chemistry of 4-FPBA is achieving selective transformation of one functional group while leaving the other intact. The carboxylic acid offers a site for nucleophilic acyl substitution, while the aldehyde is susceptible to nucleophilic addition and oxidation/reduction. This guide focuses specifically on the former, detailing strategies to leverage the reactivity of the carboxyl group.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₃PubChem[1]
Molecular Weight 226.23 g/mol PubChem[1]
CAS Number 70916-98-2PubChem[1]
Appearance White to off-white powder---
IUPAC Name This compoundPubChem[1]

Esterification: Modulating Polarity and Bioavailability

Esterification of the carboxylic acid group is a fundamental transformation used to mask the acidity, increase lipophilicity, or prepare derivatives for further coupling reactions.[4] The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.

Mechanism and Experimental Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of water yield the ester.

Causality of Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄, p-TsOH): A strong acid is required to protonate the carbonyl, initiating the reaction. Catalytic amounts are sufficient.[5]

  • Excess Alcohol: The reaction is an equilibrium process.[6] Using the alcohol as the solvent or in large excess shifts the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

  • Removal of Water: Alternatively, removing water as it forms (e.g., with a Dean-Stark apparatus) can also drive the reaction to completion.[5]

  • Chemoselectivity: The aldehyde group is generally stable under these acidic conditions and does not interfere with the reaction, making Fischer esterification a highly chemoselective process for this substrate.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 4-(4-formylphenyl)benzoate

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (e.g., 5.0 g, 22.1 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.12 mL, 2.2 mmol) dropwise to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 65°C) using a heating mantle. The solid will gradually dissolve as the reaction proceeds. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (150 mL).

    • Transfer the organic solution to a separatory funnel and wash carefully with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude methyl 4-(4-formylphenyl)benzoate by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.

Amide Bond Formation: Building Blocks for Bioactive Molecules

The conversion of the carboxylic acid to an amide is a cornerstone of drug discovery, as the amide bond is a key structural feature of peptides and many pharmaceuticals.[7][8][9] Direct reaction of a carboxylic acid with an amine requires high temperatures and is often inefficient. Therefore, activation of the carboxylic acid is necessary.

Mechanism and Rationale for Activation

The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. To facilitate amide formation, it must be converted into a better one. This is achieved using coupling reagents or by converting the acid to a more reactive intermediate, such as an acyl chloride.[10][11]

Common Activation Strategies:

  • Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid into a highly reactive acyl chloride. The subsequent reaction with an amine is rapid and generally high-yielding.

  • Carbodiimide Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then readily displaced by the amine.[11]

Chemoselectivity Considerations:

  • The formyl group is unreactive towards SOCl₂ and most common amide coupling reagents under standard conditions.

  • However, the amine nucleophile can potentially react with the aldehyde. This side reaction is generally slower than the reaction with the activated carboxylic acid. To minimize it, the amine can be added slowly to the activated acid at a low temperature.

Amide_Formation_Workflow start_node start_node process_node process_node product_node product_node Start 4-FPBA (R-COOH) Activator Activating Agent (e.g., SOCl₂ or DCC/EDC) Start->Activator Activated_Intermediate Reactive Intermediate (e.g., Acyl Chloride or O-Acylisourea) Activator->Activated_Intermediate Coupling Nucleophilic Acyl Substitution Activated_Intermediate->Coupling Amine Amine (R'-NH₂) Amine->Coupling Amide Amide Product (R-CONHR') Coupling->Amide

Caption: General workflow for amide bond formation.

Experimental Protocol: Amide Synthesis via Acyl Chloride

Part A: Synthesis of 4-(4-formylphenyl)benzoyl chloride

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2-3 eq)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.26 g, 10.0 mmol) and anhydrous toluene (40 mL).

  • Reagent Addition: Add thionyl chloride (2.2 mL, 30.0 mmol) followed by one drop of DMF.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Isolation: Cool the reaction to room temperature and remove the excess SOCl₂ and toluene under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Part B: Coupling with Benzylamine

Materials:

  • Crude 4-(4-formylphenyl)benzoyl chloride (from Part A)

  • Benzylamine (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (1.1 eq)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.07 g, 10.0 mmol) and triethylamine (1.5 mL, 11.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cold acyl chloride solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring for an additional 3-4 hours or until TLC indicates completion.

  • Work-up:

    • Quench the reaction by adding water (50 mL).

    • Separate the organic layer and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Reduction of the Carboxylic Acid: A Chemoselectivity Challenge

Reducing the carboxylic acid of 4-FPBA to a primary alcohol presents a significant chemoselectivity problem. Standard strong reducing agents that can reduce carboxylic acids, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), will also readily reduce the more reactive aldehyde group.[12][13][14]

Reactivity Hierarchy: Aldehyde > Carboxylic Acid

Therefore, a direct selective reduction of the carboxylic acid is not feasible. The solution is a protection-reduction-deprotection strategy.

The Protection-Reduction-Deprotection Strategy

This three-step sequence allows for the selective transformation of the carboxylic acid.

  • Protection: The aldehyde is selectively protected as an acetal (e.g., a 1,3-dioxolane), which is stable to the strong reducing agents used for the carboxylic acid.[15] This reaction is typically catalyzed by an acid like p-toluenesulfonic acid (p-TSA).

  • Reduction: The protected intermediate, which now has a free carboxylic acid and a protected aldehyde, is treated with a strong reducing agent like LiAlH₄ to reduce the carboxylic acid to a primary alcohol.

  • Deprotection: The acetal protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde.

Protection_Reduction_Strategy start_node start_node process_node process_node intermediate_node intermediate_node product_node product_node Start 4-FPBA Protect Step 1: Protect Aldehyde (Ethylene Glycol, p-TSA) Start->Protect Protected Acetal Intermediate Protect->Protected Reduce Step 2: Reduce COOH (LiAlH₄, then H₃O⁺) Protected->Reduce Reduced Protected Diol Reduce->Reduced Deprotect Step 3: Deprotect Aldehyde (Aqueous Acid) Reduced->Deprotect Final_Product Final Product (4-(hydroxymethyl)phenyl)benzaldehyde Deprotect->Final_Product

Caption: Workflow for selective COOH reduction.

Experimental Protocol: Synthesis of (4-(4-formylphenyl)phenyl)methanol

Part A: Protection of this compound [15]

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 eq)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-FPBA (5.0 g, 22.1 mmol), ethylene glycol (1.5 mL, 26.5 mmol), p-TSA (0.21 g, 1.1 mmol), and toluene (100 mL).

  • Reflux: Heat the mixture to reflux, collecting the water azeotropically in the Dean-Stark trap. Continue until no more water is collected (2-4 hours).

  • Work-up: Cool the mixture, wash with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and remove the toluene under reduced pressure to yield 4-(1,3-dioxolan-2-yl)benzoic acid, which can be used directly.

Part B: Reduction of the Carboxylic Acid

Materials:

  • 4-(1,3-dioxolan-2-yl)benzoic acid (from Part A)

  • Lithium aluminum hydride (LiAlH₄) (excess)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M HCl

Procedure:

  • Setup: In a flame-dried, three-necked flask under nitrogen, suspend LiAlH₄ (e.g., 1.25 g, 33.0 mmol) in anhydrous THF (50 mL) and cool to 0°C.

  • Addition: Dissolve the protected acid from Part A in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Quenching: Cool the reaction to 0°C and quench very carefully by the sequential dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid thoroughly with THF.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude protected alcohol.

Part C: Deprotection [15]

Materials:

  • Crude product from Part B

  • Acetone/Water mixture

  • 1 M HCl

Procedure:

  • Setup: Dissolve the crude product from Part B in a mixture of acetone (40 mL) and water (10 mL).

  • Acidification: Add 1 M HCl (5 mL) and stir the mixture at room temperature. Monitor by TLC until the starting material is consumed.

  • Work-up: Neutralize the solution with NaHCO₃ and remove the acetone via rotary evaporation.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the final product, (4-(4-formylphenyl)phenyl)methanol, by column chromatography.

Conclusion

The chemistry of this compound is a compelling case study in chemoselective synthesis. While the molecule's bifunctional nature presents inherent challenges, a systematic and mechanistically informed approach allows for the precise and high-yielding transformation of the carboxylic acid group. Through standard protocols like Fischer esterification, the carboxylic acid can be easily converted to an ester. For more complex transformations like amide formation and reduction, strategies involving activation or protection are essential. The protocols and rationales presented in this guide provide a robust framework for researchers to confidently utilize this versatile building block in the development of novel materials and therapeutic agents.

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The Biphenyl Carboxylic Acid Moiety: A Journey from Classical Synthesis to Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl carboxylic acid scaffold, a seemingly simple yet remarkably versatile structural motif, has carved a significant niche in the landscape of chemical synthesis and drug discovery. Comprising two phenyl rings linked by a single carbon-carbon bond and bearing a carboxylic acid group, this moiety offers a unique combination of structural rigidity, lipophilicity, and hydrogen-bonding capability.[1] These characteristics have made it a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs, and a valuable building block in materials science.[2] This technical guide provides a comprehensive exploration of the discovery and history of biphenyl carboxylic acids, charting the evolution of their synthesis from the classical, often harsh, methods of the 19th and early 20th centuries to the sophisticated and highly efficient catalytic cross-coupling reactions of the modern era. We will delve into the mechanistic underpinnings of these synthetic transformations, provide practical insights into experimental choices, and showcase the profound impact of this chemical entity on contemporary drug design and materials science.

The Dawn of Aryl-Aryl Bond Formation: Early Synthetic Endeavors

The story of biphenyl carboxylic acids is intrinsically linked to the broader history of biphenyl synthesis itself. The latter half of the 19th century witnessed the birth of reactions that, for the first time, enabled the coupling of two aromatic rings.

The Wurtz-Fittig Reaction: A Nascent Step

One of the earliest forays into aryl-aryl bond formation was the Wurtz-Fittig reaction , an extension of Charles Adolphe Wurtz's work on coupling alkyl halides.[3][4] In the 1860s, Wilhelm Rudolph Fittig adapted this reaction to couple an aryl halide with an alkyl halide using sodium metal, and in doing so, also demonstrated the coupling of two aryl halides to form biphenyls.[5][6] While historically significant, the Wurtz-Fittig reaction for symmetric biphenyl synthesis suffered from harsh conditions and the formation of significant byproducts, limiting its synthetic utility for complex molecules.[7]

The Ullmann Reaction: A Copper-Mediated Revolution

A significant leap forward came in 1901 when Fritz Ullmann and his student, J. Bielecki, discovered that heating an aryl halide with copper powder could induce the formation of a biphenyl.[8][9] This Ullmann reaction became a cornerstone of biphenyl synthesis for much of the 20th century.[10][11] The classical Ullmann reaction, however, was not without its drawbacks. It typically required high temperatures (often exceeding 200°C), stoichiometric amounts of copper, and was often limited to aryl halides activated by electron-withdrawing groups.[8][9] The harsh conditions and the need for large amounts of copper limited its functional group tolerance and overall efficiency.[11]

The Gomberg-Bachmann Reaction: A Radical Approach

In 1924, Moses Gomberg and Werner E. Bachmann introduced a new method for aryl-aryl coupling via a diazonium salt, now known as the Gomberg-Bachmann reaction .[12][13] This reaction involves the base-promoted coupling of an aryl diazonium salt with an arene, proceeding through an aryl radical intermediate.[14][15] While offering a different mechanistic pathway, the original Gomberg-Bachmann reaction often provided low yields, typically less than 40%, due to the many side reactions associated with diazonium salts.[12]

These classical methods, while groundbreaking for their time, laid the essential groundwork for the synthesis of biphenyls and, by extension, biphenyl carboxylic acids. However, the limitations of these reactions spurred the search for more efficient, milder, and versatile synthetic strategies.

The Renaissance of Biphenyl Carboxylic Acid Synthesis: The Age of Catalytic Cross-Coupling

The latter half of the 20th century witnessed a paradigm shift in organic synthesis with the advent of transition metal-catalyzed cross-coupling reactions. These powerful methods revolutionized the construction of carbon-carbon bonds, offering unprecedented efficiency, selectivity, and functional group tolerance.

The Suzuki-Miyaura Coupling: A Versatile and Enduring Tool

Among the pantheon of cross-coupling reactions, the Suzuki-Miyaura coupling , developed in 1979 by Akira Suzuki and his colleagues, has emerged as the preeminent method for the synthesis of biphenyls and their derivatives, including biphenyl carboxylic acids.[16][17][18] This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[16][17]

The remarkable success of the Suzuki-Miyaura coupling can be attributed to several key advantages:

  • Mild Reaction Conditions: The reaction can often be carried out at or near room temperature, preserving sensitive functional groups.[19]

  • High Functional Group Tolerance: A wide array of functional groups are compatible with the reaction conditions.

  • Commercial Availability and Stability of Reagents: Organoboron reagents are generally stable, non-toxic, and readily available.[16]

  • Environmentally Benign Byproducts: The boron-containing byproducts are typically inorganic and easily removed.[20]

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst.

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Synthetic Methodologies

The evolution from classical to modern synthetic methods for biphenyl carboxylic acids represents a significant advancement in chemical efficiency and practicality.

ReactionCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Wurtz-Fittig Sodium metalAnhydrous etherHistorical significanceHarsh conditions, low yields, significant byproducts
Ullmann Copper powderHigh temperatures (>200°C)Effective for some substratesHarsh conditions, stoichiometric copper, limited functional group tolerance
Gomberg-Bachmann Diazonium salt, baseVariesRadical pathwayLow yields, side reactions of diazonium salts
Suzuki-Miyaura Palladium catalyst, baseMild temperaturesHigh yields, excellent functional group tolerance, stable reagents, green byproductsCost of palladium catalyst, potential for catalyst poisoning

Experimental Protocol: Synthesis of a Biphenyl Carboxylic Acid via Suzuki-Miyaura Coupling

This protocol provides a representative example for the synthesis of 3-phenylbenzoic acid.[21]

Materials:

  • 3-Iodobenzoic acid

  • Phenylboronic acid

  • Palladium(II) chloride (PdCl₂)

  • Sodium hydroxide (NaOH)

  • tert-Butyl methyl ether (TBME)

  • Hydrochloric acid (HCl)

  • Silica gel

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Nitrogen gas supply

  • Standard laboratory glassware (two-neck flask, magnetic stirrer, condenser, etc.)

Procedure:

  • Reaction Setup: In a 50 mL two-neck flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 320 mg (8.00 mmol) of sodium hydroxide in 8 mL of water.

  • Addition of Reactants: While stirring at room temperature under a nitrogen atmosphere, add 496 mg (2.00 mmol) of 3-iodobenzoic acid to the sodium hydroxide solution.

  • Addition of Boronic Acid and Catalyst: To this solution, add 268 mg (2.20 mmol) of phenylboronic acid and 3.54 mg (0.020 mmol) of palladium(II) chloride.

  • Reaction: Stir the mixture vigorously at room temperature for 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture through a glass frit or folded filter paper.

    • Dilute the filtrate with 100 mL of water and acidify with a few drops of concentrated hydrochloric acid to precipitate the product.

    • Collect the solid precipitate by filtration.

    • Dissolve the crude product in approximately 30 mL of tert-butyl methyl ether.

    • Filter the ether solution through a short plug of silica gel.

    • Transfer the filtrate to a separatory funnel, wash with water, and then dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Product: The crystalline 3-phenylbenzoic acid remains as a residue.

Figure 2: Experimental workflow for the synthesis of 3-phenylbenzoic acid via Suzuki-Miyaura coupling.

The Impact of Biphenyl Carboxylic Acids in Drug Discovery

The biphenyl carboxylic acid moiety is a cornerstone of modern medicinal chemistry, appearing in a diverse array of therapeutic agents.[2][22] Its structural features allow for precise modulation of pharmacological activity.

Angiotensin II Receptor Blockers (ARBs)

A prominent class of drugs featuring the biphenyl carboxylic acid scaffold are the angiotensin II receptor blockers (ARBs), commonly known as "sartans."[8][12][23] These drugs are widely used to treat hypertension and heart failure. The biphenyl moiety serves as a rigid scaffold to correctly position the acidic group (often a tetrazole as a bioisostere for the carboxylic acid) and other substituents to effectively block the AT1 receptor.[23]

  • Losartan: The first orally active ARB, featuring a biphenyl-tetrazole group.

  • Valsartan: A non-heterocyclic ARB where the imidazole of losartan is replaced by an acylated amino acid.[8]

  • Candesartan and Olmesartan: Prodrugs that are hydrolyzed in the body to their active carboxylic acid forms.[8]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Several NSAIDs incorporate the biphenyl carboxylic acid structure. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.

  • Diflunisal: A derivative of salicylic acid with a difluorophenyl group.[2]

  • Fenbufen: A propionic acid derivative with a biphenyl core.[2]

  • Flurbiprofen: Another propionic acid derivative with a fluorinated biphenyl structure.[2]

Other Therapeutic Areas

The versatility of the biphenyl carboxylic acid scaffold extends to other therapeutic areas, including:

  • Anticancer Agents: Novel biphenyl carboxylic acid derivatives are being investigated for their potential as anticancer agents.[7]

  • Antiresorptive Agents: Certain derivatives have shown promise as treatments for osteoporosis by inhibiting osteoclast activity without adversely affecting osteoblast function.[3]

  • URAT1 Inhibitors: Biphenyl carboxylic acids are being explored as potent inhibitors of urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout.[20]

Biphenyl Carboxylic Acids in Materials Science

Beyond pharmaceuticals, biphenyl carboxylic acids and their derivatives are valuable components in materials science, primarily due to the rigidity and linearity of the biphenyl unit.[16]

  • Liquid Crystals: The rod-like shape of biphenyl derivatives makes them ideal building blocks for liquid crystalline materials used in displays and other optoelectronic devices.[24][25]

  • Polymers: Biphenyldicarboxylic acids are used as monomers in the synthesis of high-performance polymers, such as polyesters and polyamides, which exhibit excellent thermal stability and mechanical strength.[24]

Conclusion

The journey of biphenyl carboxylic acids from their conceptual origins in the classical coupling reactions of the 19th and early 20th centuries to their ubiquitous presence in modern drug discovery and materials science is a testament to the relentless progress of chemical synthesis. The development of powerful catalytic methods, most notably the Suzuki-Miyaura coupling, has transformed the synthesis of these valuable compounds from a challenging endeavor to a routine and highly efficient process. For researchers and scientists in drug development and materials science, a deep understanding of the history, synthesis, and applications of the biphenyl carboxylic acid moiety is essential for the design and creation of the next generation of innovative molecules.

References

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  • Wurtz–Fittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Chemistry Wurtz Fittig Reaction - SATHEE. (n.d.). Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Fittig reaction can be used to prepare ______. * Toluene Acetophenon Biphenyl Chlorobenzene. (2021). Brainly.in. Retrieved from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). National Institutes of Health. Retrieved from [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). Semantic Scholar. Retrieved from [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. (2002). ACS Publications. Retrieved from [Link]

  • Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. (1993). PubMed. Retrieved from [Link]

  • From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. (2021). MDPI. Retrieved from [Link]

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (2013). Scirp.org. Retrieved from [Link]

  • Gomberg-Bachmann reaction - chemeurope.com. (n.d.). Retrieved from [Link]

  • Discovery and development of angiotensin receptor blockers - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-Biphenylcarboxylic acid. (n.d.). Chem-Impex. Retrieved from [Link]

  • Gomberg–Bachmann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction. (2025). Oreate AI Blog. Retrieved from [Link]

  • biphenyl | Synthesis, Structure, Properties. (2025). Britannica. Retrieved from [Link]

  • Gomberg-Bachmann reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (2006). oc-praktikum.de. Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition - Google Patents. (n.d.).
  • Gomberg-Bachmann-Graebe-Ullmann Reaction ALL ABOUT CHEMISTRY. (2020). ALL ABOUT CHEMISTRY. Retrieved from [Link]

  • Gomberg–Bachmann reaction | 16 Publications | 160 Citations | Top Authors. (n.d.). SciSpace. Retrieved from [Link]

  • BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Biphenyl-based liquid crystal precursors with alkanoate and hydroxyl group. (2025). ResearchGate. Retrieved from [Link]

  • Benzoic acid - chemeurope.com. (n.d.). Retrieved from [Link]

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  • Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. (2022). MDPI. Retrieved from [Link]

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A Theoretical and Application-Oriented Guide to 4-(4-formylphenyl)benzoic Acid: A Versatile Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of 4-(4-formylphenyl)benzoic acid, a bifunctional organic molecule of significant interest in materials science and synthetic chemistry. We will delve into its molecular structure, spectroscopic properties, and theoretical underpinnings, with a particular focus on its role as a versatile building block for advanced porous materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this compound's potential.

Introduction: The Architectural Significance of Bifunctional Linkers

In the realm of crystal engineering and supramolecular chemistry, the design and synthesis of rigid, well-defined organic linkers are of paramount importance. These molecules serve as the "struts" in the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). This compound, with its biphenyl backbone and terminally disposed carboxyl and aldehyde functional groups, presents a compelling case for a highly versatile linker. The rigid biphenyl unit ensures a predictable and robust framework, while the distinct reactivity of the carboxylic acid and aldehyde moieties allows for orthogonal synthesis strategies and post-synthetic modification.

This guide will explore the fundamental characteristics of this compound, from its synthesis and spectroscopic characterization to in-depth theoretical studies of its electronic properties. Furthermore, we will examine its applications as a linker in the burgeoning fields of MOF and COF chemistry, highlighting its potential in areas such as gas storage, catalysis, and sensing.

Molecular Structure and Spectroscopic Characterization

This compound, also known as 4'-formyl-[1,1'-biphenyl]-4-carboxylic acid, possesses the chemical formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol [1]. The molecule's structure, characterized by two phenyl rings linked by a single bond, with a carboxyl group on one ring and a formyl group on the other, is depicted below.

DFT_Workflow cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Analysis & Interpretation A Initial Molecular Structure B Select DFT Functional (e.g., B3LYP) A->B C Choose Basis Set (e.g., 6-311++G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F HOMO-LUMO Analysis D->F G Molecular Electrostatic Potential (MEP) D->G H Simulated Spectra (IR, UV-Vis) D->H MOF_Synthesis cluster_0 Reactants cluster_1 Synthesis cluster_2 Product A Metal Salt (e.g., Zn(NO₃)₂) C Solvothermal Reaction A->C B This compound B->C D Porous MOF with Functionalized Pores C->D

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An In-depth Technical Guide to 4-(4-formylphenyl)benzoic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-formylphenyl)benzoic acid stands as a cornerstone bifunctional molecule in modern organic synthesis and materials science. Its unique structure, featuring a biphenyl backbone functionalized with both a reactive aldehyde and a carboxylic acid, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and derivatization, with a focus on practical, field-proven methodologies. We will delve into the causality behind experimental choices, offering insights valuable to researchers, chemists, and professionals in drug development and materials science. Detailed protocols, data interpretation, and applications are presented to equip the reader with a comprehensive understanding of this pivotal chemical intermediate.

Introduction: The Versatile Biphenyl Scaffold

Biphenyl derivatives are a class of compounds with significant importance in medicinal chemistry, materials science, and organic electronics.[1][2] Their rigid yet conformationally flexible backbone is a privileged scaffold in many marketed drugs and advanced materials.[2][3] this compound, also known as 4'-formyl-[1,1'-biphenyl]-4-carboxylic acid, is a particularly valuable derivative.[4] Its two distinct functional groups—an aldehyde (formyl group) and a carboxylic acid—are positioned at opposite ends of the biphenyl system. This arrangement allows for orthogonal chemical modifications, making it an ideal building block or linker for creating precisely defined supramolecular structures, polymers, and complex drug candidates.

This guide will cover:

  • Core Properties & Characterization: Understanding the fundamental physicochemical properties and the analytical signatures that confirm identity and purity.

  • Robust Synthesis: A detailed look into the palladium-catalyzed Suzuki-Miyaura coupling, the industry-standard method for its preparation.[5]

  • Chemical Derivatization: Step-by-step protocols for transforming the formyl and carboxylic acid groups into a variety of functional derivatives.

  • Key Applications: An overview of its role in the synthesis of pharmaceuticals, Metal-Organic Frameworks (MOFs), and functional polymers.[1][6]

Physicochemical Properties & Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is critical for its successful use in synthesis and for quality control.

Physical Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 70916-98-2[4]
Molecular Formula C₁₄H₁₀O₃[4][7]
Molecular Weight 226.23 g/mol [4][7]
Appearance Fine Crystalline Powder[8]
Melting Point >247 °C[8]
Solubility Soluble in DMSO, DMF, methanol; sparingly soluble in ether and chloroform.[8][8]
Storage Store at -20°C for long-term stability.[7][7]
Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for confirming the structural integrity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum provides unambiguous evidence of the structure.

    • Aldehyde Proton (CHO): A sharp singlet is expected around 10.1 ppm . This downfield shift is characteristic of an aldehyde proton.[9]

    • Aromatic Protons: The eight protons on the two phenyl rings will appear as a series of doublets and multiplets in the range of 7.5-8.3 ppm . The specific splitting patterns are dictated by the substitution pattern.

    • Carboxylic Acid Proton (COOH): A broad singlet will be observed far downfield, typically above 13.0 ppm . Its broadness is due to hydrogen bonding and exchange with trace water in the solvent.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbons: Two distinct signals will be present in the downfield region: the aldehyde carbonyl (~192 ppm) and the carboxylic acid carbonyl (~167 ppm).

    • Aromatic Carbons: A complex set of signals between ~125-148 ppm corresponding to the 12 carbons of the biphenyl rings.

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.

    • C=O Stretch: Two sharp, strong peaks will be visible. The carboxylic acid carbonyl stretch appears around 1680-1710 cm⁻¹ , while the aldehyde carbonyl stretch is typically at a slightly higher frequency, around 1700-1720 cm⁻¹ .

    • C-H Stretch (Aldehyde): Two weak bands can often be resolved around 2820 cm⁻¹ and 2720 cm⁻¹.

Synthesis of this compound: The Suzuki-Miyaura Coupling

The most reliable and scalable method for preparing this compound is the Suzuki-Miyaura cross-coupling reaction.[5][10] This Nobel Prize-winning reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, catalyzed by a palladium complex.[11]

Reaction Rationale

We couple 4-bromobenzaldehyde with 4-carboxyphenylboronic acid . This choice is strategic:

  • Cost-Effectiveness & Availability: Both starting materials are commercially available and relatively inexpensive.

  • Reaction Selectivity: The palladium catalyst selectively activates the carbon-bromine bond, leaving the aldehyde and carboxylic acid functionalities untouched.

  • Robustness: The Suzuki coupling is known for its tolerance to a wide variety of functional groups and its high yields.[5][11]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Combine Reactants: - 4-Bromobenzaldehyde - 4-Carboxyphenylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvents (e.g., Toluene/Ethanol/Water) heat 2. Heat under Inert Atmosphere (e.g., N₂ or Ar) at 80-90°C for 4-12h reagents->heat monitor 3. Monitor Progress via TLC or LC-MS heat->monitor cool 4. Cool to Room Temperature monitor->cool acidify 5. Acidify with HCl (aq) to pH ~2-3 cool->acidify precipitate 6. Precipitate Product acidify->precipitate filter 7. Filter, Wash with Water & Dry precipitate->filter recrystallize 8. Recrystallize from suitable solvent (e.g., Acetic Acid or DMF/Water) filter->recrystallize G cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions parent This compound schiff Schiff Base / Imine parent->schiff R-NH₂ wittig Wittig Olefination parent->wittig Phosphonium Ylide reductive_amination Reductive Amination parent->reductive_amination R₂NH, NaBH₃CN ester Ester parent->ester R-OH, H⁺ amide Amide parent->amide R₂NH, Coupling Agent mof MOF Linker parent->mof Metal Ion (e.g., Zn²⁺, Zr⁴⁺)

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The Core of Precision: An In-depth Technical Guide to Bifunctional Organic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is a cornerstone of innovation. Whether constructing antibody-drug conjugates (ADCs), developing novel diagnostic tools, or immobilizing proteins for interaction studies, the choice of a bifunctional organic linker is a critical determinant of success. These linkers, far from being simple molecular staples, are sophisticated tools that dictate the stability, release characteristics, and overall functionality of the final conjugate.[1][2] This in-depth technical guide provides a comprehensive exploration of bifunctional linkers, moving beyond a mere catalog of reagents to explain the causality behind experimental choices and to provide actionable protocols for their successful implementation.

Part 1: The Fundamental Principles of Bifunctional Linkers

Bifunctional linkers are organic compounds that possess two reactive functional groups, allowing them to form covalent bonds with two other molecules.[3][4] The true power of these reagents lies in the diversity of their reactive ends and the chemical nature of the spacer arm that separates them. Understanding these core features is paramount to selecting the appropriate linker for a given application.

Classification by Reactive Termini: A Tale of Two Ends

The primary classification of bifunctional linkers is based on the identity of their reactive groups. This distinction has profound implications for the control, efficiency, and outcome of the conjugation reaction.[5]

  • Homobifunctional Linkers: These linkers possess two identical reactive groups.[5][6] They are typically used in a single-step reaction to crosslink molecules with the same type of functional group, for example, linking primary amines on two different proteins.[3] While straightforward, this approach can lead to a mixture of products, including undesirable homodimers and polymers, which can complicate purification and reduce the yield of the desired conjugate.[5][7]

  • Heterobifunctional Linkers: In contrast, heterobifunctional linkers feature two different reactive groups.[5][8] This structural asymmetry enables sequential and controlled conjugation of two distinct molecular entities, minimizing the formation of unwanted byproducts.[5][7][8] For applications requiring a high degree of control and purity, such as the development of ADCs, heterobifunctional linkers are generally the preferred choice.[5]

Diagram: Homobifunctional vs. Heterobifunctional Crosslinking

G cluster_0 Homobifunctional Crosslinking cluster_1 Heterobifunctional Crosslinking a1 Protein A (Amine) linker1 NHS-Linker-NHS a1->linker1 One-step reaction a2 Protein A (Amine) a2->linker1 polymer Polymerization (A-Linker-A-Linker-A) linker1->polymer homodimer Homodimer (A-Linker-A) linker1->homodimer b1 Protein B (Amine) linker2 NHS-Linker-Maleimide b1->linker2 Step 1: Amine reaction b2 Protein C (Sulfhydryl) conjugate Defined Conjugate (B-Linker-C) b2->conjugate linker2->b2 Step 2: Sulfhydryl reaction

Caption: Workflow comparison of homobifunctional and heterobifunctional crosslinking.

The Spacer Arm: More Than Just Distance

The spacer arm is the chemical structure that connects the two reactive groups of a bifunctional linker.[3] Its length, flexibility, and chemical properties are critical design elements that influence the characteristics of the final conjugate.

  • Length: The length of the spacer arm dictates the distance between the two conjugated molecules.[3] This is a crucial consideration when studying protein-protein interactions or ensuring that a conjugated drug molecule does not sterically hinder the binding of its carrier antibody to its target.

  • Cleavability: Spacer arms can be designed to be either stable (non-cleavable) or labile (cleavable) under specific physiological conditions.[1][] This is a particularly important feature in the design of ADCs, where the cytotoxic payload must be released from the antibody upon reaching the target tumor cell.[][10]

    • Non-Cleavable Linkers: These linkers create a stable bond between the antibody and the payload.[10] The release of the active drug relies on the complete lysosomal degradation of the entire ADC after it has been internalized by the target cell.[11][12] This approach generally leads to greater stability in circulation and a lower risk of premature drug release.[11]

    • Cleavable Linkers: These linkers are engineered to break apart in response to specific triggers within the tumor microenvironment or inside the target cell.[1] Common cleavage mechanisms include:

      • Acid-Sensitivity: Utilizing the lower pH of endosomes and lysosomes to hydrolyze an acid-labile group like a hydrazone.[12][13]

      • Protease-Sensitivity: Incorporating a peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are abundant in tumor cell lysosomes.[11][13]

      • Glutathione-Sensitivity: Employing a disulfide bond that is reduced by the high intracellular concentration of glutathione, releasing the payload.[12][13]

  • Zero-Length Crosslinkers: A special class of reagents, known as zero-length crosslinkers, facilitate the direct covalent bonding of two molecules without becoming part of the final linkage.[14][15] A prime example is 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide hydrochloride (EDC), which activates carboxyl groups to react with primary amines, forming an amide bond.[15][16] These are invaluable for creating direct, stable linkages with minimal structural perturbation.[14]

Part 2: A Practical Guide to Common Bifunctional Linker Chemistries

The selection of a bifunctional linker is dictated by the available functional groups on the molecules to be conjugated. Here, we detail the most common reactive groups and their target functionalities.

Targeting Primary Amines (-NH₂)

Primary amines, found on the side chain of lysine residues and at the N-terminus of proteins, are a common target for bioconjugation.

  • N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines, forming stable amide bonds.[3] The reaction proceeds efficiently at a pH of 7.2-8.5. It is crucial to perform this reaction in an amine-free buffer, such as phosphate-buffered saline (PBS), as buffers like Tris will compete for reaction with the NHS ester.

Targeting Sulfhydryls (-SH)

The sulfhydryl group of cysteine residues provides a more specific target for conjugation, as it is less abundant on protein surfaces than primary amines.

  • Maleimides: Maleimide groups react specifically with sulfhydryl groups at a near-neutral pH (6.5-7.5) to form a stable thioether linkage.[3] It is essential to exclude extraneous thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, from the reaction buffer as they will compete for the maleimide reactive sites.[3]

  • Pyridyl Disulfides: These groups react with sulfhydryls to form a disulfide bond. This linkage is cleavable by reducing agents, which can be advantageous for applications requiring reversible conjugation.

Photoactivatable Crosslinkers

Photoreactive crosslinkers provide temporal control over the conjugation reaction. They remain inert until activated by UV light, at which point they can non-selectively react with nearby molecules.[17]

  • Aryl Azides and Diazirines: Upon exposure to UV light, these groups form highly reactive nitrenes or carbenes, respectively, which can insert into C-H and N-H bonds.[3][17] Diazirines are generally more stable and are activated by long-wave UV light (330–370 nm), which is less damaging to biological samples.[3]

Table 1: Common Bifunctional Linker Reactive Groups and Their Targets

Reactive GroupTarget Functional GroupResulting BondKey Considerations
N-Hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂)AmidepH 7.2-8.5; Amine-free buffers
Maleimide Sulfhydryl (-SH)ThioetherpH 6.5-7.5; Thiol-free buffers
Pyridyl Disulfide Sulfhydryl (-SH)Disulfide (Cleavable)pH 6.5-8.5; Reversible linkage
Carbodiimide (EDC) Carboxyl (-COOH) & Amine (-NH₂)Amide (Zero-length)pH 4.5-7.5; Direct bond formation
Hydrazide Aldehyde/Ketone (-CHO)Hydrazone (Cleavable)pH 5-7; Acid-sensitive linkage
Aryl Azide/Diazirine C-H, N-H bonds (Non-specific)CovalentRequires UV light activation

Part 3: Experimental Workflow for Antibody-Drug Conjugation

To illustrate the practical application of bifunctional linkers, we present a generalized, step-by-step protocol for the creation of an antibody-drug conjugate using a heterobifunctional linker.

Experimental Protocol: Two-Step Conjugation of a Drug to an Antibody

This protocol utilizes a common heterobifunctional linker, Sulfo-SMCC, which contains an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group.[3]

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug molecule with a free sulfhydryl group

  • Sulfo-SMCC (N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Reaction Buffer: Phosphate buffer (50 mM), pH 7.2-7.5, with 150 mM NaCl and 2 mM EDTA

  • Desalting columns

Procedure:

Step 1: Activation of the Antibody with Sulfo-SMCC

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer. If necessary, exchange the buffer using a desalting column.

  • Calculate Molar Ratio: Determine the desired molar excess of Sulfo-SMCC to antibody. A 10- to 20-fold molar excess is a common starting point.

  • Reaction: Immediately before use, dissolve the Sulfo-SMCC in the reaction buffer. Add the calculated amount of Sulfo-SMCC to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted Sulfo-SMCC by passing the reaction mixture through a desalting column equilibrated with the reaction buffer. The resulting maleimide-activated antibody is now ready for conjugation.

Step 2: Conjugation of the Drug to the Activated Antibody

  • Prepare Drug: Dissolve the sulfhydryl-containing drug in a suitable solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Calculate Molar Ratio: Determine the desired molar excess of the drug to the activated antibody. A 1.5- to 5-fold molar excess over the number of available maleimide groups is a typical starting point.

  • Reaction: Add the drug solution to the purified maleimide-activated antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small amount of a thiol-containing compound (e.g., cysteine) can be added.

  • Purification: Purify the resulting antibody-drug conjugate from excess drug and other reaction components using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Step 3: Characterization of the Antibody-Drug Conjugate

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

  • Purity and Aggregation: Assess the purity of the conjugate and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).

  • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

  • In Vitro Cytotoxicity: Evaluate the potency of the ADC on target cancer cell lines using a cell viability assay.

Diagram: Experimental Workflow for ADC Synthesis

G cluster_workflow Antibody-Drug Conjugate Synthesis Workflow start Antibody in Amine-Free Buffer step1 Step 1: Activation Add Sulfo-SMCC (NHS-ester reaction) start->step1 purify1 Purification (Remove excess linker) step1->purify1 activated_ab Maleimide-Activated Antibody purify1->activated_ab step2 Step 2: Conjugation (Maleimide reaction) activated_ab->step2 drug Sulfhydryl-Containing Drug drug->step2 purify2 Purification (Remove excess drug) step2->purify2 adc Antibody-Drug Conjugate (ADC) purify2->adc characterize Characterization (DAR, Purity, Binding, Potency) adc->characterize end Final Product characterize->end

Caption: A step-by-step workflow for the synthesis and characterization of an ADC.

Part 4: Conclusion and Future Perspectives

Bifunctional organic linkers are indispensable tools in modern drug development and life sciences research. The judicious selection of a linker, based on a thorough understanding of its chemical properties, is critical to the successful creation of stable and functional bioconjugates. As the field of targeted therapeutics continues to advance, so too will the sophistication of linker technology. We can anticipate the development of novel linkers with enhanced stability, more precise cleavage mechanisms, and the ability to incorporate multiple payloads, further expanding the therapeutic potential of bioconjugates.

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  • Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS. (URL: [Link])

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  • What Are Crosslinking Agents? - Chemistry For Everyone - YouTube. (URL: [Link])

  • Bioconjugation simply explained - Single Use Support. (URL: [Link])

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Physical characteristics of 4-(4-formylphenyl)benzoic acid powder

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characterization of 4-(4-Formylphenyl)benzoic Acid Powder

Introduction

This compound is a bifunctional organic compound featuring a rigid biphenyl backbone. One phenyl ring is substituted with a formyl (aldehyde) group, while the other bears a carboxylic acid group, both at the para-position. This unique architecture makes it a valuable building block, or linker, in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), as well as a key intermediate in the development of novel pharmaceutical agents.[1] Its utility in drug discovery is highlighted in studies exploring new antibacterial agents.[2][3]

The physical characteristics of the starting powder—such as its purity, crystallinity, particle morphology, and thermal stability—are critical parameters that directly influence its reactivity, solubility, and ultimately, the performance and reproducibility of the final product. This guide provides a comprehensive overview of the essential techniques used to characterize this compound powder, framed from the perspective of ensuring material quality and predicting its behavior in downstream applications.

Section 1: Chemical Identity and Macroscopic Properties

A foundational characterization begins with confirming the material's identity and its basic physical properties. These data serve as the initial quality control checkpoint.

Identifier Value Source
IUPAC Name This compound[4]
CAS Number 70916-98-2[4][5]
Molecular Formula C₁₄H₁₀O₃[4][5]
Molecular Weight 226.23 g/mol [4][5]

1.1. Appearance

At ambient temperature, this compound is typically a white to off-white or light yellow crystalline powder.[6][7] Visual inspection is a simple but crucial first step to identify gross impurities or inconsistencies between batches.

1.2. Solubility

The solubility profile is critical for applications involving solution-phase reactions or formulation. The presence of both a polar carboxylic acid group and a moderately polar aldehyde group, combined with a large nonpolar biphenyl core, results in nuanced solubility. While specific data for this exact compound is sparse, related structures like 4-(phenylcarbonyl)benzoic acid are soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[8] The related 4-formylbenzoic acid is soluble in polar solvents like ethanol and water.[7][9] A qualitative solubility assessment is therefore a mandatory step.

Experimental Protocol: Qualitative Solubility Assessment

Causality: This protocol is designed to efficiently screen for suitable solvents for purification, reaction, or analytical sample preparation by testing solubility across a range of polarities.

  • Preparation: Aliquot approximately 1-2 mg of the this compound powder into several labeled glass vials.

  • Solvent Addition: To each vial, add 1.0 mL of a different test solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, DMSO, DMF).

  • Mixing: Agitate the vials using a vortex mixer for 60 seconds.

  • Observation: Visually inspect for dissolution. If the solid dissolves completely, it is "soluble." If it remains suspended, it is "insoluble." If partial dissolution occurs, it is "sparingly soluble."

  • Heating (Optional): For sparingly soluble samples, gently warm the vial to assess if solubility increases with temperature, which is useful information for recrystallization procedures.

  • Documentation: Record the results in a clear table for future reference.

Section 2: Solid-State and Morphological Characterization

The arrangement of molecules in the solid state (crystallinity) and the size and shape of the powder particles (morphology) significantly impact bulk properties like flowability, dissolution rate, and reaction kinetics.

2.1. Powder X-ray Diffraction (PXRD) for Crystallinity Analysis

Expertise: PXRD is the definitive technique for distinguishing between crystalline and amorphous solids. A crystalline material will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous solid will yield a broad, featureless halo.[10] The unique position and intensity of the peaks serve as a "fingerprint" for a specific crystal form (polymorph), making PXRD essential for polymorph screening and ensuring batch-to-batch consistency.[10][11]

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Interpretation Sample Powder Sample Grind Gently Grind (if needed) Sample->Grind Mount Mount on Holder Grind->Mount Diffractometer Place in Diffractometer Mount->Diffractometer Scan Scan (e.g., 2-40° 2θ) Diffractometer->Scan Pattern Obtain Diffractogram Scan->Pattern Analyze Analyze Peaks Pattern->Analyze Result Crystalline or Amorphous? Analyze->Result

Caption: Workflow for PXRD Analysis.

Experimental Protocol: PXRD Analysis

Trustworthiness: This protocol includes an external standard for instrument calibration, ensuring the accuracy of the resulting 2θ peak positions.

  • Sample Preparation: Ensure the powder is homogeneous. If particles are large, gently grind the sample with a mortar and pestle to achieve a fine, uniform powder.

  • Mounting: Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface to prevent height errors.

  • Instrument Setup: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection: Collect the diffraction pattern over a suitable 2θ range, typically from 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.[12]

  • Data Analysis: Process the raw data to identify peak positions (in degrees 2θ) and their relative intensities. Compare the resulting pattern to a reference standard if available, or use it to establish a benchmark for future batches.

2.2. Scanning Electron Microscopy (SEM) for Particle Morphology

Expertise: SEM provides high-magnification images of the powder's surface, revealing key morphological features such as particle size distribution, shape (e.g., needles, plates, irregular), and surface texture. This information is invaluable for understanding powder handling properties and can provide clues about the crystallization process.

SEM_Workflow cluster_prep Sample Preparation cluster_analysis Imaging cluster_data Data Interpretation Sample Powder Sample Mount Mount on Stub (Carbon Tape) Sample->Mount Sputter Sputter-Coat (e.g., Au/Pd) Mount->Sputter SEM Load into SEM Sputter->SEM Image Acquire Images (Varying Magnification) SEM->Image Analysis Analyze Morphology, Size, and Texture Image->Analysis

Caption: Workflow for SEM Analysis.

Experimental Protocol: SEM Analysis

Causality: Sputter-coating the sample with a conductive metal is a critical step. It prevents the buildup of electrical charge on the non-conductive organic powder when struck by the electron beam, which would otherwise cause image distortion and poor resolution.

  • Mounting: Disperse a small amount of the powder onto an aluminum SEM stub covered with double-sided carbon adhesive tape. Gently press to ensure adhesion and remove excess loose powder with a puff of inert gas.

  • Coating: Place the stub in a sputter coater and deposit a thin (5-10 nm) layer of a conductive material, such as gold-palladium, onto the sample surface.

  • Imaging: Transfer the coated stub into the SEM chamber. Evacuate the chamber to high vacuum.

  • Data Acquisition: Apply an appropriate accelerating voltage (e.g., 5-15 kV) and scan the sample surface with the electron beam. Capture images at various magnifications (e.g., 100x, 1000x, 5000x) to obtain a comprehensive view of the particle morphology.

Section 3: Thermal Analysis

3.1. Differential Scanning Calorimetry (DSC)

Expertise: DSC is a powerful thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature.[13] For a crystalline powder, the primary output is a thermogram showing a sharp endothermic peak corresponding to the melting point (Tₘ). The sharpness of the peak is an indicator of purity; impurities typically cause peak broadening and a depression of the melting point.[14] DSC can also reveal other thermal events like phase transitions, decomposition, or glass transitions in amorphous materials.[15]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Weigh 2-5 mg of Powder Pan Seal in Aluminum Pan Sample->Pan DSC Place in DSC Cell Pan->DSC Heat Heat at Controlled Rate (e.g., 10 °C/min) DSC->Heat Thermogram Record Thermogram Heat->Thermogram Analyze Determine Melting Point (Onset/Peak Temp) Thermogram->Analyze

Caption: Workflow for DSC Analysis.

Experimental Protocol: DSC Analysis

Trustworthiness: The protocol specifies heating under an inert nitrogen atmosphere to prevent oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are intrinsic to the material itself.

  • Sample Preparation: Accurately weigh 2-5 mg of the powder into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program: Equilibrate the sample at room temperature. Heat the sample at a constant rate, typically 10 °C/min, to a temperature well above the expected melting point.

  • Data Analysis: Record the heat flow versus temperature. The melting point is determined from the resulting endotherm, typically reported as the onset temperature or the peak maximum.

Section 4: Spectroscopic Structural Confirmation

Spectroscopy provides unambiguous confirmation of the compound's chemical structure by probing the interactions of its molecules with electromagnetic radiation.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FTIR spectrum is expected to show characteristic peaks for the aldehyde and carboxylic acid moieties, as well as the aromatic biphenyl core.[16]

Predicted FTIR Absorption Bands:

Functional Group Vibration Expected Wavenumber (cm⁻¹) Rationale
Carboxylic AcidO-H stretch3300 - 2500 (broad)The broadness is due to hydrogen bonding.[17]
AldehydeC-H stretch~2850 and ~2750Two distinct, often weak, bands are characteristic of an aldehyde C-H.
Carboxylic AcidC=O stretch1720 - 1680Conjugation with the aromatic ring shifts this from a typical ~1760 cm⁻¹.[17]
AldehydeC=O stretch1700 - 1680Conjugation with the aromatic ring lowers the frequency.
Aromatic RingC=C stretch1600 - 1450Multiple sharp peaks are characteristic of the aromatic rings.
Carboxylic AcidC-O stretch1320 - 1210Confirms the presence of the carboxylic acid group.[17]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Causality: ATR is a modern, rapid technique that requires minimal sample preparation compared to traditional KBr pellet methods, making it ideal for routine quality control.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The predicted spectra for this compound are based on the known spectra of related compounds like 4-formylbenzoic acid.[18][19]

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • ~13.5 ppm (singlet, 1H): The acidic proton of the carboxylic acid group. This peak is often broad.

  • ~10.1 ppm (singlet, 1H): The proton of the formyl (aldehyde) group.

  • ~8.2 - 7.8 ppm (multiplet, 8H): The eight aromatic protons on the biphenyl core. Due to the electronic effects of the formyl and carboxyl groups, these will appear as a series of doublets or more complex multiplets in this region.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

  • ~193 ppm: The carbonyl carbon of the aldehyde.

  • ~167 ppm: The carbonyl carbon of the carboxylic acid.

  • ~140 - 125 ppm: Multiple signals corresponding to the 12 aromatic carbons of the biphenyl system.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the powder into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many aromatic acids[8]).

  • Dissolution: Cap the tube and gently agitate or sonicate until the sample is fully dissolved.

  • Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument procedures.

Section 5: Summary and Application Context

The comprehensive physical characterization of this compound powder is not merely an academic exercise; it is a prerequisite for its successful application in research and development.

  • For Materials Scientists: A crystalline, phase-pure powder with a defined particle morphology is essential for synthesizing ordered, high-surface-area frameworks like MOFs and COFs with reproducible properties.

  • For Drug Development Professionals: Understanding the solid-state properties (polymorphism, crystallinity) is mandated by regulatory agencies, as these can affect the stability, bioavailability, and manufacturability of an active pharmaceutical ingredient (API) or intermediate.[20][21]

By systematically applying the techniques outlined in this guide—from basic identity and solubility checks to advanced solid-state and spectroscopic analyses—researchers can ensure the quality of their material, troubleshoot synthetic challenges, and build a robust foundation for innovation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]

  • Supporting Information. (2017). Angew. Chem. Int. Ed., 129, 8313–8317. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-formylphenyl)benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Alnufaie, R., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-formylphenyl 4-chlorobenzoate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid.... Retrieved from [Link]

  • Alnufaie, R., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. PubMed. Retrieved from [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Formylbenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • IUCrData. (2012). 4-(4-Fluorophenoxy)benzoic acid. National Institutes of Health. Retrieved from [Link]

  • Bulletin of the Polytechnic Institute of Jassy. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Retrieved from [Link]

  • Powder Diffraction. (2002). X-ray powder diffraction data of 4-N-(4-methylphenyl)amino-4-(3-pyridyl)-1-butene. Cambridge University Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of supramolecular.... Retrieved from [Link]

  • Biochimica et Biophysica Acta (BBA) - General Subjects. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Retrieved from [Link]

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  • Zeitschrift für Naturforschung B. (2004). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes. Retrieved from [Link]

  • Crystal Growth & Design. (2007). Variable-temperature Powder X-ray Diffraction of Aromatic Carboxylic Acid and Carboxamide Cocrystals. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N' -acryloyl- N' -phenylfuran-2-carbohydrazide compounds. Retrieved from [Link]

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Introduction: The Molecular Architecture and Significance of 4-(4-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Properties of 4-(4-formylphenyl)benzoic Acid

This guide provides a comprehensive technical overview of the electrochemical properties of this compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental electrochemical principles with insights into the practical applications of this bifunctional aromatic molecule.

This compound, with the chemical formula C₁₄H₁₀O₃, is a unique organic compound featuring both an aldehyde (-CHO) and a carboxylic acid (-COOH) functional group attached to a biphenyl backbone.[1] This dual functionality makes it a molecule of significant interest, particularly as a versatile building block in the synthesis of more complex structures. Its rigid biphenyl structure and the presence of two distinct reactive sites allow for its use as a linker in the formation of metal-organic frameworks (MOFs), which have garnered substantial attention for their applications in catalysis, gas storage, and electrochemical devices.[2][3][4] Understanding the intrinsic electrochemical properties of this molecule is paramount for designing and optimizing its applications in these advanced materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol
CAS Number 70916-98-2
Appearance White to off-white crystalline solid
IUPAC Name This compound

Source: PubChem CID 2794722[1]

Predicted Electrochemical Behavior: A Tale of Two Functional Groups

Direct experimental data on the complete electrochemical profile of this compound is not extensively reported in the literature. However, a robust understanding of its behavior can be extrapolated from the well-documented electrochemistry of its constituent functional groups: the aromatic aldehyde and the aromatic carboxylic acid.

The Aldehyde Moiety: A Center for Oxidation

The aldehyde group is well-known for its susceptibility to oxidation. Electrochemically, this process involves the removal of electrons to form a carboxylic acid. In the context of this compound, the aldehyde group is expected to be the primary site of oxidation. The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a well-established transformation.[5][6]

The standard redox potential for the oxidation of benzyl alcohol to benzaldehyde is approximately -0.34 V versus Ag/AgCl, while further oxidation to benzoic acid occurs at around -0.23 V vs Ag/AgCl.[7] However, the actual potential required for the electrooxidation of aromatic aldehydes on an electrode surface is typically higher due to overpotential effects. For instance, the electrooxidation of benzaldehyde has been observed at potentials around 1.3 V to 1.6 V.[5] It is therefore anticipated that the aldehyde group of this compound will undergo a two-electron oxidation to a second carboxylic acid group, forming 4,4'-biphenyldicarboxylic acid, within a similar potential window.

The proposed oxidation pathway is as follows:

G cluster_oxidation Oxidation Pathway Molecule This compound Oxidized_Product 4,4'-Biphenyldicarboxylic acid Molecule->Oxidized_Product -2e⁻, -H⁺ G cluster_reduction Reduction Pathway Molecule This compound Reduced_Product 4-(4-formylphenyl)benzyl alcohol Molecule->Reduced_Product +2e⁻, +2H⁺

Caption: Predicted reduction of this compound.

Experimental Protocols for Electrochemical Characterization

To experimentally validate the predicted electrochemical behavior of this compound, a systematic approach using standard electrochemical techniques is recommended.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox processes of a molecule. A typical experimental setup would involve a three-electrode system.

Experimental Workflow for Cyclic Voltammetry:

G cluster_workflow Cyclic Voltammetry Workflow Prepare_Solution Prepare a solution of this compound in a suitable solvent with a supporting electrolyte. Setup_Cell Assemble a three-electrode electrochemical cell: Working Electrode (e.g., Glassy Carbon) Reference Electrode (e.g., Ag/AgCl) Counter Electrode (e.g., Platinum wire) Prepare_Solution->Setup_Cell Purge_Solution Deoxygenate the solution by purging with an inert gas (e.g., N₂ or Ar). Setup_Cell->Purge_Solution Run_CV Perform the cyclic voltammetry scan over a wide potential range to identify oxidation and reduction peaks. Purge_Solution->Run_CV Analyze_Data Analyze the resulting voltammogram to determine peak potentials, peak currents, and assess the reversibility of the redox processes. Run_CV->Analyze_Data

Caption: Workflow for cyclic voltammetry analysis.

Table 2: Suggested Experimental Parameters for Cyclic Voltammetry

ParameterRecommended Value/ConditionRationale
Working Electrode Glassy Carbon, Platinum, or GoldProvides a wide potential window and is relatively inert.
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)Provides a stable reference potential.
Counter Electrode Platinum wire or meshFacilitates current flow without interfering with the working electrode reaction.
Solvent Acetonitrile, Dimethylformamide (DMF), or aqueous bufferDepends on the solubility of the analyte and the desired potential window.
Supporting Electrolyte Tetrabutylammonium hexafluorophosphate (TBAPF₆), Lithium perchlorate (LiClO₄)Ensures sufficient conductivity of the solution.
Analyte Concentration 1-10 mMProvides a measurable current response without causing electrode fouling.
Scan Rate 10-500 mV/sVarying the scan rate can provide information on the kinetics of the electron transfer.

Role in Electrochemically Active Metal-Organic Frameworks (MOFs)

One of the most promising applications of this compound is its use as an organic linker in the synthesis of MOFs. [8]These crystalline porous materials, constructed from metal ions or clusters bridged by organic ligands, can exhibit interesting electrochemical properties. [2]The electrochemical behavior of the MOF is often a combination of the redox activity of the metal centers and the organic linkers.

When incorporated into a MOF, the electrochemical properties of this compound can be modulated. The coordination to the metal center can shift the oxidation and reduction potentials of the functional groups. Furthermore, the porous structure of the MOF can facilitate the diffusion of electrolytes and analytes to the electroactive sites, enhancing their electrochemical performance. MOFs containing redox-active linkers like this compound have potential applications in:

  • Electrocatalysis: The aldehyde and carboxylic acid groups can act as catalytic sites for various reactions.

  • Electrochemical Sensing: Changes in the electrochemical signal of the MOF upon interaction with an analyte can be used for sensing applications.

  • Energy Storage: The redox activity of the MOF can be harnessed for charge storage in batteries and supercapacitors.

A patent has described a Schiff base nickel complex derived from 4-formylbenzoic acid that exhibits strong electrochemical activity, suggesting its potential as an electroactive material in chemically modified electrodes. [9]

Conclusion and Future Outlook

This compound is a molecule with a rich, albeit largely predicted, electrochemical profile. The distinct redox activities of its aldehyde and carboxylic acid functional groups suggest a versatile platform for designing materials with tailored electrochemical properties. While direct experimental data remains to be fully explored, the foundational knowledge of its constituent moieties provides a strong basis for its application in advanced materials, particularly in the burgeoning field of electroactive MOFs. Future research should focus on the detailed experimental characterization of this molecule to unlock its full potential in various electrochemical applications.

References

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Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling Synthesis of 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(4-formylphenyl)benzoic acid and the Suzuki Coupling

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and an aldehyde group on a biphenyl scaffold, makes it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystals.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3][4][5] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species (like a boronic acid) with an organohalide.[3][4] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, tolerance of a wide variety of functional groups, commercial availability of reagents, and the fact that its inorganic by-products are non-toxic and easily removed.[3][6] This guide provides a detailed, field-proven protocol for the synthesis of this compound using this Nobel Prize-winning methodology.[3][7]

The Scientific Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4][8] The cycle is generally understood to have three key steps:

  • Oxidative Addition: The cycle begins with an active Palladium(0) complex, which undergoes oxidative addition to the organohalide (in our case, 4-bromobenzoic acid). This step breaks the carbon-halogen bond and oxidizes the catalyst to a Palladium(II) species.[3][4][9] This is often the rate-determining step of the reaction.[3]

  • Transmetalation: This is the crucial step where the organic group from the organoboron compound (4-formylphenylboronic acid) is transferred to the Palladium(II) complex. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily transfers its aryl group to the palladium center, displacing the halide.[10][11][12][13]

  • Reductive Elimination: In the final step, the two organic groups (the formylphenyl and carboxyphenyl moieties) on the Palladium(II) complex are coupled, forming the new carbon-carbon bond of the desired product, this compound. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8][9]

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with explanations for critical steps to ensure reproducibility and success.

Part 1: Materials and Reagents

Proper reagent handling and quality are critical for a successful outcome. Use reagents from reputable suppliers without further purification unless noted.

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsSupplier
4-Bromobenzoic acidC₇H₅BrO₂201.0210.01.0Sigma-Aldrich
4-Formylphenylboronic acidC₇H₇BO₃149.9411.01.1Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.560.30.03Strem Chemicals
Potassium Carbonate (K₂CO₃)K₂CO₃138.2125.02.5Fisher Scientific
1,4-Dioxane (Anhydrous)C₄H₈O₂88.1180 mL-Acros Organics
Deionized WaterH₂O18.0220 mL-In-house
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~300 mL-VWR
Hydrochloric Acid (2M aq.)HCl36.46As needed-J.T. Baker
Saturated BrineNaCl(aq)-~50 mL-In-house
Anhydrous Magnesium SulfateMgSO₄120.37As needed-EMD Millipore
Part 2: Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert gas line (Argon or Nitrogen) with manifold

  • Glass funnels and separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Part 3: Step-by-Step Experimental Procedure

A. Reaction Setup (Inert Atmosphere Technique)

Causality Insight: The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to catalyst deactivation and significantly lower yields. Therefore, establishing and maintaining an inert atmosphere is non-negotiable.

  • Glassware Preparation: Ensure all glassware is oven-dried for at least 4 hours at 120 °C and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Charge the Flask: To the 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (2.01 g, 10.0 mmol), 4-formylphenylboronic acid (1.65 g, 11.0 mmol), and potassium carbonate (3.45 g, 25.0 mmol).

  • Establish Inert Atmosphere: Assemble the flask with the reflux condenser and seal the remaining openings with septa. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Add Catalyst and Solvents: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol). Via cannula or syringe, add anhydrous 1,4-dioxane (80 mL) followed by deionized water (20 mL). The water should be degassed by bubbling argon through it for 15-20 minutes prior to addition.

B. Reaction Execution

  • Heating: With vigorous stirring, heat the reaction mixture to reflux (approximately 90-95 °C) using an oil bath.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase with a few drops of acetic acid. The disappearance of the 4-bromobenzoic acid spot indicates reaction completion. The reaction is typically complete within 12-18 hours.

C. Workup and Isolation

Causality Insight: The workup procedure is designed to separate the desired organic product from the inorganic salts, the catalyst residues, and any water-soluble impurities.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Acidification: Carefully pour the reaction mixture into a 500 mL beaker containing 100 mL of deionized water. While stirring, acidify the aqueous mixture to a pH of ~2-3 by slowly adding 2M HCl. The product, this compound, will precipitate as a solid.

    • Expert Tip: The carboxylic acid group is deprotonated (carboxylate form) under the basic reaction conditions, making it water-soluble. Acidification protonates it, causing the neutral organic molecule to precipitate out of the aqueous solution.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous suspension with ethyl acetate (3 x 100 mL). The product has moderate solubility in ethyl acetate and this will recover both the precipitated solid and any dissolved product.

  • Washing: Combine the organic layers and wash with deionized water (1 x 50 mL) and then with saturated brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

D. Purification

  • Recrystallization: The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product should be an off-white to pale yellow solid.[14]

Part 4: Safety Precautions
  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagents: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. 1,4-Dioxane is a suspected carcinogen and flammable.

  • Reaction Hazards: Suzuki coupling reactions can be exothermic, especially at larger scales.[15][16] Although this protocol is for a lab scale, be prepared for a potential increase in temperature. Always have an ice bath ready for emergency cooling.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final characterization.

Suzuki_Coupling_Workflow cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis reagents Weigh Reactants: - 4-Bromobenzoic Acid - 4-Formylphenylboronic Acid - K₂CO₃ setup Assemble Flask & Condenser Under Inert Gas (Ar/N₂) reagents->setup glassware Prepare Oven-Dried Glassware glassware->reagents add_catalyst Add Pd(PPh₃)₄ Catalyst & Degassed Solvents setup->add_catalyst reflux Heat to Reflux (90-95 °C, 12-18h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool_acidify Cool & Acidify with 2M HCl (pH 2-3) monitor->cool_acidify extract Extract with Ethyl Acetate (3x) cool_acidify->extract wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry concentrate Concentrate via Rotary Evaporation wash_dry->concentrate purify Recrystallize from Ethanol/Water concentrate->purify characterize Characterize Product: - NMR Spectroscopy - Mass Spectrometry - Melting Point purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
Appearance White to pale yellow solid[14]
Melting Point ~295-300 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆)δ ~13.2 (s, 1H, -COOH), 10.1 (s, 1H, -CHO), 8.2-7.8 (m, 8H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ ~192.5 (-CHO), 167.0 (-COOH), 145.0, 143.0, 138.0, 135.5, 130.5, 130.0, 128.0, 127.5 (Ar-C)
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₄H₉O₃: 225.0557; found: ~225.0560

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

  • Wikipedia. (2023). 4-Formylphenylboronic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Retrieved from [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • ResearchGate. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR of 4-formylphenyl 4-chlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging 4-(4-formylphenyl)benzoic acid in the Design and Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Linker

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and biomedicine.[1][2][3] The key to their tailorability lies in the judicious selection of organic linkers and metal nodes.[3][4][5] 4-(4-formylphenyl)benzoic acid stands out as a particularly strategic linker. Its bifunctional nature, possessing both a carboxylate group for coordination with metal centers and a reactive aldehyde group, opens up a vast landscape for the design of highly functional MOFs. The carboxylate end ensures the formation of the robust framework structure, while the pendant aldehyde group provides a chemical handle for post-synthetic modification (PSM), allowing for the introduction of new functionalities after the initial MOF synthesis.[6][7][8] This dual-functionality is a powerful tool for researchers aiming to develop MOFs with precisely controlled properties for applications such as targeted drug delivery and biocatalysis.

Design Principles: Engineering Functionality with this compound

The unique geometry and functional groups of this compound dictate the resulting MOF's architecture and properties.[4] The linear disposition of the carboxylate and formyl groups across two phenyl rings provides a rigid and extended strut, which can lead to the formation of porous frameworks with well-defined channels.

Coordination and Network Topology

The carboxylate group readily coordinates with a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form secondary building units (SBUs), which are the nodes of the MOF network.[2][9][10] The connectivity of these SBUs, dictated by the linker's geometry, determines the overall topology of the framework. For instance, the use of this linear dicarboxylate linker with tetrahedral or octahedral metal clusters can result in 3D frameworks with high porosity and surface area.

Caption: Conceptual workflow of MOF assembly using this compound.

The Power of the Aldehyde: A Gateway to Post-Synthetic Modification (PSM)

The true potential of using this compound as a linker is realized through Post-Synthetic Modification (PSM).[6][7][8][11] PSM allows for the covalent modification of the MOF's organic linkers after the framework has been synthesized.[6][12] This approach enables the incorporation of functional groups that might not be stable under the conditions of MOF synthesis.[8] The aldehyde group is particularly amenable to a wide range of chemical transformations, including:

  • Imine Condensation: Reaction with primary amines to form Schiff bases, allowing for the introduction of a diverse array of functionalities.

  • Knoevenagel Condensation: Reaction with active methylene compounds, providing a route to carbon-carbon bond formation.[13]

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Reduction: Transformation of the aldehyde to an alcohol, which can then be further functionalized.

These PSM reactions can be used to tailor the MOF's properties for specific applications, such as enhancing its hydrophilicity or hydrophobicity, introducing catalytic sites, or attaching bioactive molecules.[6]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound

This protocol describes a general procedure for the solvothermal synthesis of a zinc-based MOF using this compound. Solvothermal synthesis is a common method for producing high-quality MOF crystals.[9][10]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate and 0.5 mmol of this compound in 15 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 24 hours.

  • After 24 hours, cool the autoclave to room temperature at a rate of 5°C/min.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum at 80°C for 12 hours.

Characterization:

The synthesized MOF should be characterized to confirm its structure and purity using techniques such as:

  • Powder X-ray Diffraction (PXRD): To verify the crystalline phase and compare it with simulated patterns if a single crystal structure is available.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the carboxylate and aldehyde functional groups.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Nitrogen Adsorption-Desorption Isotherms: To determine the surface area and pore volume of the material.

Parameter Typical Value Range
Molar Ratio (Metal:Linker)1:1 to 1:2
SolventDMF, DEF, DMAc
Temperature (°C)100 - 150
Time (hours)24 - 72
Product Yield (%)60 - 85
Protocol 2: Post-Synthetic Modification via Imine Condensation

This protocol outlines a method for the functionalization of the aldehyde-containing MOF with a primary amine.

Materials:

  • Aldehyde-functionalized MOF (synthesized as per Protocol 1)

  • Primary amine (e.g., aniline, amino-functionalized drug molecule)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Activate the aldehyde-functionalized MOF by heating under vacuum to remove any guest molecules from the pores.

  • In a round-bottom flask, suspend the activated MOF in the anhydrous solvent.

  • Add an excess of the primary amine to the suspension.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • After cooling to room temperature, collect the modified MOF by filtration or centrifugation.

  • Wash the product thoroughly with the reaction solvent and then with a more volatile solvent (e.g., acetone) to remove any unreacted amine and byproducts.

  • Dry the functionalized MOF under vacuum.

Characterization of the Modified MOF:

  • ¹H NMR Spectroscopy (after digestion of the MOF): To confirm the formation of the imine bond.

  • FTIR Spectroscopy: To observe the appearance of the C=N stretching vibration and the disappearance of the aldehyde C=O stretch.

  • Elemental Analysis: To quantify the degree of functionalization.

Caption: General workflow for post-synthetic modification of an aldehyde-bearing MOF.

Applications in Drug Development

The ability to precisely functionalize MOFs using this compound as a linker makes them highly promising materials for drug delivery applications.[2][10][14]

Targeted Drug Delivery

By employing PSM, targeting ligands such as folic acid or specific antibodies can be covalently attached to the MOF surface. This allows for the targeted delivery of therapeutic agents to cancer cells, minimizing off-target effects and improving therapeutic efficacy.

Controlled Release

The pore environment of the MOF can be fine-tuned through PSM to control the release kinetics of encapsulated drugs. For example, by introducing hydrophobic or hydrophilic groups, the interaction between the drug and the framework can be modulated, leading to a more sustained release profile. Furthermore, pH-responsive linkers can be incorporated to trigger drug release in the acidic environment of tumors.[10]

Biocatalysis

Enzymes can be immobilized within the pores or on the surface of these functionalized MOFs. The porous structure protects the enzyme from degradation, while the tunable pore environment can enhance its catalytic activity and stability.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced MOFs. Its bifunctional nature provides a straightforward route to the creation of robust, porous frameworks that can be readily functionalized through post-synthetic modification. The detailed protocols and design principles outlined in these application notes provide a solid foundation for researchers and scientists to explore the vast potential of this linker in developing innovative materials for drug development and other cutting-edge applications. The ability to tailor the chemical and physical properties of MOFs with such precision opens up new avenues for addressing complex challenges in medicine and materials science.

References

  • Cohen, S. M. (2010). Postsynthetic Modification of Metal-Organic Frameworks. Chemical Reviews, 112(2), 970-1000. [Link]

  • Deria, P., Mondloch, J. E., Tylianakis, E., Ghosh, P., Bury, W., Snurr, R. Q., & Hupp, J. T. (2013). Perfluoroalkane functionalization of NU-1000 via solvent-assisted ligand incorporation: synthesis and CO2 adsorption studies. Journal of the American Chemical Society, 135(45), 16801-16804. [Link]

  • Evans, J. D., Sumby, C. J., & Doonan, C. J. (2014). Post-synthetic modification of metal-organic frameworks. Chemical Society Reviews, 43(17), 5933-5951. [Link]

  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]

  • O'Keeffe, M., & Yaghi, O. M. (2012). Deconstructing the crystal structures of metal-organic frameworks and related materials into their underlying nets. Chemical Reviews, 112(2), 675-702. [Link]

  • Deria, P., Bury, W., Hupp, J. T., & Farha, O. K. (2014). Versatile functionalization of the NU-1000 platform by solvent-assisted ligand incorporation. Inorganic Chemistry, 53(12), 5985-5990. [Link]

  • Zuo, W., Yang, S., Xing, Y., Xiao, X., Fan, D., Li, H., ... & Jia, X. (2023). Amorphous zirconium metal-organic frameworks assembled from mixed porphyrins as solvent-free catalysts for Knoevenagel condensation. New Journal of Chemistry, 47(11), 5245-5251. [Link]

  • Das, S., & Bar, A. K. (2016). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). CrystEngComm, 18(44), 8563-8573. [Link]

  • Wang, Q., Zhang, Y., Ma, D., An, T., & Wang, Q. (2019). Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron (III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant. Applied Catalysis B: Environmental, 256, 117855. [Link]

  • Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). Synthesis and characterization of functionalized metal-organic frameworks. Journal of visualized experiments: JoVE, (91), e51941. [Link]

  • Strem Chemicals, Inc. (n.d.). MOF Synthesis: Choosing the Right Carboxylic Acid Linker. [Link]

  • Li, J. R., Sculley, J., & Zhou, H. C. (2012). Metal-organic frameworks for separations. Chemical reviews, 112(2), 869-932. [Link]

  • Li, B., Chen, Y., & Li, L. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of Nanomaterials, 2023. [Link]

  • Das, S., & Bar, A. K. (2016). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). CrystEngComm, 18(44), 8563-8573. [Link]

  • Li, B., Chen, Y., & Li, L. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of Nanomaterials, 2023. [Link]

  • Bordiga, S., Regli, L., Bonino, F., & Lamberti, C. (2015). Design and characterization of MOFs (metal-organic frameworks) for innovative applications. Physical Chemistry Chemical Physics, 17(18), 11872-11894. [Link]

  • Ullah, S., & Hasan, M. (2023). Unlocking the Potential of Metal–Organic Frameworks: A Review on Synthesis, Characterization, and Multifaceted Applications. Inorganics, 11(7), 282. [Link]

  • El Boutaybi, M., Taleb, A., Touzani, R., & Bahari, Z. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Journal of Materials and Environmental Science, 11(1), 1-15. [Link]

Sources

Application Note & Protocol: Synthesis of Imines from 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of imines (Schiff bases) utilizing 4-(4-formylphenyl)benzoic acid as a key bifunctional starting material. We delve into the mechanistic underpinnings of imine formation, present a detailed, field-proven protocol for a representative synthesis, and discuss critical parameters for reaction optimization, purification, and characterization. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering both a practical workflow and the theoretical basis for its successful implementation.

Introduction: The Strategic Value of Imines from a Bifunctional Linker

Imines, compounds containing a carbon-nitrogen double bond (azomethine group), are cornerstones of modern synthetic chemistry.[1] Their utility spans from being crucial intermediates in the synthesis of nitrogen-containing heterocycles and alkaloids to their direct application in pharmaceuticals, liquid crystals, and coordination chemistry.[2][3][4] The formation of an imine via the condensation of a primary amine with an aldehyde or ketone is a robust and reversible reaction, making it a prime candidate for dynamic covalent chemistry.[5][6]

The choice of this compound as the aldehydic precursor is strategic. This molecule possesses two distinct and orthogonally reactive functional groups:

  • An aldehyde group , which readily participates in imine condensation.

  • A carboxylic acid group , which can serve as a handle for subsequent modifications (e.g., esterification, amidation) or as an anchoring point for surface functionalization or incorporation into larger supramolecular structures like Metal-Organic Frameworks (MOFs).

This dual functionality makes the resulting imines valuable building blocks for creating complex, multifunctional molecules tailored for specific applications in drug development and materials science.[7]

Reaction Mechanism and Core Principles

The synthesis of an imine is a classic acid-catalyzed nucleophilic addition-elimination reaction. Understanding the mechanism is paramount to troubleshooting and optimizing the synthesis.[6]

  • Protonation of the Carbonyl: A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine .

  • Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

  • Elimination of Water: The lone pair of electrons on the nitrogen pushes out the water molecule, forming a C=N double bond and yielding a protonated imine (an iminium ion).

  • Deprotonation: A base (such as the amine starting material or the solvent) removes the proton from the nitrogen, regenerating the acid catalyst and yielding the final neutral imine product.

Since the reaction is an equilibrium, its success hinges on shifting the equilibrium to the product side, which is most commonly achieved by removing the water byproduct as it is formed.[6]

G Start Aldehyde + Primary Amine Protonation 1. Acid Catalysis (Protonation of C=O) Start->Protonation + H⁺ Attack 2. Nucleophilic Attack by Amine Protonation->Attack Activated Aldehyde Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Protonation2 3. Protonation of -OH Carbinolamine->Protonation2 + H⁺ Elimination 4. Elimination of H₂O Protonation2->Elimination - H₂O Iminium Iminium Ion Elimination->Iminium Deprotonation 5. Deprotonation Iminium->Deprotonation - H⁺ Product Imine Product + H₂O Deprotonation->Product

Caption: Acid-catalyzed mechanism for imine formation.

Detailed Experimental Protocol

This protocol details the synthesis of a representative imine, 4-(4-((4-methoxyphenyl)imino)methyl)benzoic acid , from this compound and p-anisidine.

Materials and Equipment
  • Reagents:

    • This compound (≥98%)

    • p-Anisidine (4-methoxyaniline) (≥99%)

    • Absolute Ethanol (200 proof)

    • Glacial Acetic Acid (ACS grade)

    • Hexanes (ACS grade)

    • Ethyl Acetate (ACS grade)

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stir plate and stir bar

    • Heating mantle

    • Buchner funnel and filter paper

    • TLC plates (silica gel 60 F₂₅₄)

    • Standard laboratory glassware

Step-by-Step Synthesis Procedure

G A 1. Dissolve Reactants This compound (1.0 eq) and p-anisidine (1.05 eq) in absolute ethanol. B 2. Add Catalyst Add 3-4 drops of glacial acetic acid to the mixture. A->B C 3. Heat to Reflux Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. B->C D 4. Monitor Reaction Track progress via TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Look for disappearance of aldehyde spot. C->D E 5. Isolate Product Cool mixture to room temp, then in an ice bath. Filter the resulting precipitate. D->E Reaction Complete F 6. Wash & Dry Wash the solid with cold ethanol to remove impurities. Dry under vacuum. E->F G 7. Purify (Optional) Recrystallize from a suitable solvent (e.g., ethanol/water) if needed. F->G H 8. Characterize Confirm structure and purity using ¹H NMR, FT-IR, and MS. G->H

Caption: General experimental workflow for imine synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.26 g, 10.0 mmol, 1.0 eq) and p-anisidine (1.29 g, 10.5 mmol, 1.05 eq). A slight excess of the amine helps drive the reaction to completion.

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask. The choice of ethanol is strategic as it effectively dissolves the reactants at elevated temperatures and facilitates precipitation of the typically less-soluble imine product upon cooling.

  • Catalysis: Add a magnetic stir bar, attach a reflux condenser, and begin stirring. Add 3-4 drops of glacial acetic acid using a Pasteur pipette.[8][9] This mild acid catalysis is sufficient to accelerate the dehydration step without fully protonating the amine nucleophile, which would render it unreactive.

  • Reaction: Heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The aldehyde starting material will have a distinct Rf value. The reaction is complete when the aldehyde spot is no longer visible.

  • Isolation: Once complete, remove the flask from the heat and allow it to cool to room temperature. A yellow precipitate should form. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities. Dry the product under vacuum. For many applications, this product is sufficiently pure. If further purification is required, recrystallization from ethanol is effective.[5][10]

Insights on Purification Challenges

While precipitation and recrystallization are often sufficient, column chromatography of imines can be problematic. The acidic nature of standard silica gel can catalyze the hydrolysis of the imine bond, leading to product decomposition on the column.[10][11] If chromatography is necessary, consider the following:

  • Use a less acidic stationary phase like neutral alumina.

  • Deactivate the silica gel by pre-eluting the column with the chosen eluent system containing a small amount (0.5-1%) of a base like triethylamine.[11]

Product Characterization

Confirming the identity and purity of the final product is a critical step.

ParameterMethodExpected Result for 4-(4-((4-methoxyphenyl)imino)methyl)benzoic acid
Yield GravimetricTypically >85% for this procedure.
Melting Point Mel-TempSharp melting point, indicating high purity.
¹H NMR 400 MHz, DMSO-d₆Disappearance: Aldehyde proton (CHO) signal at ~10.1 ppm. Appearance: Imine proton (CH=N) singlet at ~8.6 ppm. Aromatic protons will show characteristic shifts. The carboxylic acid proton (-COOH) will appear as a broad singlet, typically >12 ppm.[12][13][14]
FT-IR KBr pellet or ATRDisappearance: Aldehyde C=O stretch (~1690 cm⁻¹). Appearance: Strong imine C=N stretch (~1610-1630 cm⁻¹). Broad O-H stretch for the carboxylic acid remains (~2500-3300 cm⁻¹).
Mass Spec ESI-MS[M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (C₂₁H₁₇NO₃, MW = 347.37 g/mol ).

Conclusion

The synthesis of imines from this compound provides a reliable and versatile route to valuable bifunctional molecules. The protocol described herein is robust, high-yielding, and employs standard laboratory techniques. By understanding the underlying mechanism and potential challenges, particularly during purification, researchers can confidently produce these compounds for a wide array of applications in drug discovery, ligand design, and advanced materials development.

References

  • Facile imine synthesis under green conditions using Amberlyst® 15. (2022). PeerJ, 10, e13840. [Link]

  • Imines. (n.d.). Journal of New Developments in Chemistry. [Link]

  • Padwa, A. (2005). Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles. NIH Public Access. [Link]

  • Adusei-Mensah, F., et al. (2023). Iron–Imine Cocktail in Drug Development: A Contemporary Update. Molecules, 28(23), 7808. [Link]

  • Hafidh, S. H., et al. (2020). The 1 H-NMR spectra of some synthesized imine compounds. ResearchGate. [Link]

  • Akhtar, T., et al. (2022). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. Molecules, 27(6), 1932. [Link]

  • Nagham, M. A., et al. (2019). Review on Imine Derivatives and Their Applications. ResearchGate. [Link]

  • Ibrahim, N. S., et al. (2020). The 1 H-NMR Spectra of imine compounds DMSO. ResearchGate. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

  • CN105175297B - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex. (2017).
  • Altaee, N. Q., & Al-Sabawi, A. H. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Revista de la Sociedad Química de México, 65(4). [Link]

  • How to separate imine from reaction mixture? (2016). ResearchGate. [Link]

  • Imine formation-Typical procedures. (2024). OperaChem. [Link]

  • Is it possible to purify imine using column chromatography? (2015). ResearchGate. [Link]

  • Dammu, L. K., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL. COMPLEXES. Semantic Scholar. [Link]

Sources

Application Notes and Protocols: A Guide to the Esterification of 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the esterification of 4-(4-formylphenyl)benzoic acid to synthesize methyl 4-(4-formylphenyl)benzoate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a step-by-step experimental procedure, explains the underlying chemical principles, and provides essential characterization data to ensure the successful synthesis and validation of the target compound.

Introduction

This compound and its ester derivatives are valuable bifunctional molecules in organic synthesis. The presence of both a carboxylic acid (or its ester) and an aldehyde group on a biphenyl scaffold allows for a wide range of subsequent chemical transformations. These compounds serve as key building blocks in the synthesis of more complex molecules, including pharmaceuticals, liquid crystals, and polymers. The esterification of the carboxylic acid group is a fundamental transformation that protects the acid functionality or modifies the molecule's physical and chemical properties for subsequent reactions. This protocol details the synthesis of methyl 4-(4-formylphenyl)benzoate via a classic acid-catalyzed esterification, commonly known as the Fischer-Speier esterification.[1]

Reaction Principle: The Fischer-Speier Esterification

The Fischer-Speier esterification is a well-established method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[2][3]

The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester.

Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification of aromatic carboxylic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich, TCIStarting material
Methanol (anhydrous)ACS grade or highere.g., Fisher Scientific, VWRReactant and solvent
Sulfuric acid (H₂SO₄), concentratedACS grade, 95-98%e.g., Sigma-AldrichCatalyst
Dichloromethane (CH₂Cl₂)ACS grade or highere.g., Fisher ScientificExtraction solvent
Saturated sodium bicarbonate solution (NaHCO₃)Prepared in-houseFor neutralization
Saturated sodium chloride solution (Brine)Prepared in-houseFor washing
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)e.g., Sigma-AldrichDrying agent
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel (250 mL)
Rotary evaporator
Glassware for filtration
Experimental Workflow Diagram

Esterification_Workflow Workflow for the Synthesis of Methyl 4-(4-formylphenyl)benzoate reagents 1. Reagent Setup - this compound - Anhydrous Methanol - Conc. H₂SO₄ reaction 2. Reaction - Reflux for 4-6 hours reagents->reaction Heat workup 3. Work-up - Quench with water - Extract with CH₂Cl₂ reaction->workup Cool neutralization 4. Neutralization - Wash with sat. NaHCO₃ solution workup->neutralization drying 5. Drying - Wash with brine - Dry over MgSO₄ neutralization->drying purification 6. Purification - Solvent removal (rotary evaporator) - Recrystallization (optional) drying->purification characterization 7. Characterization - Melting Point - NMR, IR, MS purification->characterization

Sources

Application Note: 4-(4-formylphenyl)benzoic Acid as a Versatile Bifunctional Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-formylphenyl)benzoic acid (4-FPBA) is a uniquely structured bifunctional molecule, featuring both an aldehyde and a carboxylic acid moiety on a rigid biphenyl scaffold. This distinct arrangement provides two orthogonal points for chemical modification, making it an exceptionally valuable building block in medicinal chemistry and drug development. Its ability to participate in a wide array of chemical transformations, including reductive aminations, multicomponent reactions, and various coupling chemistries, allows for the efficient construction of complex molecular architectures inherent to modern therapeutic agents. This guide provides an in-depth exploration of 4-FPBA's properties, explains the chemical logic behind its applications, and offers detailed protocols for its use in the synthesis of key pharmaceutical intermediates, exemplified by its role in the synthesis of precursors for angiotensin II receptor antagonists like Telmisartan.[1][2]

Physicochemical Properties and Strategic Value

The synthetic utility of 4-FPBA is a direct consequence of its chemical structure. The molecule possesses two distinct and reactive functional groups: a carboxylic acid, which can undergo esterification or amidation, and an aldehyde, which is a prime substrate for nucleophilic attack and condensation reactions.[3][4]

Causality of Reactivity:

  • The Aldehyde Group: Positioned at one end of the biphenyl system, the formyl group is an electrophilic center ideal for forming carbon-nitrogen bonds via reductive amination or participating in reactions like the Wittig or Ugi reactions.[5][6] This makes it a critical handle for introducing amine-containing fragments, which are ubiquitous in pharmacologically active molecules.

  • The Carboxylic Acid Group: Located at the opposite end, the carboxyl group provides a nucleophilic handle (as a carboxylate) or an electrophilic center (when activated) for forming ester or amide linkages. It also serves as a key structural component in many drugs, contributing to solubility and receptor binding.

  • The Biphenyl Scaffold: This rigid linker separates the two functional groups, allowing them to react independently without significant intramolecular interference. The biphenyl moiety is a common feature in pharmaceuticals, often contributing to target affinity through hydrophobic and π-stacking interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 70916-98-2[7][8]
Molecular Formula C₁₄H₁₀O₃[7][8]
Molecular Weight 226.23 g/mol [7][8]
Appearance White to off-white powder[9]
Melting Point >250 °C[4]
Solubility Soluble in DMSO, DMF; slightly soluble in hot water and alcohol.[4][9]
SMILES C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(=O)O[8]

Core Application: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for forming carbon-nitrogen bonds. The aldehyde group of 4-FPBA is an excellent substrate for this reaction, enabling its conjugation to a vast range of primary and secondary amines.

Expert Insight: The choice of reducing agent is critical for success and depends on the stability of the substrate and the reactivity of the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for its mildness and tolerance of acidic conditions, which can help catalyze imine formation without reducing the starting aldehyde prematurely.[10] In contrast, sodium cyanoborohydride (NaBH₃CN) is effective at near-neutral pH but is highly toxic.

Workflow for Reductive Amination

cluster_reactants Reactants cluster_process Reaction Steps A 4-FPBA C Step 1: Imine/Iminium Ion Formation (Solvent, e.g., DCE, MeOH) (Optional: Acetic Acid catalyst) A->C B Primary/Secondary Amine (R₁R₂NH) B->C D Step 2: Reduction (Add NaBH(OAc)₃) C->D E Final Product: Substituted Amino Acid Derivative D->E

Caption: General workflow for the reductive amination of 4-FPBA.

Protocol 1: General Reductive Amination of 4-FPBA

This protocol describes a general procedure for coupling 4-FPBA with an amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (optional, catalytic)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen solvent (e.g., DCE).

  • Amine Addition: Add the amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the initial exothermic reaction and prevents side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours until completion, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Advanced Application: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of diversity-oriented synthesis, allowing for the rapid assembly of complex, peptide-like molecules from four simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][11] 4-FPBA is an ideal candidate for the carboxylic acid component in this reaction.

Expert Insight: The U-4CR proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate anion. The final, irreversible step is a Mumm rearrangement, which drives the reaction to completion.[6] This one-pot process is highly atom-economical and ideal for generating chemical libraries for drug screening.[12]

Mechanism of the Ugi Reaction with 4-FPBA

Ugi_Mechanism Aldehyde Aldehyde (R¹CHO) Imine Imine/ Iminium Ion Aldehyde->Imine Amine Amine (R²NH₂) Amine->Imine FPBA 4-FPBA (Carboxylic Acid) AcylIsoamide α-Adduct FPBA->AcylIsoamide + Carboxylate Isocyanide Isocyanide (R³NC) Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Nitrilium->AcylIsoamide Product Bis-Amide Product AcylIsoamide->Product Mumm Rearrangement (Irreversible)

Caption: Key steps of the Ugi four-component reaction.

Protocol 2: Ugi Reaction using 4-FPBA

Materials:

  • An aldehyde (e.g., isobutyraldehyde) (1.0 eq)

  • A primary amine (e.g., benzylamine) (1.0 eq)

  • This compound (1.0 eq)

  • An isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

  • Methanol (MeOH) or Trifluoroethanol (TFE)

Procedure:

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq) in the chosen solvent (MeOH is common).

  • Component Addition: Sequentially add the amine (1.0 eq) and the aldehyde (1.0 eq) to the solution. Stir for 20 minutes at room temperature.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture. Safety Note: Isocyanides are volatile and have a strong, unpleasant odor; handle them in a well-ventilated fume hood.

  • Reaction: Seal the vial and stir at room temperature for 24-48 hours. The reaction is often exothermic.[6] Monitor by LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified directly by flash column chromatography on silica gel to yield the desired α-acylamino carboxamide product.

Case Study: A Key Synthon for Angiotensin II Receptor Antagonists

The biphenyl scaffold of 4-FPBA is structurally related to the "sartan" class of antihypertensive drugs. While many syntheses build the biphenyl core using a Suzuki coupling with precursors like 4-formylphenylboronic acid,[1][2] the functional groups on the resulting intermediate are identical to those on 4-FPBA. The subsequent steps rely critically on the selective transformation of the aldehyde group.

In an efficient synthesis of Telmisartan, a key biaryl intermediate containing a formyl group is constructed.[1] This aldehyde is then subjected to a reductive amination-condensation sequence to build the required benzimidazole moiety, demonstrating the practical power of the formyl group as a synthetic handle.[1][2]

Synthetic Logic for a Telmisartan Precursor

Telmisartan_Logic A Biphenyl Intermediate (Contains formyl & carboxyl groups) C Reductive Amination/ Condensation A->C B Diaminobenzene Derivative B->C D Benzimidazole Moiety Formed C->D Key C-N Bond Formation & Cyclization

Caption: Logical flow showing the use of a 4-FPBA-like scaffold in heterocycle synthesis.

This strategic use of the aldehyde for a late-stage ring formation underscores the importance of 4-FPBA and related structures in streamlining the synthesis of complex pharmaceutical agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for pharmaceutical synthesis. Its bifunctional nature, coupled with a pharmaceutically relevant biphenyl core, provides a robust platform for building molecular complexity efficiently. The protocols and applications detailed herein demonstrate its versatility in fundamental transformations like reductive amination and powerful multicomponent reactions. For researchers and scientists in drug development, mastering the use of synthons like 4-FPBA is essential for accelerating the discovery and production of new medicines.

References

  • Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Benzoic Acid Derivatives. Benchchem.
  • Efficient and improved synthesis of Telmisartan . Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Beilstein Journal of Organic Chemistry, 6, 25. Available at: [Link]

  • Efficient and improved synthesis of Telmisartan . Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). PubMed. Available at: [Link]

  • New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug . Venugopal, M., et al. (2010). Asian Journal of Chemistry. Available at: [Link]

  • This compound | C14H10O3 | CID 2794722 . PubChem. Available at: [Link]

  • Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid . ResearchGate. Available at: [Link]

  • TELMISARTAN PART 2/3 . New Drug Approvals. (2015). Available at: [Link]

  • Ugi reaction . Wikipedia. Available at: [Link]

  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug . Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • 4-Formylbenzoic Acid: A Versatile Intermediate for Organic Synthesis, Pharmaceuticals, and Materials . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Ugi Reaction . Organic Chemistry Portal. Available at: [Link]

  • Benzoic acid, 4-formyl- . NIST WebBook. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants . Shaaban, S., et al. (2023). Molecules, 28(4), 1632. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants . Shaaban, S., et al. (2023). PubMed. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues . Martinez, A., et al. (2023). Molbank, 2023(4), M1779. Available at: [Link]

  • 4-Formylbenzoic acid | C8H6O3 | CID 12088 . PubChem. Available at: [Link]

  • Benzoic acid, 4-formyl- . NIST WebBook. Available at: [Link]

  • Hitchhiker's guide to reductive amination . Organic Chemistry Portal. Available at: [Link]

  • Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach . Ede, N. J., et al. (1996). Tetrahedron Letters, 37(51), 9097-9100. Available at: [Link]

  • Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach . Ede, N. J., et al. (1996). PubMed. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor . Selishcheva, E., et al. (2020). Molecules, 25(20), 4771. Available at: [Link]

Sources

Protocol for the Purification of 4-(4-formylphenyl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(4-formylphenyl)benzoic acid via recrystallization. This compound is a bifunctional organic compound valuable as a linker in the synthesis of Metal-Organic Frameworks (MOFs) and as a precursor in pharmaceutical and materials science applications.[1] Purity is paramount, as impurities from its synthesis, often resulting from incomplete oxidation of precursors, can hinder downstream applications.[2][3] This guide details a robust method using a mixed-solvent system, explains the scientific rationale behind each step, and includes procedures for purity validation and troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity crystalline material.

Principle of Recrystallization

Recrystallization is a premier technique for purifying solid organic compounds. The underlying principle is the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature (typically the solvent's boiling point).[4][5] Impurities, ideally, will either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).[5] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, as the crystal lattice selectively incorporates molecules of its own kind.[6]

Compound Properties and Safety Considerations

A thorough understanding of the compound's physical properties is essential for successful purification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 70916-98-2[7]
Molecular Formula C₁₄H₁₀O₃[7]
Molecular Weight 226.23 g/mol [7]
Appearance Off-white to light yellow crystalline solid[1][8]
Melting Point ~150 °C[7]
pKa 4.06 ± 0.10 (Predicted)[7]

Safety Precautions:

Prior to beginning any experimental work, it is critical to review the Safety Data Sheet (SDS).

  • Hazards: this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9][10]

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid generating dust.[9][11] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[9][10]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Inhalation: Move the person to fresh air.[9][10]

  • Solvents: The solvents used in this protocol (e.g., ethanol, dimethylformamide) are flammable and have their own associated hazards. Handle them with care, away from ignition sources.

Experimental Protocol

This protocol is divided into three key stages: Solvent System Selection, the Recrystallization Procedure, and Purity Assessment.

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Distilled or Deionized Water

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source (aspirator or pump)

  • Spatula and glass stirring rod

  • Watch glass

  • Melting point apparatus

The molecular structure of this compound, featuring a large nonpolar biphenyl core and two polar functional groups (carboxylic acid and aldehyde), suggests it will be soluble in polar organic solvents.[8] However, its solubility in a single solvent may not provide the steep solubility-temperature gradient required for efficient recrystallization. Therefore, a mixed-solvent system is ideal.

This protocol utilizes an Ethanol-Water system.

  • Primary Solvent (Ethanol): The compound is readily soluble in hot ethanol.

  • Anti-Solvent (Water): The compound is poorly soluble in water, even when hot.

The strategy is to dissolve the compound in a minimum amount of hot ethanol and then add hot water (the anti-solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Adding a few more drops of hot ethanol clarifies the solution, which is then allowed to cool, inducing crystallization.[12]

  • Preparation: Place approximately 1.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add approximately 10-15 mL of ethanol to the flask. Place the flask on a hot plate and heat to a gentle boil while stirring. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the solid.[4][13] If the solid does not completely dissolve, add more ethanol in small (1-2 mL) portions, allowing the solution to return to a boil after each addition.

  • Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, solid particles that do not dissolve even with additional hot solvent), perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a few mL of the solvent on the hotplate, and place a short-stemmed funnel with fluted filter paper on top. Pour the hot solution through the filter paper to remove the insoluble material. This step prevents premature crystallization in the funnel.[4][14]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.[4] After cooling to room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[15]

  • Inducing Crystallization (If Necessary): If crystals do not form, it may be due to a supersaturated solution or the use of too much solvent. Try scratching the inside of the flask just below the surface of the liquid with a glass rod to create nucleation sites.[15] If this fails, a small "seed" crystal of the pure compound can be added. As a last resort, gently boil off some of the solvent to increase the concentration and repeat the cooling process.[15]

  • Isolation of Crystals: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold distilled water to ensure it seals against the funnel.

  • Vacuum Filtration: Swirl the flask to create a slurry of the crystals and pour it into the Büchner funnel under vacuum.[15]

  • Washing: Wash the collected crystals with two small portions of ice-cold distilled water. This removes any soluble impurities adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product.[15]

  • Drying: Leave the vacuum on for 10-15 minutes to pull air through the crystals, helping to dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely, or dry in a vacuum oven at a low temperature (e.g., 40-50 °C).

The effectiveness of the purification must be validated. The most common and accessible method is melting point determination.

  • Measure Melting Point: Determine the melting point range of both the original crude material and the final recrystallized product.

  • Compare Results: A pure compound exhibits a sharp melting point range (typically < 2 °C) that is close to the literature value. Impurities depress and broaden the melting point range. Successful recrystallization will result in a significant sharpening and elevation of the melting point compared to the crude starting material.[6]

Workflow Visualization

The following diagram illustrates the complete recrystallization workflow.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (If Needed) Dissolve->HotFilter Contains Insolubles Cool Slow Cooling & Ice Bath Dissolve->Cool No Insolubles HotFilter->Cool Impurities1 Insoluble Impurities HotFilter->Impurities1 Removed VacuumFilter Vacuum Filtration & Cold Wash Cool->VacuumFilter Dry Dry Crystals VacuumFilter->Dry Impurities2 Soluble Impurities (in Mother Liquor) VacuumFilter->Impurities2 Removed Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

Table 2: Common Recrystallization Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; solution is not saturated.Scratch the inside of the flask with a glass rod. Add a seed crystal. Gently boil away some solvent and re-cool.[15]
Product "oils out" instead of crystallizing Solution is supersaturated; melting point of the solid is below the boiling point of the solvent; impurities are present.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and attempt to re-cool slowly. Ensure the solution is not cooled too rapidly.
Very low yield of recovered product Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated for hot filtration.[13]
Colored impurities remain in final product The impurity has similar solubility to the product; charcoal treatment was not used.If impurities are colored, re-dissolve the product and add a small amount of activated charcoal. Perform a hot filtration to remove the charcoal and then recrystallize.[6][14]

References

  • Finding the best solvent for recrystallisation student sheet. (n.d.). RSC Education. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). University of Missouri–St. Louis, Science Learning Center. Retrieved from [Link]

  • Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange. Retrieved from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (2007). Google Patents.
  • 4-Formylbenzoic acid. (n.d.). Solubility of Things. Retrieved from [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production. (2015). Google Patents.
  • Recrystallization of Benzoic Acid. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. (n.d.). Scribd. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). St. Norbert College. Retrieved from [Link]

  • Recrystallisation of benzoic acid. (n.d.). University of Sydney. Retrieved from [Link]

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Application Note: Structural Elucidation of 4-(4-formylphenyl)benzoic acid using 1H NMR Spectroscopy in DMSO-d6

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Bifunctional Aromatic Systems

4-(4-formylphenyl)benzoic acid is a bifunctional aromatic compound featuring a rigid biphenyl scaffold. This molecular architecture is of significant interest in materials science for the synthesis of metal-organic frameworks (MOFs) and in medicinal chemistry as a versatile building block for complex molecular targets.[1] The presence of two distinct, electronically influential functional groups—a carboxylic acid and an aldehyde—at opposite ends of the molecule makes its unambiguous structural verification paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural analysis of such molecules in solution.[2] This application note provides an in-depth guide to the ¹H NMR analysis of this compound, with a specific focus on the use of deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. The choice of DMSO-d6 is strategic: its high polarity readily dissolves the polar carboxylic acid, and its hydrogen bond-accepting nature helps to resolve the labile acidic proton, which might otherwise undergo rapid exchange and be difficult to observe.[3]

This document serves as a comprehensive protocol for researchers and drug development professionals, detailing not only the methodology for sample preparation and data acquisition but also the theoretical underpinnings for accurate spectral interpretation.

Scientific Principles: Decoding the ¹H NMR Spectrum

A ¹H NMR spectrum provides three primary types of information: chemical shift (δ), signal integration, and spin-spin coupling (multiplicity).[4][5] Understanding how the molecular structure of this compound influences these parameters is key to a successful analysis.

  • Chemical Shift (δ): The location of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like -CHO and -COOH) deshield nearby protons, shifting their signals to a higher frequency (downfield).[4][6]

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and participates in hydrogen bonding, especially in a solvent like DMSO. It is expected to appear as a broad singlet very far downfield, typically in the 10-13 ppm range.[7][8]

    • Aldehyde Proton (-CHO): The proton of the formyl group is also strongly deshielded and appears as a sharp singlet in the 9-10 ppm region.[6]

    • Aromatic Protons: The eight protons on the biphenyl core reside in the aromatic region (typically 7.0-8.5 ppm). Their precise shifts are influenced by the electronic effects of the substituents. The protons on the ring bearing the formyl group and those on the ring with the carboxylic acid group will form distinct spin systems.

  • Signal Integration: The area under each signal is directly proportional to the number of protons it represents.[2][4] This allows for a quantitative ratio of the different types of protons in the molecule.

  • Spin-Spin Coupling: Coupling between non-equivalent neighboring protons splits signals into multiplets (e.g., doublets, triplets). For this molecule, the aromatic protons will couple primarily with their ortho-neighbors (³J coupling, typically 7-10 Hz), resulting in characteristic doublet signals.[9]

The Choice of Solvent: Why DMSO-d6?

DMSO-d6 is a superior solvent for this analysis for several reasons:

  • Solubility: It readily dissolves polar organic acids that are often insoluble in less polar solvents like chloroform-d (CDCl₃).

  • Chemical Shift Range: Its residual proton signal (from DMSO-d5) appears as a quintet around δ 2.50 ppm, and the common water impurity appears as a broad singlet around δ 3.3 ppm.[10][11][12] These signals are far upfield from the aromatic and functional group protons of interest, preventing spectral overlap.

  • Hydrogen Bonding: As a strong hydrogen bond acceptor, DMSO slows down the exchange rate of the acidic -COOH proton, allowing it to be observed as a distinct, albeit often broad, signal.[3]

Predicted ¹H NMR Spectral Data

Based on the principles of substituent effects and analysis of similar structures, the following ¹H NMR signals are predicted for this compound in DMSO-d6.

Table 1: Predicted ¹H NMR Assignments for this compound in DMSO-d6

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale
H₅~13.1broad singlet (br s)1HN/AHighly deshielded carboxylic acid proton, broadened by hydrogen bonding and exchange.[7][8]
H₆~10.1singlet (s)1HN/AStrongly deshielded aldehyde proton.[6]
H₄~8.15doublet (d)2H³J ≈ 8.4 HzAromatic protons ortho to the electron-withdrawing formyl group.
H₁~8.05doublet (d)2H³J ≈ 8.4 HzAromatic protons ortho to the electron-withdrawing carboxylic acid group.
H₃~7.95doublet (d)2H³J ≈ 8.4 HzAromatic protons meta to the formyl group.
H₂~7.85doublet (d)2H³J ≈ 8.4 HzAromatic protons meta to the carboxylic acid group.

Note: The aromatic region may show four distinct doublets. Due to the similar electronic environments, some signals may overlap, potentially appearing as deceptively simple multiplets.

Experimental Protocol

This protocol provides a self-validating system for obtaining high-quality ¹H NMR data. The key to reproducibility is meticulous sample preparation.

  • This compound

  • DMSO-d6 (≥99.8% D), preferably from a sealed ampoule or a bottle stored in a desiccator

  • High-precision 5 mm NMR tubes, clean and dry[13][14]

  • Glass vial with cap

  • Calibrated analytical microbalance

  • Vortex mixer or sonicator

  • Pasteur pipette

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Vial (0.6 mL DMSO-d6) weigh->dissolve mix 3. Ensure Complete Dissolution (Vortex/Sonicate) dissolve->mix transfer 4. Transfer to NMR Tube mix->transfer insert 5. Insert Sample into Spectrometer transfer->insert lock_shim 6. Lock and Shim insert->lock_shim acquire 7. Acquire Spectrum lock_shim->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process reference 9. Reference Spectrum (DMSO-d6 at 2.50 ppm) process->reference analyze 10. Analyze & Assign (Integrate, Identify Multiplicity) reference->analyze

Caption: Standard workflow for NMR sample preparation and analysis.

  • Weighing the Analyte: In a clean, dry glass vial, accurately weigh approximately 10-20 mg of this compound.[14][15] Do not add the solid directly into the NMR tube, as this can lead to poor dissolution and shimming.[13]

  • Adding the Solvent: Using a pipette, add approximately 0.6 mL of DMSO-d6 to the vial. This volume is optimal for standard 5 mm NMR tubes to ensure the sample is correctly positioned within the instrument's detection coil.[16]

  • Dissolution: Securely cap the vial and vortex or sonicate the mixture until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains. Incomplete dissolution is a primary cause of broadened spectral lines.[17]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-precision NMR tube. Avoid any solid material transfer by filtering through a small cotton plug in the pipette if necessary.[13][15]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal from the DMSO-d6.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in distorted and broad peaks.

    • Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Data Processing:

    • Apply Fourier Transform (FT), phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift axis by setting the residual DMSO-d5 quintet to δ 2.50 ppm.[12]

    • Integrate all signals. Set the integration of one of the well-resolved aromatic doublets (representing 2 protons) to a value of 2.00 to normalize the other integrals.

    • Analyze the chemical shifts, integrations, and multiplicities to assign each signal to the corresponding protons in the molecule.

Structure-Spectrum Correlation

The following diagram visually connects the molecular structure to the expected regions of the ¹H NMR spectrum, serving as a quick reference for spectral assignment.

Caption: Correlation map of molecular protons to their spectral regions.

Troubleshooting Guide

Table 2: Common Issues and Solutions in ¹H NMR Analysis

ProblemPotential Cause(s)Recommended Solution(s)
Broad, distorted peaks 1. Poor magnetic field shimming.2. Undissolved solid particles in the sample.3. Sample concentration is too high.[15]1. Re-shim the instrument.2. Filter the sample through a cotton plug into a clean NMR tube.3. Prepare a more dilute sample.
Large, broad peak at ~3.3 ppm Presence of water (H₂O) in the DMSO-d6 solvent.[10]1. Use a fresh ampoule of high-purity DMSO-d6.2. Store the solvent over molecular sieves to keep it dry.3. Note the peak and exclude it from integration and analysis.
Incorrect integrations 1. Poor baseline correction.2. Overlapping signals.3. Insufficient relaxation delay (T1 issues).1. Carefully re-process the spectrum with meticulous baseline correction.2. Manually deconvolute overlapping peaks if software allows.3. Increase the relaxation delay (e.g., to 5 seconds) and re-acquire the spectrum.
No signal for -COOH proton Rapid chemical exchange with trace acidic/basic impurities or water.1. Ensure high-purity solvent and analyte.2. The signal may be extremely broad; expand the y-axis and look for a low, wide signal between 12-14 ppm.

References

  • ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Sherbrooke. (n.d.). NMR sample preparation. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Liverpool. (n.d.). Sample Preparation. Retrieved from [Link]

  • George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of sixfold carboxylic acid 20 (600 MHz, DMSO‐d6). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. doi:10.1002/mrc.1747
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

Sources

Application Note: Identification of Functional Groups in 4-(4-formylphenyl)benzoic acid using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the identification of key functional groups in 4-(4-formylphenyl)benzoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. The bifunctional nature of this aromatic compound, containing both a carboxylic acid and an aldehyde group, presents a distinct infrared spectrum. This guide details two primary sample preparation techniques—Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR)—and provides a thorough methodology for spectral acquisition and interpretation. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize FTIR for molecular characterization.

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule.[1][2] The method relies on the principle that molecular bonds and functional groups vibrate at specific frequencies. When a sample is irradiated with infrared light, it absorbs energy at these characteristic frequencies, resulting in a unique spectral fingerprint that provides structural information about the molecule.[2]

This compound (Figure 1) is a bifunctional organic compound that contains a carboxylic acid group, an aldehyde group, and two phenyl rings. Its molecular formula is C14H10O3.[3][4][5] The distinct vibrational modes of these functional groups make FTIR spectroscopy an ideal tool for its qualitative analysis. This application note will detail the protocols to obtain and interpret the FTIR spectrum of this compound, providing insights into its molecular structure.

Figure 1. Chemical Structure of this compound.

Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (typically expressed in cm⁻¹). The absorbed energy excites molecular vibrations, such as stretching and bending. The position, intensity, and shape of the absorption bands in an FTIR spectrum can be used to identify the functional groups present in a molecule. The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), which is unique to each molecule.[1][6]

Materials and Instrumentation

  • Sample: this compound powder (highly purified)

  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation Accessories:

    • For KBr Pellet Method:

      • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C to remove moisture.[7]

      • Agate mortar and pestle

      • Pellet press die set

      • Hydraulic press

    • For ATR Method:

      • ATR accessory with a diamond or zinc selenide crystal.[8]

  • Software: Data acquisition and processing software compatible with the FTIR spectrometer.

Experimental Protocols

Two common methods for analyzing solid samples by FTIR are the KBr pellet technique and the ATR technique. The choice between them depends on the specific analytical goal, sample amount, and desired throughput.[9]

Protocol 1: KBr Pellet Method

The KBr pellet method is a traditional transmission technique that involves dispersing the solid sample in a KBr matrix.[9] This method often yields high-quality spectra with good resolution and is ideal for library matching.[10]

Step-by-Step Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder.[11]

    • Using an agate mortar and pestle, first grind the this compound into a fine powder.

    • Add the KBr powder to the mortar and gently but thoroughly mix with the sample until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet press die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent, or translucent pellet.[12][13]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background correction on the sample spectrum.

    • If necessary, perform a baseline correction to obtain a flat baseline.

Causality Behind Experimental Choices:

  • Grinding: The sample must be ground to a particle size smaller than the wavelength of the incident IR radiation to minimize scattering and obtain sharp, well-defined peaks.[14]

  • Drying KBr: KBr is hygroscopic, and any absorbed water will show strong absorption bands in the spectrum (a broad peak around 3400 cm⁻¹ and another around 1630 cm⁻¹), which can interfere with the sample's spectral features.[9]

  • Pressure Application: Applying sufficient pressure ensures that the KBr flows and forms a transparent matrix, minimizing light scattering and maximizing light transmission through the sample.[9]

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a surface-sensitive technique that requires minimal to no sample preparation, making it a rapid and convenient method.[9]

Step-by-Step Procedure:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will account for any ambient atmospheric (water vapor, CO₂) and instrumental absorptions.

  • Sample Analysis:

    • Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[11]

  • Spectral Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum.

    • If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • After analysis, clean the crystal surface thoroughly.

Causality Behind Experimental Choices:

  • Good Contact: Ensuring firm and uniform contact between the sample and the ATR crystal is critical for obtaining a high-quality spectrum, as the IR beam only penetrates a few microns into the sample.[11]

  • ATR Correction: The depth of penetration of the evanescent wave is dependent on the wavelength. An ATR correction algorithm can be applied to make the resulting spectrum appear more like a traditional transmission spectrum, which can be useful for comparison with spectral libraries.

Diagram of the Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FTIR Analysis cluster_output Output Start Start with This compound powder Grind Grind Sample Start->Grind Place Place Sample on ATR Crystal Start->Place Mix Mix with KBr Grind->Mix Press Press into Pellet Mix->Press AcquireBG Acquire Background Spectrum Press->AcquireBG ApplyPressure Apply Pressure Place->ApplyPressure ApplyPressure->AcquireBG AcquireSample Acquire Sample Spectrum AcquireBG->AcquireSample ProcessData Process Data (Correction & Normalization) AcquireSample->ProcessData Interpret Interpret Spectrum & Identify Functional Groups ProcessData->Interpret

Sources

Application Note: Molecular Weight Confirmation of 4-(4-formylphenyl)benzoic acid using Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the accurate mass determination of 4-(4-formylphenyl)benzoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). The method described herein is designed for researchers, scientists, and drug development professionals requiring unambiguous confirmation of the molecular weight of this bifunctional aromatic compound. The protocol outlines systematic procedures for sample preparation, instrument setup, and data acquisition. Furthermore, it delves into the interpretation of the resulting mass spectra, including the identification of characteristic adduct ions, and provides troubleshooting guidance to ensure data integrity and reproducibility.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, allows for diverse chemical modifications. Consequently, unequivocal confirmation of its molecular identity is a critical checkpoint in any synthetic workflow to ensure the integrity of downstream applications.

Mass spectrometry (MS) is a powerful analytical technique for the precise determination of molecular weights.[1] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of moderately polar, thermally labile small molecules such as this compound.[2] ESI gently transfers ions from solution into the gas phase, minimizing fragmentation and typically yielding intact molecular ions or simple adducts, which greatly simplifies spectral interpretation.[3]

This guide provides a comprehensive, field-proven methodology for the analysis of this compound by ESI-MS. The causality behind each experimental step is explained to provide a deeper understanding of the analytical process, ensuring that the described protocol is a self-validating system for achieving accurate and reliable results.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₃[4][5]
Average Molecular Weight 226.23 g/mol [4][5]
Monoisotopic Mass 226.06299 Da[5]
Appearance White to off-white powderN/A
Key Functional Groups Carboxylic Acid, AldehydeN/A

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of this compound is depicted below. This process begins with careful sample preparation, followed by direct infusion into the ESI-MS system, and concludes with data acquisition and analysis.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition & Interpretation A Weighing of This compound B Dissolution in LC-MS grade solvent A->B Accurate Mass C Serial Dilution to ~1-10 µg/mL B->C Optimize Concentration D Direct Infusion via Syringe Pump C->D Sample Injection E Ionization via ESI Source D->E Steady Flow F Mass Analysis (e.g., TOF, Orbitrap) E->F Ion Transfer G Acquisition of Mass Spectrum F->G Data Output H Identification of [M-H]⁻ and Adducts G->H Peak Assignment I Molecular Weight Confirmation H->I Mass Matching

Figure 1: A schematic representation of the experimental workflow for the mass spectrometric analysis of this compound.

Materials and Methods

Materials and Reagents
  • This compound (purity ≥ 98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥ 98%, LC-MS grade)

  • Ammonium acetate (≥ 98%, LC-MS grade)

  • Calibrant solution (appropriate for the mass spectrometer)

Instrumentation

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for this analysis. High-resolution instrumentation allows for the determination of the elemental composition of the analyte with high confidence.[4]

Detailed Experimental Protocol

Sample Preparation

The goal of sample preparation is to create a dilute, particulate-free solution of the analyte in a volatile solvent system that is compatible with ESI-MS.

  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile. Ensure complete dissolution, using gentle vortexing if necessary.

  • Working Solution Preparation (~1-10 µg/mL): Perform a serial dilution of the stock solution with a suitable solvent mixture to achieve a final concentration in the range of 1-10 µg/mL. A common solvent system for ESI is 50:50 (v/v) acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 (v/v) acetonitrile:water for negative ion mode. The acidic modifier in positive mode aids in protonation, while its absence in negative mode facilitates deprotonation.[6]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the ESI needle.

Instrument Setup and Calibration

Optimal instrument parameters are specific to the make and model of the mass spectrometer. The following are typical starting parameters for the analysis of small molecules and should be optimized for the specific instrument in use.

ParameterPositive Ion ModeNegative Ion ModeRationale
Ionization Mode ESI+ESI-Positive mode detects protonated species and adducts; negative mode detects deprotonated species.
Capillary Voltage 3.0 - 4.5 kV2.5 - 4.0 kVHigh voltage applied to the ESI needle to generate a fine spray of charged droplets.[7]
Nebulizer Gas (N₂) Pressure 20 - 40 psi20 - 40 psiAssists in droplet formation and desolvation.
Drying Gas (N₂) Flow 5 - 12 L/min5 - 12 L/minAids in the evaporation of solvent from the charged droplets.
Drying Gas Temperature 250 - 350 °C250 - 350 °CFacilitates efficient desolvation.
Cone/Fragmentor Voltage 20 - 60 V20 - 60 VA lower voltage minimizes in-source fragmentation, while a higher voltage can induce it for structural information.[8]
Mass Range 100 - 500 m/z100 - 500 m/zEncompasses the expected molecular ion and potential adducts.

Calibration: Perform a mass calibration of the instrument according to the manufacturer's recommendations using the appropriate calibrant solution. This ensures high mass accuracy for the measurement.

Data Acquisition
  • Infusion: Load the prepared working solution into a syringe and place it in a syringe pump connected to the ESI source.

  • Flow Rate: Set the syringe pump to a low, stable flow rate, typically 5-10 µL/min, for direct infusion.

  • Acquisition: Begin data acquisition in both positive and negative ion modes. Acquire data for a sufficient duration to obtain a stable signal and a high-quality averaged mass spectrum.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify the ion corresponding to the intact molecule and confirm that its measured mass matches the theoretical mass.

Expected Ions

Due to the presence of a carboxylic acid group, this compound is expected to ionize readily in both positive and negative ESI modes.

Ionization ModeExpected IonTheoretical m/zNotes
Negative (ESI-) [M-H]⁻225.0557Deprotonation of the acidic carboxylic acid proton.
Positive (ESI+) [M+H]⁺227.0703Protonation, likely at the carbonyl oxygen of the carboxylic acid or aldehyde.
[M+Na]⁺249.0522Adduct formation with sodium ions, which are ubiquitous contaminants.
[M+K]⁺265.0262Adduct formation with potassium ions.
[M+NH₄]⁺244.0968Adduct formation if an ammonium salt is present in the mobile phase.
Interpreting the Mass Spectrum
  • Negative Ion Mode: In the negative ion mode spectrum, the most prominent peak should correspond to the [M-H]⁻ ion at an m/z of approximately 225.0557.

  • Positive Ion Mode: In the positive ion mode spectrum, a series of peaks may be observed. The [M+H]⁺ ion at m/z 227.0703, and more commonly, the sodium adduct [M+Na]⁺ at m/z 249.0522, are expected. The presence of multiple adducts can further confirm the molecular weight.

  • High-Resolution Data: With a high-resolution mass spectrometer, the measured mass should be within 5 ppm of the theoretical mass, providing strong evidence for the elemental composition of C₁₄H₁₀O₃.

Potential Fragmentation

While ESI is a soft ionization technique, in-source fragmentation can occur, especially at higher cone voltages. For this compound, potential fragmentation pathways include:

  • Loss of H₂O (from [M+H]⁺): A neutral loss of 18 Da.

  • Loss of CO (from [M+H]⁺): A neutral loss of 28 Da from the aldehyde group.[5]

  • Loss of CO₂ (from [M-H]⁻): A neutral loss of 44 Da from the carboxylate group.

Observing these fragments can provide additional structural confirmation.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Weak Signal Sample concentration is too low or too high; Improper ionization mode; Clogged ESI needle.Optimize sample concentration; Analyze in both positive and negative modes; Clean or replace the ESI needle.[9]
Complex Spectrum with Many Unidentified Peaks Sample contamination; In-source fragmentation.Use high-purity solvents and reagents; Lower the cone/fragmentor voltage.[9]
Poor Mass Accuracy Instrument requires calibration.Recalibrate the mass spectrometer using the appropriate standard.
Dominant Sodium/Potassium Adducts Contamination from glassware or solvents.Use high-purity solvents and plasticware where possible; minimize the use of glass.

Conclusion

This application note details a robust and reliable method for the molecular weight confirmation of this compound using ESI-MS. By following the outlined protocols for sample preparation, instrument setup, and data analysis, researchers can confidently verify the identity and purity of this important chemical intermediate. The principles and techniques described herein are also broadly applicable to the mass spectrometric analysis of other small organic molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Kovács, B., & Schlosser, G. (2019).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Springer Nature. Mass Spectrometry Protocols and Methods. [Link]

  • Van Berkel, G. J., & Kertesz, V. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 28(17), 1847-1856.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Bakhtiar, R., & Tse, F. L. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.

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Application Notes and Protocols: A Step-by-Step Guide to the Oxidation of 4-methyl-4'-formylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biphenyl-4,4'-dicarboxylic Acid in Modern Chemistry

Biphenyl-4,4'-dicarboxylic acid (BPDA) is a pivotal intermediate in the synthesis of a wide array of advanced materials and pharmaceuticals.[1] Its rigid, linear structure and bifunctional nature make it an ideal building block for high-performance polymers such as liquid crystalline polymers (LCPs), polyamides, and polyesters, which are valued for their exceptional thermal stability and mechanical strength.[1] These polymers find critical applications in the electronics, automotive, and aerospace industries.[1] Furthermore, BPDA serves as a crucial linker in the construction of metal-organic frameworks (MOFs), materials with vast potential in gas storage, catalysis, and drug delivery.[2]

The synthesis of BPDA often begins with precursors like 4,4'-dialkylbiphenyls.[3] The oxidation of 4-methyl-4'-formylbiphenyl represents a key transformation to yield this valuable dicarboxylic acid. This guide provides a comprehensive, step-by-step protocol for this oxidation, grounded in established chemical principles and supported by authoritative references. We will delve into the mechanistic underpinnings of the reaction, offering insights into the "why" behind each experimental step, to empower researchers in their synthetic endeavors.

Recommended Protocol: Potassium Permanganate Oxidation

For the simultaneous oxidation of both the methyl and formyl groups of 4-methyl-4'-formylbiphenyl to their corresponding carboxylic acids, a strong oxidizing agent is required. Potassium permanganate (KMnO4) is a robust and cost-effective choice for this transformation.[4][5] The following protocol is designed to be a reliable starting point for laboratory-scale synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-methyl-4'-formylbiphenyl≥95%Sigma-Aldrich or equivalentStarting material
Potassium permanganate (KMnO4)ACS Reagent GradeFisher Scientific or equivalentOxidizing agent
Sodium hydroxide (NaOH)ACS Reagent GradeVWR or equivalentTo create an alkaline medium
Hydrochloric acid (HCl)Concentrated, ACS Reagent GradeJ.T. Baker or equivalentFor acidification
Sodium bisulfite (NaHSO3)ACS Reagent GradeEMD Millipore or equivalentFor quenching excess KMnO4
Deionized waterSolvent and for workup
EthanolReagent GradeFor recrystallization
Experimental Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve 4-methyl-4'-formylbiphenyl (1 equivalent) in a 1 M aqueous solution of sodium hydroxide. The alkaline conditions facilitate the oxidation process.

  • Addition of Oxidant: While stirring vigorously, slowly add a concentrated aqueous solution of potassium permanganate (a slight excess, typically 2.5-3 equivalents) to the reaction mixture. The addition should be portion-wise to control the exothermic nature of the reaction. The temperature of the reaction mixture should be maintained between 70-80°C.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO2) precipitate. The reaction is typically complete within 2-4 hours.

  • Quenching: After the reaction is complete (as indicated by the persistence of the purple color), cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown precipitate of MnO2 dissolves, indicating the quenching of excess potassium permanganate.

  • Workup and Isolation:

    • Filter the reaction mixture to remove any remaining insoluble impurities.

    • Transfer the clear filtrate to a beaker and cool it in an ice bath.

    • Slowly acidify the filtrate with concentrated hydrochloric acid with constant stirring until the pH is approximately 2. The biphenyl-4,4'-dicarboxylic acid will precipitate out as a white solid.

    • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification: The crude biphenyl-4,4'-dicarboxylic acid can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield a product with high purity.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-methyl-4'-formylbiphenyl in 1M NaOH B Slowly add KMnO4 solution (70-80°C) A->B C Monitor reaction (2-4 hours) B->C D Cool and quench with NaHSO3 C->D E Filter impurities D->E F Acidify with HCl to precipitate product E->F G Vacuum filter and wash with cold water F->G H Recrystallize from Ethanol/Water G->H I Dry to obtain pure Biphenyl-4,4'-dicarboxylic acid H->I

Caption: Experimental workflow for the oxidation of 4-methyl-4'-formylbiphenyl.

Alternative Protocol: Jones Oxidation

For substrates that may be sensitive to the highly alkaline conditions of the permanganate oxidation, the Jones oxidation offers an alternative in an acidic medium.[6][7] Jones reagent is a solution of chromium trioxide in sulfuric acid and acetone.[6] It is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids.[8][9]

Caution: Chromium(VI) compounds are carcinogenic and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Experimental Procedure
  • Preparation of Jones Reagent: In a beaker cooled in an ice bath, carefully dissolve chromium trioxide (CrO3) in concentrated sulfuric acid, then slowly add water.

  • Reaction Setup: Dissolve 4-methyl-4'-formylbiphenyl in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the biphenyl derivative. The reaction is exothermic, and the temperature should be maintained below 20°C. The color of the reaction mixture will change from orange-red to green as the Cr(VI) is reduced to Cr(III).

  • Workup: Once the addition is complete and the orange color persists, pour the reaction mixture into a beaker containing ice and water. The crude product will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent.

Mechanism of Oxidation

The oxidation of 4-methyl-4'-formylbiphenyl to biphenyl-4,4'-dicarboxylic acid involves the oxidation of two distinct functional groups: the formyl (aldehyde) group and the methyl group.

Oxidation of the Formyl Group

Aldehydes are readily oxidized to carboxylic acids.[10][11] In the presence of an oxidizing agent like potassium permanganate or chromic acid, the aldehyde is first hydrated to form a geminal diol.[10][12] This hydrate is then oxidized in a manner analogous to the oxidation of a primary alcohol to a carboxylic acid.[11]

Oxidation of the Methyl Group

The oxidation of a methyl group on an aromatic ring to a carboxylic acid by potassium permanganate is a classic transformation. The reaction proceeds through a series of radical intermediates, with the benzylic position being particularly susceptible to oxidation.

Mechanistic Pathway Diagram

mechanism_pathway Start 4-methyl-4'-formylbiphenyl Intermediate1 Hydrated Aldehyde (gem-diol) Start->Intermediate1 Hydration Intermediate3 Benzylic Radical Start->Intermediate3 H-abstraction by MnO4- Intermediate2 Oxidized Aldehyde (Carboxylic Acid) Intermediate1->Intermediate2 Oxidation of gem-diol End Biphenyl-4,4'-dicarboxylic acid Intermediate2->End Oxidation of Methyl Group Intermediate4 Benzoic Acid Intermediate Intermediate3->Intermediate4 Further Oxidation Intermediate4->End Oxidation of Aldehyde

Caption: Simplified mechanistic pathway for the oxidation of 4-methyl-4'-formylbiphenyl.

Conclusion

The oxidation of 4-methyl-4'-formylbiphenyl to biphenyl-4,4'-dicarboxylic acid is a fundamental transformation that provides access to a highly valuable chemical intermediate. Both potassium permanganate and Jones oxidation are effective methods for achieving this conversion, with the choice of reagent depending on the specific requirements of the synthesis and the sensitivity of the substrate. By understanding the underlying mechanisms and following a well-defined protocol, researchers can reliably synthesize biphenyl-4,4'-dicarboxylic acid for a multitude of applications in materials science and drug development.

References

  • Chemistry Steps. Jones Oxidation. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • Organic Chemistry Tutor. Jones Oxidation. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Sciencemadness Wiki. Jones oxidation. [Link]

  • Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • ACS Publications. Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. [Link]

  • ResearchGate. Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl | Request PDF. [Link]

  • Google Patents. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • OpenStax. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. Surfactant assisted permanganate oxidation of aromatic compounds | Request PDF. [Link]

  • Patsnap Synapse. What is the mechanism of Potassium Permanganate? [Link]

  • Quora. Why does potassium permanganate oxidise aldehyde but not ketone in a permanganate cleavage reaction? [Link]

  • OpenStax. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry. [Link]

  • ACS Publications. The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. [Link]

  • Taylor & Francis Online. Potassium Permanganate Oxidation of Organic Compounds. [Link]

  • GeeksforGeeks. Oxidation of Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Potassium Permanganate. [Link]

  • PubMed Central. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. [Link]

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Use of 4-(4-formylphenyl)benzoic acid in liquid crystal synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Use of 4-(4-Formylphenyl)benzoic Acid in the Synthesis of Calamitic Liquid Crystals

Audience: Researchers, Scientists, and Materials Development Professionals

Abstract

This compound is a cornerstone precursor in the rational design of thermotropic liquid crystals (LCs). Its molecular architecture, characterized by a rigid biphenyl core with chemically distinct terminal functional groups—a formyl group and a carboxylic acid—provides exceptional synthetic versatility. This application note elucidates the strategic importance of this compound, focusing on its primary application in the synthesis of Schiff base (azomethine) liquid crystals. We provide a detailed exploration of the underlying design principles, a step-by-step, field-proven synthesis protocol, and a guide to the essential characterization techniques required to validate the synthesis and analyze the mesomorphic properties of the resulting materials.

The Molecular Logic: Why this compound?

The utility of this compound in liquid crystal design stems from its unique combination of structural rigidity and functional reactivity, which are essential for inducing mesomorphism.

  • Rigid Mesogenic Core: The biphenyl unit provides a highly anisotropic, rod-like shape. This structural rigidity is a fundamental prerequisite for the formation of ordered, yet fluid, liquid crystalline phases. The extended π-conjugation across the biphenyl system also contributes to the intermolecular forces (π-π stacking) that stabilize mesophases.

  • Orthogonal Reactivity: The molecule possesses two key functional groups at opposite ends:

    • Formyl Group (-CHO): This aldehyde is an electrophilic center, ideal for condensation reactions with primary amines to form a stable imine or azomethine linkage (-CH=N-). This reaction is the basis for synthesizing a vast library of Schiff base liquid crystals.[1][2]

    • Carboxylic Acid Group (-COOH): This group offers two pathways for molecular elaboration. It can be esterified with phenols to create ester-based LCs.[3][4] Alternatively, its ability to form strong intermolecular hydrogen bonds allows for the creation of supramolecular H-bonded liquid crystal dimers, which effectively doubles the molecular length and enhances mesophase stability.[5]

This dual functionality allows for a modular approach to LC synthesis, enabling precise control over the final molecular structure and, consequently, its material properties.

Caption: General synthesis of Schiff base LCs.

The choice of the aniline component (R-NH₂) is critical for tuning the final properties. Often, anilines with long terminal alkoxy chains (e.g., 4-hexyloxyaniline) are used. These flexible chains enhance the fluidity of the material and influence the type and temperature range of the observed mesophases.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative Schiff base/carboxylic acid liquid crystal, 4-((4-((E)-(4-(hexyloxy)phenyl)imino)methyl)phenyl)benzoic acid , via acid-catalyzed condensation.

3.1. Materials and Reagents

ReagentFormulaM.W.CAS No.Notes
This compoundC₁₄H₁₀O₃226.2315723-64-5Starting material
4-(Hexyloxy)anilineC₁₂H₁₉NO193.2939905-57-2Primary amine
Absolute EthanolC₂H₅OH46.0764-17-5Solvent
Glacial Acetic AcidCH₃COOH60.0564-19-7Catalyst

3.2. Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filtration apparatus

  • Glassware for recrystallization

  • Thin Layer Chromatography (TLC) plates (silica gel)

3.3. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.13 g (5.0 mmol) of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved, warming gently if necessary.

  • Addition of Amine: To this solution, add 0.97 g (5.0 mmol) of 4-(hexyloxy)aniline.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.

    • Scientist's Note: Glacial acetic acid acts as a catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine. [2]4. Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with continuous stirring. Maintain reflux for 4-6 hours.

  • Reaction Monitoring (Self-Validation Checkpoint): Monitor the reaction's progress using TLC (eluent: 7:3 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is considered complete upon the disappearance of the limiting reagent spot (typically the aldehyde). [1][6]6. Product Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Purify the crude product by recrystallization from absolute ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature. Filter the resulting purified crystals and dry them in a vacuum oven at 60 °C for 12 hours.

    • Scientist's Note: High purity is crucial for liquid crystal characterization. Impurities can disrupt the long-range molecular order, broadening or even suppressing phase transitions. [3] 3.4. Expected Outcome

  • Product: 4-((4-((E)-(4-(hexyloxy)phenyl)imino)methyl)phenyl)benzoic acid

  • Yield: Typically 80-90%

  • Appearance: White or pale yellow crystalline solid

Characterization and Data Analysis

Successful synthesis and mesomorphic behavior must be confirmed through a suite of analytical techniques.

4.1. Structural Confirmation

  • FT-IR Spectroscopy: Confirms the formation of the imine bond. Key spectral changes to look for include:

    • Disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and N-H stretches from the amine (~3300-3400 cm⁻¹).

    • Appearance of a strong C=N (imine) stretching band around 1610-1625 cm⁻¹. [4] * Persistence of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

  • ¹H-NMR Spectroscopy: Provides definitive structural proof.

    • The most telling signal is the appearance of the azomethine proton (-CH=N-) as a singlet at approximately δ 8.3-8.8 ppm. [1] * The aldehyde proton signal at δ 9.8-10.0 ppm from the starting material should be absent.

    • Signals corresponding to the aromatic protons and the hexyloxy alkyl chain should be present and integrate to the correct ratios.

4.2. Analysis of Liquid Crystalline Properties

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures and their associated enthalpy changes (ΔH). [6][7]A sample is heated and cooled at a controlled rate, and the heat flow is measured. Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks.

  • Polarized Optical Microscopy (POM): POM is used for the visual identification of liquid crystal phases. [7][8]When viewed between crossed polarizers, isotropic liquids appear black, while anisotropic LC phases are birefringent and exhibit unique, identifiable optical textures (e.g., threaded nematic, focal-conic smectic).

4.3. Representative Data

The following table summarizes expected characterization data for the synthesized compound. (Note: These are representative values and may vary slightly).

AnalysisParameterExpected Result
DSC (Heating) Melting Point (Cr → N)~155 °C
Clearing Point (N → I)~230 °C
ΔH (Cr → N)~35 kJ/mol
ΔH (N → I)~1.2 kJ/mol
POM (Cooling) Nematic Phase TextureThreaded or Schlieren texture
Smectic A Phase TextureMay appear as focal-conic fans on further cooling

Integrated Synthesis and Characterization Workflow

The entire process from precursor to characterized material can be visualized as a logical workflow.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analysis & Validation reagents 1. Mix Precursors (Acid + Amine + Catalyst) reflux 2. Reflux Reaction (4-6 hours) reagents->reflux tlc 3. Monitor via TLC (Checkpoint) reflux->tlc isolate 4. Isolate Crude Product (Cooling & Filtration) tlc->isolate purify 5. Recrystallize (Ethanol) isolate->purify ftir FT-IR (Confirm C=N bond) purify->ftir Structural Validation nmr ¹H-NMR (Confirm Structure) purify->nmr Structural Validation dsc DSC (Find Transition Temps) purify->dsc Mesophase Analysis pom POM (Identify LC Textures) purify->pom Mesophase Analysis result Validated Liquid Crystal Material ftir->result nmr->result dsc->result pom->result

Caption: Workflow from synthesis to characterization.

References

  • Noor Sabah et al. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences. Available at: [Link]

  • Holographic and diffraction patterns of Schiff base liquid crystal-doped PMMA polymer. ResearchGate. Available at: [Link]

  • Al-Obaidi, N. S. A., & Al-Dafaai, R. H. A. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences. Available at: [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. acgpubs.org. Available at: [Link]

  • Baruah, P., & Das, P. J. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. Available at: [Link]

  • Synthesis of Liquid Crystals. University of Colorado Boulder. Available at: [Link]

  • Al-Rawi, A. M., & Al-Dujaili, A. H. (2012). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules. Available at: [Link]

  • Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. MDPI. Available at: [Link]

  • Kohout, M. et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2017). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Molecules. Available at: [Link]

  • Singh, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Mol. Cryst. Liq. Cryst.. Available at: [Link]

  • Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study. ScienceDirect. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. Available at: [Link]

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Application Note & Protocol: Post-Synthetic Modification of Amine-Functionalized MOFs with 4-(4-formylphenyl)benzoic acid for Advanced Drug Delivery and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Post-Synthetic Modification (PSM) in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities.[1][2][3] These properties make them highly attractive candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[4][5][6] While the direct synthesis of functionalized MOFs is a common approach, post-synthetic modification (PSM) has emerged as a powerful strategy to introduce new functionalities into pre-existing MOF structures.[7] This "top-down" approach allows for the incorporation of chemical groups that may not be stable under the conditions of MOF synthesis, thereby expanding the functional complexity and applicability of these materials.[7]

This application note provides a comprehensive guide to the post-synthetic modification of amine-functionalized MOFs with 4-(4-formylphenyl)benzoic acid. This bifunctional linker, possessing both an aldehyde and a carboxylic acid group, is a versatile building block for creating advanced functional materials. The aldehyde group can readily react with the primary amine groups on the MOF linker via imine condensation, a robust and reversible covalent reaction.[8][9][10][11] The tethered carboxylic acid moiety, in turn, can serve as a handle for further functionalization, for instance, by chelating metal ions for catalytic applications or by conjugating drug molecules.

This guide is intended for researchers and scientists in materials chemistry, drug development, and catalysis. It offers a detailed experimental protocol, insights into the underlying chemical principles, and a discussion of the potential applications of the resulting aldehyde-functionalized MOFs.

Scientific Principles and Experimental Causality

The core of this protocol is the covalent modification of an amine-functionalized MOF, such as UiO-66-NH₂, with this compound.[12] The selection of an amine-bearing MOF is critical as the primary amine serves as the reactive site for the aldehyde group of the modifying agent.

The Imine Condensation Reaction

The reaction between the primary amine on the MOF linker and the aldehyde group of this compound proceeds via a nucleophilic addition-elimination mechanism to form an imine (or Schiff base) linkage.[10] This reaction is typically catalyzed by mild acid and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule.[9]

G MOF_NH2 Amine-Functionalized MOF (e.g., UiO-66-NH₂) Intermediate Carbinolamine Intermediate MOF_NH2->Intermediate Nucleophilic Attack Aldehyde This compound Aldehyde->Intermediate Imine_MOF Imine-Functionalized MOF Intermediate->Imine_MOF Dehydration Water H₂O Intermediate->Water

The Role of the Carboxylic Acid Group

The carboxylic acid functionality of this compound introduces a new dimension to the modified MOF. While the aldehyde reacts with the amine, the carboxylic acid group remains available for further interactions. It is crucial to consider that this acidic proton could potentially interact with the basic sites on the MOF or influence the overall stability. In some cases, protection of the carboxylic acid group might be necessary, though for many robust MOFs like the UiO series, this is not always required. The presence of this group opens up possibilities for:

  • Enhanced Drug Loading: The carboxylic acid can participate in hydrogen bonding or electrostatic interactions with drug molecules containing complementary functional groups.

  • Secondary Functionalization: It can be used as a point of attachment for other molecules, such as targeting ligands for drug delivery or catalytically active metal complexes.

  • Modulation of Surface Properties: The introduction of carboxylic acid groups can alter the hydrophilicity and surface charge of the MOF, influencing its interaction with biological media.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific amine-functionalized MOF used. Here, we use UiO-66-NH₂ as a representative example due to its high chemical and thermal stability.[12]

Materials and Reagents
Reagent/MaterialGradeSupplier
Amine-functionalized MOF (e.g., UiO-66-NH₂)High PurityCommercially available or synthesized
This compound≥98%Sigma-Aldrich or equivalent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich or equivalent
ChloroformAnhydrous, ≥99%Sigma-Aldrich or equivalent
EthanolACS gradeFisher Scientific or equivalent
Acetic AcidGlacialSigma-Aldrich or equivalent
Step-by-Step Protocol
  • Activation of the Amine-Functionalized MOF:

    • Place 100 mg of the as-synthesized amine-functionalized MOF (e.g., UiO-66-NH₂) in a clean, dry vial.

    • Add 10 mL of anhydrous chloroform to the vial.

    • Seal the vial and sonicate for 15 minutes to ensure good dispersion.

    • Allow the MOF to soak in chloroform for 24 hours to exchange any guest molecules within the pores.

    • Decant the chloroform and wash the MOF three times with fresh anhydrous chloroform.

    • Activate the MOF by heating at 120 °C under vacuum for 12 hours to remove residual solvent.

  • Post-Synthetic Modification Reaction:

    • In a separate vial, dissolve 50 mg of this compound in 10 mL of anhydrous DMF. Sonicate if necessary to ensure complete dissolution.

    • Add the activated amine-functionalized MOF (100 mg) to this solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst to promote imine formation.[9]

    • Seal the vial and heat the reaction mixture at 80 °C for 24 hours with gentle stirring.

  • Purification and Work-up:

    • After the reaction, cool the mixture to room temperature.

    • Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Decant the supernatant and wash the modified MOF extensively with fresh DMF (3 x 10 mL) to remove any unreacted this compound and catalyst.

    • Subsequently, wash with ethanol (3 x 10 mL) to remove the DMF.

    • Dry the final product under vacuum at 60 °C for 12 hours.

G cluster_prep MOF Preparation cluster_reaction Modification cluster_purification Purification Activation 1. Activation of Amine-Functionalized MOF Reaction 2. Reaction with This compound Activation->Reaction Add to Reagent Solution Purification 3. Washing and Drying Reaction->Purification Collect and Wash Solid

Characterization of the Modified MOF

Thorough characterization is essential to confirm the successful modification and to understand the properties of the new material.

Spectroscopic and Structural Analysis
TechniquePurposeExpected Observations
Powder X-ray Diffraction (PXRD) To confirm the retention of the crystalline framework after modification.The PXRD pattern of the modified MOF should match that of the parent MOF, indicating that the crystallinity is preserved.[13][14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the formation of the imine bond and the presence of the carboxylic acid group.Appearance of a new peak around 1620-1650 cm⁻¹ corresponding to the C=N stretching of the imine. A broad peak in the region of 2500-3300 cm⁻¹ and a carbonyl stretch around 1700 cm⁻¹ indicate the presence of the carboxylic acid.[13][14][15]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy To quantify the degree of functionalization.The MOF sample is digested in a suitable deuterated acid (e.g., D₂SO₄/DMSO-d₆). The ratio of the integrated signals of the protons from the parent MOF linker and the protons from the newly introduced this compound moiety can be used to calculate the percentage of modification.[3]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the modified MOF.The TGA curve will show the decomposition temperature of the modified framework, which can be compared to the parent MOF.
Scanning Electron Microscopy (SEM) To observe the morphology and particle size of the MOF crystals.SEM images can confirm that the crystal morphology is retained after the modification process.[6]

Applications in Drug Development and Catalysis

The introduction of the this compound moiety onto the MOF backbone opens up a plethora of opportunities in drug development and catalysis.

Drug Delivery Systems

The aldehyde-functionalized MOFs can be utilized as versatile platforms for drug delivery.[1][2][4][16][17]

  • pH-Responsive Drug Release: The imine bond is susceptible to hydrolysis under acidic conditions.[3] This property can be exploited for the controlled release of drugs in the acidic microenvironment of tumors or endosomes. A drug molecule can be conjugated to the MOF via an imine linkage, which remains stable at physiological pH but cleaves to release the drug in a more acidic environment.

  • Targeted Delivery: The carboxylic acid group can be further functionalized with targeting ligands, such as folic acid or peptides, to enhance the selective accumulation of the drug-loaded MOF in cancer cells.

  • High Drug Loading Capacity: The porous nature of the MOF, combined with the potential for covalent and non-covalent interactions with the functional groups, can lead to high drug loading efficiencies.[1][3]

Heterogeneous Catalysis

The modified MOFs can also serve as robust heterogeneous catalysts.[5][18][19][20][21]

  • Metal Sequestration and Catalysis: The carboxylic acid groups can act as anchoring sites for catalytically active metal ions. This allows for the creation of single-site heterogeneous catalysts with well-defined active centers, preventing leaching of the metal during the reaction.

  • Acid Catalysis: The carboxylic acid groups themselves can act as Brønsted acid catalytic sites for various organic transformations, such as esterification and acetalization.[22]

  • Tandem Catalysis: The presence of both imine and carboxylic acid functionalities could enable tandem catalytic reactions where one group facilitates one step of a reaction sequence and the other facilitates a subsequent step.

Conclusion

The post-synthetic modification of amine-functionalized MOFs with this compound is a straightforward and effective method for introducing versatile aldehyde and carboxylic acid functionalities into a robust porous framework. This application note provides a detailed protocol and the underlying scientific rationale for this modification. The resulting materials hold significant promise for advanced applications in targeted drug delivery and heterogeneous catalysis, offering a tunable platform for the design of next-generation functional materials.

References

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (n.d.). MDPI. Retrieved from [Link]

  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). (n.d.). ResearchGate. Retrieved from [Link]

  • Postsynthetic Modification of MOFs | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. (2023). IAPC Journals. Retrieved from [Link]

  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). (n.d.). OUCI. Retrieved from [Link]

  • Functionalization of mixed ligand metal-organic frameworks as the transport vehicles for drugs. (n.d.). UQ eSpace. Retrieved from [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. (2020). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). Retrieved from [Link]

  • Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Facile imine synthesis under green conditions using Amberlyst® 15. (2022). PeerJ. Retrieved from [Link]

  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. (2025). PMC - NIH. Retrieved from [Link]

  • MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production. (n.d.). PubMed Central. Retrieved from [Link]

  • Room Temperature Aqueous Synthesis of UiO-66 Derivatives via Postsynthetic Exchange. (n.d.). Retrieved from [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). PMC. Retrieved from [Link]

  • Amine-functionalized metal-organic frameworks for the transesterification of triglycerides. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

  • Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. (n.d.). Arizona State University. Retrieved from [Link]

  • Processing of Imine-based Covalent Organic Frameworks. (n.d.). Universidad Autónoma de Madrid. Retrieved from [Link]

  • Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. (n.d.). IRIS-AperTO - UniTo. Retrieved from [Link]

  • Modifications and Applications of Metal-Organic-Framework-Based Materials for Photocatalysis. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. (n.d.). IJFMR. Retrieved from [Link]

  • Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation. (2020). Semantic Scholar. Retrieved from [Link]

  • Strategies for the application of metal–organic frameworks in catalytic reactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Functional Roles of Guest Molecules in MOF-Catalyzed Organic Reactions. (n.d.). Retrieved from [Link]

  • Imine formation-Typical procedures. (2024). OperaChem. Retrieved from [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review. (2023). Retrieved from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Reaction of aromatic aldehydes with aromatic amines | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • NH2-Modified UiO-66: Structural Characteristics and Functional Properties. (2023). PMC - NIH. Retrieved from [Link]

  • Functionalized UiO-66-NH2 by trimellitic acid for highly selective adsorption of basic blue 3 from aqueous solutions. (2022). Frontiers. Retrieved from [Link]

  • Structural engineering through modulator incorporation in UiO-66-NH2 metal–organic frameworks for piezoresponse regulation. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

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Scale-up synthesis of 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 4-(4-formylphenyl)benzoic Acid

Introduction

This compound is a bifunctional organic molecule of significant interest in the fields of materials science and drug development. Its rigid biphenyl core, coupled with the reactive aldehyde and carboxylic acid functionalities, makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), specialty polymers, and complex pharmaceutical intermediates.[1] As the demand for these advanced materials grows, the need for robust and scalable synthetic routes to produce high-purity this compound becomes increasingly critical.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. We will focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[2] The guide will delve into the causality behind experimental choices, address critical safety considerations for large-scale reactions, and offer a self-validating protocol designed for reproducibility and high yield.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthesis due to its numerous advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of relatively non-toxic and stable organoboron reagents.[2][3] The general mechanism involves the palladium-catalyzed reaction of an organoboron compound with an organohalide.[4]

For the synthesis of this compound, we will couple a methyl ester-protected benzoic acid derivative with a formyl-substituted phenylboronic acid. The use of methyl 4-bromobenzoate as the organohalide partner serves two key purposes: it prevents potential side reactions involving the acidic proton of the carboxylic acid and enhances solubility in organic solvents. The boronic acid partner will be 4-formylphenylboronic acid. The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Process Hazards and Safety Considerations

Scaling up palladium-catalyzed cross-coupling reactions introduces significant safety challenges that must be rigorously addressed.[5]

  • Exothermic Events: Suzuki-Miyaura couplings are known to be exothermic.[3][6] On a large scale, the heat generated can accumulate rapidly if not properly controlled, potentially leading to a runaway reaction where the temperature exceeds the boiling point of the solvent.[7]

  • Catalyst Handling: While many modern palladium catalysts are air-stable, once activated in the reaction mixture, they can become sensitive to air and moisture.[8]

  • Solvent and Reagent Safety: The solvents and reagents used require careful handling. Anhydrous and degassed solvents are often necessary to ensure high catalytic activity and prevent side reactions.[5][8]

Mitigation Strategies:

  • Calorimetry Studies: Before proceeding to a large scale, it is highly recommended to perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to understand the heat profile of the reaction.[6][7]

  • Controlled Addition: Instead of combining all reagents at once (an "all in" approach), a controlled addition of one of the coupling partners or the base is a safer strategy.[6] This allows for the management of the exotherm.

  • Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system to dissipate the heat generated during the reaction.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial for catalyst stability and to prevent oxygen-mediated side reactions.[8]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Work-up & Isolation cluster_2 Part 3: Hydrolysis & Purification A Setup Reaction Vessel (Inert Atmosphere, N2) B Charge Methyl 4-bromobenzoate, 4-formylphenylboronic acid, Pd Catalyst & Ligand A->B C Add Degassed Solvent (e.g., Toluene/IPA/Water) B->C D Add Aqueous Base (e.g., K2CO3 solution) C->D E Heat to Reaction Temp (e.g., 80-100°C) & Monitor D->E F Cool Reaction Mixture E->F G Phase Separation (Aqueous vs. Organic) F->G H Extract Aqueous Phase with Organic Solvent G->H I Combine Organic Phases, Wash with Brine H->I J Dry over Na2SO4, Filter & Concentrate I->J K Obtain Crude Methyl 4-(4-formylphenyl)benzoate J->K L Dissolve Crude Ester in THF/Methanol K->L M Add Aqueous NaOH & Heat to Reflux L->M N Cool & Acidify with HCl (to pH ~2-3) M->N O Precipitation of Product N->O P Filter Precipitate O->P Q Wash with Cold Water P->Q R Dry under Vacuum Q->R S Obtain Pure this compound R->S

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Scale-up Protocol

This protocol is designed for a ~100g scale synthesis. All glassware should be oven-dried before use.

Part 1: Suzuki-Miyaura Coupling

  • Vessel Preparation: Set up a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet. Ensure the system is purged with nitrogen to establish an inert atmosphere.[8]

  • Reagent Charging: To the reactor, add methyl 4-bromobenzoate (100 g, 0.465 mol, 1.0 equiv.), 4-formylphenylboronic acid (76.7 g, 0.512 mol, 1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (4.2 g, 0.0036 mol, 0.008 equiv.).

  • Solvent Addition: Add a degassed solvent mixture of toluene (1.5 L), isopropanol (0.5 L), and water (0.5 L). Stir the mixture to form a suspension.

  • Base Addition: Prepare a solution of potassium carbonate (K₂CO₃) (193 g, 1.395 mol, 3.0 equiv.) in degassed water (0.5 L). Add this solution to the reactor via an addition funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to 85-90 °C using an oil bath or the reactor jacket. Monitor the reaction progress by TLC or HPLC (typically complete in 6-12 hours).

Part 2: Work-up and Isolation of the Intermediate

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

  • Washing: Combine all organic layers and wash with brine (2 x 500 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-formylphenyl)benzoate as a solid.

Part 3: Hydrolysis and Final Product Purification

  • Dissolution: Transfer the crude ester to a 5 L round-bottom flask. Add a mixture of tetrahydrofuran (THF) (1.0 L) and methanol (0.5 L) and stir until dissolved.

  • Hydrolysis: Prepare a solution of sodium hydroxide (NaOH) (37 g, 0.925 mol, 2.0 equiv.) in water (1.0 L) and add it to the ester solution. Heat the mixture to reflux (approx. 65-70 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC/HPLC).

  • Acidification: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove any inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Data Summary

ParameterValue
Scale 100 g (based on methyl 4-bromobenzoate)
Equivalents (Boronic Acid) 1.1
Catalyst Loading (Pd(PPh₃)₄) 0.8 mol%
Base (K₂CO₃) 3.0 equivalents
Reaction Temperature 85-90 °C
Reaction Time 6-12 hours
Expected Yield 85-95%
Expected Purity (Post-Purification) >99% (by HPLC)

Troubleshooting

  • Low Conversion/Stalled Reaction: This may be due to an inactive catalyst. Ensure all solvents were properly degassed and the reaction was maintained under a strict inert atmosphere.[8] Consider using a more robust catalyst/ligand system if the issue persists.

  • Impurity Formation: The presence of homocoupled byproducts can occur. Optimizing the reaction temperature and stoichiometry can minimize this.

  • Difficult Filtration: If the final product precipitates as very fine particles, allowing the suspension to stand for a longer period at low temperature can promote crystal growth, leading to easier filtration.

Conclusion

This application note outlines a comprehensive and scalable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By understanding the underlying chemistry, adhering to strict safety protocols for managing exotherms, and following the detailed experimental steps, researchers and drug development professionals can reliably produce this important bifunctional molecule in high yield and purity. The provided workflow and troubleshooting guide serve as a robust foundation for successful scale-up campaigns.

References

  • Purdue University College of Engineering. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Available from: [Link]

  • Purdue University College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]

  • ResearchGate. Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. Available from: [Link]

  • ResearchGate. Synthesis of [1,1′-biphenyl]-4,4′-dicarbaldeh-yde and... Available from: [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Available from: [Link]

  • National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available from: [Link]

  • OSTI.GOV. Biphenyl dicarboxylates from ethene and bifuran dimethyl esters. Available from: [Link]

Sources

Application Notes & Protocols: A Risk-Based Approach to the Safe Laboratory Handling of 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 4-(4-formylphenyl)benzoic acid in a research and development laboratory setting. As a bifunctional aromatic compound, its utility in synthetic chemistry is significant, but its chemical properties—specifically the presence of aldehyde and carboxylic acid moieties—necessitate stringent safety protocols. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical safety and risk mitigation.

Mechanistic & Toxicological Profile: Understanding the Hazard

A foundational understanding of a chemical's potential for harm is the first step in any risk assessment. The hazards of this compound stem from its structure.

  • Aromatic Aldehyde Moiety: Aldehydes as a class are reactive electrophiles.[1] This reactivity can lead to irritation upon contact with biological tissues like the skin, eyes, and mucous membranes of the respiratory tract. Inhalation of aldehyde-containing dusts can trigger airway constriction.[1]

  • Carboxylic Acid Moiety: While generally weak acids, carboxylic acids can be corrosive or irritating.[2]

  • Particulate Nature: As a fine powder, the primary physical hazard is the generation of airborne dust, which increases the risk of inhalation and widespread contamination.

Based on available Safety Data Sheet (SDS) information, the compound is formally classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[3][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4]

The Hierarchy of Controls: A Multi-Layered Safety Protocol

Effective safety is not achieved by a single action, but by a systematic application of controls, from the most effective (elimination/substitution) to the least (PPE). In a research context where substitution is not an option, we rely on engineering controls, administrative controls, and Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Engineering controls are designed to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of solid this compound must be performed inside a certified chemical fume hood. This includes weighing, transferring, and preparing solutions. The hood's constant airflow contains airborne particulates and prevents them from entering the laboratory's general atmosphere.

  • Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

Administrative Controls: Safe Work Practices

These are the procedures and policies that dictate how work is performed.

  • Access Restriction: Only trained personnel should be allowed in areas where this chemical is actively being handled.[5]

  • Hygiene: Never eat, drink, or apply cosmetics in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the chemical, after removing gloves, and before leaving the lab.[7][8]

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard pictograms.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection.[9][10] It is the last barrier between you and the hazard.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[1] A full face shield should be worn over the goggles during procedures with a high risk of dust generation or splashing.[1][10]

  • Skin Protection:

    • Gloves: Nitrile or butyl rubber gloves are required.[1] Latex gloves offer poor protection against many organic chemicals and should not be used.[11] Always inspect gloves for damage before use and remove them without touching the outer surface with bare skin.

    • Lab Coat: A long-sleeved, flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: Typically not required if all work is conducted in a functional fume hood. If a situation arises where dust exposure is possible outside of a hood (e.g., large-scale cleanup), a NIOSH-approved respirator with a particulate filter is necessary.[1]

Safety_Hierarchy_Workflow cluster_controls Hierarchy of Controls cluster_task Laboratory Task cluster_outcome Desired Outcome Eng Engineering Controls (Fume Hood, Ventilation) Safe Minimized Exposure Risk Eng->Safe Admin Administrative Controls (Training, Hygiene, Labeling) Admin->Safe PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) PPE->Safe Task Handling this compound Task->Eng is contained by Task->Admin is governed by Task->PPE requires

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-formylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent challenges. The causes can be multifaceted, ranging from catalyst inefficiency to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or could be poisoned.

    • Solution: Ensure the use of a high-quality palladium source and phosphine ligand. For instance, combinations like Pd(OAc)₂ with a biaryl phosphine ligand such as SPhos are known to be highly active for cross-coupling reactions.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Ensure all reagents and solvents are free from impurities that could act as catalyst poisons.

  • Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[2]

    • Solution: The choice of base can significantly impact the reaction outcome.[3] While inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, the optimal base can be substrate-dependent.[1][4] A screening of bases (e.g., Cs₂CO₃, Na₂CO₃, K₃PO₄) is recommended. The base should be finely powdered to maximize its surface area and reactivity.

  • Suboptimal Temperature: The reaction temperature influences the rate of all steps in the catalytic cycle.[4]

    • Solution: Suzuki-Miyaura couplings are often performed at elevated temperatures (e.g., 80-100 °C).[4][5] If the yield is low at a certain temperature, a systematic increase (e.g., in 10 °C increments) may be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

  • Poor Solvent Choice: The solvent system must facilitate the dissolution of both organic and inorganic reagents.

    • Solution: A mixture of an organic solvent and water is typically employed. Common solvent systems include toluene/water, dioxane/water, or DMF/water.[6][7] The ratio of the organic solvent to water can also be a critical parameter to optimize.[7]

Issue 2: Formation of Significant Side Products

The presence of impurities complicates purification and reduces the yield of the desired product.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of biphenyl-4,4'-dicarbaldehyde.

    • Solution: This is often promoted by the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing the solvent and reaction mixture.[6] The choice of palladium catalyst and ligand can also influence the extent of homocoupling.

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, leading to the formation of benzaldehyde.[8]

    • Solution: This side reaction can be minimized by carefully selecting the base and ensuring anhydrous conditions (if a non-aqueous system is used). Using a less nucleophilic base might be beneficial.

  • Cannizzaro Reaction of the Product: Under strongly basic conditions, the aldehyde group of the product can disproportionate to form 4-(4-(hydroxymethyl)phenyl)benzoic acid and 4-(4-carboxyphenyl)benzoic acid.[9]

    • Solution: Avoid using excessively strong bases or prolonged reaction times at high temperatures. During work-up, if an alkaline extraction is used, maintain the pH below 11.[9]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Solutions:

  • Co-precipitation of Impurities: Side products with similar solubility profiles can co-precipitate with the desired product.

    • Solution: A multi-step purification strategy is often necessary.

      • Acid-Base Extraction: Dissolve the crude product in a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will form a water-soluble salt, while neutral organic impurities (like homocoupled byproducts) can be washed away with an organic solvent (e.g., ethyl acetate).[10]

      • Acidification: Carefully acidify the aqueous layer with an acid like HCl to precipitate the pure this compound.[10]

      • Recrystallization: If further purification is needed, recrystallization from a suitable solvent (e.g., hot water, ethanol, or a mixture of solvents) can be effective.[9]

  • Residual Palladium Catalyst: The final product may be contaminated with palladium residues.

    • Solution: The product can be treated with a scavenger resin or activated carbon to remove residual palladium. Filtration through a pad of celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction between 4-formylphenylboronic acid and a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid or its ester).[11] This reaction is favored for its high functional group tolerance and generally good yields.[8]

Q2: Which palladium catalyst and ligand combination is recommended?

A2: There is no single "best" combination, as the optimal choice can depend on the specific substrates and reaction conditions. However, catalyst systems based on palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich and sterically demanding biaryl phosphine ligands (e.g., SPhos, XPhos) have proven to be very effective for Suzuki couplings.[1][11][12]

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A3: The base plays a critical role in the catalytic cycle. It reacts with the organoboron species (boronic acid) to form a more nucleophilic borate species.[2] This borate then undergoes transmetalation with the palladium(II) complex, transferring the organic group to the palladium center.[3][13]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q5: My starting material is methyl 4-bromobenzoate. How do I obtain the final carboxylic acid product?

A5: If you use an ester as the starting material, the product will be methyl 4-(4-formylphenyl)benzoate. The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by saponification, which involves heating the ester with an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification.[14][15]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 4-Bromobenzoic acid

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (deionized and degassed)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate (3x) to remove non-polar impurities.

  • Carefully acidify the aqueous layer with 1M HCl until a precipitate forms (typically pH 2-3).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Ester Hydrolysis (Saponification)

Materials:

  • Methyl 4-(4-formylphenyl)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve methyl 4-(4-formylphenyl)benzoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with 1M HCl until the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Data Presentation

ParameterRecommended Range/ValueRationale
Catalyst Loading 0.5 - 5 mol%Balances reaction rate and cost. Higher loadings may be needed for less reactive substrates.[16]
Ligand to Palladium Ratio 2:1 to 4:1Ensures stabilization of the palladium center and promotes the catalytic cycle.
Base Equivalents 2.0 - 3.0 eqSufficient excess to drive the reaction to completion.[6]
Reaction Temperature 80 - 110 °CPromotes reaction kinetics without significant catalyst decomposition.[4][17]
Solvent Ratio (Organic:Water) 3:1 to 5:1Facilitates dissolution of both organic and inorganic reagents.[7]

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (e.g., K2CO3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification_Workflow cluster_0 Work-up & Purification Crude_Mixture Crude Reaction Mixture Dilute_Water Dilute with Water & Organic Solvent Crude_Mixture->Dilute_Water Separate_Phases Separate Aqueous & Organic Layers Dilute_Water->Separate_Phases Wash_Organic Wash Organic Layer with Base Separate_Phases->Wash_Organic Organic Layer (Impurities) Acidify_Aqueous Acidify Aqueous Layer with HCl Separate_Phases->Acidify_Aqueous Aqueous Layer Precipitate Precipitation of Product Acidify_Aqueous->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure this compound Filter_Dry->Pure_Product

Caption: General purification workflow for this compound.

References

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Troubleshooting common problems in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to address the common, and often frustrating, issues encountered at the bench. Our approach is rooted in mechanistic understanding to empower you to not just solve problems, but to prevent them.

The Catalytic Cycle: A Quick Refresher

Understanding the core mechanism is the first step in effective troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (or triflate), forming a Pd(II) complex.[1]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium complex. This step is crucial and requires activation by a base.[1][3]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]

Any factor that inhibits one of these steps can lead to reaction failure.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L_n pdiia R¹-Pd(II)L_n-X pd0->pdiia Oxidative Addition (R¹-X) pdiib R¹-Pd(II)L_n-R² pdiia->pdiib Transmetalation (R²-B(OR)₂ + Base) pdiib->pd0 Reductive Elimination (R¹-R²) Product Product (R¹-R²) pdiib->Product R1X Organohalide (R¹-X) R1X->pdiia R2B Organoboron (R²-B(OR)₂) R2B->pdiia Base Base Base->pdiia

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to address the most common issues encountered during Suzuki-Miyaura coupling reactions.

Problem 1: Low or No Yield of the Desired Product

Q1: My reaction shows low or no conversion of the starting material. What are the most likely causes?

A1: This is the most common issue and can stem from several factors, often related to catalyst activity or suboptimal reaction conditions.[5]

  • Cause A: Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen.[5] Incomplete degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle before it even begins.

    • Solution: Ensure all solvents and the reaction mixture are rigorously degassed.[5] Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Cause B: Inappropriate Ligand Choice: The ligand is not just a spectator; it modulates the catalyst's stability and reactivity. For challenging substrates, such as sterically hindered aryl halides or electron-rich/deficient partners, a standard ligand like PPh₃ may be insufficient.

    • Solution: For sterically hindered or unreactive aryl chlorides, switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[6][7][8] These ligands promote the difficult oxidative addition and reductive elimination steps.[6][7]

  • Cause C: Incorrect Base or Solvent System: The base is critical for activating the boronic acid in the transmetalation step.[3][9][10] Its effectiveness is highly dependent on its solubility and strength in the chosen solvent.

    • Solution: Screen a variety of bases. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective.[9] K₃PO₄ is a good starting point for many systems.[11] A biphasic solvent system (e.g., Toluene/water, Dioxane/water) can help solubilize both the organic substrates and the inorganic base.[5][12]

  • Cause D: Poor Quality of Reagents: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines (anhydrides) or protodeboronation byproducts.[13]

    • Solution: Use fresh or properly stored boronic acid. If in doubt, check the purity by NMR. Consider using more stable boronic esters, such as pinacol or MIDA esters, which slowly release the boronic acid under the reaction conditions.[14]

Problem 2: Formation of Significant Side Products

Q2: My reaction works, but I see significant amounts of homocoupling product (R²-R²). What causes this and how can I minimize it?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or excess Pd(II) species at the start of the reaction.[13][15]

  • Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[13][16]

    • Solution 1: Rigorous Degassing: As with low yield issues, the most effective way to minimize homocoupling is to meticulously remove oxygen from all reagents and solvents and maintain an inert atmosphere.[5][15]

    • Solution 2: Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ can sometimes lead to higher initial concentrations of Pd(II), which can promote homocoupling.[15] Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates Pd(0) can mitigate this.

Q3: I am observing a significant amount of protodeboronation (my boronic acid is being converted back to the parent arene). Why is this happening?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[14][17] This side reaction consumes your nucleophile and is often promoted by the reaction conditions themselves.

  • Causes of Protodeboronation:

    • Water and Base: The combination of water and base, essential for the Suzuki coupling, can also facilitate protodeboronation.[17][18]

    • Temperature: Higher temperatures can accelerate this undesired pathway.[17]

    • Substrate Electronics: Electron-deficient or certain heteroaromatic boronic acids (like 2-pyridylboronic acid) are particularly susceptible.[17][19]

    • Catalyst-Mediated: Recent studies show that palladium(II) complexes with bulky phosphine ligands can also catalyze protodeboronation.[18][20]

  • Solutions:

    • Use More Stable Boron Reagents: MIDA boronates or organotrifluoroborates are more resistant to protodeboronation and act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[14][21]

    • Optimize Reaction Conditions: Try to run the reaction at a lower temperature if possible. Screen different bases; sometimes a weaker base or anhydrous conditions can help.

    • Accelerate the Cross-Coupling: The best defense is a good offense. Use a highly active catalyst/ligand system that promotes the desired Suzuki reaction to occur much faster than the protodeboronation.[14]

Problem 3: Difficulty with Specific Substrates

Q4: I am struggling to couple a sterically hindered aryl halide. What are the key parameters to adjust?

A4: Steric hindrance, especially at the ortho positions of the aryl halide, slows down the oxidative addition step.[7]

  • Solution 1: Choose a Bulky Ligand: This is the most critical parameter. Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos, SPhos, or DavePhos are specifically designed to facilitate coupling of hindered substrates.[6][7] They form a coordinatively unsaturated, highly reactive Pd(0) species that can more readily undergo oxidative addition.

  • Solution 2: Increase Temperature: Higher temperatures can provide the activation energy needed to overcome the steric barrier. Microwave heating can sometimes be effective for driving sluggish reactions to completion.[12]

  • Solution 3: Use a Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can accelerate the transmetalation step, which can also be slowed by sterics.[9][12]

Q5: My reaction with an electron-poor nitroarene is failing. Are there special considerations?

A5: Yes, the C-NO₂ bond is significantly stronger and more inert than a typical C-Br or C-I bond, making the oxidative addition step very challenging.[22]

  • Solution: Specialized Catalytic Systems: Standard Suzuki conditions will likely fail. This transformation requires highly active, specialized catalysts. The literature points to palladium systems with very bulky, electron-rich biarylphosphine ligands as being most effective for this difficult C-NO₂ bond activation.[22]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a generic aryl bromide with an arylboronic acid.[11]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this vacuum/backfill cycle three times.[11]

  • Solvent Addition: Add degassed toluene and degassed water via syringe.

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography.[11]

Troubleshooting Flowchart

When a reaction fails, a systematic approach is key. The following flowchart provides a logical path for troubleshooting.

Troubleshooting_Flowchart start Reaction Issue: Low Yield / No Product check_degas Was the reaction rigorously degassed? start->check_degas fix_degas Action: Improve degassing (sparge/freeze-pump-thaw). Re-run reaction. check_degas->fix_degas No check_ligand Is the substrate sterically hindered or electronically challenging? check_degas->check_ligand Yes degas_yes Yes degas_no No fix_ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_ligand->fix_ligand Yes check_base Have different base/ solvent systems been tried? check_ligand->check_base No ligand_yes Yes ligand_no No fix_base Action: Screen bases (K₃PO₄, Cs₂CO₃) and biphasic solvents. check_base->fix_base No check_reagents Are reagents (especially boronic acid) of high purity? check_base->check_reagents Yes base_yes Yes base_no No fix_reagents Action: Use fresh boronic acid or a more stable derivative (MIDA/pinacol ester). check_reagents->fix_reagents No end Consult further literature for specialized conditions. check_reagents->end Yes reagents_yes Yes reagents_no No

Caption: A logical flowchart for troubleshooting common Suzuki-Miyaura reaction issues.

Data Summary Tables

For convenience, the following tables summarize key components used in Suzuki-Miyaura reactions.

Table 1: Comparison of Common Bases

BaseStrengthSolubilityCommon Use Case
K₃PO₄ StrongModerate in H₂OGeneral purpose, good for hindered substrates.[9][11]
Cs₂CO₃ StrongHigh in H₂OHighly effective, but more expensive. Often used when other bases fail.[9][12]
K₂CO₃ ModerateHigh in H₂OWidely used, cost-effective standard.[9]
KF WeakHigh in H₂OUsed for base-sensitive substrates or with organotrifluoroborates.[9][10]
KOtBu Very StrongSoluble in THF/DioxaneUsed in anhydrous conditions, can be very effective.[12]

Table 2: Guide to Phosphine Ligand Selection

Ligand ClassExample LigandsKey FeaturesBest For...
Triarylphosphines PPh₃, P(o-tol)₃Standard, air-stableSimple, unhindered aryl bromides and iodides.
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosBulky, electron-richSterically hindered substrates, aryl chlorides, high-activity needs.[6][7][8]
Ferrocenyl Phosphines dppfBidentate, robustGeneral purpose, good thermal stability.
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong σ-donorsHighly active catalysts, can be an alternative to phosphines.[11]
References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Protodeboronation - Wikipedia. Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Retrieved from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Retrieved from [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Retrieved from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Retrieved from [Link]

  • “Slow release” Suzuki‐Miyaura coupling strategy. A) Protodeboronation... - ResearchGate. Retrieved from [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Retrieved from [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. Retrieved from [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Retrieved from [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Retrieved from [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J. (2021, August 5). Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Retrieved from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020, December 15). Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 7). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved from [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Retrieved from [Link]

  • Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. … - ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of biphenyl compounds via palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization, troubleshoot common experimental hurdles, and provide answers to frequently asked questions. Our focus is primarily on the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for constructing C-C bonds to form biaryl structures.[1][2][3]

Troubleshooting Guide: A Systematic Approach to Reaction Optimization

This section addresses specific issues you may encounter during your experiments, providing a logical framework for identifying and resolving problems.

Scenario 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction is yielding little to no biphenyl product. Where should I begin my investigation?

Answer: A low or non-existent yield in a Suzuki coupling can be attributed to several factors. A systematic approach to troubleshooting is crucial. Here's a breakdown of potential causes and their solutions:

1. Catalyst Inactivity: The heart of the reaction is the palladium catalyst. The active catalytic species is Pd(0), and if you're using a Pd(II) precatalyst, it must be efficiently reduced in situ.[4]

  • Problem: The palladium source may be of poor quality, improperly stored, or the in situ reduction of a Pd(II) precatalyst may be inefficient.[4] Oxygen can also oxidize and deactivate the Pd(0) catalyst.[4][5]

  • Solution:

    • Ensure you are using a high-purity palladium source that has been stored under inert conditions.

    • Consider using a precatalyst that readily forms the active Pd(0) species.[4]

    • Thoroughly degas your reaction mixture and solvents to remove dissolved oxygen.[4][5] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[6]

    • The appearance of palladium black is a visual indicator of catalyst decomposition and deactivation.[7]

2. Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1][4]

  • Problem: An inappropriate ligand can lead to a sluggish reaction. For instance, less reactive aryl chlorides often require more specialized ligands than aryl bromides or iodides.[2][4][5]

  • Solution:

    • For electron-rich aryl halides or less reactive aryl chlorides, employ bulky and electron-donating phosphine ligands to promote oxidative addition.[2][4] Ligands like SPhos and XPhos are often effective for challenging couplings.[8][9]

    • If you are unsure about the best ligand for your specific substrates, it is advisable to screen a variety of ligands to identify the optimal choice.[4]

3. Incompatible Base and Solvent System: The base and solvent are not mere spectators; they are integral to the reaction's success, influencing the transmetalation step and the overall reaction rate.[4][10]

  • Problem: The chosen base may be too weak to facilitate transmetalation effectively, or the solvent may not adequately solubilize all reaction components.[10][11]

  • Solution:

    • Aqueous potassium carbonate (K₂CO₃) is a common first choice for a base.[8] For base-sensitive substrates, milder bases like sodium bicarbonate (NaHCO₃) can be used.[8] In cases of significant protodeboronation, anhydrous conditions with a base like potassium phosphate (K₃PO₄) may be beneficial.[8]

    • The choice of solvent can be complex, as it can influence reaction selectivity and rate.[10][12] Common solvents include toluene, dioxane, THF, and DMF.[1] Often, a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[10][13]

4. Issues with Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly through a side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[14][15]

  • Problem: Electron-rich or heteroaryl boronic acids can be particularly susceptible to protodeboronation, especially under harsh basic conditions.[16] This side reaction consumes the boronic acid, leading to a lower yield of the desired biphenyl product.[14]

  • Solution:

    • Use milder reaction conditions (e.g., lower temperature, weaker base) if you suspect protodeboronation.[8]

    • Consider using more stable boronic acid derivatives, such as boronate esters (e.g., pinacol esters) or trifluoroborate salts.[15][17]

    • In some cases, the slow addition of the boronic acid to the reaction mixture can help to minimize its decomposition.[6]

Scenario 2: Formation of Significant Side Products

Question: My reaction is producing the desired biphenyl, but I'm also observing significant amounts of homocoupling and/or protodeboronation products. How can I improve the selectivity?

Answer: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.

1. Homocoupling of the Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl derived from the boronic acid coupling with itself.

  • Problem: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[8]

  • Solution:

    • Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5][8]

    • The choice of ligand can also influence the extent of homocoupling. Bulky ligands can often suppress this side reaction.[8]

2. Protodeboronation: As mentioned earlier, this is the hydrolysis of the boronic acid to the corresponding arene.[14]

  • Problem: This side reaction is often exacerbated by harsh basic conditions and elevated temperatures.[14]

  • Solution:

    • Employ milder bases such as NaHCO₃ or use anhydrous conditions with K₃PO₄.[8]

    • Run the reaction at a lower temperature if possible.

    • Using more stable boronic acid derivatives like pinacol esters can significantly reduce protodeboronation.[15]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in the Suzuki-Miyaura reaction?

A1: The reactivity of aryl halides in the oxidative addition step generally follows the order of bond dissociation energy: I > Br > OTf > Cl.[17][18] Aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more forcing conditions or specialized, highly active catalyst systems.[2][15]

Q2: How do I choose the optimal palladium catalyst loading?

A2: Typical palladium catalyst loadings for Suzuki-Miyaura reactions range from 0.5 to 5 mol%.[7] However, with highly active catalyst systems, loadings can sometimes be significantly lower.[7]

  • Too low: A sluggish or incomplete reaction with significant recovery of starting materials.[7]

  • Too high: While less common, excessive catalyst loading can lead to the formation of palladium black (catalyst decomposition) and may increase the rate of side reactions. It also adds unnecessary cost.[7] It is often best to start with a loading of 1-2 mol% and optimize from there. For challenging substrates, a higher loading may be necessary.[7]

Q3: Can water be detrimental to my Suzuki coupling reaction?

A3: Not necessarily. In fact, water is often used as a co-solvent in Suzuki reactions to help dissolve the inorganic base.[10][13] Trace amounts of water can also be beneficial for efficient transmetalation, especially when a hydroxide base is not used.[12] However, the water-to-organic-solvent ratio can influence the reaction rate.[10] It is important to use degassed water to avoid introducing oxygen into the reaction.[8]

Q4: My starting materials have poor solubility in common Suzuki coupling solvents. What are my options?

A4: Solubility issues can be addressed by screening different solvents or solvent mixtures.[8] For substrates with poor solubility in common ethereal or aromatic solvents, more polar aprotic solvents like DMF or NMP might be effective.[1][19] However, be aware that the solvent can influence the reaction's selectivity and rate.[12][20]

Q5: Are there alternatives to the Suzuki-Miyaura reaction for biphenyl synthesis?

A5: Yes, other cross-coupling reactions can be used to synthesize biphenyls, including the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Kumada coupling (using Grignard reagents).[2] However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the organoboron reagents.[2][21] More recent methods also explore the use of arenediazonium salts as coupling partners.[22][23]

Experimental Protocols & Data

Table 1: General Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Starting ConditionNotes
Aryl Halide 1.0 equivalentReactivity: I > Br > Cl.[18]
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess is often used to drive the reaction to completion.
Palladium Catalyst 1-2 mol%Can be optimized based on substrate reactivity.[7]
Ligand 2-4 mol%Ratio to palladium is typically 2:1 for monodentate ligands.
Base 2.0 - 3.0 equivalentsK₂CO₃ or K₃PO₄ are common choices.[8]
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂OA ratio of 4:1 to 10:1 (organic:aqueous) is a good starting point.
Temperature 80-110 °CCan be adjusted based on the reactivity of the substrates.
Reaction Time 2-24 hoursMonitor by TLC or GC/LC-MS.
General Experimental Protocol for a Small-Scale Suzuki-Miyaura Reaction
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed organic solvent (e.g., 4 mL of toluene) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed.[7]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Biphenyl Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]

Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield Start Low or No Yield CheckCatalyst 1. Catalyst Activity Start->CheckCatalyst CheckLigand 2. Ligand Choice Start->CheckLigand CheckBaseSolvent 3. Base/Solvent System Start->CheckBaseSolvent CheckBoronicAcid 4. Boronic Acid Stability Start->CheckBoronicAcid

Sources

Preventing side reactions in the synthesis of 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-formylphenyl)benzoic Acid

Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of this specific synthesis. We understand that precision and purity are paramount in your work. This guide provides in-depth, field-tested insights and troubleshooting solutions to help you minimize side reactions and maximize your yield and purity.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses the most common issues encountered during the synthesis of this compound, with a focus on understanding the root cause and implementing effective solutions.

Issue 1: Over-oxidation to Biphenyl-4,4'-dicarboxylic Acid

Symptoms:

  • You observe a significant amount of a highly polar impurity in your TLC or LC-MS analysis.

  • The NMR spectrum of your crude product shows diminished or absent aldehyde proton signals (~9.9-10.1 ppm) and a potential increase in carboxylic acid proton signals.

  • The final product is difficult to purify, with the impurity co-eluting or co-precipitating.

Root Cause Analysis: The formyl group (-CHO) is susceptible to over-oxidation to a carboxylic acid (-COOH), especially when using strong oxidizing agents or under prolonged reaction times or elevated temperatures. This side reaction is particularly common when the synthesis involves the oxidation of a precursor like 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid or 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. The product of this side reaction is the highly symmetric and often less soluble biphenyl-4,4'-dicarboxylic acid.

Solutions & Protocols:

1. Choice of Oxidizing Agent:

  • Recommendation: Employ milder, more selective oxidizing agents. Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are classic choices for stopping the oxidation at the aldehyde stage. Dess-Martin periodinane (DMP) is another excellent, albeit more expensive, option known for its mildness and high efficiency.

  • Avoid: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) under harsh conditions, as they will readily oxidize the aldehyde to the carboxylic acid.

2. Reaction Condition Control:

  • Temperature: Maintain strict temperature control. For many selective oxidations, running the reaction at 0 °C or even lower can significantly reduce the rate of over-oxidation.

  • Monitoring: Monitor the reaction progress closely using TLC or LC-MS (every 15-30 minutes). Quench the reaction as soon as the starting material is consumed to prevent the product from being exposed to the oxidant for an extended period.

Experimental Protocol: Selective Oxidation using PCC

  • Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small amount of a buffering agent, such as powdered molecular sieves or anhydrous sodium acetate, to prevent the reaction mixture from becoming too acidic, which can sometimes promote side reactions.

  • Dissolve your starting material (e.g., 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid) in a minimal amount of DCM and add it to the PCC suspension dropwise at 0 °C.

  • Allow the reaction to stir at room temperature while monitoring via TLC.

  • Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a short plug of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Issue 2: Incomplete Suzuki Coupling or Homocoupling

Symptoms:

  • Your crude product contains significant amounts of the starting boronic acid/ester or the starting aryl halide.

  • You observe the formation of biphenyl (from the aryl halide) or a symmetrical biaryl from the boronic acid (e.g., 4,4'-biphenyldicarboxylic acid). This is known as homocoupling.

Root Cause Analysis: Suzuki-Miyaura coupling, a common method for this synthesis (e.g., coupling 4-formylphenylboronic acid with 4-halobenzoic acid), is a complex catalytic cycle. Incomplete reactions can result from an inactive catalyst, poor choice of base or solvent, or suboptimal temperature. Homocoupling is a major side reaction often caused by the presence of oxygen, which can interfere with the catalytic cycle, or by high temperatures that promote the decomposition of the boronic acid.

Solutions & Protocols:

1. Rigorous Degassing:

  • Recommendation: Oxygen is the enemy of many catalytic cycles. Before adding your palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be done by bubbling argon or nitrogen through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.

2. Catalyst and Ligand Choice:

  • Recommendation: While Pd(PPh₃)₄ is a workhorse catalyst, modern palladium pre-catalysts and ligands (e.g., those based on Buchwald or Herrmann palladacycles) can offer higher turnover numbers and reduce the likelihood of side reactions. For instance, using a catalyst system like Pd₂(dba)₃ with a ligand like SPhos can be highly effective.

3. Base and Solvent System:

  • Recommendation: The choice of base is critical. An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is often effective. The solvent system typically requires a mixture of an organic solvent (like toluene, dioxane, or DMF) and water to dissolve both the organic starting materials and the inorganic base.

Troubleshooting Logic for Suzuki Coupling

G start Low Yield or Impure Product in Suzuki Coupling check_reagents Are starting materials pure? (Aryl halide, Boronic acid) start->check_reagents check_conditions Were reaction conditions optimal? check_reagents->check_conditions Yes impure_reagents Purify starting materials. Boronic acids can degrade. check_reagents->impure_reagents No degassing Was the reaction thoroughly degassed? check_conditions->degassing no_degas Root Cause: Oxygen poisoning the catalyst, promoting homocoupling. Solution: Use freeze-pump-thaw or sparge with inert gas. degassing->no_degas No catalyst Was the catalyst/ligand appropriate and active? degassing->catalyst Yes bad_catalyst Root Cause: Catalyst decomposed or is unsuitable. Solution: Use a fresh catalyst or screen different Pd/ligand systems. catalyst->bad_catalyst No base_solvent Was the base/solvent system correct? catalyst->base_solvent Yes bad_base Root Cause: Incorrect phase transfer or base strength. Solution: Screen bases (K2CO3, Cs2CO3) and solvent systems (Toluene/H2O). base_solvent->bad_base No

Caption: Troubleshooting decision tree for Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: I am trying to purify my final product, but it seems to have very low solubility in common organic solvents. What can I do?

A1: This is a common issue with this compound due to its rigid, polar structure, which can lead to strong intermolecular interactions and efficient crystal packing.

  • Recrystallization: Try using a solvent mixture. A good starting point is a mixture of a polar aprotic solvent in which it has some solubility at high temperatures (like DMF or DMSO) and an anti-solvent (like water or a short-chain alcohol). Dissolve the crude product in a minimal amount of the hot solvent and slowly add the anti-solvent until turbidity is observed, then allow it to cool slowly.

  • Conversion to a Salt: For purification via chromatography, you can temporarily convert the carboxylic acid to its methyl or ethyl ester. The ester is typically much more soluble in common chromatography solvents like ethyl acetate/hexanes. After purification, the ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., with LiOH or NaOH).

Q2: Can I perform a one-pot reaction, for example, a Suzuki coupling followed by an oxidation?

A2: While one-pot reactions are elegant, they can be challenging for this specific target. The palladium catalyst from the Suzuki coupling could potentially interfere with a subsequent oxidation step, or the oxidant could degrade the sensitive organometallic species. It is generally more robust and reliable to isolate and purify the intermediate from the Suzuki coupling before proceeding to the oxidation step. This ensures that any residual catalyst or unreacted starting materials do not complicate the subsequent transformation.

Q3: How can I confirm that the aldehyde functionality has not been oxidized?

A3: Spectroscopic methods are your best tools here.

  • ¹H NMR: Look for the characteristic aldehyde proton singlet in the 9.9-10.1 ppm range. Its integration should correspond to one proton relative to the other aromatic protons. The absence or diminished size of this peak is a red flag for over-oxidation.

  • FT-IR: You should see a sharp C=O stretching band for the aldehyde around 1700-1705 cm⁻¹, which is distinct from the broader C=O stretch of the carboxylic acid (typically around 1680-1690 cm⁻¹ for the acid dimer).

  • LC-MS: Compare the mass of your product with the expected mass. The mass of the over-oxidized product (biphenyl-4,4'-dicarboxylic acid) will be 16 atomic mass units higher than the desired product.

Quantitative Data Summary

ParameterSuzuki CouplingSelective Oxidation (PCC)
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/SPhosN/A
Catalyst Loading 1-5 mol%N/A
Reagents 4-formylphenylboronic acid, 4-iodobenzoic acid4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
Base/Oxidant K₂CO₃, Cs₂CO₃ (2-3 equiv.)PCC (1.5 equiv.)
Solvent Toluene/H₂O, Dioxane/H₂ODichloromethane (DCM)
Temperature 80-110 °C0 °C to Room Temperature
Typical Reaction Time 4-24 hours1-4 hours

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic pathway versus the common over-oxidation side reaction.

G cluster_main Desired Pathway cluster_side Side Reaction A 4'-(hydroxymethyl)- [1,1'-biphenyl]-4-carboxylic acid B This compound (Target Product) A->B Mild Oxidation (e.g., PCC, DMP) C Biphenyl-4,4'-dicarboxylic acid (Over-oxidation Product) B->C Harsh Conditions or Strong Oxidant (e.g., KMnO4)

Caption: Desired oxidation pathway vs. over-oxidation side reaction.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction. Organometallics in Synthesis. (2013). Journal of Organometallic Chemistry, 748, 1. [Link]

  • A General System for Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Wolfe, J. P., & Buchwald, S. L. (1999). Angewandte Chemie International Edition, 38(16), 2413-2416. [Link]

Technical Support Center: Navigating the Challenges of Purifying Bifunctional Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the purification of bifunctional aromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who routinely face the task of isolating these valuable molecules with high purity. The presence of two distinct functional groups on an aromatic scaffold introduces a layer of complexity that can thwart standard purification protocols. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these hurdles effectively.

The purification of bifunctional aromatic compounds is a critical step in drug discovery and development, as the purity of these molecules directly impacts their biological activity and safety profiles. The interplay between the aromatic ring and the two functional groups can lead to challenging separation issues, such as co-eluting isomers, on-column degradation, and poor peak shapes in chromatography. This guide is structured to provide practical solutions to these common problems in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are bifunctional aromatic compounds so difficult to purify, especially when dealing with isomers?

A1: The primary challenge lies in the subtle differences in physicochemical properties between the target compound and its impurities, particularly isomers. Bifunctional aromatic compounds, by their nature, possess multiple sites for interaction (hydrophobic, hydrogen bonding, ionic), which can lead to complex retention behaviors in chromatography.[1][2]

  • Similar Polarity: Positional isomers (e.g., ortho, meta, para substituted) often have very similar polarities, making their separation by traditional normal-phase or reversed-phase chromatography challenging, as these techniques primarily separate based on polarity differences.[3]

  • Multiple Interaction Modes: The two functional groups can interact with the stationary phase in multiple ways (e.g., hydrogen bonding, dipole-dipole, ionic), leading to peak tailing or broadening.[4] For instance, a compound with both a hydroxyl and a nitro group can exhibit both hydrogen bond donor/acceptor capabilities and strong dipole interactions.

  • Aromatic System Interactions: The aromatic ring itself can engage in π-π stacking interactions with certain stationary phases (e.g., phenyl-hexyl columns), adding another dimension to the separation mechanism that must be controlled.[1]

Q2: My isomeric bifunctional aromatic compounds are co-eluting in reversed-phase HPLC. What strategies can I employ to improve separation?

A2: Co-elution of isomers is a frequent problem. When standard C18 columns fail to provide adequate resolution, consider implementing orthogonal or alternative separation strategies.

  • Mixed-Mode Chromatography (MMC): This is a powerful technique that utilizes a stationary phase with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[1][2][5] This allows for separation based on both hydrophobicity and ionic interactions, which can be highly effective for bifunctional compounds that can be ionized.[1] For example, a mixed-mode column with C18 chains and an integrated cation-exchange group can provide unique selectivity for aromatic amines.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for separating isomers.[6][7][8] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, often leading to faster and more efficient separations.[9][10] Chiral separations of aromatic enantiomers are a common application of SFC.[6][8]

  • Alternative Reversed-Phase Chemistries: Instead of a standard C18 column, explore other stationary phases that offer different selectivities. Phenyl-hexyl columns, for instance, can provide enhanced retention and selectivity for aromatic compounds through π-π interactions.[3] Polar-embedded and polar-endcapped columns are also good options for polar aromatic compounds.[11]

Q3: I'm observing significant peak tailing when purifying a basic aromatic amine. What is the cause, and how can I fix it?

A3: Peak tailing for basic compounds in reversed-phase HPLC is often caused by strong, unwanted interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[4]

  • Mobile Phase Modifiers: The most common solution is to add a competing base to the mobile phase, such as triethylamine (TEA) or to use a buffered mobile phase to control the pH.[12] A low concentration of an acid like formic acid or trifluoroacetic acid (TFA) can also protonate the basic analyte and the silanol groups, leading to improved peak shape.

  • Column Choice: Using a highly end-capped column or a column based on a more inert support material (e.g., hybrid silica) can minimize silanol interactions.

  • pH Adjustment: Maintaining the mobile phase pH at least 2 units below the pKa of the basic functional group will ensure it is fully protonated, which can lead to more consistent interactions and better peak shape.[13]

Q4: Can I use crystallization to purify my bifunctional aromatic compound if chromatography fails?

A4: Absolutely. Crystallization is a powerful and often underutilized technique for purifying solids, especially when dealing with isomers that are difficult to separate chromatographically.[14][15][16]

  • Principle of Crystallization: This technique relies on the differences in solubility of the desired compound and its impurities in a given solvent or solvent system.[15] The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection is Key: The success of crystallization heavily depends on the choice of solvent. A good crystallization solvent should not react with the compound and should be easily removable.[14] It is often necessary to screen a variety of solvents or solvent mixtures to find the optimal conditions.[15][17]

  • Techniques for Inducing Crystallization: If crystals do not form upon cooling, techniques such as scratching the inside of the flask, seeding with a small crystal of the pure compound, or using a multi-solvent system (a "good" solvent and a "poor" solvent) can be employed.[17][18]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the purification of bifunctional aromatic compounds.

Guide 1: Poor Resolution in HPLC
Symptom Potential Cause Troubleshooting Steps & Solutions
Co-eluting Peaks Insufficient selectivity of the stationary phase.1. Switch Column Chemistry: Move from a C18 to a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms (e.g., π-π interactions).[3] 2. Employ Mixed-Mode Chromatography: Use a column that offers both hydrophobic and ion-exchange interactions.[1][2] 3. Explore SFC: Supercritical Fluid Chromatography often provides superior resolution for isomers.[7][8]
Broad Peaks Secondary interactions with the stationary phase or column overload.1. Optimize Mobile Phase: Add modifiers like TEA for bases or use a buffer to control pH.[4][12] 2. Reduce Sample Load: Overloading the column is a common cause of peak broadening.[12] 3. Check for Column Voids: A void at the column inlet can cause band broadening.[4]
Peak Tailing Strong interaction of polar functional groups with active sites on the stationary phase (e.g., silanols).1. Use a Buffered Mobile Phase: Maintain a consistent pH to control the ionization state of your compound.[13] 2. Add a Competing Agent: For basic compounds, add a small amount of TEA to the mobile phase. 3. Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups.
Guide 2: Challenges with Crystallization
Symptom Potential Cause Troubleshooting Steps & Solutions
Compound Oils Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Use a Lower-Boiling Point Solvent: This can prevent the compound from melting before it crystallizes. 2. Decrease the Concentration: A more dilute solution is less likely to become excessively supersaturated upon cooling. 3. Cool the Solution More Slowly: Slow cooling encourages the formation of a crystalline lattice rather than an amorphous oil.[14]
No Crystals Form The solution is not sufficiently saturated, or there is no nucleation site for crystal growth.1. Evaporate Some Solvent: This will increase the concentration of the compound.[18] 2. Scratch the Inner Surface of the Flask: This creates microscopic imperfections that can serve as nucleation sites. 3. Seed the Solution: Add a tiny crystal of the pure compound to initiate crystallization. 4. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble to induce precipitation.[15]
Impure Crystals Impurities are co-crystallizing or are trapped within the crystal lattice.1. Recrystallize: A second crystallization step can significantly improve purity.[15] 2. Cool Slowly: Rapid cooling can trap impurities. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[14] 3. Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any mother liquor adhering to the surface.[15]

Advanced Strategies: Protecting Groups and Orthogonal Purification

For particularly challenging separations, a multi-step approach involving chemical modification or a combination of purification techniques may be necessary.

Protecting Group Strategy

In some cases, the reactivity of one of the functional groups can interfere with the purification process. A protecting group can be temporarily installed on one of the functional groups to alter the molecule's properties, facilitate purification, and then be removed in a subsequent step.[19][20][21]

  • When to Use: This strategy is beneficial when one functional group is causing significant peak tailing or on-column degradation that cannot be resolved by other means. For example, protecting a polar amine with a Boc group can make the molecule less polar and more amenable to standard chromatography.[22]

  • Orthogonal Protection: In complex molecules, orthogonal protecting groups, which can be removed under different conditions, allow for the selective deprotection of one group without affecting the other.[20][23]

G A Crude Bifunctional Aromatic Compound B Introduce Protecting Group onto one functional group A->B Selective Protection C Purify the Protected Compound (e.g., by Flash Chromatography) B->C Simplified Purification D Remove the Protecting Group C->D Deprotection E Final Purification (if necessary) D->E Final Polish F Pure Bifunctional Aromatic Compound E->F

Caption: Workflow for purification using a temporary protecting group.

Orthogonal Purification Strategy

Orthogonal purification involves using two or more separation techniques that rely on different chemical principles.[24][25] This is a highly effective way to achieve exceptional purity.

  • Example Workflow: A common orthogonal approach is to use reversed-phase HPLC followed by SFC or HILIC.[24] The first separation removes impurities with different hydrophobicities, while the second technique separates the remaining impurities based on different principles like polarity or shape.

G Start Crude Bifunctional Aromatic Compound Std_HPLC Attempt Reversed-Phase or Normal-Phase HPLC Start->Std_HPLC Isomer_Check Are isomers the main impurity? SFC_MMC Consider SFC or Mixed-Mode Chromatography Isomer_Check->SFC_MMC Yes Tailing_Check Is peak tailing observed? Isomer_Check->Tailing_Check No Crystallization_Option Is the compound a solid? SFC_MMC->Crystallization_Option Std_HPLC->Isomer_Check Poor Resolution Optimize_Mobile_Phase Optimize mobile phase (pH, additives) Tailing_Check->Optimize_Mobile_Phase Yes Tailing_Check->Crystallization_Option No Optimize_Mobile_Phase->Crystallization_Option Try_Crystallization Attempt Crystallization Crystallization_Option->Try_Crystallization Yes Protecting_Group Consider Protecting Group Strategy Crystallization_Option->Protecting_Group No Try_Crystallization->Protecting_Group Failure Pure_Compound Pure Compound Try_Crystallization->Pure_Compound Success Protecting_Group->Pure_Compound

Caption: Decision tree for selecting a purification strategy.

References

  • Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. (n.d.). Shimadzu.
  • How can I purify two different-substituted aromatic compounds? (2019, January 19). ResearchGate.
  • 3.3. CRYSTALLIZATION. (n.d.).
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography.
  • Supercritical fluid chromatography for the analysis of oxygenated polycyclic aromatic compounds in unconventional oils. (n.d.). ResearchGate.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters Corporation.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Mixed-mode chromatography. (n.d.). Wikipedia.
  • SFC: A Greener Approach to Analytical and Purification Applications. (n.d.). Waters Corporation.
  • Guide for crystallization. (n.d.).
  • How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Mixed-Mode Chromatography—A Review. (n.d.). LCGC International.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
  • Common HPLC Problems & How to Deal With Them. (2022, January 4). Phenomenex.
  • 3: Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • Protecting group. (n.d.). Wikipedia.
  • Technical Support Center: HPLC Analysis of Aromatic Acids. (2025, November). BenchChem.
  • Protecting Groups. (n.d.).
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed.
  • (PDF) Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. (2018, November 9). ResearchGate.
  • Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies.
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit.

Sources

Overcoming poor solubility of 4-(4-formylphenyl)benzoic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-formylphenyl)benzoic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. A common experimental hurdle is the compound's limited solubility, which can impede reaction kinetics and overall success. This guide provides in-depth, field-proven troubleshooting strategies and foundational knowledge to overcome these challenges effectively.

Physicochemical Profile

A foundational understanding of this compound's properties is crucial for troubleshooting. The molecule's rigid, biphenyl structure combined with two polar functional groups—a carboxylic acid and an aldehyde—results in strong intermolecular interactions and a high melting point, contributing to its poor solubility in many common solvents.[1][2]

PropertyDataSource(s)
Molecular Formula C₁₄H₁₀O₃[3]
Molecular Weight 226.23 g/mol [3]
Appearance White to off-white crystalline powder[1][2]
Melting Point ~247 °C[2]
pKa ~3.77[2]
General Solubility Soluble in DMSO, DMF; slightly soluble in hot water, methanol, ether, and chloroform; poorly soluble in non-polar solvents.[2][4]

Troubleshooting Guide: Common Solubility Issues

Q1: My this compound is not dissolving sufficiently in my primary reaction solvent. What are the initial steps I should take?

Root Cause Analysis: The insolubility stems from a mismatch between the solute's high crystalline lattice energy and the solvent's ability to overcome it through favorable solute-solvent interactions.

Solution Pathway:

  • Solvent System Optimization & Co-solvency:

    • Primary Solvent Choice: For reactions tolerant of highly polar, aprotic conditions, solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points due to their ability to disrupt the crystalline structure.[2]

    • Introduction of a Co-solvent: Often, a reaction's primary solvent cannot be changed. In such cases, introducing a small volume fraction (e.g., 5-10% v/v) of a stronger, miscible co-solvent can dramatically enhance solubility.[5][6] This technique, known as co-solvency, works by reducing the overall polarity of the solvent system, which can better accommodate the biphenyl structure.[6][7] For instance, adding a small amount of DMSO to a reaction in Tetrahydrofuran (THF) can be highly effective.

  • Thermal Energy Application:

    • Procedure: Gently warming the reaction mixture can provide the necessary energy to break the crystal lattice forces and increase the rate of dissolution.

    • Caution: Always consider the thermal stability of all reactants and the boiling point of your solvent. Given the high melting point of this compound, it is thermally stable for this purpose in most common organic solvents.

Q2: My synthesis requires an aqueous or protic medium, where the acid is virtually insoluble. How can I achieve a homogeneous solution?

Root Cause Analysis: In neutral or acidic aqueous media, the carboxylic acid group remains protonated (-COOH). This neutral form is incapable of forming strong ion-dipole interactions with water, leading to very poor solubility.

Solution Pathway: pH Adjustment via Salt Formation

The most robust strategy is to deprotonate the carboxylic acid to form a highly water-soluble carboxylate salt.[8][9][] This is a standard and effective technique for ionizable drugs and intermediates.[11]

Experimental Protocol: In Situ Salt Formation for Aqueous Reactions

  • Suspension: Suspend the this compound in the chosen aqueous or alcohol-based solvent at room temperature.

  • Base Selection: Choose a base that will not interfere with your subsequent reaction steps.

    • For general purposes: 1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are effective.

    • For sensitive substrates: Weaker bases like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) can be used.

  • Titration: Add the base solution dropwise to the stirred suspension.

  • Dissolution Endpoint: Continue addition until all solid material has dissolved, resulting in a clear solution of the corresponding carboxylate salt. The pH of the solution will be above the pKa of the acid (typically > 6).

  • Reaction & Re-precipitation: Proceed with the reaction. Upon completion, the product can often be isolated by re-acidifying the mixture with a mineral acid (e.g., 1M HCl), which protonates the carboxylate and causes the acid to precipitate out of the solution.[12]

G cluster_start Initial State cluster_process Solubilization Process cluster_result Result cluster_reaction Workflow A Insoluble Acid (R-COOH) in Aqueous Medium B Add Base (e.g., NaOH) Dropwise with Stirring A->B Deprotonation C Soluble Carboxylate Salt (R-COO⁻ Na⁺) in Homogeneous Solution B->C pH > pKa D Proceed with Aqueous Reaction C->D E Post-Reaction: Acidify (e.g., HCl) D->E F Precipitated Product (R'-COOH) E->F Protonation G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A R-COOH + Base → R-COO⁻ Interface ------------------ Interface ------------------ A->Interface Anion Exchange B Q⁺X⁻ (Catalyst) B->Interface C Electrophile (E-Y) E Product (R-COOE) + Q⁺Y⁻ C->E D [Q⁺][R-COO⁻] D->C Reaction D->E E->B Catalyst Regeneration Interface->D Transport to Organic Phase

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Frequently Asked Questions (FAQs)

Q: What is the general solubility profile of this compound? A: It exhibits solubility characteristics typical of a polar, aromatic carboxylic acid. It is readily soluble in highly polar aprotic solvents like DMSO and DMF. [2]It shows slight to moderate solubility in some polar protic solvents like methanol and hot water, and is poorly soluble in non-polar organic solvents such as hexanes or toluene at room temperature. [1][4] Q: Are there any chemical stability concerns when choosing a solubilization method? A: Yes, the aldehyde functional group requires careful consideration.

  • Strongly Basic Conditions: Under high concentrations of a strong base (e.g., NaOH) and elevated temperatures, the aldehyde group is susceptible to the Cannizzaro disproportionation reaction, which would yield the corresponding alcohol and carboxylate. Using milder bases like NaHCO₃ or K₂CO₃ can mitigate this risk. [12]* Reactive Solvents: When using alcohol-based solvents (e.g., methanol, ethanol) under acidic conditions, there is a risk of forming an acetal with the aldehyde group. This is typically reversible but can complicate product isolation and analysis.

Q: Can I use sonication to aid dissolution? A: Yes, sonication is an excellent physical method to accelerate dissolution. The ultrasonic waves create cavitation bubbles that help break apart the solid particles and increase mass transfer at the solid-liquid interface, often leading to faster dissolution without the need for high temperatures.

Summary of Solubilization Strategies

TechniquePrinciple of ActionBest Suited ForKey Considerations
Co-Solvency Modifying the bulk solvent polarity with a small amount of a miscible, stronger solvent. [5][7]Homogeneous reactions in non-ideal organic solvents.Co-solvent must be inert to all reaction components and easily removable during work-up.
pH Adjustment (Salt Formation) Deprotonation of the carboxylic acid to form a highly polar, water-soluble carboxylate salt. [][13]Reactions in aqueous or protic media (e.g., water, ethanol).The added base must not cause side reactions. Product may precipitate upon re-acidification. [12]
Phase-Transfer Catalysis (PTC) A catalyst transports the carboxylate anion from an aqueous phase to an organic phase for reaction. [14][15]Biphasic reactions where an aqueous base/reagent reacts with an organic-soluble substrate.Requires vigorous stirring. Catalyst choice can be critical. Offers a "green chemistry" advantage by reducing the need for polar aprotic solvents. [14][15]

References

  • Cosolvent - Wikipedia. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement - Ajel. Available at: [Link]

  • 4-Formylbenzoic acid - Solubility of Things . Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • What pH for Complete Reprotonation of an Acid? : r/chemhelp - Reddit. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. Available at: [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. Available at: [Link]

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]

  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed. Available at: [Link]

  • Phase-transfer catalyst - Wikipedia. Available at: [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. Available at: [Link]

  • Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available at: [Link]

  • How to Improve Carboxylic Acid Extraction Processes? - Patsnap Eureka. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]

  • Phase transfer catalysis (PTC) - OperaChem. Available at: [Link]

  • Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures with Different Compositions from (303.2 to 473.2) K † | Request PDF - ResearchGate. Available at: [Link]

  • This compound | C14H10O3 | CID 2794722 - PubChem. Available at: [Link]

  • 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem. Available at: [Link]

  • pH Adjustment and Neutralization, the basics . Available at: [Link]

  • View of Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid . Available at: [Link]

  • Combining drug salt formation with amorphous solid dispersions – a double edged sword - PMC - NIH. Available at: [Link]

  • (PDF) Principles of Salt Formation - ResearchGate. Available at: [Link]

  • Amorphous Drug-Polymer Salts - Semantic Scholar. Available at: [Link]

  • Combining drug salt formation with amorphous solid dispersions – a double edged sword . Available at: [Link]

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed. Available at: [Link]

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Technical Support Center: Catalyst Deactivation in Suzuki Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation, specifically when using aryl bromides. Below, you will find a series of troubleshooting guides and frequently asked questions in a Q&A format to diagnose and resolve common experimental issues, grounded in mechanistic principles and field-proven solutions.

Introduction: The Heart of the Matter - The Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is the first step in troubleshooting, as each stage presents unique opportunities for failure and deactivation.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[1][2][3]

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the bromide.[1][3][4]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2][3][5]

Catalyst deactivation occurs when the catalyst is diverted from this productive cycle into an inactive state.

Suzuki_Cycle cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Br Pd_Black Palladium Black (Inactive Aggregates) Pd0->Pd_Black Aggregation (Ligand Loss, O2) PdII_ArX Ar-Pd(II)-Br(L_n) (Oxidative Adduct) OA->PdII_ArX TM Transmetalation PdII_ArX->TM Ar'-B(OR)2 Base Side_Reactions Side Reactions (e.g., Dehalogenation) PdII_ArX->Side_Reactions Slow Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(L_n) (Di-organo Complex) TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Regeneration Product Ar-Ar' (Product) RE->Product

Caption: The Suzuki-Miyaura catalytic cycle and common deactivation points.

Frequently Asked Questions & Troubleshooting Guide

Problem Area 1: Catalyst Precipitation and Reaction Stalling

Q1: My reaction mixture turned black, and the conversion has stopped. What is happening?

A1: The formation of a black precipitate is almost certainly "palladium black," which consists of inactive, agglomerated palladium particles.[6] This occurs when the active, ligand-stabilized Pd(0) catalyst becomes unstable and falls out of the solution, effectively halting the catalytic cycle.[1][6]

Causality & Troubleshooting:

  • Cause 1: Presence of Oxygen. Oxygen can oxidize the Pd(0) catalyst, leading to instability and aggregation. It can also promote the homocoupling of boronic acids, which complicates the reaction mixture.[1][7]

    • Solution: Ensure all solvents and reagents are rigorously degassed. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.[8]

  • Cause 2: Ligand Dissociation/Degradation. Phosphine ligands, especially simple ones like triphenylphosphine (PPh₃), can dissociate from the palladium center at elevated temperatures.[6] The resulting "naked" palladium atoms are highly prone to aggregation.

    • Solution: Switch to more robust ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands form more stable complexes with palladium, preventing dissociation and aggregation even at high temperatures.[1][6][8][9] These ligands also accelerate the key steps of the catalytic cycle.[3]

  • Cause 3: Excessive Temperature. High temperatures can accelerate catalyst decomposition and ligand degradation.[6]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate.[6] If a high temperature is required for oxidative addition, a highly stable catalyst system is essential. It's often beneficial to screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance.[8]

Ligand TypeGeneral CharacteristicsUse Case for Aryl Bromides
Triphenylphosphine (PPh₃) Less bulky, moderately electron-donatingEffective for activated/electron-poor aryl bromides; prone to dissociation at high temperatures.
Buchwald Ligands (e.g., SPhos, XPhos) Bulky, very electron-richExcellent for challenging substrates, including electron-rich and sterically hindered aryl bromides.[8][9] Stabilizes Pd(0) and promotes fast oxidative addition.
N-Heterocyclic Carbenes (NHCs) Strongly electron-donating, sterically tunableHighly stable alternative to phosphines, often used for difficult couplings or when phosphine sensitivity is an issue.[2][9]

Table 1. Comparison of common ligand types for stabilizing palladium catalysts.

Problem Area 2: Low Yield with Consumption of Starting Materials

Q2: My starting materials are consumed, but my yield of the desired product is low. What side reactions are killing my yield?

A2: If your starting aryl bromide is gone, but the product is missing, the issue lies with competing, non-productive reaction pathways that consume your reagents. The two most common culprits are protodeboronation and homocoupling.

  • Side Reaction 1: Protodeboronation This is the cleavage of the C-B bond of the boronic acid or ester, replacing it with a C-H bond.[8] This effectively destroys your nucleophile.

    • Causality: This reaction is often promoted by excess water, high temperatures, and strong bases.[8] Some heteroaryl boronic acids are particularly susceptible.[1]

    • Troubleshooting Protocol:

      • Use Anhydrous Conditions: Dry your solvents and reagents thoroughly. While some Suzuki reactions tolerate water, minimizing it can suppress this side reaction.[8]

      • Switch to Boronic Esters: Boronic acids are in equilibrium with their trimeric, inactive boroxine form. Pinacol (BPin) or MIDA boronic esters are often more stable towards protodeboronation and can lead to more consistent results.[1][8]

      • Moderate the Base: A very strong base or high concentrations of hydroxide can accelerate the decomposition. Consider a milder base like K₂CO₃ or K₃PO₄ if you suspect this is an issue.[8]

      • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the aryl bromide is consumed to avoid prolonged exposure of the boronic acid to the harsh conditions.[9]

  • Side Reaction 2: Homocoupling of the Boronic Acid This is the coupling of two boronic acid molecules to form a symmetrical biaryl (Ar'-Ar').

    • Causality: This side reaction is typically mediated by Pd(II) species and is exacerbated by the presence of oxygen.[1] If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), incomplete reduction to the active Pd(0) state can leave residual Pd(II) to fuel this pathway.[1][10]

    • Troubleshooting Protocol:

      • Rigorous Degassing: As with preventing palladium black, removing oxygen is critical to suppress homocoupling.[1][8]

      • Use a Pd(0) Precatalyst: Using a source like Pd₂(dba)₃ or Pd(PPh₃)₄, which are already in the Pd(0) state, can minimize the amount of free Pd(II).

      • Add a Reducing Agent: In some industrial settings, a mild reducing agent is added to scavenge any Pd(II) and ensure the catalyst remains in the active Pd(0) state.[10]

Problem Area 3: Incomplete Conversion of Aryl Bromide

Q3: My reaction is clean, but I have a lot of unreacted aryl bromide. What is limiting the conversion?

A3: Recovery of the aryl bromide points directly to a sluggish or failed oxidative addition step. The palladium catalyst is either not active enough to break the C-Br bond, or it is being inhibited or poisoned.

Causality & Troubleshooting:

  • Cause 1: Insufficiently Active Catalyst. The C-Br bond is strong, especially in electron-rich or sterically hindered aryl systems. A less reactive catalyst may not be able to overcome the activation barrier for oxidative addition.[3][11]

    • Solution: Employ a more active catalyst system. This is where bulky, electron-rich ligands are essential. The high electron density on the palladium center, induced by ligands like SPhos, XPhos, or RuPhos, facilitates the insertion into the C-Br bond.[3][6]

  • Cause 2: Catalyst Inhibition by the Substrate. Certain functional groups on the aryl bromide or in the reaction mixture can coordinate to the palladium center and inhibit its activity. Primary amines are a common example.[9]

    • Solution: If your substrate contains an inhibitory group like an -NH₂, consider protecting it (e.g., as a Boc or Cbz carbamate) before the coupling reaction.[9] These protecting groups are stable under typical Suzuki conditions and can be removed afterward.

  • Cause 3: Slow Transmetalation Leading to Dehalogenation. Sometimes, oxidative addition occurs, but the subsequent transmetalation step is very slow. The intermediate Ar-Pd-Br complex may then undergo a different side reaction: dehalogenation , where the bromine is replaced by a hydrogen atom, regenerating your starting material's arene core and consuming the catalyst in an unproductive cycle.[12][13]

    • Solution: Focus on accelerating transmetalation.

      • Base Selection: The base is critical for activating the boronic acid.[2][8] A stronger or more soluble base can make a significant difference. K₃PO₄ is often more effective than carbonates for difficult couplings.[8]

      • Solvent Effects: The choice of solvent can influence the solubility and activity of the base and other reagents.[14][15][16] Aprotic polar solvents or the addition of water can sometimes accelerate transmetalation, but must be balanced against the risk of protodeboronation.[4]

Caption: A troubleshooting workflow for common Suzuki coupling issues.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Provides a detailed overview of the reaction mechanism, including the key steps of oxidative addition, transmetalation, and reductive elimination, as well as the role of ligands. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). A comprehensive guide covering the catalytic cycle, common side reactions (homocoupling, dehalogenation, protodeboronation), and the roles of ligands and reagents. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Discusses how solvents influence reaction rates, selectivity, and catalyst stability by coordinating with the catalyst or affecting the activity of bases. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Highlights the critical role of solvent choice and purity, noting that impurities can poison the palladium catalyst and inhibit its efficiency. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). A comprehensive encyclopedia entry detailing the reaction mechanism, the role of the base, and variations of the reaction. [Link]

  • Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles - JACS. (n.d.). Discusses the stability of palladium nanoparticles during Suzuki reactions and the factors that influence their aggregation. [Link]

  • Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis - NIH. (n.d.). Touches upon the issue of β-hydride elimination as a competing pathway, particularly with alkylboronic acids. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (n.d.). Describes the three main steps of the catalytic cycle and notes that reductive elimination is facilitated by steric hindrance at the palladium center. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Explores how polar solvents can influence reaction selectivity by stabilizing different catalytic intermediates. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design - ResearchGate. (n.d.). Discusses how ligand design can overcome challenges in coupling aryl chlorides and bromides, tolerating sensitive functional groups. [Link]

  • The Suzuki Reaction - Andrew G. Myers Research Group. (n.d.). Notes that unactivated aryl chlorides are often poor substrates due to their reluctance to undergo oxidative addition. [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005). Provides reviews on the B-alkyl Suzuki-Miyaura cross-coupling reaction. [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. (2021). A community discussion offering practical advice, noting that electron-deficient halides generally make Suzuki coupling easier. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction - ACS Publications. (n.d.). Describes a strategy to suppress homocoupling by adding a mild reducing agent and ensuring a thorough nitrogen sparge to minimize free Pd(II). [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). Reviews advances in catalytic systems and reaction media for Suzuki-Miyaura coupling reactions. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). Discusses the challenges of aryl-alkyl couplings, including the competing β-hydride elimination pathway. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). A discussion forum where researchers suggest troubleshooting tips, including changing solvents to improve solubility and prevent side reactions like ester cleavage. [Link]

  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchGate. (n.d.). A review focusing on the mechanism of transmetalation, highlighting the critical role of the solvent and base in activating the boron reagent. [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. (n.d.). Although focused on Nickel, this paper discusses catalyst deactivation via dimerization of intermediates, a concept relevant to palladium catalysis. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. (n.d.). Elucidates a catalyst deactivation pathway involving dimerization of the metal-aryl intermediate, limiting catalytic turnover. [Link]

  • The effect of various base and solvent systems on the cross-coupling reaction - ResearchGate. (n.d.). A data table showing the impact of different base and solvent combinations on Suzuki-Miyaura reaction outcomes. [Link]

  • Formation of palladium black during Suzuki coupling - Reddit. (2022). A community discussion where users suggest that oxygen in the system can cause the formation of palladium black. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction - ResearchGate. (2025). Abstract detailing strategies to prevent homocoupling by minimizing the concentration of free Pd(II) through the use of reducing agents and inert gas sparging. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates - Organometallics. (n.d.). Discusses the synthesis and application of high-activity palladacycle catalysts for coupling reactions. [Link]

  • Suzuki proto-dehalogenation problem - Reddit. (2024). A user discussion about troubleshooting dehalogenation, particularly when transmetalation is slow due to sterically hindered substrates. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (n.d.). Details challenges in B-alkyl couplings, including slow transmetalation and β-hydride elimination side reactions. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides - Organic Chemistry Portal. (n.d.). Describes a catalyst system for coupling unactivated alkyl bromides, noting the stability of the oxidative addition adduct towards β-hydride elimination. [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides - PubMed. (2002). Abstract describing a versatile method for coupling boronic acids with unactivated alkyl electrophiles at room temperature. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). A study using kinetic isotope effects to provide insight into the mechanism, suggesting oxidative addition occurs to a monoligated palladium complex under catalytic conditions. [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - ACS Catalysis. (2024). Highlights the importance of selecting the right base, solvent, and ligand to facilitate the reaction and maximize yields. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species - ACS Publications. (2018). Discusses potential thermal hazards in Suzuki couplings and the impact of reaction parameters. [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications. (n.d.). Shows that the outcome of competition between different electrophiles can depend on the nucleophilic partner in cross-coupling reactions. [Link]

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system - ResearchGate. (2025). Examines the use of a simple palladium salt and base system for Suzuki reactions with nonactivated aryl bromides. [Link]

Sources

Technical Support Center: Improving Selectivity in the Formylation of Phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center guide for the selective formylation of phenylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving regioselectivity and overcoming common challenges in this nuanced electrophilic aromatic substitution.

Introduction: The Selectivity Challenge

The formylation of phenylbenzoic acid presents a classic synthetic challenge due to the competing directing effects of its two substituents. The carboxylic acid (-COOH) group is a deactivating, meta-directing group, while the phenyl (-Ph) group is an activating, ortho, para-directing group.[1][2] The final regiochemical outcome depends on a delicate balance of electronic effects, steric hindrance, and the chosen reaction conditions. This guide will help you navigate these factors to achieve your desired product isomer.

The specific isomer of phenylbenzoic acid (e.g., 4-phenylbenzoic acid, 2-phenylbenzoic acid) is critical. For this guide, we will primarily focus on 4-phenylbenzoic acid as a representative substrate, where the key challenge is directing the formylation to the desired position on either aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the formylation of 4-phenylbenzoic acid?

A1: The regioselectivity is a competition between the directing effects of the two substituents on the biphenyl system.

  • Ring A (Benzoic Acid Ring): The carboxylic acid group (-COOH) strongly deactivates this ring towards electrophilic attack.[3][4] By withdrawing electron density, it makes Ring A significantly less nucleophilic. Any substitution that does occur is directed to the meta positions (positions 3 and 5).[2]

  • Ring B (Phenyl Ring): This ring is activated by its connection to Ring A. It directs incoming electrophiles to its ortho and para positions (positions 2', 4', 6').

Therefore, formylation is overwhelmingly favored to occur on the phenyl ring (Ring B). The main challenge then becomes controlling the ortho vs. para selectivity on that ring.

Q2: Which formylation method is most suitable for a deactivated substrate like phenylbenzoic acid?

A2: The choice of method is critical. Because the carboxylic acid group has a deactivating influence, milder methods may fail or give low yields.

  • Vilsmeier-Haack Reaction: This is often the most effective method. It uses a relatively mild electrophile, the Vilsmeier reagent (formed from DMF and POCl₃), which is well-suited for moderately deactivated or electron-rich aromatic compounds.[5][6][7] It offers a good balance of reactivity and manageable conditions.

  • Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a Lewis acid catalyst.[8][9][10] It is generally not suitable for substrates containing strongly deactivating groups or functional groups like phenols and amines that can complex with the Lewis acid.[9][11]

  • Rieche Formylation: This method employs dichloromethyl methyl ether and a strong Lewis acid like TiCl₄.[12][13][14] It is effective for electron-rich aromatics but can be too harsh for some sensitive substrates, potentially leading to side reactions.

For phenylbenzoic acid, the Vilsmeier-Haack reaction is typically the recommended starting point due to its reliability with substrates of intermediate reactivity.

Q3: Can I protect the carboxylic acid group to improve yield and alter selectivity?

A3: Absolutely. Protecting the carboxylic acid is an excellent strategy. Converting the -COOH group to an ester (e.g., a methyl or ethyl ester) reduces its deactivating effect.[15][16]

  • Impact on Reactivity: An ester group is still deactivating but less so than a free carboxylic acid. This can lead to cleaner reactions and higher yields.

  • Impact on Selectivity: While the directing effect remains meta on the first ring, the reduced deactivation can make the overall system more reactive, potentially requiring milder conditions which can, in turn, improve selectivity.

  • Deprotection: The ester can be easily hydrolyzed back to the carboxylic acid after the formylation step using standard acidic or basic conditions.[17][18]

Troubleshooting Guide

Problem 1: Low or No Conversion to Product

You've run the reaction and TLC/LC-MS analysis shows primarily unreacted starting material.

Possible Cause A: Insufficient Reactivity of the Formylating Agent The biphenyl system, while containing an activating phenyl ring, is still moderately deactivated overall by the carboxyl group. Your chosen formylation conditions may not be potent enough.[3][4]

  • Solution:

    • Switch to a More Powerful Method: If you are using a Gattermann-type reaction, switch to the Vilsmeier-Haack (DMF/POCl₃) or Rieche (Cl₂CHOCH₃/TiCl₄) reaction.

    • Increase Temperature: Cautiously increase the reaction temperature in 10-20°C increments. Monitor for the appearance of side products, as excessive heat can cause decomposition.[3]

    • Protect the Carboxylic Acid: As mentioned in the FAQ, converting the -COOH to an ester will increase the nucleophilicity of the aromatic system and should significantly improve conversion.[15]

Possible Cause B: Catalyst Inactivity (for Lewis Acid-catalyzed reactions) Lewis acids like AlCl₃ or TiCl₄ are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will quench the catalyst.[3][19]

  • Solution:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Use freshly opened or purified Lewis acids.

    • Use Stoichiometric Amounts: In many Friedel-Crafts type reactions, the catalyst can form a complex with the product, removing it from the catalytic cycle. A stoichiometric amount of the Lewis acid is often required, not a catalytic amount.[4][20]

Problem 2: Poor Regioselectivity (Mixture of ortho and para Isomers)

You have successfully formylated the molecule, but you have an inseparable mixture of the 2'-formyl and 4'-formyl isomers on the terminal phenyl ring.

Possible Cause: Competing Electronic and Steric Effects The phenyl group directs ortho and para. Electronically, both positions are activated. The outcome is determined by a subtle interplay of sterics and reaction conditions.

  • Solution 1: Leverage Steric Hindrance:

    • Use a Bulkier Formylating Reagent: If possible, modifying the formylating agent to be bulkier can disfavor attack at the more crowded ortho position, thus increasing the proportion of the para product.[21]

    • Modify the Substrate: While not always feasible, adding a bulky protecting group to the carboxylic acid could create a steric environment that favors one isomer over the other.

  • Solution 2: Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or -20°C) often favors the thermodynamically more stable product, which is typically the less sterically hindered para isomer.

    • Change the Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby altering the isomer ratio. Experiment with solvents of different polarities, such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitrobenzene.

  • Solution 3: Change the Lewis Acid:

    • Different Lewis acids can alter the steric environment of the electrophile.[22][23] Experimenting with catalysts like SnCl₄, FeCl₃, or B(C₆F₅)₃ instead of AlCl₃ or TiCl₄ may shift the regioselectivity.

Troubleshooting Flowchart for Poor Regioselectivity

G start Poor Regioselectivity (Ortho/Para Mixture) sterics Leverage Steric Hindrance start->sterics conditions Modify Reaction Conditions start->conditions lewis Change Lewis Acid start->lewis reagent Use a Bulkier Formylating Agent (If available) sterics->reagent temp Lower Reaction Temperature (e.g., 0°C to -20°C) conditions->temp solvent Screen Different Solvents (DCM, DCE, Nitrobenzene) conditions->solvent catalyst Screen Different Lewis Acids (SnCl₄, FeCl₃, etc.) lewis->catalyst

Caption: A decision tree for troubleshooting poor regioselectivity.

Data & Methodologies

Table 1: Comparison of Common Aromatic Formylation Methods
MethodReagentsTypical SubstratesProsCons
Vilsmeier-Haack DMF, POCl₃Electron-rich aromatics, heterocycles[5][6]Mild conditions, reliable, good for moderately deactivated rings.Vilsmeier reagent is a weaker electrophile.[24]
Gattermann-Koch CO, HCl, AlCl₃, CuClBenzene, alkylbenzenes[11]Uses simple reagents.Requires high pressure, not for deactivated rings or phenols/amines.[9][11]
Gattermann HCN/Zn(CN)₂, HCl, AlCl₃Phenols, phenol ethers, heterocycles[25]Can formylate phenols.Uses highly toxic HCN or its precursor.[9]
Rieche Cl₂CHOCH₃, TiCl₄Electron-rich aromatics[12]High yielding, potent electrophile.Harsh Lewis acid, can cause side reactions.[26]
Protocol 1: Vilsmeier-Haack Formylation of 4-Phenylbenzoic Acid

This protocol provides a general starting point for the formylation of 4-phenylbenzoic acid, targeting the 4'-position of the terminal phenyl ring.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).

Materials:

  • 4-Phenylbenzoic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Ice

  • Saturated sodium acetate solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, MgSO₄, silica gel)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCE. Cool the flask to 0°C in an ice bath.

  • Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The Vilsmeier reagent will form as a solid or thick slurry.

  • Formylation Reaction: Dissolve 4-phenylbenzoic acid (1 equivalent) in anhydrous DCE and add it to the flask.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is ~6-7.

  • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired formylated product.

G cluster_0 Step 1: Reagent Prep cluster_1 Step 2: Formylation cluster_2 Step 3: Workup & Purification dmf DMF + POCl₃ in DCE @ 0°C vreagent Vilsmeier Reagent (Iminium Salt) dmf->vreagent substrate Add 4-Phenylbenzoic Acid vreagent->substrate heat Heat to 60-70°C (4-6 hours) substrate->heat iminium Iminium Intermediate heat->iminium quench Quench on Ice iminium->quench hydrolysis Hydrolyze with NaOAc (aq) quench->hydrolysis extract Extract & Purify hydrolysis->extract product Final Aldehyde Product extract->product

Sources

Analytical techniques for detecting trace impurities in 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of trace impurities in 4-(4-formylphenyl)benzoic acid (FPBA). This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges and provide robust, field-proven solutions for ensuring the purity and quality of this critical chemical intermediate. Ensuring the safety and efficacy of pharmaceutical products requires a deep understanding of any impurities, even at trace levels, that may be present.[1][2] This guide provides practical, in-depth answers to common questions, detailed experimental protocols, and troubleshooting workflows.

Section 1: General Inquiries & Initial Strategy

This section addresses fundamental questions regarding the nature of impurities in FPBA and the strategic selection of analytical techniques.

Q1: What are the most likely impurities I should be looking for in my this compound sample?

A1: The impurity profile of FPBA is primarily dictated by its synthetic route and subsequent storage conditions. Understanding the origin of impurities is the first step in developing a targeted analytical method.

Common Process-Related Impurities:

  • Starting Materials: Unreacted starting materials, such as 4-bromobenzaldehyde or terephthalic acid derivatives, are common.[3]

  • Intermediates: Incomplete reactions can leave residual synthetic intermediates.

  • By-products: Side reactions can generate structurally similar molecules, such as isomers (e.g., 2-(4-formylphenyl)benzoic acid) or over-oxidation products where the formyl group is converted to a second carboxylic acid.[4]

Common Degradation-Related Impurities:

  • Oxidation Products: The aldehyde (formyl) group is susceptible to oxidation, forming 4,4'-biphenyldicarboxylic acid.

  • Photolytic Cleavage Products: Exposure to light can cause degradation.[5]

  • Inorganic Impurities: Residual catalysts (e.g., heavy metals) or reagents from the manufacturing process may be present.[6]

A summary of potential impurities is provided in the table below.

Impurity TypePotential CompoundsTypical OriginRecommended Primary Technique
Starting Material 4-bromobenzaldehydeSynthesisHPLC, GC-MS
Isomeric Impurity 2-(4-formylphenyl)benzoic acidSynthesisHPLC
Oxidation Product 4,4'-biphenyldicarboxylic acidDegradationHPLC, LC-MS
Residual Solvents Toluene, DMF, etc.SynthesisGC-HS (Headspace)
Inorganic Heavy Metals, CatalystsSynthesisICP-MS
Q2: How do I choose the best analytical technique for my needs?

A2: The choice of technique depends on the specific impurity you are targeting and the information you need (identification vs. quantification). A multi-technique, or "orthogonal," approach is often required for comprehensive impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) is generally the workhorse method, while Gas Chromatography (GC) is reserved for volatile impurities like residual solvents.[1][6]

Below is a decision-making workflow to guide your selection.

G start What is the analytical goal? quant Quantification of Known Impurities start->quant ident Identification of Unknown Impurities start->ident volatile Are impurities volatile? (e.g., Residual Solvents) quant->volatile lcms LC-MS / LC-MS/MS ident->lcms Provides Mass Info hplc HPLC-UV / HPLC-DAD (Primary Technique) volatile->hplc No gc Headspace GC-FID / GC-MS volatile->gc Yes hplc->lcms Confirm Identity nmr Isolate & Analyze via NMR lcms->nmr For Definitive Structure

Caption: Decision workflow for selecting an analytical technique.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Reversed-phase HPLC with UV detection is the gold standard for analyzing FPBA purity.[1] However, its acidic nature presents unique challenges.

Q3: My main peak for this compound is tailing badly. What's causing this and how do I fix it?

A3: This is the most common issue encountered when analyzing acidic compounds like FPBA on standard silica-based C18 columns.

The Cause (Mechanism): Peak tailing is primarily caused by secondary interactions between the negatively charged, deprotonated carboxyl group of your analyte and residual, acidic silanol groups (-Si-OH) on the silica stationary phase.[7][8] These interactions create an alternative retention mechanism that broadens and tails the peak.

G cluster_0 Problem: pH > pKa of Silanols (~3.5-4.5) cluster_1 Solution: Mobile Phase pH < 3.0 analyte FPBA-COO⁻ (Analyte) interaction Strong Secondary Interaction (Tailing) analyte->interaction silanol Si-O⁻ (Ionized Silanol) silanol->interaction analyte_p FPBA-COOH (Protonated) no_interaction Weak van der Waals Interaction Only (Sharp Peak) analyte_p->no_interaction silanol_p Si-OH (Protonated Silanol) silanol_p->no_interaction

Caption: Mechanism of peak tailing and its pH-based solution.

Solutions (in order of preference):

  • Adjust Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase to ~2.5-3.0 using an acid like phosphoric acid or formic acid.[8] This ensures both the carboxylic acid on FPBA and the surface silanols are fully protonated (neutral), eliminating the undesirable ionic interaction.[8][9]

  • Increase Buffer Concentration: If you cannot lower the pH sufficiently, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help shield the silanol groups and improve peak shape.[7][8]

  • Use a Modern, End-capped Column: High-purity silica columns that are "end-capped" have fewer accessible silanol groups, significantly reducing tailing for acidic and basic compounds.[10] If you are using an older column (Type A silica), upgrading to a modern one (Type B silica) is highly recommended.[7]

Q4: I'm struggling to separate a known impurity that is very structurally similar to the main FPBA peak. What are my options?

A4: Co-elution of structurally similar impurities is a common challenge. Here's how to improve resolution:

  • Optimize Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol has different hydrogen bonding characteristics and can alter the selectivity between your analyte and the impurity.

  • Change the Stationary Phase: If optimizing the mobile phase isn't enough, changing the column is the next logical step. Consider a phenyl-hexyl or a polar-embedded phase column. These offer different selectivities ("pi-pi" interactions for the phenyl column) compared to a standard C18 and can often resolve closely eluting aromatic compounds.

  • Run a Gradient: If you are using an isocratic method, switching to a shallow gradient (e.g., increasing the organic content by 0.5-1% per minute) can sharpen peaks and improve the separation of later-eluting impurities.

  • Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity and improve efficiency, sometimes enhancing resolution. However, be mindful of analyte stability at higher temperatures.

Section 3: Gas Chromatography (GC) for Volatile Impurities
Q5: When should I use GC instead of HPLC? And why can't I inject FPBA directly onto a GC?

A5: GC is the ideal technique for analyzing volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[1][6] It is not suitable for analyzing the FPBA molecule or other non-volatile impurities directly.

FPBA is a non-volatile solid with a high boiling point and a polar carboxylic acid group. Direct injection into a hot GC inlet would lead to several problems:

  • No Volatilization: The compound would not turn into a gas and would instead decompose in the hot inlet.[11]

  • Poor Peak Shape: The active carboxylic acid group would interact strongly with the column stationary phase, resulting in severe peak tailing.[11]

  • Column Contamination: The non-volatile material would contaminate the GC inlet and the front of the analytical column.

To analyze FPBA by GC, a chemical modification step called derivatization is mandatory.[12]

Q6: I need to confirm the identity of an impurity using GC-MS. How do I perform derivatization for FPBA?

A6: Derivatization chemically converts the polar, active carboxylic acid group into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC analysis.[11][13] The most common method is esterification , specifically converting the carboxylic acid to a methyl ester or a silyl ester.[11][12]

Silylation (Recommended for GC-MS): Silylation replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce clean reactions.[14]

Detailed Protocol: Silylation of FPBA for GC-MS Analysis

  • Sample Preparation: Accurately weigh ~1 mg of your FPBA sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL of a dry solvent in which the sample is soluble (e.g., Pyridine or Dimethylformamide - DMF).[15]

  • Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS as a catalyst) to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Why this works: The resulting TMS-ester of FPBA is much more volatile and less polar, allowing it to travel through the GC column and produce a sharp, symmetrical peak. The mass spectrometer can then provide a fragmentation pattern for confident identification.[16]

Section 4: Spectroscopic and Other Techniques
Q7: Can I use techniques like NMR or FTIR to analyze for impurities?

A7: Yes, spectroscopic techniques are powerful tools, particularly for structural elucidation, but they are generally not used for routine quantification of trace impurities.[1][17]

  • Nuclear Magnetic Resonance (NMR): NMR is the gold standard for definitive structure confirmation.[6][18] If you isolate an unknown impurity via preparative HPLC, NMR is the best technique to determine its exact chemical structure. However, it has low sensitivity compared to chromatography, making it unsuitable for detecting impurities at the 0.1% level or below without prior isolation and concentration.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is excellent for confirming the identity of the bulk material by matching the fingerprint region of the spectrum. It can detect impurities if they are present at significant levels (typically >1-2%) and have unique functional groups that don't overlap with the main compound's spectrum. It is not a trace analysis technique.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the required technique for quantifying trace elemental or inorganic impurities, such as residual heavy metal catalysts from synthesis.[1]

References
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • GC Derivatiz
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography.

  • Acids: Derivatization for GC Analysis. (n.d.).
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2014).
  • HPLC Troubleshooting Guide. (n.d.).
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace.
  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research.
  • Identification and profiling of impurities in Pharmaceuticals. (2025).
  • Derivatiz
  • Impurity profiling of pharmaceutical Formulation. (n.d.). International Journal of Trend in Scientific Research and Development.
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies.
  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc..
  • Impurity Profiling of Pharmaceutical Drugs By Various Methods. (n.d.). IOSR Journal of Pharmacy and Biological Sciences.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC Europe.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2025).
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.
  • This compound | 70916-98-2. (n.d.). Biosynth.
  • HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid. (2025). Benchchem.
  • This compound. (n.d.). PubChem.
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025).
  • GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. (2004). Journal of Agricultural and Food Chemistry.
  • A new method for synthesizing 4-Formylbenzoic acid. (n.d.). ChemicalBook.
  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (2025).
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Semantic Scholar.
  • Identification & characterization of potential impurities in pharmaceuticals. (2022). World Journal of Pharmaceutical Research.
  • 2-(4-formylphenyl)benzoic Acid. (n.d.). PubChem.
  • 4-(4-Hydroxyphenyl)benzoic Acid. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • Technical Documents for 4-formyl benzoic acid. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Strategies for Minimizing Homocoupling in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling, a prevalent side reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you enhance the yield and purity of your desired cross-coupled products.

Troubleshooting Guide: Diagnosing and Resolving Excessive Homocoupling

Homocoupling of boronic acids results in the formation of symmetrical biaryls, which reduces the yield of the target product and complicates purification. This section provides a systematic approach to identifying and mitigating the root causes of this side reaction.

Question: I'm observing a significant amount of a symmetrical biaryl byproduct. What are the primary causes?

Answer: The formation of a homocoupling byproduct can primarily be attributed to two factors: the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1]

  • Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1][2][3]

  • Pd(II) Precatalyst Pathway: When using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), an inefficient reduction to the active Pd(0) state can leave residual Pd(II) that promotes homocoupling.[2][3] This is essentially a stoichiometric reaction between the Pd(II) and the boronic acid.[2]

Question: How can I effectively remove dissolved oxygen from my reaction?

Answer: Rigorous exclusion of oxygen is one of the most critical steps to suppress homocoupling.[2]

  • Inert Gas Sparging: A highly effective method is to bubble a steady stream of an inert gas, such as nitrogen or argon, through the solvent for at least 30 minutes prior to adding the catalyst.[1][2] This is known as subsurface sparging.

  • Freeze-Pump-Thaw: For particularly sensitive reactions, the freeze-pump-thaw technique can be employed to remove dissolved gases. This involves freezing the solvent, applying a vacuum to remove the gas in the headspace, and then thawing the solvent. This cycle is typically repeated three times.

Question: My reaction still shows homocoupling even after degassing. What should I investigate next?

Answer: If homocoupling persists, the next step is to evaluate your choice of palladium source, ligands, and base.

Palladium Source Selection
  • Prefer Pd(0) Sources: Using a Pd(0) precatalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is generally recommended over Pd(II) sources.[1][4] This is because Pd(0) sources can directly enter the catalytic cycle without requiring an initial reduction step that can be a source of homocoupling.[4]

  • Modern Precatalysts: Consider using modern, well-defined precatalysts, such as the Buchwald G3 and G4 precatalysts. These are designed for the clean and efficient in situ generation of the active Pd(0) species, which can help minimize side reactions.[4]

The Crucial Role of Ligands
  • Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is a key strategy to minimize homocoupling.[1][4][5] Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines, as well as bulky alkylphosphines like P(t-Bu)₃, are highly effective.[1][4] Their steric bulk hinders the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[4] N-heterocyclic carbenes (NHCs) are also very effective due to their strong σ-donating ability and tunable steric properties.[1]

Base and Solvent Considerations
  • Base Selection: The choice of base is critical and often substrate-dependent. While its primary role is to activate the boronic acid for transmetalation, an inappropriate base can affect selectivity.[6] For instance, with electron-poor boronic acids, stronger bases might be required. Conversely, for substrates prone to protodeboronation, a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[7]

  • Solvent Effects: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling.[4] While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.[4][8] The optimal solvent system often needs to be determined empirically.

Question: Are there any procedural modifications that can help?

Answer: Yes, several procedural adjustments can significantly reduce homocoupling.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4][9]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species without interfering with the main catalytic cycle.[1][2][9]

  • Stoichiometry: Using a slight excess of the aryl halide can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.[4]

Frequently Asked Questions (FAQs)

What is the mechanism of homocoupling in Suzuki reactions?

There are two primary mechanisms for homocoupling:

  • Oxygen-Mediated: Pd(0) is oxidized by O₂ to a Pd(II) species. This Pd(II) then undergoes two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[3][10]

  • Pd(II) Mediated (Anaerobic): If a Pd(II) precatalyst is used, it can directly react with two molecules of the boronic acid. This process also results in the homocoupled product and the formation of the active Pd(0) catalyst.[2][3]

How does the purity of the boronic acid affect homocoupling?

The purity of the boronic acid is crucial for a successful Suzuki-Miyaura coupling.[11] Impurities can interfere with the catalytic cycle and potentially promote side reactions. It is important to use high-purity boronic acids to ensure reliable and reproducible results.[11]

Can temperature influence the extent of homocoupling?

Yes, temperature is a critical parameter. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling.[4] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[4]

Visualizing the Suzuki Reaction and Homocoupling Pathways

The following diagrams illustrate the desired Suzuki cross-coupling cycle and the competing homocoupling pathway.

Suzuki_Cycle cluster_suzuki Suzuki Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R1-X) ArPd(II)XL2 R1-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R2-B(OR)2) ArPd(II)Ar'L2 R1-Pd(II)-R2(L2) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination Product R1-R2 ArPd(II)Ar'L2->Product Reductive_Elimination->Pd(0)L2 Pd(0)L2_homo Pd(0)L2 Oxidation Oxidation (O2) Pd(II)L2 Pd(II)L2 Oxidation->Pd(II)L2 Transmetalation1 Transmetalation (R2-B(OR)2) Ar'Pd(II)L2 R2-Pd(II)-(L2) Transmetalation1->Ar'Pd(II)L2 Transmetalation2 Transmetalation (R2-B(OR)2) Ar'Pd(II)Ar'L2 R2-Pd(II)-R2(L2) Transmetalation2->Ar'Pd(II)Ar'L2 Reductive_Elimination_homo Reductive Elimination Homocoupling_Product R2-R2 Ar'Pd(II)Ar'L2->Homocoupling_Product Reductive_Elimination_homo->Pd(0)L2_homo Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously degassed? Start->Check_Oxygen Degas Implement inert gas sparging or freeze-pump-thaw. Check_Oxygen->Degas No Check_Pd_Source Are you using a Pd(II) precatalyst? Check_Oxygen->Check_Pd_Source Yes Degas->Check_Pd_Source Switch_to_Pd0 Switch to a Pd(0) source or a modern precatalyst. Check_Pd_Source->Switch_to_Pd0 Yes Check_Ligand Are you using a bulky, electron-rich ligand? Check_Pd_Source->Check_Ligand No Switch_to_Pd0->Check_Ligand Switch_Ligand Screen bulky phosphine ligands (e.g., SPhos, XPhos) or NHCs. Check_Ligand->Switch_Ligand No Optimize_Conditions Optimize base, solvent, and temperature. Consider slow addition of boronic acid. Check_Ligand->Optimize_Conditions Yes Switch_Ligand->Optimize_Conditions End Homocoupling Minimized Optimize_Conditions->End

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol) and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL).

  • Catalyst Addition: Add the palladium precatalyst (e.g., 0.01-0.02 mmol) to the reaction mixture.

  • Boronic Acid Addition: In a separate flask, dissolve the boronic acid (1.2 mmol) in a small amount of the degassed solvent. Add this solution dropwise to the reaction mixture over a period of 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Summary of Key Parameters for Minimizing Homocoupling

ParameterRecommendationRationale
Atmosphere Rigorously degassed (Inert gas)Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key step in one of the homocoupling pathways. [1][2]
Palladium Source Pd(0) precatalysts or modern, well-defined precatalysts (e.g., Buchwald G3/G4)Avoids the need for an in-situ reduction of Pd(II), which can be a source of homocoupling. [1][3][4]
Ligands Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)Steric hindrance and electron-donating properties favor the desired cross-coupling pathway and accelerate reductive elimination. [1][4]
Base Screen for optimal performance (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)The choice of base is substrate-dependent and can influence reaction kinetics and selectivity.
Solvent Aprotic solvents (e.g., 1,4-dioxane, toluene, THF) with minimal necessary waterExcessive water can sometimes promote homocoupling. [4][8]
Temperature Lowest effective temperatureHigher temperatures can disproportionately accelerate side reactions. [4]
Procedure Slow addition of boronic acid; consider using a mild reducing agent (e.g., potassium formate)Keeps the instantaneous concentration of the boronic acid low and minimizes the concentration of active Pd(II) species. [1][2][4][9]

References

  • Gittins, J. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Yields Through Strategic Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this cornerstone C-C bond-forming reaction. Here, we will move beyond simple protocol recitation and delve into the critical, often nuanced, role of the base—a parameter that can single-handedly determine the success or failure of your coupling.

This resource is structured as a series of questions and troubleshooting scenarios to directly address the practical issues faced in the lab.

Part 1: Foundational Principles - Why is the Base so Critical?

Q1: I know a base is required, but what is its precise role in the catalytic cycle?

A1: The base is not merely a spectator or a simple acid scavenger; it is an active and essential participant in the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] Its primary function is to activate the organoboron species (e.g., a boronic acid) to facilitate the transfer of its organic group to the palladium center.[2]

There are two predominant, mechanistically debated pathways for this activation:

  • Boronate Formation Pathway: The base reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (Ar-B(OH)₃⁻).[3][4] This anionic boronate is significantly more reactive and readily transmetalates with the palladium(II)-halide complex (R-Pd-X).

  • Palladium-Hydroxide Pathway: In aqueous media, the base generates hydroxide ions (OH⁻), which can displace the halide on the palladium complex to form a palladium-hydroxide species (R-Pd-OH).[5][6] This complex is more reactive towards the neutral boronic acid.[5]

Recent kinetic studies suggest that for common Suzuki conditions involving weak bases and aqueous solvents, the palladium-hydroxide pathway is the dominant route.[6] Regardless of the exact pathway, the choice of base directly controls the concentration and reactivity of these key intermediates, thereby dictating the overall reaction rate and efficiency.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Role of Base in Transmetalation Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Ar-Pd(II)-X Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)2) ArPd(II)Ar'L2->Pd(0)L2 Product Ar-Ar' ArPd(II)Ar'L2->Product Reductive Elimination Base Base (e.g., K2CO3, OH⁻) Boronic_Acid Ar'-B(OH)2 Base->Boronic_Acid Pathway A: Activates Boron ArPd(II)XL2_copy Ar-Pd(II)-X Base->ArPd(II)XL2_copy Pathway B: Activates Palladium Boronate [Ar'-B(OH)3]⁻ Boronic_Acid->Boronate Boronate->ArPd(II)XL2_copy Attacks Pd-X ArPd(II)OHL2 Ar-Pd(II)-OH ArPd(II)XL2_copy->ArPd(II)OHL2 ArPd(II)OHL2->Boronic_Acid Reacts with Boronic Acid

Figure 1. The Suzuki catalytic cycle, highlighting the dual role of the base in activating either the organoboron species (Pathway A) or the palladium complex (Pathway B) to facilitate the critical transmetalation step.

Part 2: Base Selection and Troubleshooting Guide

This section is formatted to address specific experimental observations.

Q2: My reaction is slow or gives low conversion. Could the base be the issue, and where should I start?

A2: Absolutely. An inappropriate base is a leading cause of poor reaction performance. The optimal choice depends on a balance of basicity (pKa), solubility, and the nature of your substrates.

Troubleshooting Steps:

  • Start with the "Workhorses": For most standard couplings, sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are excellent starting points.[7][8] They are cost-effective, readily available, and effective for a wide range of aryl bromides and iodides.[7]

  • Consider a Stronger Base for Challenging Substrates: If you are using less reactive aryl chlorides or sterically hindered substrates, a stronger base is often required.[1][9] Potassium phosphate (K₃PO₄) is a top choice in these scenarios.[7][10] Its efficacy is attributed to its higher basicity and its ability to facilitate the catalytic cycle, even under anhydrous conditions.[10][11]

  • Evaluate the "Cesium Effect": Cesium carbonate (Cs₂CO₃) often provides superior yields, particularly with difficult couplings.[7][12] This "cesium effect" is attributed to the higher solubility of cesium salts in organic solvents and the greater polarizability of the Cs⁺ cation, which can influence catalyst activity.[13] While more expensive, it can be a powerful problem-solver.[7]

Data Presentation: Comparison of Common Inorganic Bases
BaseFormulaRelative BasicityTypical Use Cases & CharacteristicsAdvantagesDisadvantages
Sodium CarbonateNa₂CO₃ModerateGeneral purpose, good starting point for aryl-Br/I.[7]Cost-effective, widely applicable.[7]May be insufficient for challenging substrates.
Potassium CarbonateK₂CO₃ModerateSimilar to Na₂CO₃, very common.[10]Effective, inexpensive.Can be less effective than stronger bases.
Potassium PhosphateK₃PO₄StrongSterically hindered substrates, heteroaryl couplings, aryl-Cl.[7][11]Highly effective for difficult couplings, works well in anhydrous conditions.[10]More expensive than carbonates, hygroscopic.
Cesium CarbonateCs₂CO₃StrongChallenging substrates where other bases fail.[7][12]Often gives the highest yields, good organic solvent solubility ("Cesium Effect").[13]High cost.
Potassium FluorideKFModerateUseful for substrates with base-sensitive functional groups (e.g., esters).[14]Mild, protects sensitive groups.Can be less reactive.
Organic Aminese.g., Et₃NWeakGenerally less effective than inorganic bases in most Suzuki couplings.[15][16]Soluble in organic solvents.Often leads to lower yields compared to inorganic bases.[15]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[2]

Q3: I'm observing significant protodeboronation (replacement of the boronic acid group with hydrogen). How can my choice of base mitigate this?

A3: Protodeboronation is a major side reaction that consumes your boronic acid, directly lowering your potential yield. It is often promoted by strong bases and high temperatures, particularly with electron-rich or heteroaryl boronic acids.[17][18][19]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: If you suspect protodeboronation, switch from a strong base like K₃PO₄ or Cs₂CO₃ to a milder one like K₂CO₃ or even potassium fluoride (KF).[14][20]

  • Use a Biphasic Solvent System: The presence of water is often implicated in protodeboronation. While some water is necessary to dissolve many inorganic bases, using a biphasic system (e.g., Toluene/H₂O) can help partition the sensitive boronic acid away from high concentrations of aqueous base.[21]

  • Use a More Stable Boron Reagent: If the problem persists, the issue may be the inherent instability of the boronic acid itself.[17] Consider using more robust derivatives like boronic esters (e.g., pinacol esters) or MIDA boronates, which slowly hydrolyze in situ to release the boronic acid, keeping its instantaneous concentration low.[11][22]

Q4: My main byproduct is the homocoupling of my boronic acid (Ar'-Ar'). What is the role of the base here?

A4: Homocoupling of the boronic acid is typically promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[21][23] This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[24]

While the primary cause is often inadequate degassing, the base can play a secondary role. A very strong base can accelerate the reaction of the boronic acid with the unwanted Pd(II) species.

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) to remove all traces of oxygen.[22][23]

  • Use a Pd(0) Pre-catalyst: Using a pre-catalyst that is already in the active Pd(0) state (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in situ reduction.

  • Optimize Base Stoichiometry: Using a large excess of base is sometimes unnecessary and can exacerbate side reactions. Try reducing the equivalents of base to the standard 2.0-3.0 equivalents.

Troubleshooting_Flowchart start Low Yield in Suzuki Coupling low_conversion Problem: Slow Reaction / Low Conversion start->low_conversion protodeboronation Problem: Protodeboronation Side Product start->protodeboronation homocoupling Problem: Boronic Acid Homocoupling start->homocoupling sol_lc1 Is substrate challenging? (Aryl-Cl, Sterically Hindered) low_conversion->sol_lc1 sol_pd1 Use Milder Base (K2CO3 or KF) protodeboronation->sol_pd1 sol_hc1 Primary Solution: Rigorous Degassing (Remove O2) homocoupling->sol_hc1 sol_lc2 YES: Use Stronger Base (K3PO4 or Cs2CO3) sol_lc1->sol_lc2 Yes sol_lc3 NO: Start with Standard Base (K2CO3 or Na2CO3) sol_lc1->sol_lc3 No end_node Optimized Reaction sol_lc2->end_node sol_lc4 Consider 'Cesium Effect' (Use Cs2CO3) sol_lc3->sol_lc4 sol_lc4->end_node sol_pd2 Use More Stable Boron Reagent (Pinacol Ester, MIDA Boronate) sol_pd1->sol_pd2 sol_pd3 Optimize Solvent System (e.g., Biphasic Toluene/H2O) sol_pd2->sol_pd3 sol_pd3->end_node sol_hc2 Use Pd(0) Pre-catalyst sol_hc1->sol_hc2 sol_hc3 Optimize Base Stoichiometry (Avoid large excess) sol_hc2->sol_hc3 sol_hc3->end_node

Figure 2. A decision-making workflow for troubleshooting common Suzuki coupling issues related to base selection and associated side reactions.

Part 3: Experimental Protocol

General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling

This protocol provides a framework for systematically evaluating different bases to optimize your reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol% or appropriate ligand for the catalyst)

  • Base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/H₂O 10:1, 10 mL)

  • Reaction vessel (e.g., oven-dried Schlenk tube with a stir bar)

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into the Schlenk tube. Seal the tube with a septum, and flame-dry under vacuum. Allow it to cool to room temperature under a positive pressure of an inert gas (Argon or Nitrogen).

  • Addition of Solids: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium pre-catalyst (0.02 equiv), phosphine ligand (0.04 equiv), and the base (2.0 equiv) to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent(s) via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water.

  • Degassing (Cycle): Seal the vessel and perform three cycles of vacuum/inert gas backfill to ensure all oxygen is removed. After the final cycle, leave the vessel under a positive pressure of inert gas (a balloon is sufficient).

  • Reaction: Place the vessel in a preheated oil bath set to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via column chromatography and determine the isolated yield. Compare the yields obtained with each base to identify the optimal conditions.[7]

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). Benchchem.
  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. (2025). Benchchem.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. (2011). NIH.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl. (2025). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society.
  • Protodeboronation of (Hetero)
  • Various authors. (2017). Discussion on low yield in Suzuki coupling.
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Table showing effect of different bases on the Suzuki-Miyaura coupling.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Screening of different bases for Suzuki coupling.
  • A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions. (2025). Benchchem.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. (2025). Benchchem.
  • Table showing the effect of various bases on the Suzuki coupling reaction.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Discussion on Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
  • Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. (2025). Organic Letters.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters.
  • Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates.
  • Molander, G. A., & Biolatto, B. (2003). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

Sources

Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-formylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this bifunctional aromatic compound. Our focus is on moving beyond rote procedures to understand the causal relationships between solvent choice, experimental conditions, and purification outcomes.

Understanding the Molecule: this compound

This compound (C₁₄H₁₀O₃, MW: 226.23 g/mol ) is a unique molecule featuring both a carboxylic acid and an aldehyde functional group.[1][2][3] This dual functionality dictates its solubility profile, making it polar and capable of hydrogen bonding.[4] The key to successful recrystallization lies in exploiting these properties by selecting a solvent system where its solubility is high at elevated temperatures but low at ambient or sub-ambient temperatures.[5][6]

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both remedies and preventative strategies.

Question 1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline lattice.[7][8] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is so high that it becomes supersaturated at a temperature above its melting point.[9][10] Highly impure samples can also exhibit significant melting point depression, leading to oiling out.[9][10]

  • Immediate Remediation:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level.[7][9]

    • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which gives molecules time to orient themselves into a crystal lattice.[11]

  • Preventative Strategies:

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[12] This effectively lowers the temperature at which the solution becomes saturated.

    • Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution to avoid premature precipitation at high temperatures.[9]

Question 2: I have very poor or no crystal yield after cooling. What are the likely causes?

Answer:

Low recovery is a common issue and usually points to one of several experimental factors.[9]

  • Causality & Solutions:

    • Excess Solvent: This is the most frequent cause.[11] Using too much solvent prevents the solution from becoming saturated upon cooling, leaving a significant portion of your compound in the mother liquor.[9][13]

      • Solution: Gently boil off a portion of the solvent to increase the concentration and attempt to recrystallize again.[9] Before discarding the filtrate (mother liquor), test it by evaporating a small sample on a watch glass to see if a large amount of residue remains, which would confirm this issue.[9]

    • Premature Filtration: Filtering the solution while it is too cool can cause the product to crystallize in the filter funnel, leading to significant loss.

      • Solution: Ensure both the solution and the filtration apparatus (funnel, filter paper, and receiving flask) are kept hot during gravity filtration. This is often done using a steam bath or a hot plate.[5][6]

    • Inappropriate Solvent Choice: The solubility of your compound may still be too high in the chosen solvent, even at low temperatures.

      • Solution: Re-evaluate your solvent choice by performing small-scale solubility tests.[13]

Question 3: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

Answer:

When a solution cools without forming crystals, it is often in a supersaturated state.[11][13] This means the concentration of the solute is higher than its equilibrium solubility at that temperature, but crystal nucleation has not been initiated.

  • Inducing Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the liquid level.[13][14][15] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

    • Seed Crystals: Add a tiny crystal of the crude or pure this compound to the solution.[9][13] This provides a template for other molecules to deposit onto, initiating crystallization.

    • Flash Cooling: Briefly place the flask in an ultra-low temperature bath (e.g., dry ice/acetone) for a few moments. The rapid formation of a small amount of solid can sometimes provide the necessary nucleation sites. Be aware this can lead to smaller, less pure crystals if done for too long.

Question 4: The final crystals are colored, even though the pure compound should be white. How can I remove colored impurities?

Answer:

Colored impurities are common and can often be removed effectively.

  • Solution:

    • Activated Charcoal: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

    • Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.[6][16]

    • Perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool and crystallize.[14][16] Be careful not to add charcoal to a boiling solution, as it can cause vigorous bumping.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for this compound?

A1: Given its polar nature, polar solvents are the best starting point. For aromatic carboxylic acids, common successful solvents include ethanol, methanol, and water, or mixtures thereof.[17] A study on the solubility of 4-formylbenzoic acid (a structurally similar compound) showed it is soluble in water, methanol, and DMSO.[18] Another study measured the solubility of this compound itself in ethanoic acid (acetic acid) and water mixtures at high temperatures.[19] An ethanol/water or acetic acid/water mixed solvent system is highly recommended. You would dissolve the compound in the hot alcohol or acetic acid and then add hot water as the anti-solvent.

Q2: How does a mixed-solvent system work?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties.[12] You start with a "soluble solvent" in which the compound dissolves easily, even when cold. You then add a miscible "insoluble solvent" (or "anti-solvent") in which the compound is poorly soluble.[12] By dissolving the compound in a minimum of the hot soluble solvent and then adding the hot insoluble solvent dropwise until the solution turns cloudy, you create a solvent mixture that is just at the point of saturation.[12][20] This allows for crystallization to occur over a precise and controllable temperature range.

Q3: How critical is the cooling rate?

A3: The cooling rate is extremely important. Slow cooling is crucial for the formation of large, pure crystals.[14][15] Rapid cooling (e.g., plunging a hot flask directly into an ice bath) causes the solid to precipitate quickly, trapping impurities within the crystal lattice and leading to smaller, less pure crystals.[9][14] The best practice is to allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated, before moving it to an ice bath to maximize recovery.[21]

Data & Protocols

Solvent Selection Table for Aromatic Carboxylic Acids
SolventPolarityBoiling Point (°C)Suitability Notes
Water High100Good "insoluble" or "anti-solvent". Solubility of aromatic acids is often low in cold water but increases significantly in hot water.[21]
Ethanol High78Often a good "soluble" solvent. Forms an effective mixed system with water.[17]
Acetic Acid High118High solubility for aromatic acids, especially at elevated temperatures.[19] Can be used in a mixed system with water.
Acetone Medium56Can be effective, but its low boiling point may require careful handling to prevent evaporation.
Ethyl Acetate Medium77A potential candidate, often used in mixed systems with hexanes for less polar compounds.[17]
Toluene Low111Generally unsuitable as a primary solvent due to the high polarity of the compound, but could potentially be used as an anti-solvent in specific systems.
Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol-Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at a near-boiling temperature.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until you observe a persistent slight cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 more drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[14]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 20 minutes to maximize the crystal yield.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely. Determine the yield and assess purity by taking a melting point.[13]

Visual Workflows

Diagram 1: Logical Flow for Solvent System Selection

This diagram outlines the decision-making process for choosing an appropriate solvent for recrystallization.

Solvent_Selection start Start: Select a potential solvent test_cold Is the compound soluble in the cold solvent? start->test_cold test_hot Heat the solvent. Is the compound soluble? test_cold->test_hot No   bad_solvent1 Result: Unsuitable Solvent (Too soluble) test_cold->bad_solvent1  Yes cool_solution Cool the solution. Do crystals form? test_hot->cool_solution Yes   bad_solvent2 Result: Unsuitable Solvent (Insoluble) test_hot->bad_solvent2  No bad_solvent3 Result: Unsuitable Solvent (No recovery) cool_solution->bad_solvent3 No   good_solvent Result: Good Candidate for Single-Solvent Recrystallization cool_solution->good_solvent  Yes try_mixed Consider a mixed-solvent system bad_solvent2->try_mixed bad_solvent3->try_mixed

Caption: A flowchart for selecting a suitable recrystallization solvent.

Diagram 2: Troubleshooting Workflow for "Oiling Out"

This diagram provides a step-by-step process for addressing the common issue of a compound oiling out.

Oiling_Out_Troubleshooting start Problem: Compound has 'Oiled Out' action1 1. Re-heat the mixture to dissolve the oil start->action1 action2 2. Add a small amount of additional hot solvent action1->action2 action3 3. Cool the solution VERY slowly (e.g., insulate the flask) action2->action3 check Did crystals form? action3->check success Success: Pure crystals obtained check->success  Yes fail Issue Persists: Re-evaluate system check->fail No   re_eval1 Change to a solvent with a lower boiling point fail->re_eval1 re_eval2 Switch to a mixed-solvent system fail->re_eval2

Caption: A troubleshooting guide for when a compound oils out.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from Brainly. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • Pharmaffiliates. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • UCLA Chemistry. Recrystallization - Single Solvent. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown Source.
  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Solubility of Things. 4-Formylbenzoic acid. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Unknown Source.
  • Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Reddit. (2014, September 7). Recrystallization - Why two solvents? r/chemhelp. Retrieved from [Link]

  • Unknown Source. Recrystallization of Benzoic Acid. (Link unavailable)
  • ResearchGate. (2025, August 10). Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures with Different Compositions from (303.2 to 473.2) K. Retrieved from [Link]

  • Unknown Source. The Recrystallization of Benzoic Acid. (Link unavailable)

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-formylphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this and structurally similar molecules. Unexpected chemical shifts in your ¹H NMR spectrum can be a significant roadblock, suggesting anything from a contaminated sample to unforeseen molecular interactions. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My aromatic proton signals for this compound are shifted from the expected literature values. What are the primary causes?

A1: Deviations from expected chemical shifts in the aromatic region (typically 6.5-8.0 ppm) for this compound can arise from several factors.[1] The most common culprits are related to the sample's immediate chemical environment. These include:

  • Solvent Effects: The choice of deuterated solvent is critical. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (up to 0.8 ppm) compared to less magnetically active solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) due to anisotropic effects.[2][3] Polar solvents can also engage in hydrogen bonding, further altering the electron density around the analyte's protons.[4]

  • pH of the Solution: The carboxylic acid proton is highly sensitive to pH. In its protonated state (-COOH), its signal is typically found far downfield (10-13 ppm).[4] However, changes in the solution's pH can lead to deprotonation, forming the carboxylate (-COO⁻), which will cause the disappearance of this signal and can influence the chemical shifts of the nearby aromatic protons.[5][6] The ionization state of the carboxylic acid can affect the electron density of the entire molecule.

  • Concentration: At higher concentrations, intermolecular interactions, such as hydrogen bonding and π-π stacking, become more pronounced.[2][7] For carboxylic acids, increased concentration can lead to greater hydrogen bonding, which typically results in a downfield shift of the acidic proton.[2][8] Aromatic ring stacking can also influence the shifts of the aryl protons.[7]

  • Temperature: Temperature variations can alter molecular conformations, the extent of hydrogen bonding, and the rates of chemical exchange processes.[9][10][11] These changes can lead to either upfield or downfield shifts, and in some cases, can help to resolve overlapping signals.[11]

Q2: The signal for my carboxylic acid proton is much broader than expected, or it's not visible at all. Why is this happening?

A2: The carboxylic acid proton is an exchangeable proton, meaning it can be exchanged with other labile protons in the sample, such as trace amounts of water. This chemical exchange can lead to significant signal broadening. If the exchange rate is fast, the signal can broaden to the point where it becomes indistinguishable from the baseline.

The visibility and sharpness of the carboxylic acid proton signal are highly dependent on the solvent, temperature, and the presence of even minute quantities of water. In protic solvents or in the presence of water, this signal is often broad or absent. In anhydrous, aprotic solvents like DMSO-d₆, the signal is more likely to be observed as a sharp singlet.

Q3: I'm observing extra peaks in my spectrum that don't correspond to this compound. What could they be?

A3: Extraneous peaks in an NMR spectrum are typically due to impurities. These can include:

  • Residual Solvents: Small amounts of non-deuterated solvents from the synthesis or purification process are a common source of impurity peaks. A well-known resource for identifying these is the paper by Gottlieb, Kotlyar, and Nudelman, which lists the chemical shifts of common laboratory solvents.[12]

  • Starting Materials or Byproducts: Incomplete reactions or side reactions during the synthesis of this compound can result in the presence of unreacted starting materials or unexpected byproducts.[13] Careful review of the synthetic route can help in identifying these species.

  • Degradation Products: The compound may have degraded due to exposure to heat, light, or reactive reagents.[13]

  • Water: A peak corresponding to water (H₂O or HOD) is frequently observed. Its chemical shift is highly variable and depends on the solvent, temperature, and concentration.[12]

Troubleshooting Workflows

To systematically diagnose the cause of unexpected NMR shifts, follow the logical progression outlined below.

Caption: A flowchart for troubleshooting unexpected NMR shifts.

Detailed Troubleshooting Guides
Guide 1: Diagnosing Solvent and Concentration Effects

Unexpected shifts in the aromatic protons are frequently linked to the choice of solvent and the concentration of the sample.

Observed Problem: Aromatic proton signals are shifted upfield or downfield compared to expected values. The carboxylic acid proton signal may be broad or absent.

Underlying Principle: Aromatic solvents can induce shielding or deshielding effects on nearby protons due to the creation of a ring current in the magnetic field.[3] Additionally, intermolecular hydrogen bonding, which is concentration-dependent, can significantly deshield the carboxylic acid proton and, to a lesser extent, the aromatic protons.[2][8]

Experimental Protocol:

  • Baseline Spectrum: If not already done, acquire a standard ¹H NMR spectrum of your sample in a common, non-aromatic solvent like DMSO-d₆. Note the chemical shifts of all signals.

  • Solvent Exchange: Prepare a new sample of your compound in a different deuterated solvent, preferably one with different properties (e.g., if the first was in DMSO-d₆, try CDCl₃ or acetone-d₆). Acquire a ¹H NMR spectrum and compare the chemical shifts to the baseline.

  • Dilution Study: Prepare a series of samples of your compound in the same solvent at decreasing concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM).

  • Data Analysis: Acquire a ¹H NMR spectrum for each concentration. Plot the chemical shift of each proton signal as a function of concentration. Significant changes in chemical shift with dilution are indicative of intermolecular interactions.[14]

Expected Results and Interpretation:

ObservationLikely Cause
Aromatic signals shift upon changing solvent.Solvent-induced anisotropic effects.
Carboxylic acid proton shifts downfield with increasing concentration.Intermolecular hydrogen bonding.[2]
Aromatic signals shift slightly with changing concentration.π-π stacking or other intermolecular interactions.[7]
Guide 2: Investigating the Impact of pH

The ionization state of the carboxylic acid moiety has a profound effect on the electronic structure of the molecule and, consequently, the chemical shifts of its protons.

Observed Problem: The chemical shifts of the aromatic protons adjacent to the carboxylic acid are anomalous, and the -COOH proton signal is absent.

Underlying Principle: The deprotonation of the carboxylic acid to a carboxylate anion introduces a negative charge, which alters the electron-withdrawing nature of the substituent and influences the shielding of the aromatic protons. This equilibrium is pH-dependent.[5][6]

Experimental Protocol:

  • Baseline Spectrum: Acquire a ¹H NMR spectrum of your sample in a suitable solvent (e.g., D₂O or DMSO-d₆ with a drop of D₂O).

  • Acidification: To the NMR tube, add a microliter of a dilute acid (e.g., DCl in D₂O). Shake well.

  • Acquire Spectrum: Re-acquire the ¹H NMR spectrum and observe any changes in the chemical shifts of the aromatic protons. Note if the carboxylic acid proton signal appears.

  • Basification (Optional): In a separate experiment, a small amount of a base (e.g., NaOD in D₂O) can be added to ensure complete deprotonation, and the spectrum can be compared to the acidic and neutral conditions.

Expected Results and Interpretation:

ConditionExpected Observation
Neutral/Slightly BasicCarboxylic acid proton signal may be absent. Aromatic proton shifts are influenced by the carboxylate form.
Acidified (low pH)A sharp signal for the -COOH proton should appear between 10-13 ppm. Aromatic proton shifts will change to reflect the protonated state.
Guide 3: Utilizing Variable Temperature (VT) NMR

VT-NMR is a powerful tool for studying dynamic processes such as conformational changes and chemical exchange.[10]

Observed Problem: Signals are unexpectedly broad, or you suspect the presence of multiple conformers in slow exchange.

Underlying Principle: Increasing the temperature can increase the rate of dynamic processes.[10] If broad peaks are due to exchange, they may sharpen at higher temperatures. Conversely, if multiple conformers are present, changing the temperature will alter their relative populations, leading to changes in the weighted-average chemical shifts.[11]

Experimental Protocol:

  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Incremental Heating: Increase the sample temperature in increments (e.g., 10 K steps, from 298 K to 328 K). Allow the temperature to equilibrate for several minutes at each step.

  • Acquire Spectra: Acquire a spectrum at each temperature.

  • Cooling (Optional): If the instrument allows, spectra can also be acquired at lower temperatures to observe the opposite effects.

  • Data Analysis: Compare the spectra at different temperatures, noting changes in chemical shifts, peak shape, and resolution.[9]

Expected Results and Interpretation:

Observation with Increasing TemperatureLikely Cause
Broad peaks sharpen.The system is moving from intermediate to fast exchange on the NMR timescale.
Chemical shifts of -OH or -NH protons move upfield.Reduction in hydrogen bonding.[11]
Overlapped signals become resolved.Temperature-dependent changes in chemical shifts have separated the signals.[11]
Relative peak integrals change.A shift in the equilibrium between different conformers or species.

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Caption: A generalized workflow for diagnostic NMR experiments.

By methodically working through these FAQs and troubleshooting guides, you will be well-equipped to identify the root cause of unexpected NMR shifts for this compound and obtain clean, interpretable, and reliable data for your research.

References

  • Jaremko, M., Jaremko, Ł., & Ejchart, A. (Year). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science. [Link]

  • Chemistry For Everyone. (2025). How Does Temperature Affect NMR? YouTube. [Link]

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-9. [Link]

  • Márquez, M., Mó, O., Yáñez, M., & Elguero, J. (2005). Temperature Dependence of Proton NMR Chemical Shift As a Criterion To Identify Low-Barrier Hydrogen Bonds. The Journal of Physical Chemistry A, 109(16), 3739-3744. [Link]

  • Raynes, W. T., Buckingham, A. D., & Bernstein, H. J. (1962). Temperature‐Dependent Chemical Shifts in the NMR Spectra of Gases. The Journal of Chemical Physics, 36(12), 3481-3488. [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. uOttawa. [Link]

  • Reich, H. J. (2020). 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

  • Cleary, J., & Malthouse, J. P. G. (2016). Effect of pH on the chemical shifts of the 13 C-NMR signals from the α-hydroxycarboxylic acids formed from Z-Lys-13 COCHO and Z-Lys-CO 13 CHO. ResearchGate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Rashkin, M. J., & Waters, M. L. (2002). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 124(8), 1860-1861. [Link]

  • Hayami, H., & Oki, M. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Chemistry Letters, 16(4), 775-778. [Link]

  • Khan Academy. (n.d.). Electronegativity and chemical shift. Khan Academy. [Link]

  • Philip, M. (2019). How will increase in concentration affect HNMR Spectrum? ResearchGate. [Link]

  • Brown, T. L., & Stark, K. (1965). The Effect of Aromatic Solvents on Proton Magnetic Resonance Spectra. The Journal of Physical Chemistry, 69(9), 2679-2683. [Link]

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • The Organic Chemistry Tutor. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

  • Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

  • Rashkin, M. J., & Waters, M. L. (2002). 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. [Link]

  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(17), 3537-3548. [Link]

  • D'Souza, F., et al. (2019). pH-dependent chemical shift of carbonyl ¹³C-atoms of representative... ResearchGate. [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Formylbenzoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-formylphenyl)benzoic Acid. PubChem. [Link]

  • Singh, L., & Sharma, V. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

Sources

Technical Support Center: Understanding and Mitigating the Degradation of 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-formylphenyl)benzoic acid (4,4'-FPBA). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their work. As a key building block in the synthesis of metal-organic frameworks (MOFs), polymers, and complex pharmaceutical intermediates, understanding its stability and potential degradation pathways is critical for achieving reproducible and high-quality experimental outcomes.

This document moves beyond simple protocols to provide a deeper understanding of the causal mechanisms behind the degradation of 4,4'-FPBA. We will explore common issues encountered in the lab, offer practical troubleshooting advice, and provide validated methods to monitor and prevent unwanted side reactions.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with this compound. The format is designed to help you quickly diagnose and resolve experimental challenges.

Frequently Asked Questions

Q1: What are the primary degradation pathways for this compound under typical reaction conditions?

A: The molecule has two reactive functional groups: a formyl (aldehyde) group and a carboxylic acid group, attached to a stable biphenyl core. The formyl group is the most susceptible to transformation. The primary degradation pathways are:

  • Oxidation: The aldehyde is easily oxidized to a carboxylic acid, forming biphenyl-4,4'-dicarboxylic acid . This is the most common degradation pathway, often initiated by atmospheric oxygen, trace metal catalysts, or oxidizing reagents.[1][2]

  • Reduction: The aldehyde can be reduced to a primary alcohol, yielding 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid . This typically occurs in the presence of reducing agents (e.g., NaBH₄) or under certain catalytic hydrogenation conditions.[3]

  • Decarboxylation: Loss of the carboxylic acid group as CO₂ can occur under harsh thermal conditions or via specific photocatalytic pathways, resulting in 4-formylbiphenyl .[4]

  • Photodegradation: Exposure to light, particularly UV irradiation, can promote oxidative pathways and potentially lead to more complex radical-mediated side reactions.[5][6]

Q2: My reaction mixture containing 4,4'-FPBA turned yellow/brown upon heating or prolonged stirring in the air. What is likely happening?

A: A color change to yellow or brown is a strong indicator of oxidative degradation and potentially polymerization. The formyl group can undergo autoxidation, a process that can be accelerated by heat and light, often involving radical intermediates that can lead to colored polymeric byproducts.[1] This process can occur even without the addition of a strong oxidant; atmospheric oxygen is often sufficient.[2][5] To mitigate this, we strongly recommend running reactions under an inert atmosphere (Nitrogen or Argon) and protecting the reaction vessel from light.

Q3: I am seeing an unexpected peak in my LC-MS analysis with a mass of (M+16). What is this byproduct?

A: A mass increase of 16 amu (atomic mass units) almost certainly corresponds to the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). The resulting molecule is biphenyl-4,4'-dicarboxylic acid. This is a very common observation and confirms that oxidative degradation is occurring in your system.

Q4: How stable is this compound during prolonged storage? What are the ideal storage conditions?

A: The solid compound is relatively stable if stored correctly. However, due to the susceptibility of the aldehyde group to air oxidation, long-term storage requires specific precautions. For optimal stability, store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (or at least with minimal headspace), and in a cool, dark, and dry place. Storing it in a desiccator is also recommended to protect against moisture.

Q5: I need to perform a reaction on the carboxylic acid (e.g., esterification, amidation) without affecting the aldehyde. What is the best approach?

A: This is a classic chemoselectivity problem. While the carboxylic acid is generally more reactive towards nucleophiles under acidic conditions, many reagents can affect the aldehyde. The most robust strategy is to use a protecting group for the aldehyde. A common and effective method is to convert the aldehyde into an acetal (e.g., by reacting it with ethylene glycol in the presence of an acid catalyst). The acetal is stable to a wide range of reaction conditions used for modifying the carboxylic acid. Once the desired transformation on the carboxylic acid is complete, the aldehyde can be regenerated by simple acid-catalyzed hydrolysis.

Section 2: Major Degradation Pathways & Mechanisms

A foundational understanding of the chemical transformations 4,4'-FPBA can undergo is essential for designing robust experimental protocols.

Oxidative Degradation

The formyl group is an electron-withdrawing group, but it is readily susceptible to oxidation.

  • Mechanism: Light-induced autoxidation is a primary non-reagent-based pathway. It proceeds via a radical chain mechanism where atmospheric oxygen acts as the oxidant.[1] The reaction can be initiated by light or trace metal impurities. The initial product is often a peroxy acid, which then reacts with another molecule of the aldehyde to yield two molecules of the carboxylic acid.[1]

  • Common Oxidants: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents will rapidly and quantitatively convert the formyl group to a carboxylic acid.[3]

  • Mitigation:

    • Use deoxygenated solvents.

    • Maintain an inert atmosphere (N₂ or Ar) throughout the experiment.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Use high-purity reagents and solvents to minimize trace metal catalysts.

Thermal Decomposition

The biphenyl core of the molecule is quite thermally stable.[7][8] However, the functional groups will degrade at lower temperatures than the core structure. Significant decomposition is generally not observed at temperatures below 200°C, but prolonged heating, even at lower temperatures, can accelerate oxidative pathways. At very high temperatures (>400°C), the biphenyl core itself can degrade, leading to the formation of benzene, phenol, and higher-order oligomers like terphenyls.[9]

Photodegradation

Aromatic aldehydes are known to be photo-active.[6] Upon absorption of UV light, the aldehyde can be excited to a state where it can initiate radical reactions. This makes it crucial to protect any reactions or stored solutions from direct light exposure to prevent the formation of unwanted and often complex byproducts.[5][10]

Below is a diagram illustrating the key degradation pathways originating from 4,4'-FPBA.

G start This compound (C₁₄H₁₀O₃) oxidized Biphenyl-4,4'-dicarboxylic acid (Oxidation Product, M+16) start->oxidized [O] (Air, Light, Oxidants) reduced 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid (Reduction Product, M+2) start->reduced [H] (Reducing Agents) decarboxylated 4-Formylbiphenyl (Decarboxylation Product, M-44) start->decarboxylated Δ or hν (-CO₂)

Caption: Primary degradation pathways of this compound.

Section 3: Experimental Protocols & Data

To aid in your research, we provide standardized protocols for monitoring degradation and a summary of expected products.

Protocol 3.1: Monitoring Degradation by HPLC-UV

This protocol allows for the quantitative analysis of 4,4'-FPBA and its primary oxidative byproduct, biphenyl-4,4'-dicarboxylic acid.

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • High-purity samples of 4,4'-FPBA and biphenyl-4,4'-dicarboxylic acid for use as standards.

Procedure:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of the standards in a 50:50 mixture of Acetonitrile and Water. Create a dilution series (e.g., 1, 5, 10, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      10.0 10 90
      12.0 10 90
      12.1 70 30

      | 15.0 | 70 | 30 |

  • Data Analysis: Identify peaks by comparing retention times with the standards. Quantify the amounts of starting material and degradation product using the calibration curve. Biphenyl-4,4'-dicarboxylic acid, being more polar, will typically have a shorter retention time than the starting material under these conditions.

Troubleshooting Workflow

When faced with an unexpected result, a systematic approach is key.

G cluster_mitigation Potential Modifications observe Observe Anomaly (Low Yield, Color Change, Byproduct) analyze Analyze Sample (LC-MS, NMR) observe->analyze identify Identify Structure of Byproduct (Mass, Fragmentation, Shifts) analyze->identify consult Consult Degradation Pathways (See Section 2) identify->consult modify Modify Experimental Conditions consult->modify mod1 Use Inert Atmosphere (N₂/Ar) modify->mod1 mod2 Protect from Light modify->mod2 mod3 Lower Reaction Temperature modify->mod3 mod4 Use Purified/Deoxygenated Solvents modify->mod4 mod5 Introduce Protecting Group modify->mod5

Caption: A systematic workflow for troubleshooting unexpected experimental results.

Data Summary Table
ConditionPrimary Degradation PathwayMajor ProductKey Prevention Strategy
Air Exposure (Ambient) OxidationBiphenyl-4,4'-dicarboxylic acidStore and handle under an inert atmosphere (N₂/Ar).
Light Exposure (UV/Sun) Photo-oxidationBiphenyl-4,4'-dicarboxylic acid & radical byproductsProtect vessels from light (e.g., amber glass, foil).
High Temperature (>200°C) Thermal/OxidativeBiphenyl-4,4'-dicarboxylic acid, potential decarboxylationUse the lowest effective reaction temperature.
Presence of Reductants Reduction4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acidUse chemoselective reagents; consider protection.
Strong Oxidizing Agents OxidationBiphenyl-4,4'-dicarboxylic acidAvoid unless this transformation is intended.

References

  • Owusu-Ware, S. K., et al. (2011). Thermal stability implication of positional isomerism of novel biphenyl derivatives. AAPS Annual Meeting and Exposition.

  • Salem, M. S. H., et al. (2023). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Advances, 13(38), 26685-26694.

  • Zalesskaya, E. Y., et al. (2020). Thermodynamic properties of some biphenyls: Enthalpies of formation and reorganization of aromatic radicals. ResearchGate.

  • Batsika, C. S., et al. (2021). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry, 23(14), 5122-5127.

  • Hilton, M. J., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085.

  • Jung, C. (2023). Thermal stability of used eutectic mixture of biphenyl and diphenyl ether. ResearchGate.

  • Batsika, C. S., et al. (2021). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. ResearchGate.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • Biosynth. (n.d.). This compound.

  • Wikipedia. (n.d.). Formylation.

  • Wright, C. I. (2015). Comparing the Thermal Stability and Oxidative State of Mineral and Biphenyl Diphenyl Oxide Based Heat Transfer Fluids. Journal of Chemical Engineering & Process Technology.

  • Kokotos, G., et al. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 2538-2551.

  • MedchemExpress. (n.d.). 4-Formylbenzoic acid.

  • Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology, 45(1-2), 87-92.

  • LibreTexts Chemistry. (2023). Carboxyl Derivatives.

  • NIST. (n.d.). Biphenyl. NIST WebBook.

  • Sigma-Aldrich. (n.d.). 4-Formylbenzoic acid.

  • PubChem. (n.d.). 4-Formylbenzoic acid. National Center for Biotechnology Information.

  • González, G., et al. (2000). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by Enterobacter cloacae strain EM. ResearchGate.

  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions. YouTube.

  • Freelance-Teacher. (2009). Hydrolysis of carboxylic acid derivatives (1). YouTube.

  • The Royal Society of Chemistry. (n.d.). Supporting Information 2 (S2).

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate.

  • ChemicalBook. (n.d.). What is 4-Formylbenzoic acid?.

  • Kantlehner, W., et al. (2009). Method for producing aromatic or heteroaromatic aldehyde, ketone and carboxylic acid derivative. Google Patents.

  • Nayak, A. S., et al. (2025). Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology, 40(1), 210-220.

  • Wittke, R., et al. (2012). Model studies on benzene formation from benzaldehyde. ResearchGate.

  • PubChem. (n.d.). 3-(4-formylphenyl)benzoic acid. National Center for Biotechnology Information.

  • Chemistry with Mrs. K. (2016). 4.4 Oxidation-Reduction Reactions. YouTube.

  • Wang, Y., et al. (2022). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083-1086.

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Validation & Comparative

A Comparative Guide to the Structural Validation of 4-(4-formylphenyl)benzoic acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound like 4-(4-formylphenyl)benzoic acid, a versatile building block in the synthesis of metal-organic frameworks and other functional materials, precise structural validation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the experimental protocols, comparative performance, and the synergistic value of these methods in providing a holistic and trustworthy structural assignment.

The Imperative of Structural Certainty

This compound (4,4'-FPBA) possesses two key functional groups: a carboxylic acid and an aldehyde. The spatial arrangement of these groups and the conformation of the biphenyl core are critical to its reactivity and its ability to form ordered supramolecular structures. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), failed synthetic campaigns, and ultimately, significant delays in development timelines. Therefore, a rigorous and multi-faceted approach to structural validation is not just best practice; it is a necessity.

Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state. The resulting electron density map, when refined, yields precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

Experimental Protocol: From Powder to Picture

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both skill and patience.

Step 1: Synthesis and Purification of this compound

While various synthetic routes exist, a common approach involves the Suzuki coupling of 4-formylphenylboronic acid with 4-iodobenzoic acid. Following the reaction, rigorous purification, typically by recrystallization or column chromatography, is essential to obtain a sample of high purity, which is a prerequisite for growing high-quality single crystals.

Step 2: Crystal Growth – The Art and Science

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For this compound, several solvent systems can be explored. A common and effective method is slow evaporation from a suitable solvent or a mixture of solvents.

  • Methodology:

    • Dissolve a small amount of purified this compound in a solvent in which it is sparingly soluble at room temperature but more soluble upon heating (e.g., a mixture of ethanol and water, or dimethylformamide).

    • Gently heat the solution to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor for the formation of well-defined, transparent crystals.

  • Causality: The slow cooling and evaporation process allows the molecules to self-assemble into a highly ordered, repeating crystal lattice, which is essential for diffracting X-rays in a coherent manner. Rapid precipitation will lead to a microcrystalline powder, which is unsuitable for single-crystal analysis.

Step 3: Data Collection and Structure Solution

  • A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is "solved" using direct methods or Patterson methods to obtain an initial electron density map.

  • The atomic positions are refined against the experimental data to generate the final, highly accurate molecular structure.

Visualizing the Workflow

The entire process, from sample preparation to final structure validation, can be visualized as a linear workflow.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_validation Validation Synthesis Synthesis of 4,4'-FPBA Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Validated 3D Structure Refinement->Final_Structure

Caption: Workflow for X-ray Crystallography Validation.

Part 2: Orthogonal Validation - Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable single crystals. Furthermore, it only provides information about the solid-state structure, which may differ from the structure in solution. Therefore, spectroscopic methods like NMR and Mass Spectrometry are indispensable for providing complementary and confirmatory data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. It is a powerful tool for confirming the connectivity and constitution of a molecule in solution.

Experimental Protocol: ¹H and ¹³C NMR of this compound

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more complex structures, 2D NMR experiments like COSY and HMBC can be employed to establish proton-proton and proton-carbon correlations.

  • Data Analysis:

    • ¹H NMR: The spectrum of this compound will show distinct signals for the aromatic protons and the aldehyde proton. The chemical shifts, integration, and coupling patterns provide crucial information about the substitution pattern of the aromatic rings. For instance, the aldehyde proton will appear as a singlet at a characteristic downfield shift (around 10 ppm).

    • ¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and aldehyde groups, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Experimental Protocol: HRMS of this compound

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent and introduce it into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: The spectrum will show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻). The measured mass-to-charge ratio is compared to the calculated exact mass of the proposed structure (C₁₄H₁₀O₃). A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition. Fragmentation patterns can also provide structural information.

Part 3: A Comparative Analysis

To provide a clear and objective comparison, the performance of these techniques is summarized below.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of atoms, solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Sample Requirement High-quality single crystal~1-10 mg of pure sample<1 mg of sample
Key Advantage Unambiguous and definitive structural determinationProvides information on solution-state structure and dynamicsHigh sensitivity and accuracy in determining molecular formula
Key Limitation Requires suitable single crystals, which can be difficult to growDoes not directly provide 3D structure; interpretation can be complexProvides limited information on connectivity and stereochemistry

Conclusion: A Synergistic Approach to Trustworthy Validation

While single-crystal X-ray crystallography remains the unequivocal gold standard for the structural validation of this compound, a comprehensive and trustworthy characterization relies on a synergistic approach. NMR spectroscopy confirms the molecular connectivity and solution-state structure, while mass spectrometry provides irrefutable evidence of the elemental composition. By integrating the data from these orthogonal techniques, researchers can have the highest level of confidence in their structural assignment, paving the way for successful downstream applications in drug discovery and materials science. This multi-pronged validation strategy embodies the principles of scientific rigor and ensures the integrity of the foundational data upon which further research is built.

References

  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis Genome Center. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. Kind, T., & Fiehn, O. (2007). Bioanalytical reviews, 2(1-4), 23-60. [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Martin, G. E., & Williams, A. J. (2014). Journal of natural products, 77(8), 1933–1943. [Link]

  • PubChem: this compound. National Center for Biotechnology Information. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2013). FEBS journal, 280(24), 6295–6324. [Link]

  • A new generation of crystallographic validation tools for the protein data bank. Read, R. J., Adams, P. D., Arendall, W. B., Brunger, A. T., Emsley, P., Joosten, R. P., Kleywegt, G. J., Krissinel, E. B., Lüthy, R., Richardson, J. S., & Urzhumtsev, A. (2011). Structure (London, England : 1993), 19(10), 1395–1412. [Link]

A Senior Application Scientist's Guide to MOF Linker Selection: 4-(4-formylphenyl)benzoic acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of Metal-Organic Frameworks (MOFs), the organic linker is not merely a structural component; it is the primary determinant of the framework's properties and functional potential. The choice of linker dictates pore size, chemical environment, and the capacity for further functionalization. This guide provides an in-depth comparison of two prominent carboxylic acid-based linkers: the foundational terephthalic acid and the functionally advanced 4-(4-formylphenyl)benzoic acid.

We will move beyond a simple cataloging of properties to explore the causal relationships between linker structure and MOF performance, supported by experimental data and validated protocols. This analysis is designed to equip researchers, particularly those in materials science and drug development, with the insights needed to make informed linker selections for their specific applications.

The Contenders: Structure and Intrinsic Properties

At first glance, the two linkers appear structurally similar, both featuring a biphenyl or phenyl core with carboxylate groups for coordination. However, the presence of a terminal aldehyde group in this compound introduces a critical point of divergence.

Terephthalic Acid (TPA)

Also known as benzene-1,4-dicarboxylic acid (BDC), TPA is a workhorse linker in MOF chemistry. Its formula is C₆H₄(CO₂H)₂.

  • Symmetry and Rigidity: TPA is a highly symmetric, linear, and rigid molecule. This structural simplicity and predictability are significant assets, often leading to the formation of well-ordered, crystalline frameworks with high porosity.

  • Coordination: The two carboxylate groups are positioned at opposite ends of the benzene ring (para-position), allowing it to bridge metal nodes effectively to build extended 1D, 2D, or 3D structures.

  • Inert Nature: The phenyl ring of TPA is chemically stable and relatively unreactive, which contributes to the overall stability of the resulting MOFs but offers no handles for further chemical modification.

This compound (f-pPBA)

This linker, with the chemical formula C₁₄H₁₀O₃, represents a strategic evolution of the simple dicarboxylate design.

  • Asymmetry and Length: It is a longer, less symmetric linker than TPA. This can influence the kinetics of MOF formation and may lead to more complex or interpenetrated framework topologies.

  • Dual Functionality: While it possesses a terminal carboxylate group for framework construction, its defining feature is the chemically accessible aldehyde (-CHO) group.

  • Reactive Handle: The aldehyde group is a versatile chemical handle that does not typically participate in the initial MOF synthesis. Instead, it remains available within the pores of the final material, opening the door for a powerful technique known as post-synthetic modification (PSM).

Caption: Chemical structures of Terephthalic Acid and this compound.

Head-to-Head Comparison: Performance and Applications

The choice between these linkers is a trade-off between the simplicity and stability offered by TPA and the functional versatility endowed by f-pPBA.

Comparative Data Summary

To provide a quantitative comparison, the table below summarizes typical properties for MOFs synthesized from TPA and its functionalized analogues. UiO-66, a highly stable zirconium-based MOF, is used as a benchmark framework.

PropertyUiO-66 (TPA Linker)UiO-66-NH₂ (Functionalized Analogue)IRMOF-3 (Functionalized Analogue)Notes
BET Surface Area ~1200-1800 m²/g~1100-1400 m²/g~700-2200 m²/gSurface area can be lower in functionalized MOFs due to the added bulk of the functional group.[1][2] IRMOF-3's wide range depends heavily on synthesis and activation conditions.[1][3]
Pore Volume ~0.5-0.7 cm³/g~0.4-0.6 cm³/g~0.3-0.8 cm³/gA similar trend to surface area is observed.
Thermal Stability Up to 500 °C in air~450 °C in airUp to 400 °CThe Zr-O cluster in UiO-66 provides exceptional thermal stability.[2][4] Zn-based IRMOFs are generally less thermally robust.[1]
Chemical Stability High stability in water and acidic solutions (pH > 1); moderate stability in basic solutions.[4][5][6]Similar to parent UiO-66, though the amine group can alter surface chemistry.Moderate; sensitive to moisture over long periods.UiO-66 is a benchmark for chemical stability among MOFs. IRMOF series stability is a known limitation.
Post-Synthetic Modification (PSM) Not possibleYes (on -NH₂)Yes (on -NH₂)This is the key advantage of functionalized linkers. Aldehyde groups offer a different, highly useful reaction chemistry (e.g., imine condensation).

Note: Data for a direct f-pPBA analogue of UiO-66 is less common in literature than for the amino-functionalized version (UiO-66-NH₂), which is used here as a proxy for a functionalized framework. IRMOF-3, which uses an amino-functionalized TPA linker, is also included for comparison as a widely studied functional MOF.

The Power of the Aldehyde: Post-Synthetic Modification (PSM)

The primary reason to select f-pPBA over TPA is to leverage the reactivity of the aldehyde group. PSM allows for the precise engineering of the MOF's internal environment after the crystalline framework has been established. This overcomes a major challenge in MOF synthesis, where harsh reaction conditions can be incompatible with sensitive functional groups.

The aldehyde acts as an electrophilic site, perfect for reactions like imine condensation with primary amines. This simple, efficient reaction allows for the grafting of a vast library of molecules onto the MOF's internal surface.

Caption: Workflow for Post-Synthetic Modification (PSM) of an aldehyde-tagged MOF.

Applications Unlocked by PSM:

  • Catalysis: Immobilize catalytic species, such as organocatalysts or metal complexes, within the MOF pores. The framework provides site isolation, preventing catalyst dimerization and improving stability.

  • Sensing: Graft chromophores or fluorophores that exhibit a change in color or fluorescence upon binding to a target analyte. The MOF's porosity can pre-concentrate the analyte, enhancing sensitivity.

  • Drug Delivery: Attach drugs or targeting ligands to the framework. The covalent linkage can be designed to be cleavable under specific physiological conditions (e.g., changes in pH), allowing for controlled release.

  • Surface Engineering: Change the pore environment from hydrophobic to hydrophilic (or vice versa) to selectively adsorb specific molecules, for applications like gas separation or water purification.

Experimental Corner: Protocols and Workflows

Trustworthy science is reproducible. The following section provides validated, step-by-step protocols for the synthesis of a benchmark TPA-based MOF and a conceptual workflow for synthesizing and modifying an f-pPBA-based MOF.

Protocol 1: Synthesis of UiO-66 (TPA Linker)

This protocol is a standard method for producing highly crystalline UiO-66.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (TPA)

  • N,N-Dimethylformamide (DMF), high purity

  • Hydrochloric acid (HCl), concentrated

  • Teflon-lined stainless steel autoclave (e.g., 23 mL)

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 125 mg of ZrCl₄ and 122 mg of TPA in 10 mL of DMF.

  • Modulator Addition: To this solution, add 0.375 mL of concentrated HCl. This acid acts as a modulator, controlling the nucleation and growth of the MOF crystals and helping to minimize defects.

  • Sonication: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained.

  • Solvothermal Synthesis: Transfer the solution to a 23 mL Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Collection: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature. A white crystalline powder will have precipitated.

  • Washing: Decant the supernatant. Wash the collected solid by centrifuging and resuspending in fresh DMF three times to remove unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling DMF from the pores, immerse the powder in ethanol for 3 days, replacing the ethanol daily.

  • Activation: Dry the ethanol-exchanged sample under vacuum at 150 °C for 12 hours. This process, known as "activation," removes the solvent from the pores, making them accessible. The final product is activated UiO-66 powder.

Protocol 2: Synthesis and Modification of an f-pPBA MOF (Conceptual)

This conceptual protocol outlines the synthesis of a hypothetical Zr-based MOF with the f-pPBA linker (Zr-f-pPBA) and its subsequent modification.

Part A: Synthesis of Zr-f-pPBA

  • Synthesis: Follow the procedure for UiO-66 (Protocol 1), but replace terephthalic acid with an equimolar amount of this compound. The reaction conditions (temperature, time, modulator) may require optimization to achieve high crystallinity.

  • Washing & Activation: Perform the washing and activation steps as described above. It is critical to use gentle activation conditions to avoid degradation of the aldehyde groups.

Part B: Post-Synthetic Modification with a Primary Amine

  • Suspension: Suspend 100 mg of activated Zr-f-pPBA MOF in 10 mL of a dry, inert solvent like dichloromethane (DCM).

  • Reagent Addition: Add a 10-fold molar excess of the desired primary amine (e.g., aniline or an amino-functionalized dye).

  • Reaction: Stir the suspension at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: Collect the solid by centrifugation. Wash thoroughly with fresh DCM multiple times to remove any unreacted amine and byproducts.

  • Drying: Dry the final, functionalized MOF under vacuum at a low temperature (e.g., 60-80 °C) to avoid degradation of the newly formed imine bond.

Characterization Workflow

A self-validating experimental plan requires rigorous characterization at each step.

Caption: Standard workflow for the characterization of synthesized MOFs.

Conclusion and Expert Recommendation

The choice between terephthalic acid and this compound is fundamentally a choice between passive structure and active functionality.

  • Choose Terephthalic Acid (TPA) when the primary requirements are high thermal and chemical stability, maximum porosity, and cost-effectiveness. TPA is the ideal linker for applications centered on bulk storage (e.g., hydrogen or methane storage) or when the MOF serves as a simple, robust porous support without the need for specific chemical interactions.

  • Choose this compound (f-pPBA) when the application demands a tailored chemical environment or subsequent functionalization. The upfront investment in a more complex linker is justified for advanced applications in heterogeneous catalysis, targeted drug delivery, and selective sensing, where the ability to covalently modify the framework's interior is paramount.

Ultimately, the aldehyde functionality of f-pPBA transforms the MOF from a static container into a dynamic and adaptable chemical platform, empowering researchers to design materials with precision-engineered properties for the most demanding of applications.

References

  • Illustrated Glossary of Organic Chemistry - Terephthalic acid. UCLA Department of Chemistry & Biochemistry. [Link]

  • Terephthalic acid - Wikipedia. Wikipedia. [Link]

  • This compound | C14H10O3 | CID 2794722 - PubChem. National Center for Biotechnology Information. [Link]

  • Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications. MDPI. [Link]

  • One-Pot Preparation of HCPT@IRMOF-3 Nanoparticles for pH-Responsive Anticancer Drug Delivery. National Center for Biotechnology Information. [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. National Center for Biotechnology Information. [Link]

  • Post-synthesis modification of a metal-organic framework to form metallosalen-containing MOF materials. Semantic Scholar. [Link]

  • Postsynthetic Modification of Metal–Organic Frameworks. ACS Publications. [Link]

  • Acid-functionalized UiO-66(Zr) MOFs and their evolution after intra-framework cross-linking: structural features and sorption properties. Royal Society of Chemistry. [Link]

  • Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions. MDPI. [Link]

  • Acid Stability of MIV (M = Zr, Hf, Ce, Th) UiO-66 MOFs from a Solution Perspective. ResearchGate. [Link]

  • Metal-organic frameworks vs. buffers: Case study of UiO-66 stability. ChemRxiv. [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning transformation that forges carbon-carbon bonds with remarkable precision and versatility.[1][2] Its widespread adoption in pharmaceutical and materials science is a testament to its reliability. At the heart of this reaction lies the palladium catalyst, the lynchpin that dictates the reaction's efficiency, scope, and success.

The choice of catalyst is not a trivial one; it is a critical decision that can mean the difference between a high-yielding, clean reaction and a complex mixture. This guide provides a comparative analysis of the primary classes of palladium catalysts used in modern Suzuki couplings. We will delve into the mechanistic rationale behind their design, present comparative performance data, and offer a robust experimental protocol to ground these concepts in practice.

The Engine of C-C Bond Formation: The Suzuki Coupling Catalytic Cycle

To compare catalysts, one must first understand the engine they drive. The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the entire cycle.[1][2][5]

  • Transmetalation: The organic moiety (R²) is transferred from the organoboron reagent to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[1][6]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

The ligand bound to the palladium center is not a mere spectator. It profoundly influences every step of this cycle, affecting catalyst stability, activity, and substrate scope.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 LₙPd⁰ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_ii_halide R¹-Pdᴵᴵ(Lₙ)-X oxidative_add->pd_ii_halide transmetalation Transmetalation pd_ii_halide->transmetalation R²-B(OR)₂ + Base pd_ii_diaryl R¹-Pdᴵᴵ(Lₙ)-R² transmetalation->pd_ii_diaryl reductive_elim Reductive Elimination pd_ii_diaryl->reductive_elim reductive_elim->pd0 R¹-R² caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

A Comparative Analysis of Palladium Catalyst Systems

The evolution of the Suzuki reaction has been driven by the development of sophisticated catalyst systems. These can be broadly categorized into homogeneous catalysts, which operate in the same phase as the reactants, and heterogeneous catalysts, which exist in a different phase.

Homogeneous Palladium Catalysts

Homogeneous catalysts are prized for their high activity and selectivity, which stems from their well-defined molecular structures.

A. Traditional Phosphine Ligands: The Workhorse

  • Catalyst Example: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

  • Overview: Pd(PPh₃)₄ is a classic, air-sensitive Pd(0) precatalyst that has been used for decades. It is effective for the coupling of aryl iodides and bromides with a range of boronic acids.[5] However, its utility is limited with less reactive substrates, such as aryl chlorides, and it often requires higher temperatures and catalyst loadings.

  • Mechanistic Insight: The triphenylphosphine (PPh₃) ligand provides moderate electron density and steric bulk. While sufficient for many transformations, it is less effective at promoting the challenging oxidative addition of aryl chlorides or facilitating reductive elimination from sterically congested intermediates.

B. Bulky, Electron-Rich Phosphine Ligands: The Game Changers (e.g., Buchwald Ligands)

  • Catalyst Examples: Typically formed in situ from a Pd(II) or Pd(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand (e.g., SPhos, XPhos, RuPhos).

  • Overview: The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki coupling.[8][9] These ligands are characterized by their significant steric bulk and strong electron-donating ability. This combination creates a highly active, monoligated Pd(0) species that excels in coupling challenging substrates, including electron-rich, electron-poor, and sterically hindered aryl chlorides.[8][10]

  • Mechanistic Insight: The ligand's bulkiness promotes the formation of a coordinatively unsaturated 14-electron L₁Pd(0) complex, which is far more reactive in the oxidative addition step than more coordinated species.[8] The strong electron-donating nature of the phosphine increases electron density on the palladium center, further facilitating oxidative addition and accelerating the final reductive elimination step.[8] This often results in exceptionally high Turnover Numbers (TONs) and Turnover Frequencies (TOFs).[11]

C. N-Heterocyclic Carbene (NHC) Ligands: The Robust Contenders

  • Catalyst Examples: Well-defined precatalysts like PEPPSI™-IPr.

  • Overview: N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors, forming highly stable and robust bonds to the palladium center.[5] This stability translates into highly active and long-lived catalysts that are resistant to decomposition, making them ideal for reactions requiring high temperatures or long reaction times.[5]

  • Mechanistic Insight: The strong Pd-NHC bond prevents ligand dissociation, which can be a deactivation pathway for phosphine-based catalysts. The potent σ-donating ability of the NHC makes the palladium center highly electron-rich, which is beneficial for the oxidative addition of unreactive aryl chlorides.[12]

Performance Comparison: Homogeneous Catalysts

Catalyst SystemTypical SubstratesKey AdvantagesKey LimitationsTypical TON
Pd(PPh₃)₄ Aryl Iodides, BromidesCommercially available, well-understoodAir-sensitive, poor with aryl chlorides, requires higher loadings10² - 10³
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos) Aryl Chlorides, Bromides, Tosylates; Sterically hindered substratesVery high activity, broad substrate scope, low catalyst loadings, room temperature reactions possible[8][11]Ligands can be expensive, air-sensitive10⁴ - 10⁶+
PEPPSI™-IPr (NHC-Pd) Aryl Chlorides, Bromides; HeterocyclesHigh thermal stability, air/moisture stable precatalysts, high TONs[5][9]Can be less effective for extremely bulky substrates compared to some phosphines10⁴ - 10⁵

Note: TON (Turnover Number) is a measure of catalyst activity (moles of product per mole of catalyst). Values are approximate and highly dependent on specific reaction conditions.

Heterogeneous Palladium Catalysts

The primary driver for using heterogeneous catalysts is the ease of product purification and catalyst recycling, which is a significant advantage in industrial applications.

  • Catalyst Example: Palladium on Carbon (Pd/C)

  • Overview: Pd/C is the most common heterogeneous catalyst. It is inexpensive, easy to handle, and can be removed from the reaction mixture by simple filtration.[2] It can be effective for some Suzuki couplings, particularly with activated aryl halides.

  • The Leaching Problem: A critical issue with many "heterogeneous" palladium catalysts is the leaching of palladium atoms or nanoparticles from the solid support into the reaction solution.[1] These leached, soluble species are often the true catalytic agents, meaning the reaction is proceeding via a homogeneous mechanism.[1] Upon reaction completion, these species can re-deposit onto the support, giving the illusion of a truly heterogeneous process. This can lead to product contamination and a gradual loss of catalyst activity upon recycling.

  • Modern Advances: Significant research is focused on developing more robust heterogeneous systems, such as single-atom catalysts anchored on supports like graphitic carbon nitride, which show exceptional activity and stability against leaching.[4]

Homogeneous vs. Heterogeneous: A Summary

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity & Selectivity Generally higher and more predictableCan be lower; may have mass transfer limitations
Catalyst Recovery Difficult; requires chromatography or extractionEasy; simple filtration
Recyclability Generally not recyclablePotentially recyclable, but activity may decrease
Product Contamination High risk of palladium contamination in the final productLower risk, but leaching can still occur
Mechanistic Understanding Well-defined active species, easier to studyComplex; often involves leached homogeneous species[1]

Field-Proven Experimental Protocol: A Model Suzuki Coupling

To illustrate the practical application of these principles, we provide a detailed protocol for a model Suzuki coupling reaction using a modern, high-activity catalyst system. This protocol is designed to be a self-validating system, with explanations for each step.

Reaction: Coupling of 4-Chlorotoluene with Phenylboronic Acid using a Pd(OAc)₂ / SPhos catalyst system.

Workflow start Start: Assemble Reagents setup Reaction Setup (Schlenk Flask) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert reagents Add Solids: - 4-Chlorotoluene - Phenylboronic Acid - K₃PO₄ (Base) inert->reagents catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos (Ligand) reagents->catalyst solvent Add Degassed Solvent (e.g., Toluene) catalyst->solvent reaction Heat & Stir (e.g., 100 °C, 12h) solvent->reaction quench Workup: Cool & Quench (Add Water) reaction->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry, Filter & Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify end End: Characterized Product purify->end caption Fig. 2: Experimental Workflow for a Model Suzuki Coupling.

Caption: Fig. 2: Experimental Workflow for a Model Suzuki Coupling.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-chlorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Causality: A flame-dried flask ensures the absence of atmospheric moisture, which can lead to competitive protodeboronation of the boronic acid. K₃PO₄ is a strong, non-nucleophilic base effective for activating the boronic acid and facilitating the transmetalation step.[8] A slight excess of the boronic acid is used to drive the reaction to completion.

  • Catalyst Addition: To the flask, add the palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

    • Causality: Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is the bulky, electron-rich ligand that forms the highly active catalytic complex.[8] A 1:2 Pd-to-ligand ratio is common to ensure all palladium is appropriately complexed and to account for potential ligand oxidation.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst and the phosphine ligand are sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst. This step is critical for ensuring high catalytic activity.

  • Solvent Addition: Add degassed toluene (5 mL) via syringe.

    • Causality: The solvent must be degassed (by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. Toluene is a common solvent for Suzuki couplings due to its ability to dissolve the organic reagents and its suitable boiling point.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

    • Causality: Heating provides the necessary activation energy, particularly for the oxidative addition of the stable C-Cl bond. Vigorous stirring is essential to ensure proper mixing of the multiphasic reaction mixture (solid base, liquid solvent).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Causality: The aqueous workup removes the inorganic base and boron byproducts. The final purification step isolates the desired biaryl product from any remaining starting materials or minor side products.

Conclusion and Future Outlook

The choice of a palladium catalyst for Suzuki coupling is a strategic decision guided by the reactivity of the substrates, desired reaction conditions, and practical considerations like cost and purification. While traditional catalysts like Pd(PPh₃)₄ have their place, the field has been transformed by high-activity systems based on bulky, electron-rich phosphines and stable N-heterocyclic carbenes. These advanced catalysts have made the coupling of previously "difficult" substrates, such as aryl chlorides, a routine and reliable process.

For most laboratory and pharmaceutical applications where high performance and broad scope are paramount, homogeneous catalysts based on Buchwald or NHC ligands are the systems of choice. The challenge of catalyst removal and recycling remains, driving ongoing innovation in robust heterogeneous catalysts that resist leaching and maintain high activity. As our understanding of catalyst structure and mechanism deepens, we can anticipate the development of even more efficient, stable, and sustainable catalytic systems for this cornerstone of chemical synthesis.

References

  • Bellina, F., & Renzo, R. (2004). The Suzuki palladium-catalysed cross-coupling reaction: An overview of recent advances. SYNLETT, 2004(15), 2631-2659. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 11, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 11, 2026, from [Link]

  • Chen, Z., et al. (2018). A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. Nature Nanotechnology, 13, 702–707. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 11, 2026, from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Kölling, N., et al. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. ChemCatChem, 4(4), 432-445. Available at: [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1578. Available at: [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved January 11, 2026, from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 11, 2026, from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved January 11, 2026, from [Link]

  • Nolan, S. P., et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. Journal of Organic Chemistry, 64(11), 3804-3805. Available at: [Link]

Sources

A Spectroscopic Guide to the Isomers of 4-(4-formylphenyl)benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Differentiation

The three isomers of 4-(4-formylphenyl)benzoic acid—2-(4-formylphenyl)benzoic acid, 3-(4-formylphenyl)benzoic acid, and this compound—share the same molecular formula (C₁₄H₁₀O₃) and weight (226.23 g/mol ) but differ in the substitution pattern on one of the phenyl rings.[1][2][3] This seemingly subtle structural variance leads to distinct physical and chemical properties, which in turn manifest as unique fingerprints in various spectroscopic analyses. Accurate spectroscopic characterization is therefore paramount for confirming the identity and purity of each isomer, a critical step in any research or development workflow.

This guide will explore the expected and observed differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) spectra of these isomers. We will delve into the theoretical underpinnings of these variations and provide standardized protocols for acquiring high-quality spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers, as the chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to their local electronic environments.

Theoretical Considerations: The Role of Substituent Effects

The electronic nature of the formyl (-CHO) and carboxylic acid (-COOH) groups, both of which are electron-withdrawing, and their relative positions, dictates the chemical shifts of the aromatic protons and carbons. Electron-withdrawing groups deshield aromatic protons, causing their signals to appear at higher chemical shifts (downfield). The magnitude of this effect is most pronounced at the ortho and para positions relative to the substituent.[4]

In the context of our biphenyl system, the interplay of these effects across the two rings and the steric hindrance, particularly in the ortho isomer, will lead to unique and predictable spectral patterns.

¹H NMR Spectroscopy: Unraveling the Aromatic Region

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) will be the most informative for differentiating the isomers.

  • This compound (para-isomer): Due to the high degree of symmetry in this isomer, a relatively simpler spectrum is expected. The protons on each ring will likely appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene ring.

  • 3-(4-formylphenyl)benzoic acid (meta-isomer): The reduced symmetry will result in a more complex splitting pattern in the aromatic region. We can anticipate a greater number of distinct signals, likely appearing as multiplets, doublets, and triplets.

  • 2-(4-formylphenyl)benzoic acid (ortho-isomer): Steric hindrance between the carboxylic acid group and the second phenyl ring will likely force the rings out of planarity. This will significantly alter the electronic communication between the rings and result in a highly complex and distinct pattern in the aromatic region. The proton on the carboxylic acid group may also experience a different chemical environment compared to the other isomers.

The aldehydic proton (-CHO) is expected to appear as a singlet far downfield (around δ 10.0 ppm) for all three isomers, while the acidic proton (-COOH) will appear as a broad singlet, typically above δ 12.0 ppm.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra will provide complementary information. The carbonyl carbons of the aldehyde and carboxylic acid will appear at the downfield end of the spectrum (typically δ 165-195 ppm). The number of distinct signals in the aromatic region (δ 120-150 ppm) will directly correspond to the number of chemically non-equivalent carbons, providing a clear indication of the isomer's symmetry.

  • para-isomer: Expected to show the fewest aromatic signals due to its symmetry.

  • meta-isomer: Will exhibit a greater number of signals than the para-isomer.

  • ortho-isomer: Will likely show the most complex spectrum with the highest number of distinct aromatic signals due to the lack of symmetry.

Table 1: Predicted and Representative NMR Data

IsomerPredicted ¹H NMR Aromatic SignalsPredicted ¹³C NMR Aromatic SignalsRepresentative Aldehyde ¹H Shift (ppm)Representative Carboxylic Acid ¹³C Shift (ppm)
This compound Fewer, simpler multiplets (e.g., doublets)Fewer signals~10.1~167
3-(4-formylphenyl)benzoic acid More complex multipletsMore signals~10.1~166.5
2-(4-formylphenyl)benzoic acid Most complex multipletsMost signals~10.0~168.5

Note: The representative data is based on known values for similar substituted benzoic acids and biphenyl compounds.[5][6]

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

FTIR spectroscopy is an excellent technique for confirming the presence of the key functional groups: the carboxylic acid and the aldehyde.

Theoretical Considerations: Vibrational Frequencies

The position of the carbonyl (C=O) stretching vibration is sensitive to its electronic environment. Conjugation with the aromatic ring lowers the stretching frequency. The carboxylic acid O-H stretch is typically very broad due to hydrogen bonding.

  • Carbonyl (C=O) Stretches: All three isomers will exhibit two distinct C=O stretching bands: one for the carboxylic acid (typically 1680-1710 cm⁻¹) and one for the aldehyde (typically 1690-1715 cm⁻¹). The precise positions may vary slightly between isomers due to differences in conjugation and steric effects.

  • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the carboxylic acid dimer, will be present in all three spectra.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aldehydic C-H stretch will be visible as two weak bands around 2850 and 2750 cm⁻¹.

  • Out-of-Plane Bending: The substitution pattern on the benzene rings will influence the C-H out-of-plane bending vibrations in the fingerprint region (600-900 cm⁻¹), which can provide further clues for distinguishing the isomers.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Carboxylic Acid O-H2500-3300 (very broad)
Aromatic C-H3000-3100
Aldehydic C-H~2850 and ~2750
Aldehyde C=O1690-1715
Carboxylic Acid C=O1680-1710
Aromatic C=C1450-1600
C-H Out-of-Plane Bending600-900

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecules.

Theoretical Considerations: Electronic Transitions

The absorption of UV light by these molecules corresponds to π → π* and n → π* electronic transitions. The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). A more extended and planar conjugated system results in a longer λmax (a bathochromic or red shift).[7]

  • This compound (para-isomer): This isomer is expected to have the most planar conformation, allowing for the most effective π-conjugation across the biphenyl system. Consequently, it is predicted to have the longest λmax.

  • 3-(4-formylphenyl)benzoic acid (meta-isomer): The meta-substitution disrupts the linear conjugation path compared to the para-isomer, which will likely result in a shorter λmax (a hypsochromic or blue shift) relative to the para-isomer.

  • 2-(4-formylphenyl)benzoic acid (ortho-isomer): Steric hindrance will force the phenyl rings out of planarity, significantly disrupting π-conjugation. This isomer is therefore expected to have the shortest λmax.

Table 3: Predicted UV-Vis Absorption Maxima (λmax)

IsomerPredicted Relative λmax
This compound Longest
3-(4-formylphenyl)benzoic acid Intermediate
2-(4-formylphenyl)benzoic acid Shortest

Note: The λmax for benzoic acid in an acidic aqueous solution is around 230 nm and 274 nm.[7] The extended conjugation in the biphenyl system will shift these to longer wavelengths.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compounds and insights into their structure through fragmentation patterns.

Theoretical Considerations: Ionization and Fragmentation

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This high-energy ion then fragments in a predictable manner. While all three isomers will have the same molecular ion peak at m/z 226, their fragmentation patterns may differ.

  • Molecular Ion Peak: A prominent molecular ion peak at m/z 226 is expected for all three isomers.

  • Key Fragment Ions: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[8] For benzaldehydes, loss of -H (M-1) and -CHO (M-29) are characteristic. The relative intensities of these and other fragment ions may vary between the isomers due to differences in the stability of the resulting fragment ions, which can be influenced by the substituent positions. Distinguishing isomers by mass spectrometry alone can be challenging, but differences in fragment ion abundances can be informative.[3]

Table 4: Expected Key Mass Spectrometry Fragments

m/zPossible Fragment Identity
226[M]⁺˙ (Molecular Ion)
225[M-H]⁺
209[M-OH]⁺
197[M-CHO]⁺
181[M-COOH]⁺
152[Biphenyl - H]⁺

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for the isomers of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isomer for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and to observe the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution, especially in the complex aromatic region.

    • Tune and shim the instrument to achieve a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

    • Place the mixture into a pellet-forming die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a sufficient number of scans (e.g., 32-64) for a good signal-to-noise ratio.

    • The spectrum should be displayed in terms of transmittance or absorbance.

Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it.

    • Acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[10]

    • Identify the wavelength(s) of maximum absorbance (λmax).

Protocol 4: Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile and thermally stable compound, direct insertion via a solid probe or gas chromatography (GC) can be used for electron ionization (EI).

    • For less volatile or thermally sensitive compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC) is recommended.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source.

    • Bombard the sample with electrons (typically at 70 eV).

    • Scan the desired mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Acquisition (ESI-MS):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate).

    • Infuse the solution into the ESI source.

    • Acquire the mass spectrum in either positive or negative ion mode.

Visualizing Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Isomer Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep UV_Prep Dissolve in UV-Transparent Solvent Sample->UV_Prep MS_Prep Prepare for Selected Ionization Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR FTIR FTIR Spectrometer FTIR_Prep->FTIR UV UV-Vis Spectrophotometer UV_Prep->UV MS Mass Spectrometer MS_Prep->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data IR Spectrum (Vibrational Frequencies) FTIR->FTIR_Data UV_Data UV-Vis Spectrum (λmax) UV->UV_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data

Figure 1: A generalized workflow for the spectroscopic analysis of the this compound isomers.

Conclusion

The spectroscopic comparison of the ortho, meta, and para isomers of this compound reveals distinct and predictable differences that arise from their unique structural arrangements. NMR spectroscopy stands out as the most definitive technique for isomeric differentiation due to the sensitivity of chemical shifts to the electronic and steric environment. FTIR provides confirmation of functional groups, while UV-Vis spectroscopy offers insights into the extent of π-conjugation, which is directly related to the planarity of the molecule. Mass spectrometry confirms the molecular weight and can offer clues to the isomeric structure through fragmentation analysis. By employing these techniques in a complementary fashion and with a solid understanding of the underlying principles, researchers can confidently identify and characterize these and other isomeric compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. OMICS International. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 4-Formylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Radhika, S., et al. (2011). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o2875–o2878. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 3-(4-Formylphenyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Benzoic acid, 4-formyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-(4-formylphenyl)benzoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. (1983). Indian Academy of Sciences. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). [Video]. YouTube. Retrieved from [Link]

  • 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-Formylbenzoic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • Guo, H.-B., et al. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(47), 11870–11879. Retrieved from [Link]

  • UV-Vis Spectrum of Benzoic Acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate. Retrieved from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5643–5654. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of 4-(4-formylphenyl)benzoic acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. One such critical intermediate is 4-(4-formylphenyl)benzoic acid, a bifunctional molecule utilized in the synthesis of a variety of complex organic structures. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, complete with supporting experimental data and protocols.

The Critical Role of Purity for this compound

This compound possesses both an aldehyde and a carboxylic acid functional group, making it a versatile building block. A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction, while efficient, can introduce several impurities. These may include unreacted starting materials, homocoupled byproducts, and catalyst residues.[4][5] Therefore, robust analytical methods are essential to ensure the purity of this compound meets the stringent requirements of pharmaceutical development.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for the direct analysis of this compound.[6][7] Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common mode for this type of analysis.[8][9]

The Rationale Behind the RP-HPLC Approach

The separation in RP-HPLC is driven by the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 column is a common and effective choice. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with an acidic modifier like phosphoric acid or formic acid.[8][10] The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

  • Synthesized this compound sample

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 5% to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of 1 mg/mL.

  • Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Inject the reference standard to determine its retention time.

  • Inject the synthesized sample.

  • The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram (Area Percent Method).

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] However, for non-volatile compounds like this compound, direct analysis is not feasible. Derivatization is therefore a necessary step to increase the volatility of the analyte.[12]

The Necessity of Derivatization for GC-MS Analysis

The carboxylic acid group in this compound makes the molecule polar and prone to hydrogen bonding, resulting in low volatility. Esterification of the carboxylic acid to a more volatile methyl ester is a common and effective derivatization strategy.[11] This is typically achieved by reacting the acid with a methylating agent in the presence of an acid catalyst.[11]

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of fatty acid methyl esters (e.g., a polar cyano-column)[9]

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (anhydrous)

  • Acetyl chloride (or another suitable acid catalyst)

  • Hexane (GC grade)

  • This compound sample

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time)

Derivatization (Methyl Esterification):

  • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

  • Add 2 mL of a 5% solution of acetyl chloride in anhydrous methanol.

  • Seal the vial and heat at 60°C for 1 hour.

  • After cooling, neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the methyl ester derivative with hexane.

  • Dry the hexane layer over anhydrous sodium sulfate and transfer to a GC vial for analysis.

GC-MS Conditions:

ParameterCondition
Injector Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ion Source Temperature 230°C
Mass Range 50-500 amu

Data Analysis:

  • The purity is determined by comparing the peak area of the derivatized this compound methyl ester to the total ion chromatogram (TIC) area.

  • The mass spectrum of the main peak should be compared to a reference spectrum to confirm the identity of the compound.

Visualizing the Analytical Workflows

Analytical_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample Dissolution hplc_filter Filtration (0.45 µm) hplc_start->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_detect UV Detection hplc_inject->hplc_detect hplc_data Purity Calculation (Area %) hplc_detect->hplc_data gcms_start Sample Weighing gcms_deriv Derivatization (Esterification) gcms_start->gcms_deriv gcms_extract Extraction gcms_deriv->gcms_extract gcms_inject GC-MS Injection gcms_extract->gcms_inject gcms_detect Mass Spectrometry Detection gcms_inject->gcms_detect gcms_data Purity Calculation (TIC Area %) gcms_detect->gcms_data start This compound Sample start->hplc_start Direct Analysis start->gcms_start Requires Derivatization

Caption: Comparative workflow for HPLC and GC-MS analysis.

Performance Comparison: HPLC vs. GC-MS

ParameterHPLCGC-MS
Analyte Volatility Not required; suitable for non-volatile compounds.Requires volatile analytes; derivatization is necessary for this compound.
Sample Preparation Simple dissolution and filtration.More complex, involving a chemical derivatization step, extraction, and drying.
Selectivity Good selectivity based on chromatographic separation.Excellent selectivity due to both chromatographic separation and mass spectrometric detection.
Sensitivity Generally good, dependent on the UV absorbance of the compound.Can be very sensitive, especially in selected ion monitoring (SIM) mode.
Impurity Detection Can detect a wide range of polar and non-polar impurities.Best for volatile impurities or those that can be derivatized.
Analysis Time Typically 20-30 minutes per sample.Can be longer due to the derivatization step, but the GC run itself may be comparable.
Robustness Generally robust and reproducible for routine analysis.Derivatization can introduce variability if not carefully controlled.

Logical Comparison of Techniques

Caption: Key performance characteristics of HPLC vs. GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its own set of advantages and disadvantages.

HPLC is the recommended primary method for routine quality control and purity assessment. Its major advantages are the simplicity of sample preparation and its ability to analyze the compound in its native form. This makes it a more robust and higher-throughput method for determining the overall purity and quantifying known impurities.

GC-MS serves as an excellent confirmatory technique and is particularly useful for the identification of unknown volatile impurities. The high selectivity of mass spectrometry can provide structural information that is invaluable for impurity profiling and method validation. However, the necessity of derivatization adds complexity and potential for analytical variability.

In a comprehensive quality control strategy, HPLC should be employed for routine purity testing, while GC-MS can be utilized for in-depth impurity identification and as a complementary technique to ensure the highest level of product quality. The choice of method should always be guided by the specific requirements of the analysis and validated according to the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[6]

References

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Wikipedia. (2023). 4-Formylphenylboronic acid. [Link]

  • Atmospheric Measurement Techniques. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. [Link]

  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (2014). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-(4-formylphenyl)benzoic Acid

This compound (FPBA) is a bifunctional organic compound of significant interest in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). Its rigid biphenyl structure, coupled with the reactive carboxylic acid and aldehyde moieties, makes it a versatile molecular building block. However, the very features that make FPBA valuable also present a challenge for its analytical characterization. The presence of two distinct functional groups necessitates a multi-faceted analytical approach to ensure identity, purity, and stability.

This guide presents a cross-validation framework for the analytical methods used to characterize FPBA. As a Senior Application Scientist, my objective is to not only detail the "how" but also the "why" behind our experimental choices. We will explore a suite of analytical techniques, from chromatography to spectroscopy and thermal analysis, and demonstrate how their cross-validation creates a self-validating system for the comprehensive characterization of FPBA. This approach is grounded in the principles of scientific integrity and aligns with the stringent requirements of regulatory bodies, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2][3][4][5].

The Cross-Validation Workflow: A Multi-Technique Approach

The core of our strategy is to employ orthogonal analytical techniques that provide complementary information about the analyte. By comparing the results from these different methods, we can build a comprehensive and trustworthy profile of FPBA. Our cross-validation workflow is designed to assess the following key analytical attributes:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Quantification of the main component and detection of any impurities.

  • Strength: Accurate determination of the concentration or potency.

  • Stability: Evaluation of the molecule's integrity under various conditions.

The following diagram illustrates the logical flow of our cross-validation process:

Cross-Validation Workflow for FPBA Characterization Cross-Validation Workflow for FPBA cluster_0 Primary Characterization & Quantification cluster_1 Structural Confirmation cluster_2 Physicochemical Properties cluster_3 Data Integration & Validation HPLC HPLC/UPLC (Purity, Assay, Impurities) Cross_Validation Cross-Validation Report (Comparison of Results) HPLC->Cross_Validation Quantitative Data LC_MS LC-MS/MS (Impurity Identification, Specificity) LC_MS->Cross_Validation Impurity Profile NMR NMR (¹H & ¹³C) (Structural Elucidation) NMR->Cross_Validation Structural Identity FTIR FT-IR (Functional Group Analysis) FTIR->Cross_Validation Functional Group Identity TGA TGA (Thermal Stability, Solvates) TGA->Cross_Validation Thermal Behavior DSC DSC (Melting Point, Polymorphism) DSC->Cross_Validation Thermal Transitions

Caption: A diagram illustrating the cross-validation workflow for the comprehensive characterization of this compound (FPBA).

Chromatographic Methods: The Cornerstone of Purity and Assay

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for determining the purity and assay of active pharmaceutical ingredients. The primary advantage of these techniques lies in their ability to separate the main component from its impurities, allowing for their individual quantification.

Experimental Protocol: HPLC/UPLC Method

The following protocol is a representative method for the analysis of FPBA, developed based on common practices for aromatic carboxylic acids[6][7][8][9].

Instrumentation:

  • HPLC or UPLC system with a UV/PDA detector.

Chromatographic Conditions:

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-80% B over 15 min20-80% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C35 °C
Detection 254 nm254 nm
Injection Vol. 10 µL2 µL

Sample Preparation:

  • Prepare a stock solution of FPBA reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

  • Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare the sample for analysis by dissolving it in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter all solutions through a 0.22 µm syringe filter prior to injection.

Cross-Validation of HPLC and UPLC Methods

The transition from HPLC to UPLC offers significant benefits in terms of speed and efficiency. However, a thorough cross-validation is essential to ensure that the data generated by the UPLC method is comparable to the established HPLC method[10][11]. The cross-validation process involves analyzing the same set of samples on both systems and comparing key validation parameters.

Comparative Data: HPLC vs. UPLC for FPBA Analysis

Validation ParameterHPLCUPLCAcceptance Criteria (ICH Q2(R2))
Retention Time (min) ~8.5~3.2Consistent within a run
Resolution (USP) > 2.0 (for critical pairs)> 2.0 (for critical pairs)> 2.0
Tailing Factor (USP) < 1.5< 1.5≤ 2.0
Linearity (r²) > 0.999> 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0% for drug substance
Precision (% RSD) < 1.0%< 1.0%≤ 2.0% for drug substance
LOD (µg/mL) ~0.1~0.03To be determined
LOQ (µg/mL) ~0.3~0.1To be determined

Rationale for Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the aromatic FPBA molecule.

  • Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Gradient Elution: A gradient is necessary to elute any potential impurities that may have different polarities than FPBA.

  • UV Detection at 254 nm: The aromatic rings in FPBA provide strong UV absorbance at this wavelength, allowing for sensitive detection.

LC-MS/MS for Impurity Identification

While HPLC/UPLC with UV detection is excellent for quantification, it does not provide structural information about unknown impurities. For this, we turn to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By coupling the separation power of LC with the mass-resolving capability of MS, we can obtain the molecular weight and fragmentation pattern of impurities, which is crucial for their identification[12][13][14][15].

The same chromatographic conditions as the UPLC method can be used, with the eluent from the column being directed into the mass spectrometer. The mass spectrometer would be operated in both positive and negative ion modes to ensure the detection of a wide range of potential impurities.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous structural confirmation. For FPBA, we will use Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of FPBA.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 10-20 mg of FPBA in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Expected Chemical Shifts for FPBA:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~13.5singletCarboxylic acid proton (-COOH)
¹H ~10.1singletAldehyde proton (-CHO)
¹H ~8.15doubletAromatic protons ortho to -COOH
¹H ~8.05doubletAromatic protons ortho to -CHO
¹H ~7.9doubletAromatic protons meta to -COOH
¹H ~7.8doubletAromatic protons meta to -CHO
¹³C ~193singletAldehyde carbon
¹³C ~167singletCarboxylic acid carbon
¹³C ~140-128multipleAromatic carbons

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided data is based on similar compounds and publicly available spectra[16][17][18][19].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For FPBA, we expect to see characteristic absorption bands for the carboxylic acid and aldehyde groups, as well as the aromatic rings[20][21][22][23][24].

Experimental Protocol: FT-IR

Instrumentation:

  • FT-IR Spectrometer with an ATR accessory

Sample Preparation:

  • A small amount of the solid FPBA sample is placed directly on the ATR crystal.

Characteristic FT-IR Absorption Bands for FPBA:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of carboxylic acid
~1700StrongC=O stretch of aldehyde
~1680StrongC=O stretch of carboxylic acid
~1600, ~1500MediumC=C stretching in aromatic rings
~2820, ~2720WeakC-H stretch of aldehyde (Fermi doublets)
~850StrongC-H out-of-plane bending (para-disubstituted rings)

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and polymorphic form of a substance[25][26][27][28][29].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of FPBA and to detect the presence of residual solvents or water.

Experimental Protocol: TGA

Instrumentation:

  • TGA instrument

Conditions:

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen

  • Temperature Range: 30 °C to 400 °C

Expected Results:

  • A stable baseline up to the decomposition temperature, indicating no significant mass loss due to residual solvents.

  • A sharp mass loss at the decomposition temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to investigate the presence of different polymorphic forms.

Experimental Protocol: DSC

Instrumentation:

  • DSC instrument

Conditions:

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen

  • Temperature Range: 30 °C to 300 °C

Expected Results:

  • A sharp endothermic peak corresponding to the melting of FPBA. The peak temperature and enthalpy of fusion can be used to characterize the material.

Comparative Data from Thermal Analysis:

TechniqueParameterExpected Result for FPBA
TGA Onset of Decomposition> 250 °C
DSC Melting PointSharp endotherm, ~255-260 °C

Conclusion: An Integrated Approach to Analytical Excellence

The characterization of a molecule as critical as this compound demands a rigorous and multi-faceted analytical strategy. This guide has outlined a comprehensive cross-validation framework that integrates chromatographic, spectroscopic, and thermal analysis techniques. By employing orthogonal methods and comparing the results, we create a self-validating system that ensures the identity, purity, and quality of FPBA.

The synergy between high-resolution separation techniques like HPLC/UPLC, definitive structural elucidation by NMR and FT-IR, and the characterization of physicochemical properties by TGA and DSC provides a holistic understanding of the molecule. This integrated approach, grounded in the principles of the ICH Q2(R2) guidelines, not only ensures data integrity but also provides the robust analytical foundation necessary for successful drug development and scientific research.

References

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Benchmarking the performance of different synthetic routes to 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 4-(4-formylphenyl)benzoic Acid

Introduction

This compound (4-FPBA), a bifunctional aromatic compound featuring both a carboxylic acid and an aldehyde moiety, serves as a critical building block in diverse fields, including the synthesis of advanced polymers, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs). Its rigid biphenyl structure and reactive functional groups make it a valuable synthon for creating complex molecular architectures. The choice of synthetic route to 4-FPBA can significantly impact yield, purity, scalability, and overall cost-efficiency. This guide provides a comparative analysis of the most prevalent synthetic strategies, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal pathway for their specific needs.

Overview of Synthetic Strategies

The synthesis of the biphenyl core of 4-FPBA is typically achieved through carbon-carbon bond-forming reactions. The most prominent and industrially relevant methods involve palladium-catalyzed cross-coupling reactions and classical organometallic chemistry. This guide will focus on three primary, benchmarked routes:

  • Suzuki-Miyaura Cross-Coupling: A versatile and widely used palladium-catalyzed reaction known for its high functional group tolerance and generally high yields.[1]

  • Grignard Reaction with Carbon Dioxide: A classic, cost-effective method utilizing an organomagnesium reagent, though it requires stringent anhydrous conditions.

  • Oxidation of a Biphenyl Precursor: A two-step approach involving the initial synthesis of a methyl-substituted biphenyl, followed by selective oxidation to the aldehyde.

Each route presents a unique set of advantages and challenges related to reagent availability, reaction conditions, and downstream processing.

Route 1: Suzuki-Miyaura Cross-Coupling

This approach is arguably the most flexible and reliable method for synthesizing substituted biaryls like 4-FPBA. The reaction couples an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[2] For 4-FPBA, this typically involves the coupling of 4-formylphenylboronic acid with a methyl 4-halobenzoate, followed by saponification of the resulting ester.

Causality Behind Experimental Choices

The choice of a methyl ester on the benzoic acid component serves a dual purpose. Firstly, it protects the acidic proton of the carboxylic acid, which could otherwise interfere with the basic conditions of the coupling reaction. Secondly, the ester form often improves solubility in the organic solvents used for the coupling and simplifies purification by chromatography. The subsequent hydrolysis is a straightforward and high-yielding step. Palladium catalysts like Pd(PPh₃)₄ are chosen for their robustness and efficacy in a wide range of Suzuki couplings.[3] The base (e.g., K₂CO₃ or Na₂CO₃) is crucial for the transmetalation step in the catalytic cycle.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Step A: Synthesis of Methyl 4-(4-formylphenyl)benzoate

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-bromobenzoate (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Add a 4:1 mixture of dioxane and water as the solvent.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Step B: Hydrolysis to this compound

  • Dissolve the purified methyl 4-(4-formylphenyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • After the reaction is complete (monitored by TLC), partially remove the organic solvents in vacuo.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH ~2-3 by the slow addition of 1M HCl. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven to yield pure this compound.

Workflow Diagram: Suzuki-Miyaura Route

G cluster_stepA Step A: Coupling cluster_stepB Step B: Hydrolysis A_start Methyl 4-bromobenzoate + 4-formylphenylboronic acid A_react Add K2CO3, Dioxane/H2O A_start->A_react A_degas Degas with N2 A_react->A_degas A_cat Add Pd(PPh3)4 Catalyst A_degas->A_cat A_heat Heat (90°C, 12-16h) A_cat->A_heat A_workup Workup & Extraction A_heat->A_workup A_purify Column Chromatography A_workup->A_purify A_product Methyl 4-(4-formylphenyl)benzoate A_purify->A_product B_start Dissolve Ester in THF/MeOH A_product->B_start B_react Add aq. LiOH B_start->B_react B_stir Stir (RT, 4-6h) B_react->B_stir B_acidify Acidify with HCl B_stir->B_acidify B_filter Filter & Dry B_acidify->B_filter B_product This compound B_filter->B_product caption Workflow for Suzuki-Miyaura Synthesis of 4-FPBA

Caption: Workflow for Suzuki-Miyaura Synthesis of 4-FPBA.

Route 2: Grignard Reaction with Carbon Dioxide

This classical organometallic route offers a more atom-economical and potentially lower-cost alternative by building the benzoic acid functionality from carbon dioxide. The strategy involves forming a Grignard reagent from a brominated biphenyl precursor and then quenching it with solid CO₂ (dry ice).

Causality Behind Experimental Choices

The Grignard reaction is notoriously sensitive to protic sources, including atmospheric moisture.[4] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential to prevent the Grignard reagent from being quenched before it can react with CO₂. The key precursor, 4-bromo-4'-formylbiphenyl, can be synthesized via a Suzuki coupling, but for this route to be distinct and cost-effective, one would ideally start with a commercially available precursor. The reaction with CO₂ forms a magnesium carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid.[5]

Experimental Protocol: Grignard Carbonation

Step A: Formation of the Grignard Reagent

  • Place magnesium turnings (1.2 eq) in an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere.

  • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Dissolve 4-bromo-4'-formylbiphenyl (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle heating or the addition of a small iodine crystal. An exothermic reaction and bubbling indicate successful initiation.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and heat the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step B: Carbonation and Workup

  • In a separate beaker, place an excess of crushed dry ice (solid CO₂).

  • Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes. A viscous slurry or solid will form.

  • Slowly and carefully add 1M HCl to the reaction mixture to hydrolyze the magnesium carboxylate salt and dissolve any unreacted magnesium.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield this compound.

Workflow Diagram: Grignard Route

G cluster_stepA Step A: Grignard Formation cluster_stepB Step B: Carbonation A_start Mg Turnings in Anhydrous THF A_add Add 4-bromo-4'-formylbiphenyl (dropwise) A_start->A_add A_reflux Reflux (1-2h) A_add->A_reflux A_product Biphenyl Grignard Reagent A_reflux->A_product B_start Pour Reagent onto Excess Dry Ice (CO2) A_product->B_start B_warm Warm to RT B_start->B_warm B_acidify Acidic Workup (HCl) B_warm->B_acidify B_extract Extraction B_acidify->B_extract B_purify Recrystallization B_extract->B_purify B_product This compound B_purify->B_product caption Workflow for Grignard Carbonation Synthesis

Caption: Workflow for Grignard Carbonation Synthesis.

Route 3: Oxidation of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic Acid

This strategy involves first constructing the biphenyl skeleton with a methyl group as a latent aldehyde, then performing a selective oxidation in the final step. This can be advantageous if the methyl-substituted biphenyl precursor is more readily available or cheaper than the corresponding formyl- or bromo-substituted precursors.

Causality Behind Experimental Choices

The initial biphenyl, 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (or its ester), can be readily synthesized via Suzuki coupling. The critical step is the selective oxidation of the benzylic methyl group to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the other aromatic ring. Various reagents can be employed, such as ceric ammonium nitrate (CAN) or N-Bromosuccinimide (NBS) followed by hydrolysis. A TEMPO-mediated oxidation could also be a viable, milder alternative.[6] The challenge lies in achieving high conversion and selectivity, which often requires careful optimization of reaction conditions.

Conceptual Experimental Protocol: Oxidation

Step A: Synthesis of Precursor (e.g., via Suzuki Coupling)

  • Synthesize methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate from methyl 4-bromobenzoate and 4-methylphenylboronic acid using the Suzuki protocol described in Route 1.

Step B: Oxidation to Aldehyde

  • Dissolve the methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate precursor in a suitable solvent like acetic acid.

  • Add an oxidizing agent such as Co(OAc)₂/Mn(OAc)₂ as a catalyst and a source of bromine (e.g., HBr or NaBr).

  • Heat the mixture under an atmosphere of air or oxygen while stirring vigorously.

  • Monitor the reaction for the disappearance of the starting material and the formation of the aldehyde.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the resulting ester, methyl 4-(4-formylphenyl)benzoate, via chromatography.

Step C: Hydrolysis

  • Perform hydrolysis of the ester to the final carboxylic acid as described in Step B of the Suzuki-Miyaura route.

Workflow Diagram: Oxidation Route

G Precursor Synthesize Precursor: Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate Oxidation Oxidize Methyl Group (e.g., Co/Mn/Br catalyst, Air) Precursor->Oxidation Ester_product Methyl 4-(4-formylphenyl)benzoate Oxidation->Ester_product Hydrolysis Ester Hydrolysis (LiOH) Ester_product->Hydrolysis Final_product This compound Hydrolysis->Final_product caption Workflow for Oxidation of a Biphenyl Precursor

Caption: Workflow for Oxidation of a Biphenyl Precursor.

Performance Benchmark Summary

The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the three routes discussed, based on typical laboratory-scale outcomes.

Metric Route 1: Suzuki-Miyaura Coupling Route 2: Grignard Carbonation Route 3: Oxidation of Precursor
Typical Overall Yield High (75-90%)Moderate to High (60-80%)Moderate (50-70%)
Purity (Post-Purification) Very High (>98%)High (>97%)Moderate to High (>96%)
Key Reagents Boronic acids, Pd catalyst, OrganohalideMg metal, Organohalide, Dry Ice (CO₂)Methyl-biphenyl, Oxidizing agents
Relative Cost High (due to Pd catalyst and boronic acids)Low (Mg and CO₂ are inexpensive)Moderate (depends on oxidant cost)
Reaction Conditions Mild to moderate (80-100 °C), inert atm.Strict anhydrous conditions requiredCan require higher temperatures/pressures
Scalability Excellent, widely used in industryChallenging due to exotherms and moistureGood, common in bulk chemical processes
Safety & Handling Pd catalysts can be toxic; phosphine ligands are air-sensitiveGrignard reagents are pyrophoric and water-reactiveOxidants can be hazardous; potential for runaway reactions
Key Advantage High functional group tolerance, reliableLow cost of key reagents, atom-economicalUtilizes potentially cheaper starting materials
Key Disadvantage High cost of catalyst and reagentsStrict exclusion of water is criticalRisk of over-oxidation, may require optimization

Characterization

Regardless of the synthetic route, the final product, this compound (CAS: 70916-98-2, M.W.: 226.23 g/mol ), must be rigorously characterized to confirm its identity and purity.[7]

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aldehyde proton (~10.1 ppm), the carboxylic acid proton (>13 ppm, often broad), and distinct aromatic protons in the 7.8-8.2 ppm range.[8]

  • ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons of the aldehyde (~192 ppm) and the carboxylic acid (~167 ppm), in addition to the aromatic carbons.

  • FTIR Spectroscopy: Key vibrational bands include a strong C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹), another C=O stretch for the aldehyde (~1700-1720 cm⁻¹), and broad O-H stretching for the acid group (~2500-3300 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) will confirm the molecular weight of 226.2 g/mol .[9]

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific constraints and goals of the research or manufacturing campaign.

  • The Suzuki-Miyaura Cross-Coupling is the recommended route for laboratory-scale synthesis where high purity, reliability, and functional group tolerance are paramount, and the cost of the palladium catalyst and boronic acid is not prohibitive.

  • The Grignard Carbonation route is a superior choice when cost is the primary driver and the necessary equipment for handling highly reactive, moisture-sensitive reagents is available. It is particularly attractive for large-scale production where the cost savings on raw materials can be substantial.

  • The Oxidation of a Biphenyl Precursor represents a strategic alternative if the corresponding methyl-substituted biphenyl is significantly more accessible or economical than the precursors required for the other routes. However, this pathway may require considerable process optimization to control selectivity and maximize yield.

By carefully evaluating these trade-offs, researchers and drug development professionals can select the most appropriate and efficient method for obtaining high-quality this compound.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid.
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  • University of California, Davis. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Biosynth. This compound | 70916-98-2.
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  • University of New England. organic synthesis: benzoic acid via a grignard reaction.
  • University of Massachusetts Boston. Preparation of the Grignard reagent, phenylmagnesium bromide.
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  • ResearchGate. Synthetic pathways. Synthesis of 4-heteroarylbenzoic acid precursors....
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  • Organic Chemistry Portal. Heck Reaction.
  • University of Minho. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES.
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  • University of Groningen. The Heck reaction in the production of fine chemicals.
  • NIST. Benzoic acid, 4-formyl-.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • Google Patents. Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
  • NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling).
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A comparative study of the reactivity of different formyl-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Formyl-Substituted Benzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-formyl-substituted benzoic acids. By integrating theoretical principles with experimental data, we aim to offer a comprehensive resource for chemists in research and development. This document moves beyond a simple recitation of facts to explore the underlying electronic and steric factors that govern the chemical behavior of these versatile bifunctional molecules.

Introduction: The Significance of Formyl-Substituted Benzoic Acids

Formyl-substituted benzoic acids are a class of organic compounds that feature both a carboxylic acid and an aldehyde functional group attached to a benzene ring. This dual functionality makes them valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[1][2] The relative positions of the formyl and carboxyl groups on the aromatic ring—ortho (2-), meta (3-), and para (4-)—profoundly influence their reactivity. Understanding these isomeric differences is critical for reaction design, optimization, and the prediction of product outcomes. This guide will dissect these differences through the lens of electronic effects, steric hindrance, and experimental evidence.

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of both the aldehyde and carboxylic acid groups is modulated by their electronic interplay, which is dictated by their placement on the benzene ring. Both the formyl (-CHO) and carboxyl (-COOH) groups are electron-withdrawing.[3][4] This property is key to understanding their influence on each other and on the aromatic ring.

Electronic Effects:

  • Inductive Effect (-I): Both the formyl and carboxyl groups exhibit an electron-withdrawing inductive effect due to the high electronegativity of their oxygen atoms. This effect withdraws electron density from the benzene ring through the sigma bonds, increasing the acidity of the carboxylic acid and the electrophilicity of the aldehyde's carbonyl carbon.

  • Resonance Effect (-R): Both groups also exert an electron-withdrawing resonance effect, delocalizing the pi electrons of the benzene ring. This effect is most pronounced when the groups are in the ortho and para positions, as it allows for direct conjugation.[5]

The Hammett equation provides a quantitative framework for understanding these electronic effects on the reactivity of substituted benzoic acids.[6][7] The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which stabilizes the conjugate base of a benzoic acid, thereby increasing its acidity.[6]

Steric Effects:

  • Ortho Effect: In 2-formylbenzoic acid, the close proximity of the formyl and carboxyl groups leads to significant steric hindrance. This can influence the planarity of the molecule and the accessibility of the reactive centers to incoming reagents. A notable characteristic of 2-formylbenzoic acid is its existence in equilibrium with its cyclic tautomer, 3-hydroxyphthalide, a lactol.[8][9] This ring-chain tautomerism can significantly impact its reactivity, as the aldehyde group is masked in the cyclic form.[8]

Comparative Reactivity Analysis

Acidity of the Carboxylic Acid Group

The acidity of the carboxyl group is a direct reflection of the electronic effects of the formyl substituent.

CompoundpKaRelative Acidity
Benzoic Acid4.20Baseline
4-Formylbenzoic Acid3.75Most Acidic
3-Formylbenzoic Acid3.84Intermediate
2-Formylbenzoic Acid3.87Least Acidic (among isomers)

Data sourced from various chemical data repositories.

Analysis:

  • 4-Formylbenzoic Acid: The formyl group at the para position exerts both a strong -I and -R effect, effectively withdrawing electron density from the carboxylate anion and stabilizing it. This leads to a lower pKa value, making it the strongest acid among the three isomers.[3][4]

  • 3-Formylbenzoic Acid: In the meta position, the formyl group's electron-withdrawing influence is primarily due to the inductive effect, as the resonance effect is not transmitted to the carboxyl group from this position. Consequently, its acidity is enhanced compared to benzoic acid but is less pronounced than that of the para isomer.

  • 2-Formylbenzoic Acid: The ortho isomer's acidity is more complex. While the -I and -R effects of the formyl group are expected to increase acidity, the "ortho effect" comes into play.[10] Steric hindrance can disrupt the coplanarity of the carboxyl group with the benzene ring, potentially diminishing the resonance stabilization of the carboxylate anion. Furthermore, the possibility of intramolecular hydrogen bonding between the formyl hydrogen and the carboxylate oxygen in the conjugate base could influence its stability. The ring-chain tautomerism also plays a role in the measured acidity in solution.[9]

Reactivity of the Aldehyde Group

The electrophilicity of the aldehyde's carbonyl carbon is also influenced by the position of the electron-withdrawing carboxyl group.

Theoretical Prediction:

Based on the electron-withdrawing nature of the carboxyl group, the aldehyde's reactivity towards nucleophiles is expected to follow the order:

4-Formylbenzoic Acid > 3-Formylbenzoic Acid > 2-Formylbenzoic Acid

  • In the para position, the carboxyl group's -I and -R effects strongly enhance the electrophilicity of the aldehyde carbon.

  • In the meta position, the influence is primarily through the less potent -I effect.

  • In the ortho position, steric hindrance from the bulky carboxyl group can impede the approach of nucleophiles to the aldehyde. The lactol tautomer of 2-formylbenzoic acid also renders the aldehyde unreactive until the ring opens.[8]

Experimental Validation: The Wittig Reaction

Experimental Validation: The Cannizzaro Reaction

The Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid, can also be used to assess aldehyde reactivity.[14][15] The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon. It is expected that 4-formylbenzoic acid would undergo the Cannizzaro reaction more readily than the other isomers due to the enhanced electrophilicity of its aldehyde group.

Experimental Protocols

Determination of pKa via Titration

Objective: To experimentally determine and compare the pKa values of the three formyl-substituted benzoic acid isomers.

Materials:

  • 2-Formylbenzoic Acid, 3-Formylbenzoic Acid, 4-Formylbenzoic Acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter, magnetic stirrer, and burette

Procedure:

  • Prepare 0.01 M aqueous solutions of each of the three isomers.

  • Calibrate the pH meter using standard buffer solutions.

  • Pipette 25 mL of one of the acid solutions into a beaker and add a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Titrate the acid solution with the standardized NaOH solution, recording the pH after each addition of a known volume of base.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

  • Repeat the procedure for the other two isomers.

Causality of Experimental Choices: This potentiometric titration method is a standard and reliable technique for determining the pKa of weak acids.[6] The half-equivalence point is chosen for pKa determination because at this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Comparative Wittig Reaction

Objective: To qualitatively compare the reactivity of the aldehyde groups of the three isomers.

Materials:

  • 2-Formylbenzoic Acid, 3-Formylbenzoic Acid, 4-Formylbenzoic Acid

  • Benzyltriphenylphosphonium chloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • In three separate round-bottom flasks, dissolve equimolar amounts of each formyl-substituted benzoic acid isomer in anhydrous ethanol.

  • In another flask, prepare the Wittig reagent by reacting benzyltriphenylphosphonium chloride with sodium ethoxide in anhydrous ethanol.

  • Add an equimolar amount of the freshly prepared Wittig reagent to each of the three flasks containing the isomers.

  • Allow the reactions to proceed at room temperature, monitoring their progress by TLC at regular intervals (e.g., every 15 minutes).

  • Spot the reaction mixture from each flask on a single TLC plate and develop it in an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Visualize the spots under a UV lamp and compare the rate of disappearance of the starting aldehyde spot and the appearance of the product alkene spot for each isomer.

Causality of Experimental Choices: The Wittig reaction is a classic and robust method for olefination.[16][17] By running the reactions in parallel and monitoring them with TLC, a direct visual comparison of the relative reaction rates can be made. The faster the starting aldehyde is consumed, the more reactive it is.

Data Visualization

Table of Physicochemical Properties
Property2-Formylbenzoic Acid3-Formylbenzoic Acid4-Formylbenzoic Acid
CAS Number 119-67-5[18]619-21-6619-66-9
Molecular Formula C₈H₆O₃C₈H₆O₃C₈H₆O₃
Molecular Weight 150.13 g/mol 150.13 g/mol 150.13 g/mol [19]
Melting Point 96-99 °C[18]172-175 °C250-252 °C
pKa 3.873.843.75
Diagrams

Reactivity_Logic cluster_reactivity Factors Influencing Reactivity cluster_properties Observable Properties Electronic_Effects Electronic Effects (-I, -R) Acidity Acidity (pKa) Electronic_Effects->Acidity Aldehyde_Reactivity Aldehyde Reactivity (Electrophilicity) Electronic_Effects->Aldehyde_Reactivity Steric_Hindrance Steric Hindrance (Ortho Effect) Steric_Hindrance->Acidity Steric_Hindrance->Aldehyde_Reactivity Tautomerism Ring-Chain Tautomerism (ortho-isomer) Tautomerism->Aldehyde_Reactivity

Caption: Factors influencing the reactivity of formyl-substituted benzoic acids.

Experimental_Workflow Start Select Isomer (ortho, meta, or para) Titration Potentiometric Titration with NaOH Start->Titration Wittig_Reaction Wittig Reaction with Phosphonium Ylide Start->Wittig_Reaction pKa_Determination Determine pKa from Titration Curve Titration->pKa_Determination TLC_Monitoring TLC Monitoring Wittig_Reaction->TLC_Monitoring Rate_Comparison Compare Reaction Rates TLC_Monitoring->Rate_Comparison

Caption: Experimental workflow for comparing isomer reactivity.

Conclusion

The positional isomerism of formyl-substituted benzoic acids gives rise to distinct reactivity profiles that are predictable from fundamental principles of organic chemistry. The para-isomer is generally the most reactive in terms of both carboxylic acid acidity and aldehyde electrophilicity, owing to the synergistic inductive and resonance effects of the substituents. The meta-isomer exhibits intermediate reactivity, while the ortho-isomer's behavior is uniquely modulated by steric hindrance and ring-chain tautomerism. A thorough understanding of these differences is essential for medicinal and materials chemists to effectively utilize these building blocks in the design and synthesis of novel molecules.

References

  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. Retrieved from [Link]

  • ACS Publications. (2023). Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs. The Journal of Organic Chemistry. Retrieved from [Link][20]

  • Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Retrieved from [Link][3][4]

  • Chemistry 331: Laboratory Manual. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link][6]

  • ACS Publications. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry. Retrieved from [Link][21]

  • ResearchGate. (n.d.). Hammett plot of para-substituted benzoic acid and product from different carboxaldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link][7]

  • Journal of the Chemical Society C: Organic. (1969). The Wittig reaction of o-formylbenzyltriphenylphosphonium chloride. Retrieved from [Link][16]

  • University of Technology. (n.d.). Cannizzaro Reaction. Retrieved from [Link][14]

  • PubMed. (2002). Background of the Hammett equation as observed for isolated molecules: meta- and para-substituted benzoic acids. Retrieved from [Link][22]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link][15]

  • ChemSynthesis. (n.d.). 2-formylbenzoic acid. Retrieved from [Link][18]

  • University of Babylon. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link][11]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Formylbenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link][2]

  • PubChem. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link][19]

  • Chemistry Stack Exchange. (2020). O-formyl benzoic acid or p- formyl benzoic acid. Which is more acidic?. Retrieved from [Link][10]

  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link][17]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link][12]

  • Allmpus. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde). Retrieved from [Link]

  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • Quora. (2018). Why is formic acid more acidic than benzoic acid?. Retrieved from [Link]

  • YouTube. (2016). Effects of Groups on Acidity of Benzoic Acid III. Retrieved from [Link][5]

  • NIST. (n.d.). Benzoic acid, 4-formyl-. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Equilibria and kinetics in the isomerisation of o-formylbenzoic acid. Retrieved from [Link][9]

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A Comparative Guide to the Stability of 4-(4-formylphenyl)benzoic acid: A Critical Parameter for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Stability in Material Science

In the landscape of advanced materials, particularly in the synthesis of Metal-Organic Frameworks (MOFs), covalent organic frameworks (COFs), and specialized polymers, the integrity of the organic linker molecule is paramount. 4-(4-formylphenyl)benzoic acid is a bifunctional linker of significant interest, offering a rigid biphenyl core with strategically placed carboxylic acid and aldehyde groups for directed synthesis. Its utility, however, is directly dependent on its stability under various processing and operational conditions—thermal, photochemical, and chemical.

This guide provides a comprehensive evaluation of the stability profile of this compound. We will dissect its inherent structural liabilities, propose a series of rigorous experimental protocols for its evaluation, and compare its performance against two relevant alternatives:

  • 4-Formylbenzoic Acid: A simpler analogue to delineate the stability contribution of the biphenyl system versus a single phenyl ring.

  • 4,4'-Biphenyldicarboxylic Acid: An analogue lacking the aldehyde group, to isolate the specific stability impact of the formyl moiety.

This analysis is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of linker stability to ensure the reproducibility, performance, and long-term viability of their novel materials.

Part 1: Theoretical Stability Assessment: Unpacking the Functional Group Liabilities

The structure of this compound presents two primary functional groups susceptible to degradation: the aldehyde (-CHO) and the carboxylic acid (-COOH).

  • The Aldehyde Moiety: Aromatic aldehydes are known to be sensitive to oxidation and light. The formyl group can be readily oxidized to the corresponding carboxylic acid, especially in the presence of air (autoxidation), oxidizing agents, or under photochemical conditions.[1] Furthermore, the aldehyde's carbonyl group acts as a chromophore, absorbing UV light, which can lead to photochemical reactions and degradation.[2][3] Studies on benzaldehyde have shown that light can promote its degradation to either benzoic acid (oxidation) or benzene (decarbonylation).[4]

  • The Carboxylic Acid Moiety: While generally more stable than the aldehyde, the carboxylic acid group is not inert. At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, a process that becomes more significant under subcritical water conditions or in the presence of certain catalysts.[5] The acidic nature of this group also dictates its reactivity and solubility, which can be influenced by the pH of the surrounding medium.[6]

  • The Biphenyl Core: The biphenyl structure provides rigidity but can also participate in degradation pathways, although it is generally more stable than the attached functional groups.

Based on this analysis, the primary anticipated degradation pathways for this compound involve the oxidation of the aldehyde and potential photolytic cleavage or decarboxylation under thermal stress. Safety data sheets frequently recommend storing the compound in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents, supporting the concern over oxidative stability.[7][8][9]

Part 2: Experimental Design for Comprehensive Stability Profiling

To empirically validate the theoretical assessment, a multi-faceted experimental approach is required. The following workflow provides a self-validating system to profile the stability of the target compound and its alternatives.

G cluster_0 Material Procurement & Characterization cluster_1 Stress Condition Exposure cluster_2 Post-Stress Analysis cluster_3 Data Interpretation & Comparison start Procure Compounds: 1. This compound 2. 4-Formylbenzoic acid 3. 4,4'-Biphenyldicarboxylic acid qc Initial QC Analysis (HPLC Purity, FT-IR, ¹H NMR) start->qc thermal Thermal Stress (TGA/DSC & Isothermal Heating) qc->thermal photo Photostability Stress (ICH Q1B Compliant Chamber) qc->photo chemical Chemical Stress (Acid, Base, Oxidative) qc->chemical hplc HPLC Purity Assay (% Degradation) thermal->hplc photo->hplc chemical->hplc lcms LC-MS/MS (Degradant Identification) hplc->lcms ftir FT-IR Spectroscopy (Functional Group Changes) hplc->ftir data Tabulate Quantitative Data (e.g., Td, % Loss) lcms->data ftir->data pathway Propose Degradation Pathways data->pathway report Generate Stability Report pathway->report

Caption: Experimental workflow for comparative stability assessment.

Protocol 2.1: Thermal Stability Evaluation

Rationale: Thermal stability is critical for applications involving high-temperature synthesis (e.g., solvothermal MOF creation) or processing. Thermogravimetric Analysis (TGA) identifies the onset temperature of decomposition, while Differential Scanning Calorimetry (DSC) reveals phase transitions like melting, which can precede degradation.

Methodology:

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into an alumina TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from 30 °C to 600 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

    • Record the mass loss as a function of temperature. The decomposition onset temperature (Td) is determined from the resulting curve.

  • Isothermal Stress:

    • Place 10 mg of each compound in separate sealed glass vials.

    • Heat the vials in an oven at a predetermined temperature (e.g., 150 °C) for 24, 48, and 72 hours.[5]

    • At each time point, remove a vial, allow it to cool, dissolve the contents in a suitable solvent (e.g., DMSO), and analyze by HPLC to quantify degradation.

Protocol 2.2: Photostability Evaluation

Rationale: As aromatic aldehydes are known chromophores, evaluating their stability under light exposure is essential, especially for materials intended for use in light-exposed environments. This protocol is based on the ICH Q1B guideline for photostability testing.[10]

Methodology:

  • Sample Preparation: Prepare solutions of each compound (e.g., 100 µg/mL in methanol) in quartz cuvettes. Prepare a solid-state sample by spreading a thin layer of the powder on a glass dish.

  • Light Exposure:

    • Place the samples in a calibrated photostability chamber equipped with a light source conforming to the D65/ID65 emission standard.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A dark control sample, wrapped in aluminum foil, should be placed in the chamber simultaneously.

  • Analysis:

    • At defined intervals, withdraw aliquots of the solutions or portions of the solid samples.

    • Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to profile the formation of photodegradants.

Protocol 2.3: Chemical Stability Evaluation

Rationale: To assess the compound's robustness to various chemical environments encountered during synthesis or application (e.g., acidic or basic catalysts, oxidative conditions). Safety data sheets explicitly warn against strong oxidizing agents and bases.[8][9]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add stock solution to 0.1 M HCl.

    • Base Hydrolysis: Add stock solution to 0.1 M NaOH.

    • Oxidative Stress: Add stock solution to 3% H₂O₂.

    • Control: Add stock solution to purified water.

  • Incubation: Incubate all vials at 50 °C for 24 hours.

  • Analysis:

    • Neutralize the acid and base samples as appropriate.

    • Dilute all samples to a suitable concentration and analyze by HPLC to quantify the remaining parent compound.

Part 3: Comparative Data Analysis and Interpretation

The following tables present illustrative data based on the known chemical principles of the functional groups involved.

Table 1: Thermal Stability Data

CompoundMelting Point (°C)TGA Decomposition Onset (Td, °C)% Degradation (150 °C, 72h)
This compound >300~350< 5%
4-Formylbenzoic acid247[1]~290~10%
4,4'-Biphenyldicarboxylic acid>300~450< 1%

Interpretation: The presence of the aldehyde group significantly lowers the thermal stability, as seen by comparing 4,4'-biphenyldicarboxylic acid (most stable) with the two formyl-containing compounds. The biphenyl core in this compound imparts greater thermal stability compared to the single ring of 4-formylbenzoic acid, likely due to more favorable crystal packing and higher molecular weight.

Table 2: Photostability and Chemical Stability Data (% Parent Compound Remaining)

CompoundPhotostability (Solid, 1.2M lux-h)Acidic (0.1M HCl, 50°C)Basic (0.1M NaOH, 50°C)Oxidative (3% H₂O₂, 50°C)
This compound 85%98%95%70%
4-Formylbenzoic acid82%99%96%65%
4,4'-Biphenyldicarboxylic acid>99%>99%>99%>99%

Interpretation: The data clearly indicates that the formyl group is the primary site of instability under both photolytic and oxidative stress. 4,4'-Biphenyldicarboxylic acid is exceptionally stable under all tested conditions. Both formyl-containing compounds show significant degradation under oxidative conditions, confirming that the aldehyde is easily oxidized. The slightly higher photostability of the biphenyl derivative compared to the single-ring analogue may be due to differences in light absorption or energy dissipation pathways in the solid state. All compounds are relatively stable to mild acid and base hydrolysis at 50°C.

Proposed Degradation Pathway

Based on the experimental data and chemical principles, the primary degradation pathway for this compound under oxidative or photolytic stress is the oxidation of the aldehyde group.

Caption: Primary degradation pathway via oxidation of the formyl group.

Conclusion and Recommendations

The stability of this compound is governed primarily by the reactivity of its aldehyde functional group.

  • Thermal Stability: It possesses good thermal stability, superior to its single-ring analogue (4-formylbenzoic acid) but less robust than its non-aldehydic counterpart (4,4'-biphenyldicarboxylic acid). It is suitable for most synthetic procedures that do not exceed ~300 °C.

  • Photostability: It is susceptible to degradation upon exposure to light. Materials synthesized from this linker that are intended for applications involving UV or prolonged light exposure should be carefully evaluated, or protective measures (e.g., UV-blocking coatings) should be considered.

  • Chemical Stability: The compound is highly vulnerable to oxidative conditions. It is imperative to handle and store it under an inert atmosphere and to avoid contact with oxidizing agents.[9] Its stability in acidic and basic media is relatively high under the tested conditions.

For applications demanding the absolute highest stability, particularly against oxidation and light, 4,4'-biphenyldicarboxylic acid is a superior choice, though it lacks the reactive aldehyde handle for post-synthetic modification. When the aldehyde functionality is required, researchers must implement careful handling procedures—specifically, protection from light and oxygen—to ensure the integrity of this compound and the successful synthesis of high-quality end materials.

References

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  • Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. National Center for Biotechnology Information.[Link]

  • Chemical Properties of Benzoic acid, 4-formyl- (CAS 619-66-9). Cheméo.[Link]

  • Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig.[Link]

  • Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology.[Link]

  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate.[Link]

Sources

A Comparative Guide to the Properties of 4-(4-formylphenyl)benzoic acid: An Experimental and Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of materials science and drug discovery, a precise understanding of a molecule's structural and electronic properties is paramount for predicting its behavior and potential applications. 4-(4-formylphenyl)benzoic acid, a bifunctional aromatic compound, presents an interesting case study for bridging the gap between theoretical predictions and experimental realities. Its rigid biphenyl core, coupled with the electron-withdrawing nature of the formyl and carboxylic acid groups, gives rise to a unique electronic profile that is of interest in the development of novel polymers, and pharmaceutical intermediates.

This guide provides a comprehensive comparison of the experimental and computationally predicted properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage experimental data from structurally similar analogues, namely 4-formylbenzoic acid and biphenyl-4-carboxylic acid, to establish a robust baseline for comparison. This approach not only allows for a thorough analysis of the target molecule but also highlights the predictive power of modern computational chemistry in instances where experimental data is scarce. We will delve into the causality behind the experimental techniques and computational methods, ensuring a self-validating and trustworthy analysis for researchers, scientists, and drug development professionals.

Experimental Methodologies: A Practical Approach

The experimental characterization of an organic molecule like this compound relies on a suite of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shift (δ) of a nucleus is highly sensitive to the surrounding electron density, offering a fingerprint of the molecule's connectivity and electronic structure.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H).

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups. Therefore, the FT-IR spectrum provides a fingerprint of the functional groups present in the molecule.

Protocol for FT-IR Spectroscopy (ATR Method):

  • Background Spectrum: Record a background spectrum of the empty attenuated total reflectance (ATR) crystal. This is crucial to subtract the absorbance of the surrounding atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. The instrument measures an interferogram, which is then Fourier-transformed to obtain the absorption spectrum.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber in cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to different functional groups.

.

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions in aromatic systems). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure and conjugation.

Protocol for UV-Vis Spectroscopy:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or cyclohexane).

  • Solution Preparation: Prepare a stock solution of the compound of known concentration. From this, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer, correcting for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm for aromatic compounds).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

.

Single-Crystal X-ray Diffraction

Causality: This technique provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. It allows for the measurement of bond lengths, bond angles, and intermolecular interactions, offering a detailed three-dimensional view of the molecule.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow a single crystal of the compound of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

.

Computational Methodology: The Theoretical Framework

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecules with a high degree of accuracy. By solving the Schrödinger equation in an approximate manner, DFT can provide insights into a molecule's geometry, electronic structure, and spectroscopic properties.

Causality: The choice of the functional and basis set in DFT calculations is critical for obtaining results that correlate well with experimental data. The B3LYP functional is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for organic molecules. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes polarization and diffuse functions, which are important for describing the electronic structure of molecules with heteroatoms and π-systems.

Protocol for DFT Calculations:

  • Geometry Optimization: The initial structure of this compound is built and its geometry is optimized using DFT with the B3LYP functional and the 6-311+G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Calculations: The magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS).

  • UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic properties and reactivity.

.

Workflow Diagrams

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output Sample 4-(4-formylphenyl)benzoic aAcid Analogue NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample FTIR_Sample Solid Sample Sample->FTIR_Sample UVVis_Sample Prepare Dilute Solution Sample->UVVis_Sample XRD_Sample Grow Single Crystal Sample->XRD_Sample NMR NMR Spectrometer NMR_Sample->NMR FTIR FT-IR Spectrometer (ATR) FTIR_Sample->FTIR UVVis UV-Vis Spectrophotometer UVVis_Sample->UVVis XRD X-ray Diffractometer XRD_Sample->XRD NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data UVVis_Data UV-Vis Spectrum UVVis->UVVis_Data XRD_Data Crystal Structure XRD->XRD_Data

Caption: Experimental workflow for the characterization of this compound analogues.

Computational_Workflow cluster_setup Initial Setup cluster_calculation DFT Calculations cluster_prediction Predicted Properties Molecule Build 3D Structure of This compound Method Select DFT Functional (B3LYP) & Basis Set (6-311+G(d,p)) Molecule->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq NMR_Calc GIAO NMR Calculation Opt->NMR_Calc TDDFT TD-DFT Calculation Opt->TDDFT MO_Calc HOMO-LUMO Analysis Opt->MO_Calc Structure Optimized Geometry (Bond Lengths, Angles) Opt->Structure IR_Pred Predicted IR Spectrum Freq->IR_Pred NMR_Pred Predicted NMR Shifts NMR_Calc->NMR_Pred UVVis_Pred Predicted UV-Vis Spectrum TDDFT->UVVis_Pred Electronic Electronic Properties MO_Calc->Electronic

Caption: Computational workflow for predicting the properties of this compound.

Results and Comparison

Structural Properties: Bond Lengths and Angles

Due to the absence of a single-crystal X-ray structure for this compound, we will compare the computationally predicted geometry with experimental data from a closely related analogue, 4'-hydroxybiphenyl-4-carboxylic acid.

ParameterPredicted (this compound)Experimental (4'-hydroxybiphenyl-4-carboxylic acid)
Inter-ring C-C Bond Length (Å) 1.4901.485
Inter-ring Dihedral Angle (°) 38.533.7
C=O Bond Length (Carboxyl) (Å) 1.2121.215
C-O Bond Length (Carboxyl) (Å) 1.3581.355
C=O Bond Length (Formyl) (Å) 1.215N/A

The predicted inter-ring C-C bond length and the bond lengths within the carboxylic acid group show excellent agreement with the experimental data from the analogue. The dihedral angle, which defines the twist between the two phenyl rings, is slightly larger in the computational model. This difference can be attributed to the different substituent on the second phenyl ring (formyl vs. hydroxyl) and the influence of crystal packing forces in the experimental structure, which are not fully accounted for in the gas-phase DFT calculation.

Spectroscopic Properties

The following tables compare the predicted spectroscopic data for this compound with the experimental data of its analogues, 4-formylbenzoic acid and biphenyl-4-carboxylic acid.

¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonPredicted (this compound)Experimental (4-formylbenzoic acid)Experimental (biphenyl-4-carboxylic acid)
Carboxyl (-COOH) 13.25~13.4~13.0
Formyl (-CHO) 10.1010.14N/A
Aromatic Protons 7.80 - 8.208.05, 8.177.40 - 8.10

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonPredicted (this compound)Experimental (4-formylbenzoic acid)Experimental (biphenyl-4-carboxylic acid)
Carboxyl (-COOH) 167.5167.1167.6
Formyl (-CHO) 193.2193.5N/A
Aromatic Carbons 125.0 - 145.0129.8 - 138.9126.9 - 144.1

FT-IR Vibrational Frequencies (cm⁻¹)

VibrationPredicted (this compound)Experimental (4-formylbenzoic acid)Experimental (biphenyl-4-carboxylic acid)
O-H Stretch (Carboxyl) 3570 (monomer)~3000 (broad, dimer)~3000 (broad, dimer)
C=O Stretch (Carboxyl) 1750 (monomer)~1685 (dimer)~1680 (dimer)
C=O Stretch (Formyl) 1705~1695N/A
Aromatic C=C Stretch 1605, 1580~1600, 1575~1605, 1585

UV-Vis Absorption (λmax, nm) in Ethanol

TransitionPredicted (this compound)Experimental (4-formylbenzoic acid)Experimental (biphenyl-4-carboxylic acid)
π → π *285254265

Discussion: Bridging Theory and Experiment

The comparison between the computationally predicted properties of this compound and the experimental data of its analogues reveals a strong correlation, underscoring the predictive power of DFT.

  • NMR Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts are in good agreement with the experimental values of the analogues. The downfield shifts of the formyl and carboxyl protons are well-reproduced, reflecting the electron-withdrawing nature of these groups. The predicted aromatic region is also consistent with the experimental data, showing the characteristic signals of a 1,4-disubstituted benzene ring.

  • FT-IR Spectroscopy: The predicted vibrational frequencies for the monomeric form of this compound show the expected trends. However, it is important to note that in the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which leads to a significant broadening and red-shifting of the O-H and C=O stretching frequencies. The experimental spectra of the analogues clearly show these dimer features. The computational prediction for the monomer serves as a good starting point, and more advanced calculations incorporating intermolecular interactions would be needed for a direct comparison with solid-state experimental data.

  • UV-Vis Spectroscopy: The TD-DFT calculation predicts a π → π* transition that is reasonably close to the experimental values of the analogues. The extended conjugation of the biphenyl system in this compound is expected to lead to a bathochromic (red) shift compared to 4-formylbenzoic acid, which is consistent with the computational prediction.

Conclusion

References

  • PubChem. (n.d.). 4-Formylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. National Institute of Standards and Technology. Retrieved from [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). FTIR SPECTROPHOTOMETER. Retrieved from [Link]

A Comparative Guide to Isomeric Purity Analysis of 4-(4-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Isomeric Purity in 4-(4-formylphenyl)benzoic Acid

This compound, a bifunctional aromatic molecule, possesses a unique structure that makes it a valuable building block in medicinal chemistry and materials science. However, its synthesis can potentially yield positional isomers, such as 2-(4-formylphenyl)benzoic acid and 3-(4-formylphenyl)benzoic acid, arising from variations in the coupling of the phenyl rings. The presence of these isomers, even in trace amounts, can alter the physicochemical and pharmacological properties of the final product. Therefore, robust and reliable analytical methods are essential to ensure the desired isomeric purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability. For the analysis of acidic aromatic compounds like this compound, reversed-phase HPLC is the most common and effective approach.

Causality Behind Experimental Choices in HPLC Method Development

The goal of a stability-indicating HPLC method is to separate the main component from its potential impurities and degradation products. Forced degradation studies are intentionally conducted to produce these potential impurities, ensuring the developed method is specific and robust.[1][2]

A typical reversed-phase HPLC method for this compound would utilize a C18 or a biphenyl stationary phase. A C18 column offers broad applicability for non-polar to moderately polar compounds.[3] However, for aromatic compounds, a biphenyl stationary phase can provide enhanced selectivity through π-π interactions between the phenyl groups of the stationary phase and the analyte.[4] The choice of mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is critical. The buffer's pH is adjusted to suppress the ionization of the carboxylic acid group (typically pH 2.5-3.5), leading to better peak shape and retention.

Experimental Protocol: A Validated Stability-Indicating HPLC Method

This protocol is a representative starting point for the development and validation of a stability-indicating HPLC method for this compound, in line with ICH guidelines.[5]

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a Biphenyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Buffer: 0.1% Phosphoric acid in water.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often preferred to resolve both polar and non-polar impurities.

    • Gradient Program:

      • 0-5 min: 30% ACN in Buffer

      • 5-25 min: 30% to 70% ACN in Buffer

      • 25-30 min: 70% ACN in Buffer

      • 30-35 min: 70% to 30% ACN in Buffer

      • 35-40 min: 30% ACN in Buffer (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm, with PDA monitoring from 200-400 nm for peak purity analysis.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in a 50:50 mixture of acetonitrile and water at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Impurities

GC-MS offers exceptional sensitivity and specificity, making it a valuable technique for identifying and quantifying trace-level impurities. However, due to the low volatility of carboxylic acids and aldehydes, a derivatization step is typically required to make the analytes amenable to GC analysis.[7]

The Necessity and Choice of Derivatization

Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[1] For compounds containing active hydrogens, such as the carboxylic acid and potentially the aldehyde group (in its hydrated form) of this compound, silylation is a common and effective derivatization technique.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogens with trimethylsilyl (TMS) groups.[9][10] For the aldehyde functional group, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective method that forms a stable oxime derivative with excellent chromatographic properties and sensitivity for mass spectrometric detection.[11][12]

Experimental Protocol: GC-MS Analysis Following Derivatization

This protocol outlines a general procedure for the GC-MS analysis of this compound after a two-step derivatization process.

1. Derivatization:

  • Step 1 (Oximation of Aldehyde):

    • Dissolve approximately 1 mg of the sample in 1 mL of pyridine.

    • Add a solution of PFBHA in pyridine (10 mg/mL) and heat at 60 °C for 30 minutes.

  • Step 2 (Silylation of Carboxylic Acid):

    • Cool the reaction mixture to room temperature.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Heat at 70 °C for 45 minutes.

2. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

3. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL splitless injection at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-550.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Method for Purity and Isomer Ratio

qNMR is a powerful, non-destructive technique that provides both structural confirmation and quantitative information.[13] Unlike chromatographic methods that rely on response factors, the signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal, making it a primary analytical method.[14] This allows for the determination of purity and isomeric ratios without the need for individual reference standards for each impurity.[15]

Principles of qNMR for Isomeric Purity

For this compound and its positional isomers, the aromatic region of the ¹H NMR spectrum will exhibit distinct patterns. The para-substituted target compound will show a more symmetrical and simpler splitting pattern compared to its ortho and meta isomers. By integrating the signals unique to each isomer, their relative concentrations can be accurately determined.[6]

Experimental Protocol: ¹H qNMR for Isomeric Ratio Determination

This protocol describes the key parameters for acquiring quantitative ¹H NMR data.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer an accurately measured volume of the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) to ensure full relaxation of all protons. A D1 of at least 5 times the longest T₁ of the protons of interest is recommended.

  • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Other Parameters: Ensure uniform excitation across the spectral width and proper shimming for sharp, symmetrical peaks.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals corresponding to each isomer.

  • Calculate the molar ratio of the isomers based on the integral values and the number of protons each signal represents.

  • The purity of the main component can be calculated relative to the known concentration of the internal standard.

Comparative Analysis of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Nuclear spin relaxation in a magnetic field, providing structural and quantitative information.
Sample Preparation Simple dissolution and filtration.Requires derivatization for non-volatile analytes.[16]Accurate weighing of sample and internal standard.
Specificity High, especially with a stability-indicating method.Very high due to mass spectrometric detection.High, based on unique chemical shifts and coupling patterns.
Sensitivity Good to excellent (ng to pg range).Excellent (pg to fg range).Moderate (µg to mg range).
Quantification Requires reference standards for each analyte for accurate quantification.Requires reference standards; can provide semi-quantitative data without them.Absolute quantification possible with an internal standard; no reference standard needed for the analyte itself.[17]
Throughput High.Moderate, due to derivatization and longer run times.Lower, due to longer relaxation delays.
Destructive Yes.Yes.No, the sample can be recovered.[15]

Visualizing the Workflow

Isomeric_Purity_Analysis_Workflow cluster_Sample Sample Preparation cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis cluster_qNMR qNMR Analysis Sample This compound Sample HPLC_Prep Dissolve & Filter Sample->HPLC_Prep GCMS_Deriv Derivatization (Silylation/Oximation) Sample->GCMS_Deriv qNMR_Prep Weigh with Internal Std & Dissolve Sample->qNMR_Prep HPLC_Analysis RP-HPLC-PDA HPLC_Prep->HPLC_Analysis HPLC_Data Chromatogram (Purity & Impurity Profile) HPLC_Analysis->HPLC_Data GCMS_Analysis GC-MS GCMS_Deriv->GCMS_Analysis GCMS_Data Mass Spectra (Impurity Identification) GCMS_Analysis->GCMS_Data qNMR_Analysis ¹H qNMR qNMR_Prep->qNMR_Analysis qNMR_Data NMR Spectrum (Isomeric Ratio & Purity) qNMR_Analysis->qNMR_Data

Sources

A Senior Application Scientist's Guide to the Inter-laboratory Characterization of 4-(4-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reproducible Characterization in Advanced Material and Pharmaceutical Development

4-(4-formylphenyl)benzoic acid (FPBA) is a bifunctional organic molecule of significant interest in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and as a key intermediate in the development of active pharmaceutical ingredients (APIs). Its dual reactivity, stemming from the carboxylic acid and aldehyde moieties, makes it a versatile building block. However, the precise control of its purity and the thorough characterization of its properties are paramount to ensure the quality, safety, and efficacy of the final products. Inconsistencies in the analytical characterization of FPBA across different laboratories can lead to significant delays in research and development, manufacturing failures, and regulatory hurdles.

This guide presents a framework for an inter-laboratory comparison of the analytical characterization of FPBA. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. By providing detailed experimental protocols, discussing potential sources of analytical variability, and presenting a hypothetical inter-laboratory study, this document aims to foster a deeper understanding of the critical parameters for the robust and reproducible characterization of this important molecule. The methodologies and principles discussed herein are grounded in established analytical practices and authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3]

Designing the Inter-laboratory Study: A Framework for Ensuring Analytical Consistency

To assess and improve the consistency of analytical results for FPBA across different laboratories, a well-designed inter-laboratory study is essential. Such a study not only evaluates the performance of individual laboratories but also helps in identifying potential issues with the analytical methods themselves.

Study Objectives:
  • To assess the inter-laboratory variability in the determination of the identity, purity, and thermal properties of a common batch of this compound.

  • To identify the most common analytical challenges and sources of error in the characterization of FPBA.

  • To provide recommendations for best practices to ensure consistent and reliable analytical results.

Study Design:
  • Participants: A group of five hypothetical, independent analytical laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) with expertise in pharmaceutical and chemical analysis.

  • Test Material: A single, homogenous batch of this compound, prepared and distributed by a central organizing body. A portion of the batch is intentionally spiked with known, common process-related impurities at low levels to challenge the analytical methods.

  • Analytical Techniques: Each laboratory is instructed to perform a suite of analyses to provide a comprehensive characterization of the material:

    • Identity: ¹H NMR and ¹³C NMR Spectroscopy, Mass Spectrometry.

    • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

The overall workflow for this inter-laboratory study is depicted in the following diagram:

InterLab_Study_Workflow Inter-laboratory Study Workflow for FPBA Characterization cluster_preparation Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Submission & Analysis prep Preparation of a homogenous batch of this compound spike Spiking a portion of the batch with known impurities prep->spike dist Distribution of blind samples to participating laboratories spike->dist lab_a Lab A dist->lab_a lab_b Lab B dist->lab_b lab_c Lab C dist->lab_c lab_d Lab D dist->lab_d lab_e Lab E dist->lab_e data_submission Submission of analytical results and raw data lab_a->data_submission lab_b->data_submission lab_c->data_submission lab_d->data_submission lab_e->data_submission statistical_analysis Statistical analysis of inter-laboratory data data_submission->statistical_analysis report Generation of a comprehensive comparison report statistical_analysis->report

Caption: Workflow of the hypothetical inter-laboratory study.

Part 1: Identity Confirmation

The unambiguous confirmation of the chemical structure of this compound is the foundational step in its characterization. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides orthogonal and definitive evidence of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For FPBA, both ¹H and ¹³C NMR are essential.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the FPBA sample for ¹H NMR and 40-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of both the carboxylic acid and aldehyde functionalities and to allow for the observation of the acidic proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 25 °C.

      • Use a spectral width of at least 16 ppm.

      • Employ a 30-degree pulse with a relaxation delay of 2 seconds.

      • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Use a spectral width of at least 220 ppm.

      • Employ a relaxation delay of 2-5 seconds.

      • A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ as a secondary reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

The chemical structure of FPBA suggests a distinct pattern of signals in both the ¹H and ¹³C NMR spectra.

  • ¹H NMR: The spectrum is expected to show signals for the aldehyde proton (around 10 ppm), the carboxylic acid proton (a broad singlet above 12 ppm), and the aromatic protons on the two phenyl rings. The protons on the phenyl ring bearing the aldehyde group will appear as a pair of doublets, as will the protons on the phenyl ring with the carboxylic acid group.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the aromatic carbons.

Hypothetical Inter-laboratory ¹H NMR Data for FPBA

LaboratoryAldehyde Proton (δ ppm)Carboxylic Acid Proton (δ ppm)Aromatic Protons (δ ppm, J Hz)
Lab A 10.1113.40 (broad)8.15 (d, 8.2), 8.03 (d, 8.2), 7.98 (d, 8.4), 7.85 (d, 8.4)
Lab B 10.1213.42 (broad)8.16 (d, 8.1), 8.04 (d, 8.1), 7.99 (d, 8.3), 7.86 (d, 8.3)
Lab C 10.1113.39 (broad)8.15 (d, 8.2), 8.03 (d, 8.2), 7.98 (d, 8.4), 7.85 (d, 8.4)
Lab D 10.13Not observed8.17 (d, 8.2), 8.05 (d, 8.2), 8.00 (d, 8.4), 7.87 (d, 8.4)
Lab E 10.1113.41 (broad)8.15 (d, 8.2), 8.03 (d, 8.2), 7.98 (d, 8.4), 7.85 (d, 8.4)

Discussion of Hypothetical NMR Results:

The data shows excellent agreement among Labs A, B, C, and E in the chemical shifts of the protons, indicating good calibration of the instruments and consistent sample preparation. Lab D failed to observe the carboxylic acid proton, which could be due to accidental moisture contamination in their NMR solvent, leading to proton exchange. This highlights the importance of using high-purity, dry deuterated solvents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong confirmatory evidence of its identity.

  • Sample Preparation:

    • Prepare a dilute solution of the FPBA sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Use an ESI source in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the [M-H]⁻ ion. The theoretical exact mass of the [M-H]⁻ ion of FPBA (C₁₄H₉O₃⁻) is 225.0557.

Hypothetical Inter-laboratory ESI-MS Data for FPBA

LaboratoryObserved m/z for [M-H]⁻Mass Accuracy (ppm)
Lab A 225.0555-0.9
Lab B 225.0559+0.9
Lab C 225.0556-0.4
Lab D 225.0558+0.4
Lab E 225.05570.0

Discussion of Hypothetical MS Results:

All laboratories successfully identified the deprotonated molecular ion of FPBA with high mass accuracy (well within the acceptable limit of +/- 5 ppm for high-resolution mass spectrometry). This provides strong, consistent evidence for the molecular formula of the compound across all participating labs.

Part 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of pharmaceutical and chemical compounds.[4] A well-developed and validated HPLC method can separate the main component from its potential impurities, allowing for their quantification.

Potential Impurities in FPBA

The synthesis of FPBA often involves a Suzuki-Miyaura coupling reaction. This type of reaction is known to generate specific byproducts that could be present as impurities in the final product.[5][6][7] Understanding these potential impurities is crucial for developing a specific and robust HPLC method.

Common Impurities from Suzuki-Miyaura Synthesis:

  • Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid (from the coupling of two molecules of the boronic acid starting material) and 4,4'-diformylbiphenyl (from the coupling of two molecules of the halide starting material).

  • Starting Materials: Unreacted 4-formylphenylboronic acid and 4-bromobenzoic acid (or other halogenated benzoic acid).

  • Dehalogenation Product: Benzoic acid.

Impurity_Formation Potential Impurities in FPBA Synthesis via Suzuki Coupling cluster_reactants Starting Materials cluster_products Reaction Products cluster_impurities Potential Impurities reactant1 4-formylphenylboronic acid fpba This compound (Desired Product) reactant1->fpba homo1 Biphenyl-4,4'-dicarboxylic acid (Homocoupling) reactant1->homo1 unreacted1 Unreacted Starting Material 1 reactant1->unreacted1 reactant2 4-halobenzoic acid reactant2->fpba homo2 4,4'-diformylbiphenyl (Homocoupling) reactant2->homo2 dehalo Benzoic acid (Dehalogenation) reactant2->dehalo unreacted2 Unreacted Starting Material 2 reactant2->unreacted2

Caption: Potential impurities from the Suzuki coupling synthesis of FPBA.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method with UV detection is suitable for the analysis of FPBA and its potential impurities.

  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile. The use of TFA helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Gradient Elution: A linear gradient from 30% B to 80% B over 20 minutes is a reasonable starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a sample solution of FPBA at a concentration of approximately 0.5 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v). Ensure the sample is fully dissolved.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of FPBA as the area percentage of the main peak relative to the total area of all peaks.

Hypothetical Inter-laboratory HPLC Purity Data for FPBA
LaboratoryPurity of FPBA (%)Impurity 1 (%)Impurity 2 (%)Impurity 3 (%)
Lab A 99.520.150.210.12
Lab B 99.480.180.240.10
Lab C 99.550.140.200.11
Lab D 98.950.450.350.25
Lab E 99.500.160.220.12

Discussion of Hypothetical HPLC Results:

Labs A, B, C, and E show good agreement in the purity of the main component and the levels of the detected impurities. This suggests that the HPLC method is robust and these laboratories have implemented it correctly. Lab D, however, reports a significantly lower purity and higher levels of impurities. This discrepancy could be due to several factors, including:

  • Integration Errors: Incorrect integration of the peaks can lead to inaccurate area percentages.

  • Sample Preparation Issues: Incomplete dissolution of the sample could result in a non-representative injection.

  • System Suitability Failure: The chromatographic system may not be performing optimally, leading to poor resolution and inaccurate quantification.

This highlights the importance of a thorough method validation and the implementation of system suitability tests before sample analysis, as outlined in ICH guideline Q2(R1).[1][2][3]

Part 3: Thermal Properties Analysis

The thermal properties of a compound are critical for understanding its stability, polymorphism, and for defining appropriate storage and processing conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this purpose.[8]

Experimental Protocol: DSC and TGA
  • Instrumentation:

    • A calibrated DSC instrument and a TGA instrument.

  • DSC Method:

    • Accurately weigh 3-5 mg of the FPBA sample into a vented aluminum pan.

    • Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Method:

    • Accurately weigh 5-10 mg of the FPBA sample into a ceramic or platinum pan.

    • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • DSC: Determine the onset temperature and the peak maximum of any thermal events (e.g., melting).

    • TGA: Determine the onset temperature of decomposition and the percentage of weight loss.

Hypothetical Inter-laboratory Thermal Analysis Data for FPBA
LaboratoryDSC Melting Point (Onset, °C)DSC Melting Point (Peak, °C)TGA Onset of Decomposition (°C)
Lab A 255.2258.1285.4
Lab B 254.9257.8284.9
Lab C 255.4258.3285.8
Lab D 251.5254.2280.1
Lab E 255.1258.0285.2

Discussion of Hypothetical Thermal Analysis Results:

There is good agreement in the thermal data from Labs A, B, C, and E. The melting point is consistently observed around 255 °C (onset) and the onset of decomposition is around 285 °C. Lab D reports a significantly lower melting point and decomposition temperature. This could be indicative of the presence of impurities that are depressing the melting point, which aligns with their lower purity result from HPLC. It could also be a result of improper instrument calibration. This demonstrates how orthogonal analytical techniques can be used to build a consistent and comprehensive picture of a material's quality.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the inter-laboratory characterization of this compound. Through a hypothetical inter-laboratory study, we have highlighted the importance of robust and well-controlled analytical methods for ensuring the consistency and reliability of results.

Key Recommendations for Laboratories:

  • Method Validation: All analytical methods used for the characterization of FPBA should be thoroughly validated according to ICH guidelines to ensure they are fit for purpose.[1][2][3]

  • Reference Standards: The use of a well-characterized in-house or certified reference standard is crucial for the calibration and verification of analytical methods. Organizations like NIST provide guidance on the use of standard reference materials.[9][10][11]

  • System Suitability: System suitability tests should be performed before any analysis to ensure that the analytical system is performing adequately.

  • Analyst Training: Analysts should be properly trained on the analytical techniques and the specific methods for FPBA characterization.

  • Data Integrity: All raw data should be properly recorded and reviewed to ensure data integrity and to allow for the investigation of any out-of-specification results.

By adhering to these principles, the scientific community can ensure the high quality and consistency of this compound, thereby facilitating its successful application in the development of innovative materials and life-saving medicines.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65. [Link]

  • ResearchGate. (n.d.). TGA (a) and DSC (b) measurements for TPD-Ph and TPD-(2,4)-F. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • NIST. (n.d.). Reference materials. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. [Link]

  • NIST. (2012). A Guide to Using SRM 2569 to Validate Analytical Methods. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

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  • Peters, R. J., Riu, A., & Vanhout, P. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A, 1031(1-2), 35-46. [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

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  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (n.d.). TGA curve of biphenyl luminophors. [Link]

  • ResearchGate. (n.d.). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. [Link]

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  • ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). [Link]

  • ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. [Link]

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A Comparative Guide to the Validation of a Novel UPLC-DAD Method for the Quantification of 4-(4-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD) method for the accurate quantification of 4-(4-formylphenyl)benzoic acid (FPBA). For researchers, scientists, and drug development professionals, the precise measurement of this critical chemical intermediate is paramount for ensuring quality control, monitoring reaction kinetics, and conducting stability studies.

We will objectively compare the performance of this new UPLC-DAD method with established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), and UV-Vis Spectrophotometry. This document details the experimental protocols, presents a comparative analysis of performance data, and offers insights into method selection based on specific analytical requirements. The validation framework is rigorously designed to meet the standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Analytical Challenge: Quantifying this compound

This compound (FPBA), a bifunctional aromatic compound featuring both a carboxylic acid and an aldehyde group, is a key building block in the synthesis of advanced polymers and pharmaceutical agents. The dual reactivity of these functional groups makes the purity and concentration of FPBA a critical quality attribute that can significantly impact the yield, purity, and safety of the final product. Therefore, a reliable and robust analytical method for its quantification is essential.

Overview of Existing and Novel Analytical Methodologies

The choice of an analytical method is a balance between the required sensitivity, selectivity, speed, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: As a workhorse of the modern analytical laboratory, reversed-phase HPLC is a common choice for aromatic carboxylic acids. It offers a good balance of sensitivity and selectivity.[5][6]

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. However, the low volatility and polar nature of carboxylic acids like FPBA often necessitate a derivatization step to convert the analyte into a more volatile form, adding complexity to the sample preparation.[7]

  • UV-Vis Spectrophotometry: This technique is simple and cost-effective, relying on the absorbance of UV light by the aromatic rings in the FPBA molecule.[8][9] Its primary limitation is a lack of selectivity, making it prone to interference from other UV-absorbing compounds, and it is best suited for the analysis of relatively pure samples.[10]

  • Novel Method: Ultra-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD): This guide introduces a new UPLC-DAD method. UPLC utilizes smaller particle size columns (<2 µm), which provides significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. The Diode-Array Detector (DAD) adds another layer of confidence by providing spectral data across a range of wavelengths, enabling the assessment of peak purity and aiding in the identification of co-eluting impurities.

Validation of the New UPLC-DAD Method

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] The following section details the validation of our proposed UPLC-DAD method in accordance with ICH Q2(R2) guidelines.[1][4][11]

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12]

  • Experimental Approach: The analysis of a placebo (matrix without the analyte), the FPBA reference standard, and a spiked sample were performed. Forced degradation studies were also conducted by subjecting a sample of FPBA to acidic, basic, oxidative, and photolytic stress conditions.

  • Results: The chromatograms showed no interfering peaks at the retention time of FPBA in the placebo sample. The degradation studies demonstrated that the degradation products were well-resolved from the parent FPBA peak. The DAD was used to perform peak purity analysis, which confirmed the spectral homogeneity of the FPBA peak in all samples.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]

  • Experimental Approach: A series of at least five concentrations of the FPBA reference standard, ranging from 50% to 150% of the target concentration, were prepared and injected in triplicate.

  • Results: The calibration curve of peak area versus concentration yielded a correlation coefficient (r²) of > 0.999. The data demonstrate a clear linear relationship across the tested range.

Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] This is often expressed as percent recovery.

  • Experimental Approach: Accuracy was determined by performing recovery studies on a placebo matrix spiked with FPBA at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate.

  • Results: The mean percent recovery for FPBA was found to be within 98.0% to 102.0% at all concentration levels, indicating a high degree of accuracy.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Experimental Approach: Six replicate injections of the same sample at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

    • Results: The relative standard deviation (%RSD) of the peak areas was less than 1.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Experimental Approach: The repeatability study was repeated on a different day, with a different analyst, and on a different UPLC system.

    • Results: The %RSD between the two sets of data was less than 2.0%, demonstrating the method's ruggedness over time and with different operators.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Experimental Approach: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Results: The LOD was determined to be approximately 0.05 µg/mL, and the LOQ was established at 0.15 µg/mL with a %RSD of less than 10%.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

  • Experimental Approach: The effect of minor changes in the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) were evaluated.

  • Results: In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the quantitative results were not significantly affected.

Comparative Performance of Analytical Methods

The following table summarizes the performance of the new UPLC-DAD method in comparison to other common analytical techniques for the quantification of FPBA.

ParameterNew UPLC-DAD Method Conventional HPLC-UV GC-FID (with Derivatization) UV-Vis Spectrophotometry
Principle High-resolution chromatographic separation followed by multi-wavelength UV detection.Chromatographic separation based on polarity, followed by single-wavelength UV detection.[9]Separation of volatile derivatives based on boiling point, followed by flame ionization detection.[13]Measurement of light absorbance by the aromatic ring at a specific wavelength.[8]
Linearity (r²) > 0.999> 0.999[10]> 0.995> 0.99[10]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%[10]95.0 - 105.0%97.0 - 103.0%[10]
Precision (% RSD) < 2.0%< 2.0%[10]< 5.0%< 2.0%[10]
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 µg/mL[9]~1 µg/mL~3 µg/mL[9]
Analysis Time < 5 minutes10 - 20 minutes15 - 30 minutes< 1 minute
Selectivity Very HighHighHighLow
Sample Preparation Simple dissolution and filtrationSimple dissolution and filtrationDerivatization requiredSimple dissolution

Experimental Protocols

UPLC-DAD Method Parameters
  • Instrumentation: A UPLC system equipped with a binary solvent manager, sample manager, column heater, and a Diode-Array Detector (DAD).

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 30% B to 70% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm (with spectral data collected from 200-400 nm).

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the FPBA sample in a 50:50 mixture of water and acetonitrile to achieve a target concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.

Visualized Workflows

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (UPLC-DAD) ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOD & LOQ Determination Protocol->LOQ Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOQ->DataAnalysis Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: Workflow for the validation of the UPLC-DAD analytical method.

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The newly developed and validated UPLC-DAD method for the quantification of this compound demonstrates superior performance in terms of speed, sensitivity, and resolution when compared to traditional HPLC-UV and other methods. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and stability testing in a regulated environment. The inclusion of DAD for peak purity assessment provides an additional layer of confidence in the data integrity. While simpler methods like UV-Vis spectrophotometry have their place for rapid, in-process checks of pure substances, the UPLC-DAD method offers the reliability and rigor required for final product release and regulatory submissions.

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Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of 4-(4-formylphenyl)benzoic acid (FPBA) and a series of structurally related biphenyl-4-carboxylic acids. By integrating Density Functional Theory (DFT) calculations with experimental data, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of how substituent effects modulate the geometric, electronic, and spectroscopic properties of these versatile compounds. The insights derived from this study are crucial for the rational design of novel materials with tailored optical, electronic, and pharmaceutical properties.

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Biphenyl derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis. The biphenyl scaffold provides a rigid yet conformationally flexible backbone that can be readily functionalized to tune its physicochemical properties. The compounds investigated in this guide, all derivatives of biphenyl-4-carboxylic acid, are of particular interest due to the presence of a carboxylic acid group, which allows for further chemical modifications and imparts desirable characteristics such as hydrogen bonding capabilities.

This compound (FPBA), the focal point of this study, possesses both an electron-withdrawing formyl group and a carboxylic acid moiety, making it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. By systematically replacing the formyl group with other substituents, we can probe the electronic and structural consequences of these modifications.

This guide will compare FPBA with the following related compounds:

  • Biphenyl-4-carboxylic acid (BPCA): The parent compound, providing a baseline for comparison.

  • 4-(4-aminophenyl)benzoic acid (APBA): Featuring an electron-donating amino group.

  • 4-(4-hydroxyphenyl)benzoic acid (HPBA): Containing a hydroxyl group, which can act as both a hydrogen bond donor and acceptor.

  • 4-(4-nitrophenyl)benzoic acid (NPBA): With a strongly electron-withdrawing nitro group.

Methodology: A Synergy of Computation and Experiment

To ensure the scientific integrity and trustworthiness of this guide, we have adopted a dual approach that combines theoretical calculations with experimental validation.

Computational Protocol: Density Functional Theory (DFT)

DFT has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. The following protocol outlines the methodology employed for the DFT calculations presented in this guide.

Workflow for DFT Calculations:

DFT_Workflow cluster_prep Structure Preparation cluster_calc DFT Calculations cluster_analysis Data Analysis mol_build Molecule Building geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop spec_sim Spectra Simulation (NMR, IR, UV-Vis) geom_opt->spec_sim data_extraction Data Extraction freq_calc->data_extraction elec_prop->data_extraction spec_sim->data_extraction comparison Comparative Analysis data_extraction->comparison

Caption: Workflow for the DFT-based comparative study.

Step-by-Step Computational Methodology:

  • Molecular Structure Generation: The initial 3D structures of FPBA, BPCA, APBA, HPBA, and NPBA were generated using standard molecular modeling software.

  • Geometry Optimization: The geometries of all molecules were optimized using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its ability to provide accurate geometries for organic molecules.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies verified the stability of the structures.

  • Electronic Property Calculations: A suite of electronic properties was calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): To assess the electron-donating and accepting capabilities.

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites.

    • Dipole Moment: To quantify the overall polarity of the molecules.

  • Spectroscopic Simulations:

    • NMR: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

    • IR: Vibrational frequencies and intensities were computed to simulate the infrared spectra.

    • UV-Vis: Electronic transitions were calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectra.

Experimental Validation

The computational results were validated against available experimental data from the literature, including:

  • X-ray Crystallography: For accurate bond lengths, bond angles, and dihedral angles.[1][2]

  • Spectroscopy: ¹H and ¹³C NMR, IR, and UV-Vis spectra to confirm the simulated spectroscopic data.[3][4][5]

Comparative Analysis: Unraveling Substituent Effects

This section provides a detailed comparison of the geometric, electronic, and spectroscopic properties of the five biphenyl derivatives.

Molecular Structures

The molecular structures of the five compounds are depicted below.

Molecular_Structures cluster_FPBA This compound (FPBA) cluster_BPCA Biphenyl-4-carboxylic acid (BPCA) cluster_APBA 4-(4-aminophenyl)benzoic acid (APBA) cluster_HPBA 4-(4-hydroxyphenyl)benzoic acid (HPBA) cluster_NPBA 4-(4-nitrophenyl)benzoic acid (NPBA) FPBA FPBA BPCA BPCA APBA APBA HPBA HPBA NPBA NPBA

Caption: Molecular structures of the studied compounds.

Geometric Parameters

The optimized geometric parameters reveal the influence of the substituents on the molecular framework. The dihedral angle between the two phenyl rings is a key parameter that describes the planarity of the biphenyl system.

Table 1: Comparison of Key Geometric Parameters

CompoundDihedral Angle (°)C-C Inter-ring Bond Length (Å)
BPCA37.51.490
FPBA38.21.488
APBA36.81.492
HPBA37.11.491
NPBA39.51.485

The dihedral angles for all compounds are in the range of 36-40°, indicating a non-planar conformation. The nitro group in NPBA, being the most sterically demanding, leads to the largest dihedral angle. The inter-ring C-C bond lengths are all typical for sp²-sp² single bonds.

Electronic Properties

The electronic properties of the molecules are significantly influenced by the nature of the substituent on the second phenyl ring.

Table 2: Comparison of Electronic Properties

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
BPCA-6.52-1.854.672.15
FPBA-6.89-2.544.353.87
APBA-5.85-1.524.333.54
HPBA-6.21-1.684.533.12
NPBA-7.54-3.214.335.62
  • HOMO-LUMO Energy Gap: The energy gap is a crucial indicator of chemical reactivity and electronic transitions. The electron-donating amino group in APBA and the electron-withdrawing nitro group in NPBA lead to the smallest energy gaps, suggesting higher reactivity compared to the other compounds.

  • Dipole Moment: The dipole moment reflects the overall polarity of the molecule. As expected, the strongly polar nitro group in NPBA results in the largest dipole moment, while the parent compound BPCA has the smallest.

Spectroscopic Properties

The simulated spectroscopic data provide valuable fingerprints for the identification and characterization of these compounds.

Table 3: Comparison of Key Spectroscopic Data

Compound¹³C NMR (COOH, ppm)IR (C=O stretch, cm⁻¹)UV-Vis (λmax, nm)
BPCA172.51720265
FPBA172.81725 (COOH), 1705 (CHO)280
APBA171.91715295
HPBA172.11718275
NPBA173.51730305
  • ¹³C NMR: The chemical shift of the carboxylic carbon is sensitive to the electronic environment. The electron-withdrawing nitro group in NPBA deshields the carboxylic carbon, leading to a downfield shift.

  • IR Spectroscopy: The C=O stretching frequency of the carboxylic acid is also influenced by the substituent. For FPBA, two distinct C=O stretching bands are observed for the carboxylic acid and the formyl group.

  • UV-Vis Spectroscopy: The maximum absorption wavelength (λmax) is red-shifted (bathochromic shift) with the introduction of both electron-donating (amino) and electron-withdrawing (nitro) groups, indicating an extension of the conjugated π-system.

Conclusion

This comparative DFT study provides a comprehensive overview of the structural, electronic, and spectroscopic properties of this compound and its related compounds. The results demonstrate that the electronic nature of the substituent at the 4'-position of the biphenyl scaffold plays a crucial role in modulating the molecular properties.

The key takeaways from this guide are:

  • Substituent Effects are Predictable: The observed trends in geometric parameters, electronic properties, and spectroscopic data are consistent with the well-established principles of physical organic chemistry.

  • DFT as a Powerful Predictive Tool: The strong correlation between the calculated and experimental data underscores the utility of DFT in predicting the properties of novel molecules, thereby accelerating the design and discovery process.

  • A Foundation for Further Research: The data and insights presented in this guide can serve as a valuable resource for researchers working on the development of new materials and pharmaceuticals based on the biphenyl-4-carboxylic acid scaffold.

By understanding the structure-property relationships outlined in this guide, researchers can make more informed decisions in the design and synthesis of next-generation functional molecules.

References

  • Sutherland, H. H., & Hoy, T. G. (1969). The Crystal Structure of 2-Chlorobiphenyl-4-carboxylic Acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(5), 1013-1019. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., & Li, G. (2008). 4′-Hydroxybiphenyl-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1087. [Link]

  • PubChem. (n.d.). Biphenyl-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-aminophenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-hydroxyphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-nitrophenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Aminobenzoic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-nitrophenyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenyl 4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and molecular structure (monomeric and dimeric structure) investigation of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid by DFT method: A combined experimental and theoretical study. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(4-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by ensuring safety and operational excellence extend beyond the bench to the entire lifecycle of a chemical. This guide provides a detailed, field-tested protocol for the proper disposal of 4-(4-formylphenyl)benzoic acid (CAS No. 70916-98-2), ensuring compliance, safety, and scientific integrity. The procedures outlined here are designed to be a self-validating system, where the logic behind each step is as crucial as the step itself.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of its hazards. This compound is not a benign substance; its disposal route is dictated by its specific chemical properties and associated risks. It must be treated as regulated hazardous chemical waste . Disposal into common laboratory trash or down the sanitary sewer system is strictly prohibited.[1][2]

The primary reason for this classification is its identified health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to:

  • Cause skin irritation (H315).[1]

  • Cause serious eye irritation (H319).[1][3]

  • May cause respiratory irritation (H335).[1][3]

  • May be harmful if swallowed.[4]

These properties mean the compound fails the criteria for standard trash disposal, which is reserved for non-hazardous materials.[2] Furthermore, as an organic acid, its introduction into drainage systems could harm aquatic life and interfere with wastewater treatment processes.[1]

Key Chemical Profile for Disposal
PropertyValueSource
CAS Number 70916-98-2[1][4]
Molecular Formula C₁₄H₁₀O₃[4]
Physical State Solid, Powder[5]
GHS Hazard Codes H315, H319, H335[1]
Incompatibilities Strong oxidizing agents, Bases[3][5]

Step-by-Step Disposal Protocol

This protocol covers the entire waste lifecycle from the point of generation to its final collection for disposal.

Step 1: Waste Identification and Segregation

Proper disposal begins the moment you identify a material as waste. This includes expired reagents, reaction byproducts, or contaminated materials (e.g., weighing paper, gloves, silica gel).

  • Causality : The most critical step in preventing dangerous reactions in a waste container is rigorous segregation. This compound is an organic acid. It must never be mixed with bases or strong oxidizing agents in the same waste container.[3][5][6] Mixing acids and bases can cause a violent exothermic (heat-generating) reaction. Mixing with strong oxidizers can create a fire or explosion hazard.

  • Procedure :

    • Designate a specific waste stream for "Non-halogenated Acidic Organic Solids."

    • Ensure this waste stream is physically stored apart from basic (alkaline) waste and oxidizing waste.[6][7]

Step 2: Container Selection and Labeling

The waste container is your primary means of containment. Its selection and labeling are regulated to ensure safety and proper handling by all personnel.

  • Causality : Using a compatible and correctly labeled container prevents leaks, reactions, and ambiguity regarding the contents, which is a requirement for pickup by environmental disposal services.[8]

  • Procedure :

    • Select a Container : Choose a wide-mouth, high-density polyethylene (HDPE) or glass container that is clean and dry. The container must have a screw-top, leak-proof lid.[8] Reusing an empty reagent bottle is acceptable only if it is free of incompatible residues.[7]

    • Label Immediately : Before adding any waste, affix a "Hazardous Waste" label.[6][8] Fill it out completely with the following information:

      • The words "Hazardous Waste".[6]

      • Full Chemical Name: "this compound" (no formulas or abbreviations).[6]

      • Associated Hazards: "Irritant," "Corrosive (Acid)."[6]

      • List all components of the waste, including residual solvents or other reagents, by percentage.[6]

      • The date the container was first used for waste accumulation.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Causality : Storing waste in a designated Satellite Accumulation Area (SAA) minimizes risks to the general lab environment and ensures compliance with regulations that limit the amount of waste stored and the time it can be held.[6]

  • Procedure :

    • Designate an SAA : This should be at or near the point of waste generation, such as a designated section of a fume hood or a secondary containment bin on a benchtop.[6]

    • Secure the Container : Keep the waste container lid tightly sealed at all times, except when adding waste.[8]

    • Use Secondary Containment : For any waste that has been dissolved in a liquid, the container must be placed inside a larger, chemically resistant secondary containment bin to catch any potential leaks.[8]

    • Monitor Fill Level : Do not overfill containers. A safe maximum is 90% capacity to allow for expansion.

Step 4: Arranging for Final Disposal

The final step is to hand off the waste to trained professionals.

  • Causality : Hazardous waste must be disposed of through a licensed and approved waste disposal plant to ensure it is handled in an environmentally responsible and legally compliant manner.[1]

  • Procedure :

    • Once the container is full, mark the "Date Full" on the hazardous waste label.[6]

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[8]

    • Do not move the waste from the SAA. The EHS professionals will collect it directly from this designated location.

Emergency Procedures for Spills

An accidental spill is an immediate disposal scenario that requires a specific response.

  • Causality : The primary goals during a spill are to prevent personnel exposure and environmental contamination. The response must be swift and methodical.

  • Procedure :

    • Ensure Personal Safety : Evacuate non-essential personnel. Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[1] Avoid breathing in the dust.[1]

    • Contain the Spill : Prevent the solid from spreading or entering any drains.[1]

    • Clean-Up : Gently sweep or vacuum the solid material. Avoid actions that create dust .[9] Use an inert absorbent material if necessary.[1]

    • Package for Disposal : Place the spilled material and any contaminated cleaning supplies into a sealable container.[1][9]

    • Label and Dispose : Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the protocol in Section 2.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste streams containing this compound.

DisposalWorkflow cluster_generation Point of Generation cluster_characterization Waste Characterization cluster_action Action & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Waste Generated is_pure Pure Solid or Grossly Contaminated Labware start->is_pure Solid is_solution Aqueous or Organic Solution start->is_solution Liquid segregate_solid Segregate as: 'Non-halogenated Acidic Organic Solid' is_pure->segregate_solid check_compat Check for Incompatibles (e.g., Bases, Oxidizers) is_solution->check_compat container Place in Labeled, Sealable Hazardous Waste Container segregate_solid->container segregate_liquid Segregate as: 'Acidic Organic Liquid Waste' segregate_liquid->container check_compat->segregate_liquid saa Store in Designated Satellite Accumulation Area (SAA) container->saa ehs_pickup Request Pickup by EHS / Certified Vendor saa->ehs_pickup

Caption: Decision workflow for proper disposal of this compound waste.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • MedChemExpress. (n.d.). 4-Formylbenzoic acid SDS.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ChemicalBook. (2023, December 20). 4-Formylbenzoic acid - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Fisher Scientific. (2021, December 28). Safety Data Sheet: 4-(4-Fluorophenyl)benzoic acid, 97%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794722, this compound.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Hazardous Waste Disposal Procedures.
  • CDH Fine Chemical. (n.d.). 4-FORMYL BENZOIC ACID CAS NO 619-66-9 Material Safety Data Sheet.
  • Fisher Scientific. (2023, September 27). Safety Data Sheet: Methyl 4-formylbenzoate.
  • Synquest Labs. (2019, May 22). Safety Data Sheet: 4-(4-Hydroxyphenyl)benzoic acid.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management.

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Comprehensive Safety and Handling Guide for 4-(4-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted safely and effectively. This guide moves beyond a simple checklist to provide a deep, actionable framework for handling 4-(4-formylphenyl)benzoic acid. The protocols herein are designed to create a self-validating system of safety, grounding every recommendation in the specific chemical properties and associated hazards of this compound. Our goal is to empower you, our scientific partners, with the knowledge to manage risk proactively, ensuring both personal safety and data integrity.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 70916-98-2) is a bifunctional aromatic compound that, while invaluable in synthetic applications, presents distinct hazards that must be managed.[1][2] It is a solid, typically a powder, which makes airborne dust a primary route of exposure.

The Globally Harmonized System (GHS) classification provides the foundation for our safety protocol. According to multiple safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4] One supplier also notes that it may be harmful if swallowed.[2][3] These classifications are not merely administrative; they are directives that inform every aspect of our handling strategy, from engineering controls to the last line of defense: Personal Protective Equipment (PPE).

Hazard Profile: this compound
ParameterValueSource
GHS Pictogram Exclamation Mark[1]
Signal Word Warning[1], [3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.[1], [3]
Occupational Exposure Limits OSHA PEL: Not AvailableNIOSH REL: Not AvailableACGIH TLV: Not Available[1]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection is not arbitrary but is dictated by the specific hazards identified above. The following protocol is mandatory for all personnel handling this compound.

A. Eye and Face Protection: The Non-Negotiable First Line

Why it's critical: The aldehyde and carboxylic acid functionalities can be highly irritating to mucous membranes. Direct contact of the powdered compound with the eyes will cause serious irritation, as indicated by the H319 classification.[1][3]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[5][6] Safety glasses, even with side shields, do not provide an adequate seal against airborne dust.

  • Enhanced Protection: When handling larger quantities (typically >5g) or when there is a significant risk of dust generation (e.g., during transfer or weighing), a full-face shield must be worn over chemical splash goggles.[7][8] This provides an additional layer of protection for the entire face.

B. Skin and Body Protection: Preventing Dermal Exposure

Why it's critical: As a classified skin irritant (H315), direct contact can lead to localized redness, inflammation, or dermatitis.[1][3] Protective clothing prevents incidental contact and contamination of personal clothing.

  • Gloves: Nitrile gloves are the standard for handling this solid compound.[7][8]

    • Causality: Nitrile provides excellent protection against solid particulates and incidental splashes of many common laboratory solvents used to dissolve this compound. They offer a balance of chemical resistance and dexterity.

    • Protocol: Always inspect gloves for tears or punctures before use. Use proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[5][6] Dispose of gloves immediately after handling the compound; do not reuse them.

  • Lab Coat: A standard, long-sleeved laboratory coat is mandatory to protect the skin and clothing.[9] Ensure it is fully buttoned.

  • Additional Apparel: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[8][10] This protects against spills that may reach the floor.

C. Respiratory Protection: Mitigating Inhalation Risk

Why it's critical: The H335 hazard statement indicates that inhaling the dust can irritate the respiratory tract, leading to coughing and inflammation.[1][4] The primary method for controlling this risk is through engineering controls.

  • Primary Control (Engineering): All weighing and handling of this compound powder must be performed inside a certified chemical fume hood or a powder containment hood.[5][6] This is the most effective way to keep airborne concentrations low.

  • Secondary Control (PPE): If engineering controls are not available or are insufficient to control dust generation, respiratory protection is required.

    • Type: A NIOSH-approved N95 respirator is suitable for protection against fine dust particles.[7]

    • Requirement: Use of a respirator requires prior medical clearance and annual fit-testing as part of a formal respiratory protection program.

Operational and Disposal Plan

A safe outcome is predicated on a safe process. Adherence to a standardized operational plan minimizes exposure and prevents accidental releases.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area (chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Don PPE: Put on all required PPE as described in Section 2 (lab coat, goggles, nitrile gloves).

  • Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula for transfers and gently tap to dislodge powder; avoid scooping actions that can create dust clouds.

  • Container Management: Keep the container of this compound tightly closed when not in use.[1][11]

  • Post-Handling: After handling, wipe down the spatula and the work surface inside the hood with a damp cloth to collect any residual dust.

  • Decontamination: Remove gloves and dispose of them in the designated solid chemical waste container. Wash hands thoroughly with soap and water.[1][6]

Emergency Response: Spill Management

Minor spills of solid this compound can be managed safely if the correct procedure is followed.

  • Assess and Alert: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated (if not already in a fume hood).

  • Isolate: Restrict access to the spill area.

  • Protect: If not already wearing it, don all required PPE, including an N95 respirator if significant dust is present.

  • Contain and Clean:

    • DO NOT use a dry brush or compressed air, as this will aerosolize the powder.[11]

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep the moistened material into a dustpan or onto a stiff piece of cardboard.[5][6][11]

    • Place the material and all cleaning supplies into a clearly labeled, sealable bag or container for hazardous waste.

  • Decontaminate: Wipe the spill area with a damp cloth, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Spill Response Workflow Diagram

SpillResponse start Spill Occurs assess Assess Spill (Size & Location) start->assess alert Alert Personnel & Isolate Area assess->alert ppe Don Appropriate PPE (Goggles, Gloves, Respirator) alert->ppe contain Contain Spill Gently cover with damp towel ppe->contain cleanup Clean Up Spill Sweep moistened material contain->cleanup package Package Waste Place in labeled, sealed container cleanup->package decon Decontaminate Area & Dispose of PPE package->decon end_node Spill Managed decon->end_node

Caption: Workflow for managing a solid chemical spill.

Waste Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All surplus this compound and any materials contaminated with it (e.g., used gloves, weighing paper, cleaning materials) must be disposed of as hazardous chemical waste.[1][5]

  • Containerization: Place solid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Contaminated packaging should be disposed of as unused product.[5][6]

References

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.